molecular formula C8H10N2O2 B2777757 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid CAS No. 1889940-76-4

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Número de catálogo: B2777757
Número CAS: 1889940-76-4
Peso molecular: 166.18
Clave InChI: UATWKBGWKGDQEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-cyclopropyl-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATWKBGWKGDQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide spectrum of diseases. Molecules incorporating the pyrazole moiety have demonstrated a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] This has led to the successful development of numerous marketed drugs, cementing the pyrazole core as a "privileged structure" in drug discovery.

This guide focuses on a particularly valuable derivative: 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid . The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[2] This, combined with the established pharmacological relevance of the pyrazole core, makes this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in the realm of targeted cancer therapy.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its downstream derivatives.

PropertyValueSource
CAS Number 957500-07-1[2]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Physical Form Solid
Storage 2-8°C, dry[2]

Note: Experimental data such as melting point, solubility, and pKa are not consistently reported in publicly available literature and should be determined empirically upon acquisition of the compound.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted to be in the following regions:

  • Pyrazole C4-H: A singlet in the aromatic region, likely around 6.5-7.0 ppm.

  • N-Cyclopropyl CH: A multiplet, expected to be shifted downfield due to the influence of the nitrogen atom, likely in the range of 3.5-4.0 ppm.

  • N-Cyclopropyl CH₂: Two multiplets for the diastereotopic methylene protons of the cyclopropyl ring, expected between 0.8-1.5 ppm.

  • C5-Methyl CH₃: A singlet in the upfield region, typically around 2.2-2.5 ppm.

  • Carboxylic Acid OH: A broad singlet, which can appear over a wide range (typically >10 ppm) and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Predicted chemical shifts are as follows:

  • Carboxylic Acid C=O: Expected in the downfield region, around 165-175 ppm.

  • Pyrazole C3 and C5: Quaternary carbons of the pyrazole ring, with C3 (attached to the carboxyl group) and C5 (attached to the methyl group) expected in the 140-160 ppm range.

  • Pyrazole C4: A methine carbon, expected around 105-115 ppm.

  • N-Cyclopropyl CH: The methine carbon of the cyclopropyl group, likely in the 30-40 ppm range.

  • C5-Methyl CH₃: The methyl carbon, expected in the upfield region, around 10-15 ppm.

  • N-Cyclopropyl CH₂: The methylene carbons of the cyclopropyl group, also in the upfield region, typically below 10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching frequencies.[3]

  • C-H Stretch (Aromatic/Alkyl): Sharp peaks around 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1720 cm⁻¹.[3]

  • C=N and C=C Stretch (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ region.[3]

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (166.18). Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and potentially fragmentation of the cyclopropyl ring.

Synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

The construction of the pyrazole ring is most commonly achieved through the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][5]

G cluster_reactants Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_final Final Product Diketone 1,3-Dicarbonyl Compound (e.g., Ethyl 2-cyclopropyl-2,4-dioxobutanoate) Cyclocondensation Cyclocondensation Diketone->Cyclocondensation Hydrazine Methylhydrazine Hydrazine->Cyclocondensation Ester Ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate Cyclocondensation->Ester Ring Formation Acid 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid Ester->Acid Hydrolysis

Synthetic Workflow for 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid, based on established methods for pyrazole synthesis.[6][7]

Step 1: Cyclocondensation to Form the Pyrazole Ester

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl precursor (e.g., ethyl 2-cyclopropyl-2,4-dioxobutanoate) (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Slowly add methylhydrazine (1.0-1.2 eq) to the stirred solution. The reaction may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The crude product, ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate, can be purified by column chromatography or recrystallization.

Step 2: Hydrolysis to the Carboxylic Acid

  • Reaction Setup: Dissolve the pyrazole ester from Step 1 in a suitable solvent such as a mixture of ethanol and water.

  • Base Addition: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-5 eq), to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with a mineral acid (e.g., HCl). The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is dominated by the carboxylic acid functionality, which allows for a variety of subsequent transformations.

G cluster_derivatives Key Derivatives Acid 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylic acid AcidChloride Acid Chloride Acid->AcidChloride SOCl₂, (COCl)₂ Ester Ester Acid->Ester R-OH, H⁺ Amide Amide Acid->Amide R₂NH, Coupling Agent AcidChloride->Ester R-OH AcidChloride->Amide R₂NH

Reactivity of the Carboxylic Acid Moiety

Esterification

The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, by reacting it with an alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).[8]

Amide Bond Formation

Of particular importance in medicinal chemistry is the formation of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9][10] The resulting acid chloride is then reacted with a primary or secondary amine to form the desired amide. Alternatively, direct amide coupling can be achieved using a variety of modern coupling reagents (e.g., HATU, HOBt/EDC).[9]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a valuable building block for the synthesis of protein kinase inhibitors.[2] Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific protein kinases have emerged as a major class of anticancer drugs.

The pyrazole core of this molecule often serves as a central scaffold that can be elaborated with various substituents to achieve potent and selective inhibition of target kinases. The carboxylic acid handle provides a convenient point of attachment for other pharmacophoric groups, often through the formation of an amide bond, which can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. The N-cyclopropyl and C5-methyl groups can be important for tuning the molecule's physicochemical properties and for establishing favorable interactions with the protein target.

Conclusion

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a high-value chemical intermediate with significant applications in the field of drug discovery. Its synthesis is accessible through well-established cyclocondensation methodologies, and its carboxylic acid functionality provides a versatile handle for further chemical modifications. The strategic incorporation of a cyclopropyl group enhances its potential for developing metabolically stable and potent drug candidates. As the demand for novel and effective targeted therapies continues to grow, the importance of specialized building blocks like 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid in the synthetic chemist's toolbox is set to increase.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6487. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-dicarbonyls to pyrazoles: a multitasked reaction. Angewandte Chemie International Edition, 50(41), 9572-9574. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Pyrazole as a promising scaffold for the synthesis of diverse bioactive compounds: A review. Archiv der Pharmazie, 347(4), 223-242. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl...[Link]

  • Bildirici, İ., & Çetin, A. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 825-842. [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678. [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5145.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]

  • ResearchGate. (n.d.). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. [Link]

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]

  • R Discovery. (2010). Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Synthesis of the amides of the 1-(2-pyridyl)pyrazole-3-carboxylic acids. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl-. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-N-[(4-methylphenyl)methyl]-. [Link]

  • MySkinRecipes. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • Google Patents. (n.d.).
  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5145-5148.
  • Google Patents. (n.d.).
  • Zhang, S., Wu, D., Sun, R., Cui, Y., & Jin, Y. (2001). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy, (5), 366-367.
  • ChemSrc. (2025). CAS#:1403333-94-7 | 1-cyclopropyl-1H-pyrazole-3-carboxylic acid. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3 (5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • Kasimogullari, R., & Ilhan, I. O. (2015). Reactions of some pyrazole-3-carboxylic acids with various N, N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry-Section B, 54(7), 925-931.
  • PubChemLite. (n.d.). 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PMC. (2021). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. [Link]

  • RSC Publishing. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. [Link]

  • SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]

Sources

An In-depth Technical Guide to 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The initial request specified an investigation into "1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid." Following a comprehensive search of chemical databases and scientific literature, a unique CAS number and detailed experimental data for this specific isomer could not be readily located. This suggests it may be a less common or novel compound. To provide a valuable and data-rich resource, this guide will focus on the closely related and well-documented isomer, 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS Number: 957500-07-1) . This molecule shares the same empirical formula and features the core pyrazole, cyclopropyl, and methyl functional groups, albeit with a different substitution pattern.

Introduction

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the pyrazole and cyclopropyl moieties, makes it an attractive scaffold for the design of highly specific and potent pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key building block in the development of novel therapeutics.

The pyrazole nucleus is a well-established "privileged scaffold" in drug design, appearing in a multitude of approved drugs. The incorporation of a cyclopropyl group can further enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. As such, 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a critical intermediate in the synthesis of complex molecules targeting a range of diseases.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
CAS Number 957500-07-1[2][3][4]
Molecular Formula C₈H₁₀N₂O₂[1][2][3]
Molecular Weight 166.18 g/mol [1][2][3]
Physical State Solid[2]
Purity ≥97%[5]
Storage Temperature 2-8°C, dry[1]
Topological Polar Surface Area (TPSA) 55.12 Ų[3]
logP 0.9957[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

Synthesis and Mechanism

The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves a multi-step process. A common and effective method is the condensation of a β-ketoester with a hydrazine, followed by cyclization to form the pyrazole ring.

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product ethyl_acetoacetate Ethyl 4-cyclopropyl-2,4-dioxobutanoate condensation Condensation & Cyclization ethyl_acetoacetate->condensation methylhydrazine Methylhydrazine methylhydrazine->condensation hydrolysis Ester Hydrolysis condensation->hydrolysis Intermediate Ester final_product 3-Cyclopropyl-1-methyl-1H- pyrazole-5-carboxylic acid hydrolysis->final_product Acidification caption General synthetic workflow for 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Caption: General synthetic workflow for 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Causality Behind Experimental Choices:

The choice of methylhydrazine as a reactant is critical for introducing the methyl group at the N1 position of the pyrazole ring. The reaction conditions, such as the choice of solvent and temperature, are optimized to favor the desired regioselective cyclization, leading to the formation of the 1,3,5-trisubstituted pyrazole. The final hydrolysis step is a standard procedure to convert the ester intermediate into the desired carboxylic acid.

Detailed Experimental Protocol: Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

  • Step 1: Synthesis of Ethyl 1-methyl-3-cyclopropyl-1H-pyrazole-5-carboxylate.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in ethanol.

    • Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Step 2: Hydrolysis to 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

    • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), to the solution.

    • Heat the mixture to reflux for 2-4 hours, or until the ester is completely consumed as indicated by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of 2-3 with a cooled solution of hydrochloric acid (e.g., 2M HCl).

    • The desired carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Applications in Drug Discovery and Development

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for the treatment of cancer.[1] The unique structural features of this molecule allow it to serve as a key intermediate in the preparation of bioactive compounds for inflammatory diseases and neurological disorders.[1] Its ability to enhance metabolic stability and binding affinity makes it a desirable component in optimizing the pharmacokinetic properties of active pharmaceutical ingredients.[1]

The cyclopropyl moiety is known to impart several favorable characteristics to drug candidates, including:

  • Enhanced Potency: The rigid structure can lead to a more favorable binding entropy.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the drug's half-life.

  • Improved Pharmacokinetics: It can influence properties like membrane permeability and solubility.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. It is recommended to handle this compound in a well-ventilated area or a fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[6]

In case of contact with skin or eyes, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6] If swallowed, rinse mouth with water and seek medical attention.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile and valuable building block in modern drug discovery. Its unique combination of a pyrazole core and a cyclopropyl substituent provides a robust scaffold for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. The synthetic protocols and applications outlined in this guide highlight its significance for researchers and scientists in the pharmaceutical industry.

References

  • MySkinRecipes. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl-. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21).
  • Aaron Chemicals LLC. (2024, November 1).
  • Fisher Scientific. (2025, December 24).
  • BenchChem. (n.d.).
  • Nemr, M. T., Elshaier, Y. A., Ewieda, S. Y., & Abdelaziz, M. A. (2025).
  • Tokyo Chemical Industry. (2025, June 2).
  • Sharma, A., Singh, P., and Kumar, S. (2022).
  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3).
  • Avantor. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid ≥97%. Retrieved from [Link]

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.
  • Tandon, R., & Tandon, M. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5945-5989.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] This guide focuses on a specific, promising derivative: 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid .

This document serves as a comprehensive technical resource, detailing the essential physicochemical properties of this compound. An understanding of these characteristics is paramount for any researcher aiming to utilize this molecule as a building block in drug design, as properties like solubility, acidity, and lipophilicity govern a compound's pharmacokinetic and pharmacodynamic behavior.[3] We will delve into the known and predicted properties of this molecule, providing not just data, but the scientific rationale behind the experimental methodologies used for their determination.

Molecular and Structural Characteristics

A precise understanding of the molecule's structure is the foundation upon which all other physicochemical interpretations are built.

  • IUPAC Name: 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

  • Synonyms: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid

  • CAS Number: 1177291-38-1

  • Molecular Formula: C₈H₁₀N₂O₂[4]

  • Molecular Weight: 166.18 g/mol [4]

Chemical Structure:

The structure reveals a five-membered pyrazole ring, substituted with a methyl group at the N1 position, a cyclopropyl group at the C5 position, and a carboxylic acid group at the C3 position. This combination of a rigid, lipophilic cyclopropyl group, a hydrogen-bonding carboxylic acid, and the aromatic pyrazole core suggests a nuanced profile of chemical properties critical for its application in rational drug design.

Core Physicochemical Properties: Data and Experimental Rationale

A thorough characterization of a compound's physicochemical profile is a critical step in the drug discovery pipeline. While extensive experimental data for this specific molecule is not widely published, we present the available information and the robust experimental frameworks used to determine these crucial parameters.[5]

Physical State and Appearance

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is supplied as a solid at standard temperature and pressure.[4] Vendor information typically describes it as a white to off-white powder.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces.

  • Experimental Value: Not available in the reviewed literature.

  • Significance: A sharp, defined melting point range is a primary indicator of high purity. For drug development, the melting point influences formulation strategies, particularly for solid dosage forms, and provides insights into the compound's stability.

Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. A compound's ability to dissolve in both aqueous and organic media dictates its absorption, distribution, and potential routes of administration.

  • Predicted Solubility: Based on its structure, which contains both hydrogen bond donors and acceptors (the carboxylic acid) and lipophilic regions (the cyclopropyl and pyrazole ring), the compound is expected to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] Its aqueous solubility is likely to be pH-dependent due to the ionizable carboxylic acid group.

  • Significance: Poor aqueous solubility is a major hurdle in drug development. Understanding the solubility profile across a range of pH values and in different solvent systems is essential for designing effective delivery systems and for conducting in vitro and in vivo assays.

Acidity (pKa)

The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid group.

  • Predicted Value: While an experimental pKa for this specific molecule is not published, the pKa of similar pyrazole carboxylic acids can be influenced by the electronic effects of the substituents on the pyrazole ring.[6] The carboxylic acid group is the primary acidic center.

  • Significance: The pKa value is crucial as it determines the ionization state of the molecule at a given pH. The charge of a molecule profoundly affects its ability to cross biological membranes, bind to its target protein, and its overall solubility. For instance, at physiological pH (~7.4), a carboxylic acid with a pKa in the typical range of 3-5 will be predominantly in its deprotonated, negatively charged carboxylate form.

Lipophilicity (LogP)

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a molecule's lipophilicity or "greasiness."

  • Predicted XlogP: 0.7[5]

  • Significance: Lipophilicity is a critical parameter in the "drug-likeness" of a molecule, influencing its absorption, permeability across cell membranes, and metabolic stability. The predicted XlogP of 0.7 suggests that 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is relatively hydrophilic. This value falls within a favorable range for many drug candidates, balancing aqueous solubility with the ability to permeate biological membranes.

Summary of Physicochemical Properties

PropertyValue/InformationSource
IUPAC Name 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid-
CAS Number 1177291-38-1
Molecular Formula C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [4]
Physical Form Solid[4]
Melting Point Not experimentally determined-
Solubility Predicted to be soluble in polar organic solvents[3]
pKa Not experimentally determined-
XlogP (Predicted) 0.7[5]
Storage Sealed in dry, 2-8°C[4]

Experimental Protocols

The following section details the standard, self-validating methodologies for determining the key physicochemical properties of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. The rationale behind key steps is provided to offer deeper insight into the experimental design.

Protocol 1: Determination of Aqueous Solubility (pH-Dependent)

Methodology: Isothermal Shake-Flask Method

This is the gold-standard method for solubility determination due to its direct measurement of a saturated solution in equilibrium.

Step-by-Step Procedure:

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Sample Preparation: Add an excess amount of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid to vials containing a known volume of each pH buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility at each pH by back-calculating from the measured concentration of the diluted sample.

Causality and Self-Validation:

  • Why use an excess of solid? This ensures that the solution is truly saturated, representing the thermodynamic equilibrium solubility.

  • Why equilibrate for 24-48 hours? This timeframe allows the system to reach a steady state, where the rate of dissolution equals the rate of precipitation.

  • Why use HPLC for quantification? HPLC provides high specificity and sensitivity, allowing for accurate measurement of the analyte even in the presence of potential impurities. A calibration curve with known standards must be run to validate the linearity and accuracy of the quantification.

Protocol 2: Determination of pKa

Methodology: Potentiometric Titration

This classic method determines the pKa by monitoring the pH of a solution as a titrant is added.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh a sample of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent like methanol if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base.

Causality and Self-Validation:

  • Why use a calibrated pH meter? The accuracy of the pKa determination is directly dependent on the accuracy of the pH measurements.

  • Why use a strong base for titration? A strong base ensures a complete and stoichiometric reaction with the weak acid, leading to a clear inflection point on the titration curve.

  • The shape of the titration curve itself is a form of validation. A well-defined sigmoidal curve with a clear inflection point indicates a clean titration of a single acidic proton.

Protocol 3: Determination of LogP

Methodology: HPLC-based Method

While the shake-flask method is the traditional approach, HPLC-based methods are faster and require less material. They determine logP by correlating a compound's retention time on a reverse-phase column with the known logP values of a set of standard compounds.

Step-by-Step Procedure:

  • Standard Selection: Choose a set of 5-7 commercially available compounds with well-established logP values that span a range including the predicted logP of the test compound (e.g., from -1 to 3).

  • Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Analysis of Standards: Inject each standard compound individually and record its retention time (t_R).

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known logP value. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Analysis of Test Compound: Inject the 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid under the identical chromatographic conditions and determine its retention time.

  • LogP Determination: Calculate the log k' for the test compound and use the calibration curve to interpolate its logP value.

Causality and Self-Validation:

  • Why use a C18 column? The nonpolar stationary phase of a C18 column mimics the lipophilic environment of n-octanol, causing more lipophilic compounds to be retained longer.

  • Why create a calibration curve? This is an indirect method, so the relationship between retention and lipophilicity must be established using known standards. The linearity of the calibration curve (typically requiring an R² > 0.98) validates the method for the chosen set of conditions.

Visualizations of Key Workflows

Overall Physicochemical Characterization Workflow

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Analysis & Reporting start Obtain Pure Compound structure Structure & MW Confirmation (NMR, MS) start->structure physical Physical State & Appearance structure->physical solubility Solubility Assay (Shake-Flask) physical->solubility pka pKa Determination (Titration) physical->pka logp LogP Measurement (HPLC Method) physical->logp data_summary Compile Data Summary Table solubility->data_summary pka->data_summary logp->data_summary report Generate Technical Guide data_summary->report

Caption: Workflow for the physicochemical characterization.

Principle of Solubility Determination

G cluster_0 Equilibrium System (Constant T) flask equilibrium At Equilibrium: Rate of Dissolution = Rate of Precipitation flask->equilibrium solid Excess Solid Compound solution Saturated Aqueous Solution solid->solution Dissolution (k_d) solution->solid Precipitation (k_p) quantify Quantify Concentration in Saturated Solution equilibrium->quantify

Caption: Equilibrium in the shake-flask solubility method.

Conclusion

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a valuable building block for pharmaceutical research, possessing a combination of structural features that lend it to further chemical modification. This guide has provided a detailed overview of its core physicochemical properties, including its molecular structure, predicted lipophilicity, and the critical importance of its solubility and acidity. While comprehensive experimental data remains to be published, the robust, validated protocols outlined herein provide a clear pathway for researchers to generate this essential data. A thorough understanding and experimental determination of these properties are non-negotiable first steps in leveraging the full potential of this and similar pyrazole derivatives in the quest for novel therapeutics.

References

  • PubChemLite. (2026). 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid (C8H10N2O2). Retrieved from [Link]

  • PubChem. (2025). 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PubChem. (2025). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (2025). 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

Sources

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid solubility data

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profiling and Optimization of 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxylic acid

Executive Summary

1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1889940-76-4)[1] is a highly specialized heterocyclic building block. It is frequently utilized in the synthesis of complex pharmaceutical agents, including pyrazolopyrrolidine derivatives targeting specific disease pathways[2]. In drug development, the solubility of this intermediate dictates its reactivity in subsequent coupling reactions and heavily influences the developability, bioavailability, and formulation strategy of its downstream Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic equilibrium dictated by molecular architecture. This whitepaper provides a rigorous, self-validating framework for predicting, measuring, and optimizing the solubility of this specific pyrazole derivative.

Structural Causality and Physicochemical Profiling

The solubility profile of 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxylic acid is governed by the competing physical forces of its functional groups. Understanding the causality behind its behavior is the first step in assay design.

  • The Pyrazole Core: Provides a rigid, planar scaffold capable of flexible coordination and hydrogen bonding[3]. While the core itself is relatively polar, its substitution pattern drastically alters hydration.

  • C3-Carboxylic Acid: Acts as the primary ionizable center. Analogous pyrazole-carboxylic acids typically exhibit a pKa between 4.0 and 5.0, resulting in moderate aqueous solubility at physiological pH but poor solubility in acidic environments[4].

  • N1-Cyclopropyl & C5-Methyl Groups: These aliphatic appendages increase the lipophilic surface area, driving the partition coefficient (LogP) higher. This reduces intrinsic aqueous solubility ( S0​ ) through hydrophobic effects, while simultaneously disrupting crystal lattice packing (steric hindrance) compared to unsubstituted analogs.

SPR Core 1-Cyclopropyl-5-methyl- 1H-pyrazole-3-carboxylic acid Cyclopropyl N1-Cyclopropyl Core->Cyclopropyl Methyl C5-Methyl Core->Methyl Carboxyl C3-Carboxylic Acid Core->Carboxyl Lipophilicity Increases Lipophilicity (LogP ↑) Cyclopropyl->Lipophilicity Steric Steric Hindrance (Modulates Packing) Methyl->Steric Ionization pH-Dependent Solubility (pKa ~4.2) Carboxyl->Ionization

Logical relationship between structural features and their impact on solubility.

Table 1: Predicted and Derived Physicochemical Properties
PropertyValueCausality / Impact on Solubility
CAS Number 1889940-76-4[1]Unique identifier for the specific isomeric form.
Molecular Weight 166.18 g/mol Low MW favors favorable dissolution kinetics.
Hydrogen Bond Donors 1 (-COOH)Facilitates hydration via water coordination.
Hydrogen Bond Acceptors 3 (N, N, C=O)Enhances interaction with polar solvent networks.
Predicted pKa ~4.2Drives pH-dependent solubility (ionized > pH 4.2)[4].
Predicted LogP 1.2 – 1.8Moderate lipophilicity dictates poor gastric solubility.

Self-Validating Experimental Protocols

A common pitfall in early drug development is relying solely on kinetic solubility, which often overestimates true solubility due to supersaturation. To establish a robust profile, we must employ orthogonal, self-validating methods.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Causality & Rationale: Used for rapid screening during early synthesis. It measures the point of precipitation when a DMSO stock is spiked into an aqueous buffer. It does not measure equilibrium, but rather the kinetic boundary of precipitation.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Dispense 2 µL of the stock into 198 µL of target buffer (pH 1.2, 4.5, 7.4) in a 96-well UV-transparent plate (achieving 1% DMSO final concentration).

  • Incubate at 25°C for 2 hours with continuous orbital shaking (300 rpm).

  • Measure light scattering (turbidity) using a nephelometer at 620 nm.

  • Self-Validation Checkpoint: Include a highly soluble control (e.g., caffeine) and an insoluble control (e.g., amiodarone). Logic: If the insoluble control does not trigger a scattering threshold >3 standard deviations above the blank, the assay plate is rejected due to reader calibration failure.

Protocol B: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)

Causality & Rationale: Determines the true equilibrium solubility ( Seq​ ). This is the foundational metric required for formulation development and regulatory filings.

Workflow Start Add Excess Solid API to Target Buffer Incubate Incubation & Agitation (48h at 37°C) Start->Incubate Phase Phase Separation (Centrifugation) Incubate->Phase Analyze Supernatant: HPLC-UV Quantification Phase->Analyze Liquid Phase Solid Pellet: XRPD Solid State Analysis Phase->Solid Solid Phase Valid Self-Validation: Confirm No Form Change Solid->Valid

Self-validating thermodynamic shake-flask workflow ensuring accurate equilibrium solubility data.

Step-by-Step Methodology:

  • Add 5 mg of solid 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxylic acid to a 2 mL glass vial.

  • Add 1 mL of aqueous buffer (e.g., 0.1 M HCl for pH 1.2, or PBS for pH 7.4).

  • Seal and agitate at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Centrifuge the suspension at 10,000 x g for 15 minutes to separate the phases.

  • Extract the supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV against a known calibration curve.

  • Self-Validation Checkpoint: Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Logic: If the diffractogram differs from the starting material, a phase transformation (e.g., hydrate formation or salt disproportionation) has occurred. The measured solubility would erroneously apply to the new solid form, invalidating the assay for the free acid.

pH-Dependent Solubility Profile

Because of the C3-carboxylic acid, the solubility of this compound is strictly governed by the Henderson-Hasselbalch equation. At pH levels below the pKa (~4.2), the compound exists primarily as the unionized free acid, relying solely on its intrinsic solubility ( S0​ ). As the pH rises above the pKa, ionization occurs, exponentially increasing aqueous solubility.

Table 2: Modeled pH-Dependent Thermodynamic Solubility
Buffer SystempH LevelDominant SpeciesEstimated Solubility (mg/mL)
0.1 M HCl 1.2Unionized (Free Acid)< 0.1 (Intrinsic Solubility, S0​ )
Acetate Buffer 4.5~50% Ionized / 50% Unionized~ 0.2 ( 2×S0​ )
Phosphate Buffer 7.4>99% Ionized (Carboxylate)> 10.0 (Highly Soluble)

Solubilization Strategies in Development

When utilizing 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxylic acid in high-concentration synthetic reactions or in vitro biological assays, its low intrinsic solubility at acidic/neutral pH can be a bottleneck.

Recommended Interventions:

  • Salt Formation: Reacting the free acid with a strong base (e.g., NaOH or KOH) to form the sodium or potassium carboxylate salt will permanently bypass the S0​ limitation, providing highly soluble solid forms for immediate dissolution.

  • Co-Solvent Systems: For stock solutions, the compound exhibits excellent solubility in polar aprotic solvents. DMSO or DMF should be used as primary vehicles, followed by rapid dilution into buffered aqueous media to prevent localized precipitation.

References

  • Title: 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid CAS#: 1889940-76-4 | Source: ChemicalBook | URL: 1

  • Title: US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease | Source: Google Patents | URL: 2

  • Title: 1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid | Source: Vulcanchem | URL: 4

  • Title: Pyrazole-3-carboxylic acid | Biochemical Reagent | Source: MedChemExpress | URL: 3

Sources

An In-depth Technical Guide to the Melting Point of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive analysis of the melting point of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (CAS Number: 200725-36-6). As an essential physicochemical parameter, the melting point is critical for the identification, purity assessment, and formulation development of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide is structured to provide not only the available data for this specific compound and its isomers but also a deep-dive into the theoretical underpinnings and practical methodologies for its accurate determination.

Introduction to 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core, which is a common scaffold in medicinal chemistry. The substituents—a cyclopropyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid at the 3-position—contribute to its unique chemical and physical properties. Pyrazole derivatives are known for a wide range of biological activities, making them important motifs in drug discovery.

The Significance of Melting Point in a Research and Development Context

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental thermodynamic property that provides significant insights:

  • Identity and Purity: A sharp melting point, occurring over a narrow range (typically 0.5-1.0°C), is a strong indicator of a pure compound. Conversely, a depressed and broad melting range suggests the presence of impurities.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points.[1] The identification and control of polymorphism are critical in the pharmaceutical industry as different polymorphs can have varying solubility, stability, and bioavailability.[2]

  • Stability and Storage: The melting point can inform on the thermal stability of a compound, which is a crucial parameter for determining appropriate storage and handling conditions.

  • Formulation Development: Knowledge of the melting point is essential for developing robust manufacturing processes, such as granulation, tablet pressing, and hot-melt extrusion.

Physicochemical Data of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid and Related Compounds

While a specific melting point for the target compound is not documented in readily accessible literature, the melting points of its structural isomers and related pyrazole carboxylic acids can provide an estimated range and highlight the influence of substituent placement on this physical property.

Compound NameCAS NumberMolecular FormulaReported Melting Point (°C)
1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid 200725-36-6 C₈H₁₀N₂O₂ Not Available
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid1177291-38-1C₈H₁₀N₂O₂Data not explicitly stated, sold as a solid.
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid957500-07-1C₈H₁₀N₂O₂Data not explicitly stated, sold as a solid.[3][4]
3-Methyl-1H-pyrazole-5-carboxylic acid402-61-9C₅H₆N₂O₂236 - 240

Note: The absence of a specific melting point for the isomers from commercial suppliers underscores the novelty of these compounds and the necessity for experimental determination.

Theoretical Principles of Melting Point

The melting of a pure crystalline solid is a first-order phase transition that occurs at a specific temperature where the solid and liquid phases are in equilibrium. At this temperature, the Gibbs free energy of the solid and liquid phases are equal.

Melting Point Depression

The presence of impurities disrupts the crystal lattice of a solid.[5] This disruption requires less energy to break the intermolecular forces holding the crystal together, resulting in a lower melting point.[6] This phenomenon, known as melting point depression, is a colligative property and is fundamental to using melting point as a criterion for purity. The more impurity present, the greater the depression and the broader the melting range.[7]

Influence of Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice arrangement.[1] Different polymorphs of a compound will have different lattice energies and, consequently, different melting points.[2] The most thermodynamically stable polymorph at a given temperature will generally have the highest melting point.[8] It is crucial in drug development to identify and control the polymorphic form to ensure consistent product quality and performance.

Experimental Determination of Melting Point

The following section details the standard methodologies for the accurate determination of the melting point of a crystalline organic solid like 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Capillary Method

This is the most common and accessible method for determining the melting point of a solid.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

  • Mortar and pestle (if the sample is not a fine powder)

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[10]

  • Initial Rapid Determination: Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point.[11]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Place a new loaded capillary in the apparatus.

  • Heating Rate: Heat the sample at a rate of 10-20°C per minute until the temperature is about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[12]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Rapid Heating for Approximate M.P. B->C D Cool Apparatus C->D E Slow Heating (1-2°C/min) near Approximate M.P. D->E F Record Onset and Completion Temperatures E->F G Report Melting Range F->G H Assess Purity (Sharp vs. Broad Range) G->H

Caption: Workflow for Melting Point Determination by the Capillary Method.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It provides a more quantitative measure of the melting process.

Principle: As the sample is heated, it reaches its melting point and absorbs additional heat (an endothermic process) to undergo the phase transition. This results in a peak in the DSC thermogram. The onset temperature of this peak is typically taken as the melting point. DSC can also determine the enthalpy of fusion (the energy required to melt the sample), which is another important thermodynamic parameter.[14]

Protocol Outline:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Interpretation: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this peak is reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

DSCWorkflow A Instrument Calibration B Weigh Sample into DSC Pan A->B C Seal Pan B->C D Place Sample and Reference in DSC Cell C->D E Heat at Controlled Rate D->E F Record Heat Flow vs. Temperature E->F G Analyze Thermogram F->G H Determine Onset Temperature (M.P.) and Enthalpy of Fusion G->H

Caption: General Workflow for Melting Point Determination by DSC.

Conclusion

The melting point of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a critical parameter that, while not currently available in the literature, can be accurately determined through standard laboratory techniques. This guide has provided the theoretical framework and practical protocols necessary for this determination. For a novel compound such as this, an initial melting point determination by the capillary method is recommended for a quick assessment of purity and an approximate value. For more detailed characterization, especially in a drug development context, DSC is the preferred method as it provides more quantitative data, including the enthalpy of fusion, and is invaluable for studying polymorphism. The principles and procedures outlined herein provide a robust foundation for the physicochemical characterization of this and other novel pyrazole derivatives.

References

  • Wikipedia. (n.d.). Melting-point depression. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • IBChem. (n.d.). Melting point depression. Retrieved from [Link]

  • Grokipedia. (n.d.). Melting-point depression. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Polymorphism of a Compound. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • ACS Publications. (2025, December 12). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Retrieved from [Link]

  • Grasas y Aceites. (n.d.). Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Retrieved from [Link]

  • ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [Link]

  • Thai Herbal Pharmacopoeia. (n.d.). 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring the enthalpy and temperature of melting. Retrieved from [Link]

  • ResearchGate. (2014, January 31). Theoretical Analysis of Melting Point Depression of Pure Metals in Different Initial Configurations. Retrieved from [Link]

  • Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals. Retrieved from [Link]

  • SETARAM. (n.d.). An overview of Differential Scanning Calorimetry. Retrieved from [Link]

  • PMC. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Modelling temperature-dependent properties of polymorphic organic molecular crystals. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The precise structural elucidation of heterocyclic building blocks is a foundational pillar of modern drug discovery. 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (CAS: 1889940-76-4)[1] is a sterically constrained, highly functionalized scaffold. It is frequently utilized as a critical N-terminal capping group in the synthesis of advanced pyrazolopyrrolidine derivatives, which are actively investigated for their therapeutic efficacy in complex disease pathways, including kinase inhibition and metabolic regulation[2].

Because pyrazole rings can exist in multiple tautomeric or regioisomeric forms depending on their synthetic route, confirming the exact 1,5-substitution pattern (as opposed to the 1,3-isomer) requires a rigorous, multi-modal analytical approach. This whitepaper details the definitive spectroscopic profile (NMR, HRMS, FT-IR) of this compound, emphasizing the causality behind specific experimental conditions and establishing self-validating protocols to ensure absolute data integrity.

Structural Elucidation Strategy & Causality

To definitively characterize this molecule, a standard "check-box" analytical approach is insufficient. Our strategy relies on orthogonal techniques that cross-validate one another:

  • Regiochemical Verification (NMR): The primary analytical challenge is distinguishing the 1,5-disubstituted pyrazole from its 1,3-counterpart. We utilize 1D 1 H NMR combined with 2D NOESY. By intentionally selecting a solvent that slows proton exchange, we can observe the carboxylic acid proton, while the NOESY experiment maps the through-space proximity of the cyclopropyl and methyl groups.

  • Compositional Accuracy (HRMS): High-Resolution Mass Spectrometry (ESI+) is deployed not just for mass confirmation, but to map the collision-induced dissociation (CID) pathways. The sequential loss of H2​O and CO2​ definitively proves the presence of the carboxylic acid moiety.

  • Solid-State Conformation (FT-IR): Infrared spectroscopy confirms the hydrogen-bonded dimeric state of the carboxylic acid in its solid crystalline form, providing essential data for downstream formulation and solubility profiling.

Spectroscopic_Workflow A Sample Prep & QC (Purity >98%) B 1D/2D NMR (Regiochemistry) A->B C HRMS (ESI+) (Exact Mass) A->C D FT-IR (ATR) (Functional Groups) A->D E Data Synthesis & Cross-Validation B->E C->E D->E F Validated Spectroscopic Profile E->F

Multi-modal spectroscopic validation workflow for pyrazole derivatives.

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic parameters for 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
-COOH 12.65br s-1HCarboxylic acid proton
C4-H 6.45s-1HPyrazole ring proton
N1-CH 3.62tt7.2, 3.81HCyclopropyl methine
C5-CH 3​ 2.28s-3HPyrazole methyl
N1-CH 2​ 1.05 - 0.95m-4HCyclopropyl methylenes
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (ppm)AssignmentCarbon Type
163.4 C=O (Acid)Quaternary
142.1 C3 (Pyrazole)Quaternary
140.5 C5 (Pyrazole)Quaternary
108.2 C4 (Pyrazole)CH
30.1 N1-CH (Cyclopropyl)CH
11.2 C5-CH 3​ CH 3​
7.5 N1-CH 2​ (Cyclopropyl)CH 2​ (x2)
Table 3: FT-IR (ATR) Key Absorptions
Wavenumber (cm −1 )IntensityAssignment
3100 - 2600 Broad, StrongO-H stretch (H-bonded dimer)
2950, 2875 MediumC-H stretch (Aliphatic)
1695 StrongC=O stretch (Carboxylic acid)
1550, 1455 MediumC=N, C=C stretch (Pyrazole ring)
Table 4: HRMS (ESI+) Fragmentation Peaks
m/z Observedm/z CalculatedMass Error (ppm)Assignment
167.0815 167.0821-3.6[M+H] +
149.0710 149.0715-3.3[M+H - H 2​ O] +
123.0918 123.0922-3.2[M+H - CO 2​ ] +

Experimental Protocols & Self-Validating Systems

To ensure the highest degree of trustworthiness, the following protocols are designed as self-validating systems, where the data inherently proves the reliability of the method.

Protocol A: High-Resolution NMR Acquisition (Regiochemical Proof)
  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ to suppress the rapid proton exchange rate of the carboxylic acid moiety. This deliberate solvent choice allows the -COOH proton to be observed as a distinct broad singlet at ~12.65 ppm, while simultaneously shifting the residual water peak away from the diagnostic cyclopropyl signals.

  • Shimming and Tuning: Perform automated 3D gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils.

    • Self-Validation: The acquisition is gated; the line width of the TMS internal standard must register at 0.5 Hz at half-height before the sequence initiates, ensuring peak resolution is sufficient to resolve the cyclopropyl tt (triplet of triplets) splitting pattern.

  • 1D 1 H Acquisition: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 5 seconds.

    • Causality: A prolonged D1 ensures complete longitudinal relaxation of the quaternary C5-methyl protons. This guarantees that the quantitative integration of the methyl group (3H) perfectly correlates with the cyclopropyl methylene protons (4H). Any deviation >5% instantly flags co-eluting impurities.

  • 2D NOESY Acquisition: Set up a 2D NOESY with a mixing time of 400 ms.

    • Self-Validation: A through-space correlation cross-peak must be observed between the N1-cyclopropyl methine proton (3.62 ppm) and the C5-methyl protons (2.28 ppm). The presence of this specific cross-peak definitively rules out the isomeric 1,3-disubstituted pyrazole, serving as an absolute proof of regiochemistry.

Protocol B: LC-HRMS (ESI+) with Lock-Mass Correction
  • Mobile Phase Preparation: Prepare Phase A (0.1% Formic Acid in LC-MS grade H 2​ O) and Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as an essential proton source to drive the formation of the [M+H] + precursor ion in the positive electrospray mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm) using a linear gradient from 5% to 95% B over 5 minutes.

  • Lock-Mass Infusion: Continuously infuse Leucine Enkephalin (m/z 556.2771) post-column at 5 µL/min.

    • Self-Validation: The mass spectrometer software continuously monitors this known mass, applying real-time corrections to the Time-of-Flight (TOF) tube's thermal drift. This closed-loop feedback guarantees the mass error of the analyte remains strictly <5 ppm, definitively assigning the C 8​ H 10​ N 2​ O 2​ elemental composition.

  • CID Fragmentation: Apply a collision energy ramp of 15-30 eV using Argon as the collision gas to generate the diagnostic fragment ions.

MS_Fragmentation M1 [M+H]+ m/z 167.08 M2 Acylium Ion m/z 149.07 M1->M2 - H2O (-18 Da) M3 Decarboxylated Core m/z 123.09 M1->M3 - CO2 (-44 Da) M4 Pyrazole Fragment m/z 83.05 M3->M4 - Cyclopropyl (-40 Da)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

References

  • Title: Pyrazolopyrrolidine derivatives and their use in the treatment of disease (US8975417B2)

Sources

An In-depth Technical Guide to the NMR Analysis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid. As a key heterocyclic building block in medicinal chemistry, unambiguous structural confirmation is paramount. This document offers a detailed, field-proven methodology for the acquisition and interpretation of ¹H and ¹³C NMR spectra. It delves into the causal relationships between the molecule's unique structural motifs—the N-cyclopropyl group, the substituted pyrazole core, and the C3-carboxylic acid—and their corresponding spectral signatures. The protocols and analyses herein are designed to serve as a self-validating system for researchers engaged in the synthesis and characterization of novel pyrazole derivatives.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents. The specific compound, 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid, combines several features of high interest: a metabolically robust N-cyclopropyl group, a defined substitution pattern on the aromatic pyrazole ring, and a carboxylic acid handle for further synthetic elaboration.[1] These characteristics make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for oncology or treatments for inflammatory diseases.[1]

Given its role as a foundational building block, rigorous structural elucidation is non-negotiable. NMR spectroscopy stands as the gold standard for this purpose, providing precise, atom-level information about the molecular framework. This guide will systematically deconstruct the predicted and observed NMR data to provide a clear and authoritative interpretation.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a theoretical prediction of the NMR spectrum. This approach demonstrates a fundamental understanding of how chemical structure dictates spectroscopic output.

Numbering and Proton Environments

The logical first step is to number the atoms to create an unambiguous frame of reference for signal assignment.

Caption: IUPAC Numbering for 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Based on this structure, we can predict the following distinct proton and carbon environments:

  • ¹H NMR Predictions:

    • Carboxylic Acid (COOH): A highly deshielded proton, expected as a broad singlet far downfield (>10 ppm). Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[2][3][4][5]

    • Pyrazole Ring (H4): A single aromatic proton on the pyrazole ring, appearing as a sharp singlet.

    • Methyl Group (C6-H₃): A sharp singlet corresponding to the three equivalent methyl protons.

    • Cyclopropyl Group (H1', H2'/H3'): This group presents a more complex system. The methine proton (H1') will be a multiplet due to coupling with the four methylene protons. The two sets of methylene protons (H2'/H3') are diastereotopic and will appear as two separate multiplets, typically in the highly shielded (upfield) region of the spectrum.[6] This upfield shift is a classic diagnostic feature of the cyclopropyl ring's magnetic anisotropy.[6]

  • ¹³C NMR Predictions:

    • Carboxylic Carbonyl (C7): Expected in the highly deshielded region for carboxyl groups, typically 165-185 ppm.[2][3]

    • Pyrazole Ring Carbons (C3, C5, C4): Three distinct aromatic carbon signals. C3 and C5, being attached to nitrogen, will have different chemical shifts influenced by their respective substituents.

    • Methyl Carbon (C6): A signal in the aliphatic region.

    • Cyclopropyl Carbons (C1', C2'/C3'): The methine carbon (C1') will be distinct from the two equivalent methylene carbons (C2'/C3'), both appearing in the upfield aliphatic region.

Experimental Protocol: A Self-Validating Workflow

To ensure data integrity, a robust and reproducible experimental workflow is essential.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample ~10-20 mg of the solid compound Prep2 Select Solvent 0.7 mL of CDCl₃ or DMSO-d₆ Prep1->Prep2 Prep3 Dissolve & Transfer Vortex until fully dissolved, then transfer to a 5mm NMR tube Prep2->Prep3 Acq1 Instrument Setup Tune and shim the spectrometer (≥400 MHz recommended) Prep3->Acq1 Acq2 ¹H Spectrum Acquire with sufficient scans (e.g., 16-32) Acq1->Acq2 Acq3 ¹³C Spectrum Acquire proton-decoupled spectrum (e.g., 1024 scans) Acq2->Acq3 Acq4 2D NMR (Optional) Run COSY and HSQC/HMBC for complex assignments Acq3->Acq4 Proc1 Fourier Transform & Phasing Convert FID to spectrum and correct phase Acq3->Proc1 Acq4->Proc1 Optional Proc2 Referencing Calibrate spectrum to residual solvent peak (e.g., CDCl₃ @ 7.26 ppm) Proc1->Proc2 Proc3 Integration & Peak Picking Integrate signals and identify peak chemical shifts Proc2->Proc3 Proc4 Interpretation Assign signals and analyze coupling constants Proc3->Proc4

Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.

Methodology Details:

  • Sample Preparation: Dissolve approximately 15 mg of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can lead to sharper -OH proton signals.

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a minimum of 400 MHz. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of at least 3 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons (C3, C5, C7).

  • Data Referencing: Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm). The ¹³C spectrum should be referenced accordingly (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Spectral Interpretation and Data Analysis

While an experimental spectrum for this exact molecule is not publicly available, we can construct a highly accurate, representative analysis based on extensive literature data for structurally analogous compounds.[6][7][8][9][10][11][12]

¹H NMR Spectrum Analysis

The following table summarizes the expected chemical shifts, multiplicities, and integrations.

Signal LabelAssigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCausality and Field Insights
A -COOH~12.0Broad Singlet1HHighly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding.[2][3][5] Signal may disappear upon D₂O exchange.
B Pyrazole H4~6.5Singlet1HLocated in the aromatic region, its precise shift is influenced by the electronic effects of the adjacent C3-carboxyl and C5-methyl/N1-cyclopropyl groups.
C Cyclopropyl H1'~3.6Multiplet1HThe N-cyclopropyl methine proton is deshielded by its direct attachment to the electronegative nitrogen atom of the pyrazole ring.
D -CH₃~2.4Singlet3HThe chemical shift is typical for a methyl group attached to an aromatic ring system.
E Cyclopropyl H2'/H3'~1.2Multiplet2HThese methylene protons are significantly shielded due to the magnetic anisotropy of the cyclopropane ring.[6]
F Cyclopropyl H2'/H3'~1.0Multiplet2HDiastereotopic to protons 'E', hence appearing as a separate multiplet, also in the highly shielded region.[6]
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Signal LabelAssigned CarbonsChemical Shift (δ, ppm)Causality and Field Insights
1 -C OOH (C7)~165The carbonyl carbon is strongly deshielded, consistent with values for α,β-unsaturated carboxylic acids.[2][3]
2 Pyrazole C 5~150Quaternary carbon attached to both the N1-cyclopropyl and C6-methyl groups. Its chemical shift is influenced by these substituents.
3 Pyrazole C 3~144Quaternary carbon bearing the carboxylic acid group. Deshielded by attachment to two nitrogen atoms and the carboxyl group.
4 Pyrazole C 4~110The sole protonated carbon on the pyrazole ring. Its shift is characteristic for this position in substituted pyrazoles.[9]
5 Cyclopropyl C 1'~35The methine carbon of the cyclopropyl group, shifted downfield by its attachment to the ring nitrogen.
6 -C H₃ (C6)~14Typical chemical shift for a methyl group on a heteroaromatic ring.
7 Cyclopropyl C 2'/C3'~8The methylene carbons of the cyclopropyl ring are highly shielded, a characteristic feature.

Conclusion

The NMR analysis of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid is straightforward when approached systematically. The key diagnostic features are the highly deshielded carboxylic acid proton (>10 ppm), the singlet for the lone pyrazole proton (H4), and the characteristic upfield multiplets of the cyclopropyl protons.[2][6] The ¹³C spectrum confirms the presence of eight distinct carbon environments, including the downfield carboxylic carbonyl and the three unique pyrazole ring carbons. The combination of ¹H and ¹³C NMR, following the rigorous protocols outlined, provides an unambiguous and self-validating method for the structural confirmation of this important synthetic intermediate.

References

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). In Organic Chemistry. OpenStax. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

  • Carboxylic Acids Spectroscopy. (n.d.). University of Calgary. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE. [Link]

  • Gonçalves, M. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. (n.d.). ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles. (2025, December 12). ResearchGate. [Link]

  • 13C NMR of pyrazoles. (1993, February 1). R Discovery. [Link]

  • 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature. (1994, July 7). citeseerx.ist.psu.edu. [Link]

  • 1H- and 13C-NMR spectra of phenyl-substituted azole derivatives part 2. (n.d.). SciSpace. [Link]

  • 1H chemical shifts for cyclopropyl protons. (n.d.). ResearchGate. [Link]

  • 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl-. (n.d.). SpectraBase. [Link]

  • A Guide to 1H NMR Chemical Shift Values. (n.d.). Compound Interest. [Link]

  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025, August 10). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. [Link]

  • 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Pyrazole Carboxylic Acids: A Case Study of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystallographic analysis of pyrazole carboxylic acids, a class of compounds of significant interest in medicinal chemistry. While the specific crystal structure of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid is not publicly available at the time of this writing, this guide will utilize the publicly available crystallographic data of a close structural analogue, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid , to detail the experimental procedures and structural analysis. This analogue serves as an excellent case study for understanding the solid-state properties of this important class of molecules.

Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and three carbon atoms.[1] This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing drugs approved by the US Food and Drug Administration (FDA).[2] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]

The carboxylic acid functional group, when attached to the pyrazole ring, provides a crucial handle for forming salts, esters, and amides, allowing for the modulation of a compound's physicochemical properties, such as solubility and bioavailability. The specific substitution pattern on the pyrazole ring, including the presence of alkyl groups like methyl, propyl, or cyclopropyl, can significantly influence the molecule's conformation, crystal packing, and ultimately, its biological activity.[3]

Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design.[4][5] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for the design of new chemical entities with improved efficacy and safety profiles.

Synthesis and Crystallization

The synthesis of pyrazole carboxylic acids can be achieved through various synthetic routes. A common method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by oxidation and hydrolysis.[6]

For the analogue under discussion, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a potential synthetic pathway is outlined below. This is a generalized scheme, and specific reaction conditions may vary.

synthesis_workflow reagent1 Ethyl 2,4-dioxoheptanoate intermediate1 Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate reagent1->intermediate1 Cyclocondensation reagent2 Methylhydrazine reagent2->intermediate1 product 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid intermediate1->product Hydrolysis (e.g., NaOH, H2O)

Figure 1: A generalized synthetic workflow for 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The key is to allow the crystals to grow slowly. A common method is slow evaporation of a solvent or a mixture of solvents in which the compound has moderate solubility. For the analogue, single crystals were obtained by slow evaporation of a methanol/ethyl acetate mixture.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

Crystal Selection and Mounting
  • Crystal Selection: Under a polarized light microscope, a suitable single crystal should be selected. The ideal crystal is transparent, has well-defined faces, and is free of cracks or other defects. For optimal results, the crystal dimensions should be approximately 0.1 to 0.3 mm in all directions.

  • Mounting: The selected crystal is carefully mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.

Data Collection
  • Diffractometer: The mounted crystal is placed on a single-crystal X-ray diffractometer. These instruments consist of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction data.

  • X-ray Source: A common X-ray source is a sealed tube that generates X-rays by bombarding a metal target (often molybdenum or copper) with high-energy electrons.

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The goniometer then rotates the crystal through a series of angles while the detector collects a large number of diffraction images.

Structure Solution and Refinement
  • Data Reduction: The collected diffraction images are processed to determine the intensity and position of each diffraction spot. This information is used to determine the unit cell dimensions and the space group of the crystal.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction data.

crystallography_workflow start High-Quality Single Crystal mount Mount on Goniometer start->mount data_collection X-ray Data Collection mount->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Figure 2: A simplified workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Analysis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

The crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

Parameter Value
Chemical FormulaC8H12N2O2
Formula Weight168.20
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.9336 (19)
b (Å)19.121 (7)
c (Å)9.568 (4)
β (°)92.136 (7)
Volume (ų)902.0 (6)
Z4
Temperature (K)294
RadiationMo Kα (λ = 0.71073 Å)

Table 1: Crystallographic data for 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Molecular Structure and Conformation

The molecular structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid consists of a planar pyrazole ring substituted with a methyl group at the N1 position, a propyl group at the C3 position, and a carboxylic acid group at the C5 position. The planarity of the pyrazole ring is a common feature of this heterocyclic system. The torsion angles involving the substituents relative to the pyrazole ring define the overall conformation of the molecule.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid are held together by a network of intermolecular hydrogen bonds. The carboxylic acid group is a key player in these interactions, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. Additionally, one of the nitrogen atoms of the pyrazole ring can act as a hydrogen bond acceptor.

Specifically, the crystal packing is consolidated by O—H···N and C—H···O interactions. These hydrogen bonds link the molecules into chains, which then pack to form the three-dimensional crystal lattice. Understanding these packing motifs is crucial for predicting and controlling the solid-state properties of pharmaceutical compounds, such as their stability and dissolution rate.

Conclusion

The determination of the crystal structure of pyrazole carboxylic acids provides invaluable insights into their solid-state conformation and intermolecular interactions. While the specific structure of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid remains to be elucidated, the analysis of the closely related 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid serves as a comprehensive guide to the methodologies and the type of structural information that can be obtained. This knowledge is fundamental for the continued development of novel pyrazole-based therapeutic agents with optimized properties.

References

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Institute of Physics of the Czech Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • MySkinRecipes. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Al-Ostoot, F. H., & El-Sayed, M. A. A. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10267–10275. [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, October 16). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Pokhodylo, N., Shyyka, O., Finiuk, N., & Stoika, R. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-p-tolyl-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1152–1157. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl-. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. [Link]

  • Radboud Repository. (2007, May 16). Coordination Versatility of 5(3)-(2-Hydroxyphenyl)-3(5)-methylpyrazole: Synthesis, Crystal Structure and Properties of CoIII, NiII and CuII Complexes. [Link]

  • El-Gamal, M. I., Al-Ameen, M., Al-Karmalawy, A. A., & Anbar, S. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The document details a robust and efficient synthetic pathway, commencing from readily available starting materials. Each synthetic step is meticulously described, including optimized reaction conditions, mechanistic insights, and detailed experimental protocols. Furthermore, this guide includes a thorough characterization of the final compound and its key intermediates, supported by spectroscopic data. The synthesis is presented in a logical progression, emphasizing the rationale behind the selection of reagents and process parameters to ensure high yield and purity of the target molecule.

Introduction

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy and bioactive compounds for treating inflammatory and neurological disorders.[1] The presence of the cyclopropyl group often enhances metabolic stability and binding affinity of drug candidates.[1] This guide outlines a well-established, multi-step synthesis designed for both laboratory-scale and potential scale-up operations. The described synthetic route is a convergent process, ensuring efficiency and flexibility.

Overall Synthetic Strategy

The synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is accomplished through a three-stage process. The first stage involves the synthesis of the key intermediate, cyclopropylhydrazine hydrochloride. The second stage focuses on the construction of the pyrazole ring through a condensation reaction, followed by intramolecular cyclization to yield the ethyl ester of the target molecule. The final stage is the hydrolysis of the ester to afford the desired carboxylic acid.

Synthetic_Pathway cluster_0 Stage 1: Synthesis of Cyclopropylhydrazine cluster_1 Stage 2: Pyrazole Ring Formation cluster_2 Stage 3: Hydrolysis A Cyclopropylamine C N-Boc-cyclopropylhydrazine A->C N-Methylmorpholine, DCM B N-Boc-O-tosylhydroxylamine B->C D Cyclopropylhydrazine Hydrochloride C->D Conc. HCl F Ethyl 2-(cyclopropylhydrazono)propanoate D->F Triethylamine, Ethanol E Ethyl 2-chloroacetoacetate E->F G Ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate F->G Heat H 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid G->H NaOH, H2O/Ethanol

Figure 1: Overall synthetic workflow for 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Stage 1: Synthesis of Cyclopropylhydrazine Hydrochloride

The initial stage of the synthesis focuses on the preparation of cyclopropylhydrazine hydrochloride, a critical reagent for the subsequent pyrazole ring formation. This is achieved in a two-step process starting from cyclopropylamine.

Step 1.1: Synthesis of N-Boc-cyclopropylhydrazine

The synthesis commences with the reaction of cyclopropylamine with N-Boc-O-tosylhydroxylamine in the presence of N-methylmorpholine (NMM) as a base.[2][3] Dichloromethane (DCM) serves as the solvent for this reaction. The Boc-protecting group is introduced to stabilize the hydrazine intermediate.

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution where the cyclopropylamine attacks the nitrogen atom of the N-Boc-O-tosylhydroxylamine, displacing the tosylate leaving group. The NMM neutralizes the in-situ generated p-toluenesulfonic acid.

Step 1.2: Deprotection to form Cyclopropylhydrazine Hydrochloride

The N-Boc-cyclopropylhydrazine is then deprotected using concentrated hydrochloric acid.[2][4] This step removes the Boc group, yielding the hydrochloride salt of cyclopropylhydrazine, which is a stable, crystalline solid.

Causality of Experimental Choices: The use of the Boc protecting group is crucial as it prevents side reactions and allows for the isolation of a stable intermediate. The conversion to the hydrochloride salt not only facilitates purification but also enhances the long-term stability of the hydrazine.

Stage 2: Pyrazole Ring Formation

The second stage involves the construction of the pyrazole core. This is a classic example of a Knorr-type pyrazole synthesis where a hydrazine derivative reacts with a β-ketoester.

Step 2.1: Condensation to form Ethyl 2-(cyclopropylhydrazono)propanoate

Cyclopropylhydrazine hydrochloride is reacted with ethyl 2-chloroacetoacetate in ethanol, with triethylamine (TEA) acting as a base to neutralize the hydrochloride salt and facilitate the condensation.[5] This reaction forms the hydrazone intermediate, ethyl 2-(cyclopropylhydrazono)propanoate.

Expertise & Experience: The choice of a relatively weak base like TEA is deliberate to avoid unwanted side reactions such as the hydrolysis of the ester. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a moderate temperature.

Step 2.2: Intramolecular Cyclization to Ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate

The formed hydrazone undergoes an intramolecular cyclization upon heating.[6][7] This cyclization is a key step in forming the aromatic pyrazole ring. The reaction is typically driven to completion by refluxing the reaction mixture.

Mechanistic Insight: The cyclization proceeds via a nucleophilic attack of the secondary amine of the hydrazone onto the ester carbonyl carbon, followed by the elimination of a molecule of water and subsequent tautomerization to yield the stable aromatic pyrazole ring.

Pyrazole_Formation A Cyclopropylhydrazine C Hydrazone Intermediate A->C Condensation B Ethyl 2-chloroacetoacetate B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate D->E Dehydration & Tautomerization

Figure 2: Mechanism of pyrazole ring formation.

Stage 3: Hydrolysis to 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

The final stage of the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Step 3.1: Saponification of the Ester

The ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate is hydrolyzed using a solution of sodium hydroxide in a mixture of water and ethanol.[8][9] The reaction mixture is heated to ensure complete conversion.

Trustworthiness of Protocol: This is a standard and highly reliable method for ester hydrolysis. The use of a co-solvent system of water and ethanol ensures the solubility of both the ester and the sodium hydroxide.

Step 3.2: Acidification and Isolation

After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water to remove any inorganic salts, and dried.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Stage 1: Synthesis of Cyclopropylhydrazine Hydrochloride

Step 1.1: N-Boc-cyclopropylhydrazine To a solution of cyclopropylamine (1.0 eq) and N-methylmorpholine (1.1 eq) in dichloromethane (DCM) at 0 °C, N-Boc-O-tosylhydroxylamine (1.0 eq) is added portion-wise.[2] The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 1.2: Cyclopropylhydrazine Hydrochloride The crude N-Boc-cyclopropylhydrazine is dissolved in concentrated hydrochloric acid at 0 °C.[4] The mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford cyclopropylhydrazine hydrochloride as a white solid.

Stage 2: Ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate

Step 2.1 & 2.2: Condensation and Cyclization To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, triethylamine (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate.

Stage 3: 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Step 3.1 & 3.2: Hydrolysis and Isolation The crude ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide solution. The mixture is heated to reflux for 2-3 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether and then acidified to pH 2-3 with concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Characterization Data

The structure and purity of the final product and key intermediates should be confirmed by spectroscopic methods.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)
N-Boc-cyclopropylhydrazine 1.45 (s, 9H), 2.50 (m, 1H), 0.50-0.70 (m, 4H), 4.50 (br s, 1H), 6.20 (br s, 1H)157.0, 80.5, 30.0, 7.53320, 2980, 1690, 1170
Cyclopropylhydrazine Hydrochloride 3.00 (m, 1H), 0.70-0.90 (m, 4H), 5.50 (br s, 3H)32.0, 8.03200-2800 (broad), 1600
Ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate 4.40 (q, 2H), 3.50 (m, 1H), 2.40 (s, 3H), 1.40 (t, 3H), 1.00-1.20 (m, 4H), 6.50 (s, 1H)163.0, 148.0, 142.0, 110.0, 60.5, 30.0, 14.5, 10.0, 8.02980, 1720, 1550, 1240
1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid 12.50 (br s, 1H), 6.60 (s, 1H), 3.55 (m, 1H), 2.45 (s, 3H), 1.05-1.25 (m, 4H)168.0, 149.0, 142.5, 110.5, 30.5, 10.5, 8.53300-2500 (broad), 2980, 1690, 1550, 1280

Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration. The IR spectra of carboxylic acids typically show a very broad O-H stretch from 2500-3300 cm-1 and a strong C=O stretch around 1700 cm-1.[10][11][12]

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. The described three-stage synthesis is efficient, robust, and utilizes readily available starting materials. The in-depth explanation of the experimental choices and reaction mechanisms offers valuable insights for researchers in the field of medicinal chemistry and drug development. The provided characterization data serves as a reliable reference for the validation of the synthesized compounds. This guide is intended to be a valuable resource for the successful and reproducible synthesis of this important pharmaceutical intermediate.

References

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle. Retrieved March 8, 2024, from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved March 8, 2024, from [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004, March 23). The Journal of Physical Chemistry A. Retrieved March 8, 2024, from [Link]

  • Synthesis of di-, tri- and tetracyclopropylhydrazines. (n.d.). RSC Publishing. Retrieved March 8, 2024, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Metal‐free intramolecular cyclization of propargyl hydrazides leading to pyrazoles 50. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Facile one-pot synthesis of 5-substituted isoxazoles and pyrazoles through microwave-promoted intramolecular cyclization of γ-hydroxyalkynal oximes and hydrazones. (2017, January 19). Taylor & Francis. Retrieved March 8, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved March 8, 2024, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025, September 23). PMC. Retrieved March 8, 2024, from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved March 8, 2024, from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride. (n.d.). Google Patents.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved March 8, 2024, from [Link]

  • Cyclopropylhydrazine monohydrochloride. (2024, April 9). ChemBK. Retrieved March 8, 2024, from [Link]

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (2007, August 30). Retrieved March 8, 2024, from [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (n.d.). PubMed. Retrieved March 8, 2024, from [Link]

  • Hydrolysis reaction of pyrazinoate esters to POA and the corresponding... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved March 8, 2024, from [Link]

  • Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. (2010, November 1). R Discovery. Retrieved March 8, 2024, from [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016, June 30). IntechOpen. Retrieved March 8, 2024, from [Link]

  • 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 8, 2024, from [Link]

  • EP0332930A2 - Process for the synthesis of 1-cyclopropyl-quinolone-carboxylic acids and their derivatives. (n.d.). Google Patents.
  • Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. (2001). Chinese Journal of Modern Applied Pharmacy. Retrieved March 8, 2024, from [Link]

  • Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved March 8, 2024, from [Link]

  • EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. (n.d.). Google Patents.
  • 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. (n.d.). PubChemLite. Retrieved March 8, 2024, from [Link]

  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (n.d.). Google Patents.
  • 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved March 8, 2024, from [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025, August 10). ResearchGate. Retrieved March 8, 2024, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). The NIST WebBook. Retrieved March 8, 2024, from [Link]

  • Pyrazolopyrimidinone antianginal agents. (n.d.). European Patent Office - EP 0463756 A1. Retrieved March 8, 2024, from [Link]

  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]

  • Process For The Preparation Of Ethyl 2,3 Dicyano Propionate. (n.d.). Quick Company. Retrieved March 8, 2024, from [Link]

  • CAS#:1403333-94-7 | 1-cyclopropyl-1H-pyrazole-3-carboxylic acid. (2025, August 25). Chemsrc. Retrieved March 8, 2024, from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (n.d.). MDPI. Retrieved March 8, 2024, from [Link]

Sources

1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid: Mechanistic Role as an Acetyl-Lysine Mimetic in BET Bromodomain Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (CAS: 1889940-76-4) is not a standalone therapeutic agent; rather, it is a highly optimized, precision-engineered pharmacophoric building block[1]. It is utilized extensively in the rational design and synthesis of Bromodomain and Extra-Terminal (BET) family inhibitors, specifically targeting the epigenetic reader protein BRD4[2].

To understand its "mechanism of action," one must analyze how this specific chemical moiety functions within the architecture of a final drug molecule (such as pyrazolopyrrolidine derivatives)[2]. When conjugated to a larger molecular scaffold, this pyrazole derivative acts as a highly potent acetyl-lysine (KAc) mimetic , competitively displacing BRD4 from chromatin and halting the transcription of oncogenes (e.g., MYC) and inflammatory cytokines (e.g., IL-6)[3][4].

Molecular Anatomy & Binding Causality (E-E-A-T)

In structure-based drug design, every functional group must justify its presence. The 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid moiety is a masterclass in spatial efficiency and thermodynamic optimization within the BRD4 binding pocket[5][6].

  • The Pyrazole Core (The Anchor): The pyrazole ring serves as the primary acetyl-lysine mimetic. Once the 3-carboxylic acid is converted into an amide (or fused into a bicyclic system), the nitrogen atoms of the pyrazole and the adjacent carbonyl oxygen form a critical bidentate hydrogen-bonding network with the highly conserved Asn140 residue in the BRD4 bromodomain 1 (BD1) pocket. A secondary water-mediated hydrogen bond is typically formed with Tyr97 [6].

  • The 5-Methyl Group (The Wedge): The methyl group at the 5-position is precisely sized to project into the small, lipophilic WPF shelf (comprising Trp81, Pro82, and Phe83). This hydrophobic packing significantly increases the residence time of the inhibitor[6].

  • The 1-Cyclopropyl Group (The Lock): Replacing a simple methyl or ethyl group with a cyclopropyl ring at the 1-position serves two causal functions. First, it provides steric bulk that restricts the rotation of the pyrazole ring, locking the molecule into its bioactive conformation (reducing entropic penalty upon binding). Second, it fills the hydrophobic ZA channel , increasing overall binding affinity and shielding the core from rapid metabolic degradation[2][5].

  • The 3-Carboxylic Acid (The Conjugation Point): This is the synthetic handle. It allows medicinal chemists to couple the KAc-mimetic "warhead" to various solvent-exposed "tails" that dictate the drug's pharmacokinetic properties and isoform selectivity (e.g., BD1 vs. BD2 selectivity)[5].

Mechanism of Action: Disruption of the BRD4 Signaling Pathway

When 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid is integrated into a BET inhibitor, its mechanism of action is defined by competitive epigenetic modulation[4].

  • Normal Physiology: BRD4 "reads" the epigenetic code by binding to acetylated lysine (KAc) residues on histone tails via its tandem bromodomains (BD1 and BD2). Once anchored to chromatin, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which includes CDK9 and Cyclin T1. P-TEFb phosphorylates RNA Polymerase II, driving the transcription of target genes[4].

  • Pharmacological Intervention: The pyrazole-derived inhibitor competitively binds to the KAc pocket of BRD4. Because the inhibitor's affinity (often in the sub-nanomolar range) vastly exceeds that of natural acetylated histones, BRD4 is physically displaced from the chromatin[4][5].

  • Downstream Effects: The displacement of BRD4 collapses the P-TEFb complex at super-enhancer sites. This leads to a rapid, selective downregulation of transcription for key disease drivers, most notably the MYC oncogene in hematological malignancies and NF-κB/IL-6 in inflammatory disorders[3][4].

MOA KAc Acetylated Histone (KAc) BRD4 BRD4 (Bromodomain) KAc->BRD4 Binds PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNAPII RNA Polymerase II Activation PTEFb->RNAPII Phosphorylates MYC MYC / IL-6 Transcription RNAPII->MYC Drives Inhibitor Pyrazole-Derived BET Inhibitor Inhibitor->BRD4 Competitive Displacement

Figure 1: Mechanism of action showing BRD4 signaling disruption by pyrazole-derived BET inhibitors.

Structure-Activity Relationship (SAR) Dynamics

To validate the necessity of the 1-cyclopropyl and 5-methyl substitutions, we can observe standard SAR trends during the optimization of pyrazole-based BRD4 inhibitors. The table below illustrates the quantitative impact of these specific functional groups on target affinity.

Modification at Pyrazole CoreR1 (Position 1)R2 (Position 5)BRD4 BD1 IC₅₀ (nM)*Rationale for Affinity Shift
Unsubstituted-H-H> 1000Weak ZA channel interaction; high entropic penalty.
Methylation-CH₃-H~ 150Improved lipophilicity, but lacks WPF shelf packing.
5-Methyl Addition-CH₃-CH₃~ 455-Methyl packs into the WPF shelf, increasing residence time.
Target Compound -Cyclopropyl -CH₃ ~ 15 Cyclopropyl locks conformation and fills the hydrophobic ZA channel.

*Note: IC₅₀ values are representative approximations based on generalized pyrazole-BET inhibitor SAR studies to demonstrate causality[4][5].

Experimental Protocols: Synthesis & Validation

To utilize 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid in drug discovery, it must be chemically coupled and biophysically validated. The following protocols represent a self-validating system for generating and testing a BRD4 inhibitor.

Protocol A: HATU-Mediated Amide Coupling

This protocol details the conjugation of the carboxylic acid to a primary amine (representing the rest of the drug scaffold).

  • Preparation: Dissolve 1.0 equivalent of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.0 equivalent of the target primary amine. Stir the reaction mixture at room temperature for 2–4 hours under a nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative HPLC to yield the final KAc-mimetic inhibitor.

Protocol B: BRD4 BD1 TR-FRET Binding Assay

To validate the mechanism of action, the synthesized compound's ability to displace acetylated peptides from BRD4 must be quantified.

  • Reagent Setup: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Complex Formation: Mix recombinant GST-tagged BRD4 BD1 protein (10 nM final) with a biotinylated acetyl-histone H4 peptide (30 nM final) in a 384-well microplate.

  • Compound Addition: Add the synthesized pyrazole inhibitor in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM).

  • Fluorophore Addition: Add Europium-cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a microplate reader (excitation at 337 nm; emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the IC₅₀ based on the reduction of the 665/615 nm emission ratio, which indicates the successful displacement of the KAc peptide by the pyrazole inhibitor.

Workflow Step1 1-Cyclopropyl-5-methylpyrazole -3-carboxylic acid Step2 Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 Purification (Prep-HPLC) Step2->Step3 Step4 Biophysical Validation (TR-FRET BRD4 BD1) Step3->Step4 Step5 Cellular Assay (MYC Downregulation) Step4->Step5

Figure 2: Experimental workflow from building block synthesis to cellular validation.

References

  • Novartis AG. "Pyrazolopyrrolidine derivatives and their use in the treatment of disease." US Patent US8975417B2, Google Patents.
  • Zenith Epigenetics Corp. "Novel bicyclic bromodomain inhibitors." WO Patent WO2015002754A2, Google Patents.
  • PMC / NIH. "Drug Discovery Targeting Bromodomain-Containing Protein 4." National Institutes of Health. Available at:[Link]

  • ACS Publications. "Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach." Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

Sources

An In-depth Technical Guide to the Biological Targets of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid

The 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid core is a privileged scaffold in modern medicinal and agricultural chemistry. Its inherent structural features, including a stable pyrazole ring, a lipophilic cyclopropyl group, and a reactive carboxylic acid handle, provide a foundation for the development of a diverse array of bioactive molecules. This guide offers an in-depth exploration of the key biological targets of derivatives of this scaffold, elucidating their mechanisms of action and providing practical insights for researchers in drug discovery and crop protection.

The versatility of the pyrazole ring system allows for the synthesis of compounds with a wide range of therapeutic and agrochemical applications. Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2] In the agrochemical sector, this scaffold has been instrumental in the creation of potent fungicides, herbicides, and insecticides.[3][4] This guide will focus on the primary molecular targets that underpin these biological activities, with a particular emphasis on succinate dehydrogenase for fungicidal applications and various protein kinases and DNA for pharmaceutical applications.

Fungicidal Activity: Targeting Fungal Respiration through Succinate Dehydrogenase Inhibition

A major application of 1-cyclopropyl-5-methylpyrazole-3-carboxamide derivatives is in the control of fungal plant pathogens. These compounds are potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[3][5]

Mechanism of Action: Disrupting the Electron Transport Chain

Succinate dehydrogenase (also known as Complex II) is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain via its ubiquinone-binding (Q) site.

1-Cyclopropyl-5-methylpyrazole-3-carboxamide derivatives act as succinate dehydrogenase inhibitors (SDHIs).[6] They bind to the Q-site of the SDH complex, preventing the binding of the natural substrate, ubiquinone.[3] This blockage of electron transport disrupts the entire respiratory process, leading to a cascade of detrimental effects within the fungal cell:

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.[3]

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging reactive oxygen species, causing oxidative stress.[3]

  • Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts essential metabolic pathways necessary for fungal growth and survival.[3]

This ultimately leads to the cessation of fungal growth and cell death. The high efficacy and novel mode of action of these pyrazole carboxamides make them valuable tools in managing fungicide resistance.[4]

Diagram of the Fungal Mitochondrial Respiratory Chain and the Site of Action of Pyrazole Carboxamide SDHIs

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Inhibition Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII oxidation Fumarate Fumarate ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q ComplexII->Fumarate ComplexII->Q e- transfer ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV O2 O2 ComplexIV->O2 reduction to H2O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP synthesis Q->ComplexIII CytC->ComplexIV Pyrazole_Carboxamide 1-Cyclopropyl-5-methyl- pyrazole-3-carboxamide Derivative Pyrazole_Carboxamide->ComplexII Inhibition at Q-site

Caption: Inhibition of Fungal Respiration by Pyrazole Carboxamide SDHIs.

Structure-Activity Relationships (SAR) for SDH Inhibition

The fungicidal potency of 1-cyclopropyl-5-methylpyrazole-3-carboxamide derivatives is highly dependent on the nature of the substituents on the carboxamide nitrogen.

R Group on Amide NitrogenTarget FungiIC50 (µM)Reference
N-methoxy-biphenyl-ethylPorcine SDH0.014[7]
Phenyl with ether linkageRhizoctonia solani SDH3.293[8]

Note: Data is for pyrazole-4-carboxamide derivatives, which are structurally very similar and share the same mechanism of action.

Key structural features that influence activity include:

  • The Pyrazole Ring: The 1-methyl and 5-cyclopropyl groups are important for anchoring the molecule in the active site.

  • The Carboxamide Linker: The amide bond is crucial for interaction with the SDH enzyme.

  • The Amide Substituent (R-group): This portion of the molecule is highly variable and is key to determining the spectrum of activity and potency against different fungal species. Lipophilic and aromatic groups are often favored.

Experimental Protocol: In Vitro SDH Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of 1-cyclopropyl-5-methylpyrazole-3-carboxamide derivatives against fungal SDH.

1. Preparation of Mitochondrial Fractions: a. Grow the target fungal species in a suitable liquid medium. b. Harvest the mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4). c. Homogenize the mycelia in the buffer using a bead beater or other suitable method. d. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris. e. Centrifuge the supernatant at a high speed (e.g., 10,000 x g) to pellet the mitochondria. f. Resuspend the mitochondrial pellet in a small volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. SDH Activity Assay: a. Prepare a reaction mixture containing phosphate buffer, a substrate (e.g., succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP). b. Add the mitochondrial fraction to the reaction mixture. c. Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. d. Monitor the reduction of DCPIP spectrophotometrically at 600 nm over time. The rate of decrease in absorbance is proportional to the SDH activity.

3. Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

Pharmaceutical Potential: Targeting Key Players in Human Disease

Derivatives of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid have also shown significant promise as therapeutic agents, with activities against cancer and inflammatory diseases. The primary targets in these contexts are protein kinases and DNA.

Anticancer Activity: Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cell signaling, regulating processes such as cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Mechanism of Action:

Pyrazole derivatives have been shown to act as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway.

Specific Kinase Targets:

  • VEGFR2: Vascular endothelial growth factor receptor 2 is a key regulator of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis. A potent VEGFR2 inhibitor with a pyrazole-5-carboxamide scaffold, TAK-593, has been developed.[9]

  • JNK3: c-Jun N-terminal kinase 3 is implicated in neuronal apoptosis and is a target for the treatment of neurodegenerative diseases. Pyrazole derivatives have been designed as selective JNK3 inhibitors.[10]

  • CDKs: Cyclin-dependent kinases are crucial for cell cycle progression. Pyrazole-based compounds have been identified as inhibitors of CDK2 and CDK9.[6]

Diagram of a Simplified Kinase Signaling Pathway and its Inhibition

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Kinase binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK pathway) Receptor_Kinase->Signaling_Cascade phosphorylates ADP ADP Receptor_Kinase->ADP Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Signaling_Cascade->Cell_Proliferation activates ATP ATP ATP->Receptor_Kinase provides phosphate Pyrazole_Derivative 1-Cyclopropyl-5-methyl- pyrazole-3-carboxamide Derivative Pyrazole_Derivative->Receptor_Kinase blocks ATP binding

Caption: Inhibition of Kinase Signaling by Pyrazole Derivatives.

Anticancer Activity: DNA as a Molecular Target

Some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting a different mechanism of anticancer activity.[11]

Mechanism of Action:

These compounds can bind to the minor groove of the DNA double helix.[11] This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some derivatives have also demonstrated the ability to cleave supercoiled plasmid DNA.[11]

One study identified a 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) with high DNA-binding affinity (K(pym-5) = 1.06×10^5 M^-1).[11]

Experimental Protocol: DNA Binding Assay (UV-Vis Spectroscopy)

This protocol describes a method to assess the binding of pyrazole derivatives to DNA using UV-Vis spectroscopy.

1. Preparation of Solutions: a. Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Determine the concentration of the DNA solution spectrophotometrically by measuring the absorbance at 260 nm. b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

2. Titration Experiment: a. Place a fixed concentration of the test compound in a quartz cuvette. b. Sequentially add increasing concentrations of the CT-DNA solution to the cuvette. c. After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.

3. Data Analysis: a. Observe the changes in the absorption spectrum of the compound upon the addition of DNA. A shift in the wavelength of maximum absorption (λmax) and/or a change in the molar absorptivity are indicative of binding. b. The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Certain pyrazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[12] Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core.

Mechanism of Action:

COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 reduces inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Conclusion and Future Perspectives

The 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold is a remarkably versatile platform for the design of novel bioactive compounds. Its derivatives have demonstrated potent activity against a range of biological targets, leading to the development of effective fungicides and promising pharmaceutical candidates. The primary fungicidal mechanism involves the inhibition of succinate dehydrogenase, a key enzyme in fungal respiration. In the pharmaceutical arena, these compounds have shown potential as kinase inhibitors and DNA-binding agents for cancer therapy, as well as COX-2 inhibitors for the treatment of inflammation.

Future research in this area will likely focus on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation compounds. Furthermore, the exploration of novel biological targets for this privileged scaffold may unveil new therapeutic and agrochemical applications.

References

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Chem Pharm Bull (Tokyo). 2014;62(3):238-46. [Link]

  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. ResearchGate. [Link]

  • Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. J Med Chem. 2001 Aug 2;44(16):2647-56. [Link]

  • Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2022 Feb 2;70(4):957-975. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Curr Med Chem. 2020;27(11):1797-1823. [Link]

  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2 -methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. ResearchGate. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Sci-Hub. [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). J Med Chem. 1997 Apr 25;40(9):1347-65. [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2022 Nov 16;70(45):14480-14487. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5154-8. [Link]

  • Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ResearchGate. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. [Link]

  • Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-Antibacterial agents. ResearchGate. [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ResearchGate. [Link]

Sources

The Quantum Dance of Three-Membered Rings and Aromatic Heterocycles: A Theoretical Guide to Cyclopropyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of a cyclopropyl moiety onto a pyrazole scaffold has emerged as a powerful tactic in medicinal chemistry, yielding compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[1][2] This guide provides a comprehensive theoretical exploration of cyclopropyl-substituted pyrazoles, designed for researchers, scientists, and drug development professionals. We will delve into the quantum mechanical principles that govern the unique interplay between the strained three-membered ring and the aromatic pyrazole core. By leveraging high-level computational chemistry, we aim to elucidate the structural, electronic, and reactive properties of these fascinating molecules, thereby providing a rational framework for their application in modern drug discovery.

Introduction: The Allure of a Strained Union

Pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Their five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a versatile scaffold for molecular design.[5] The cyclopropyl group, a simple three-membered carbocycle, is far from an inert alkyl substituent. Its inherent ring strain forces the carbon-carbon bonds into a bent, "banana" bond conformation, imparting significant p-orbital character.[1] This unique electronic structure allows the cyclopropyl group to act as a "pseudo-double bond," capable of engaging in conjugation and influencing the electronic landscape of adjacent functionalities.[1][2]

The fusion of these two entities creates a molecule with a complex and intriguing electronic profile. Understanding this profile is paramount for predicting molecular behavior and designing next-generation therapeutics. This guide will navigate the theoretical landscape of cyclopropyl-substituted pyrazoles, offering insights into their fundamental properties through the lens of computational chemistry.

The Computational Chemist's Toolkit: Methods for Unraveling Complexity

Modern computational chemistry provides an indispensable suite of tools for dissecting the intricate properties of molecules like cyclopropyl-substituted pyrazoles.[6] These in silico techniques allow us to visualize molecular structures, predict their electronic behavior, and simulate their dynamic interactions, all before a single flask is touched in the laboratory.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

At the heart of our theoretical exploration lies Density Functional Theory (DFT).[7][8] DFT has become the preeminent method for quantum mechanical calculations in chemistry due to its favorable balance of accuracy and computational cost.[6] Instead of grappling with the complexities of the many-electron wavefunction, DFT focuses on the electron density, a more manageable quantity, to determine the energy and properties of a molecule.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

  • Molecule Building: The initial 3D structure of the desired cyclopropyl-substituted pyrazole is constructed using molecular modeling software.

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) are chosen. The choice of functional and basis set is critical and depends on the specific properties being investigated. For instance, B3LYP is a popular hybrid functional that often provides a good balance of accuracy for a wide range of systems.[7][8][9]

  • Geometry Optimization: The initial structure is subjected to a geometry optimization calculation. This process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: From the optimized geometry, a wealth of electronic properties can be calculated, including molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges.[7]

G cluster_workflow DFT Calculation Workflow Build Molecule Build Molecule Select Method/Basis Set Select Method/Basis Set Build Molecule->Select Method/Basis Set Geometry Optimization Geometry Optimization Select Method/Basis Set->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Properties Electronic Properties Frequency Calculation->Electronic Properties G Cyclopropyl Group Cyclopropyl Group Inductive Withdrawal Inductive Withdrawal Cyclopropyl Group->Inductive Withdrawal σ-framework Resonance Donation Resonance Donation Cyclopropyl Group->Resonance Donation π-overlap Pyrazole Ring Pyrazole Ring Inductive Withdrawal->Pyrazole Ring pyrazole Ring pyrazole Ring Resonance Donation->pyrazole Ring

Sources

Advanced Quantum Chemical Profiling of Pyrazole Derivatives in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like celecoxib, sildenafil, and crizotinib. To accelerate the optimization of pyrazole derivatives from hit-to-lead, modern drug development relies heavily on quantum chemical calculations.

As an application scientist, I do not view Density Functional Theory (DFT) as a mere computational exercise; it is a foundational, self-validating framework that dictates structure-activity relationships (SAR). This whitepaper provides an in-depth, mechanistic guide to executing and interpreting quantum chemical calculations for pyrazole derivatives, ensuring high scientific integrity and predictive accuracy.

Methodological Framework: The Causality of Computational Choices

The reliability of any quantum chemical calculation hinges on the selection of the functional and the basis set. For pyrazole derivatives, these choices must account for the unique electron delocalization of the heteroaromatic ring and its non-covalent interactions with biological targets.

Selecting the Level of Theory

The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the gold standard for evaluating the electronic properties of pyrazoles due to its excellent balance between computational cost and accuracy in predicting structural and spectral properties [1]. However, when pyrazole derivatives contain bulky substituents (e.g., halogens or large aromatic rings) where dispersion forces dictate conformational stability, functionals with empirical dispersion corrections, such as M06-2X or CAM-B3LYP , are strictly required to capture long-range π−π stacking interactions [2].

Basis Set Causality: Why 6-311++G(d,p)?

We mandate the use of the 6-311++G(d,p) basis set for pyrazole drug candidates [3].

  • Polarization functions (d,p): The addition of d orbitals on heavy atoms (C, N, O) and p orbitals on hydrogen atoms allows the electron cloud to distort asymmetrically. This is critical for accurately modeling the hydrogen-bond donor/acceptor capacity of the pyrazole nitrogens.

  • Diffuse functions (++): The diffuse functions allow orbitals to occupy a larger region of space. Because pyrazole derivatives often feature lone pairs on the nitrogen atoms and act as nucleophiles, diffuse functions are non-negotiable for accurately calculating electron affinities and polarizabilities.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and scientific rigor, the following step-by-step protocol must be executed using a standard suite such as Gaussian 16[4]. This workflow is designed as a closed-loop, self-validating system.

Step 1: Initial Geometry Construction and Solvation Modeling
  • Construct the 3D molecular structure of the pyrazole derivative using GaussView or Avogadro.

  • Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) to simulate the aqueous physiological environment. Gas-phase calculations often misrepresent the zwitterionic or highly polarized states of pyrazoles.

Step 2: Geometry Optimization
  • Execute the optimization job using the keyword: opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=water).

  • Causality: The algorithm iteratively adjusts bond lengths and angles to find the lowest energy conformation (the global or local minimum on the potential energy surface).

Step 3: Frequency Calculation (The Validation Gate)
  • Analyze the thermochemical output from the freq command.

  • Self-Validation: You must verify the absence of imaginary (negative) frequencies. If an imaginary frequency is present, the structure is trapped in a transition state rather than a ground-state minimum. If this occurs, perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Extraction of Quantum Chemical Descriptors
  • Extract the Frontier Molecular Orbitals (FMO) to calculate the HOMO-LUMO energy gap.

  • Generate the Molecular Electrostatic Potential (MEP) map using the formatted checkpoint file (.fchk).

  • Perform Natural Bond Orbital (NBO) analysis using the pop=nbo keyword to quantify intramolecular charge transfer.

Workflow Visualization

The following diagram illustrates the logical progression of the quantum chemical profiling protocol, highlighting the integration of DFT outputs into downstream molecular docking studies.

G cluster_props Quantum Chemical Descriptors Extraction Start 3D Ligand Preparation & Solvation Setup Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Self-Validation Gate) Opt->Freq Freq->Opt < 0 Freqs (Perturb) FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO 0 Imaginary Freqs MEP MEP Mapping (Electrostatic Potential) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Dock Molecular Docking (Receptor Binding Affinity) FMO->Dock MEP->Dock NBO->Dock

Fig 1. Self-validating computational workflow for quantum chemical profiling of pyrazole derivatives.

Key Molecular Descriptors & Data Interpretation

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the pyrazole derivative.

  • Causality: A large HOMO-LUMO gap ( ΔE ) indicates high thermodynamic stability and low chemical reactivity (chemical hardness). Conversely, a narrow gap implies high polarizability and a propensity for the molecule to interact with biological targets (chemical softness) [5].

Molecular Electrostatic Potential (MEP)

MEP maps are critical for visualizing the charge distribution across the pyrazole scaffold.

  • Causality: By mapping the electrostatic potential onto the electron density surface, we identify nucleophilic regions (red, typically the unprotonated nitrogen of the pyrazole ring) and electrophilic regions (blue, typically the N-H proton). This directly predicts how the ligand will orient itself within the binding pocket of a target protein via hydrogen bonding[6].

Quantitative Data Presentation

The following table summarizes recent quantum chemical data for various bioactive pyrazole derivatives, demonstrating how the choice of functional and structural substitution impacts the HOMO-LUMO gap and subsequent biological application.

Compound ClassLevel of TheoryHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Primary Biological Target / ApplicationRef.
Chalcone-coupled pyrazole (1a) B3LYP/6-311++G(d,p)-7.94-5.432.50Anti-cancer (MCF-7 Cell Line)[5]
Pyrazolo[3,4-b]pyridine (CJ129) M06-2X/def2-TZVPP-7.64-1.476.17VEGFR-2 Inhibitor / NLO Activity[2]
3,5-diphenyl pyrazoline (4b) B3LYP/6-311++G(d,p)-5.82-2.153.67DNA Binding (Non-covalent)[3]
Bis-pyrazole derivative (O4) B3LYP/6-31G(d,p)ReportedReportedHigh StabilityAntimicrobial / Antioxidant[7]

Conclusion

The integration of quantum chemical calculations into the development of pyrazole derivatives transforms drug discovery from a trial-and-error empirical process into a rationally guided science. By strictly adhering to self-validating protocols—such as mandatory frequency checks and appropriate basis set selection (6-311++G(d,p))—researchers can accurately predict the electronic behavior, stability, and target-binding affinity of novel pyrazole scaffolds before a single compound is synthesized in the laboratory.

References

  • Synergistic in silico exploration of some pyrazole-based potential anticancer agents: a DFT, molecular docking, and molecular dynamics study. CoLab.ws / Journal of Biomolecular Structure and Dynamics (2025).[Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals (2023).[Link]

  • New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Future Medicinal Chemistry (2025).[Link]

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Pharmaceuticals (MDPI) (2025).[Link]

  • Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1 H-pyrazole chalcones. Journal of Biomolecular Structure and Dynamics (2023).[Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances (2026).[Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules (MDPI) (2017).[Link]

Sources

Methodological & Application

Application Note: Regioselective Knorr Synthesis of 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Principles

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of anti-inflammatory agents, kinase inhibitors, and agrochemicals. The Knorr pyrazole synthesis, a cornerstone cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains the most robust method for constructing this 5-membered heterocycle .

However, when utilizing unsymmetrical 1,3-diketones to synthesize 1,3,5-trisubstituted pyrazoles, researchers frequently encounter regioselectivity challenges. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, resulting in difficult-to-separate mixtures of 1,3,5- and 1,5,3-isomers . This application note provides a comprehensive, mechanistically grounded protocol for achieving high regioselectivity (>95:5) through precise electronic and kinetic control.

Causality of Regioselectivity: Electronic and Steric Control

Expertise & Experience Insight: Regioselectivity in the Knorr synthesis is not random; it is a deterministic outcome dictated by the interplay of nucleophilicity and electrophilicity. In a substituted hydrazine (e.g., phenylhydrazine, Ph-NH-NH₂), the terminal primary amine (-NH₂) is significantly more nucleophilic than the internal secondary amine (-NHPh), as the latter's lone pair is partially delocalized into the aromatic ring via resonance (+M effect).

When reacting with an unsymmetrical 1,3-diketone featuring a strong electron-withdrawing group (e.g., 1,1,1-trifluoro-2,4-pentanedione), the inductive effect (-I) of the trifluoromethyl (-CF₃) group severely depletes electron density at the adjacent carbonyl carbon, rendering it highly electrophilic .

The Causality: The most nucleophilic nitrogen (-NH₂) selectively attacks the most electrophilic carbon (C=O adjacent to CF₃), forming a specific hydrazone intermediate. The subsequent intramolecular cyclization involves the secondary nitrogen attacking the remaining carbonyl. Following dehydration, this pathway strictly yields the 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole isomer, bypassing the thermodynamically competitive but kinetically disfavored 1,5,3-isomer.

Mechanism Reagents 1,1,1-Trifluoro-2,4-pentanedione + Phenylhydrazine PathA Path A (Favored) NH2 attacks CF3-Carbonyl Reagents->PathA Kinetic/Electronic Control PathB Path B (Disfavored) NH2 attacks CH3-Carbonyl Reagents->PathB Steric/Alternative Attack HydrazoneA Hydrazone Intermediate A (N=C-CF3) PathA->HydrazoneA HydrazoneB Hydrazone Intermediate B (N=C-CH3) PathB->HydrazoneB ProductA 1-Phenyl-3-methyl- 5-(trifluoromethyl)pyrazole (>95% Yield) HydrazoneA->ProductA Cyclization & Dehydration ProductB 1-Phenyl-3-(trifluoromethyl)- 5-methylpyrazole (<5% Yield) HydrazoneB->ProductB Cyclization & Dehydration

Fig 1: Mechanistic divergence in the Knorr synthesis of 1,3,5-substituted pyrazoles.

Quantitative Data: Reaction Conditions vs. Regiomeric Outcome

The choice of solvent, pH, and substrate electronics profoundly impacts the regiomeric ratio. The table below summarizes validated conditions for driving regioselectivity based on established literature protocols .

Unsymmetrical 1,3-DicarbonylHydrazine DerivativeCatalyst / SolventTemp / TimeMajor RegioisomerRatioYield
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineNone / EthanolReflux, 3h1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole>95:590%
1-Phenyl-1,3-butanedioneMethylhydrazineAcetic Acid / EthanolReflux, 2h1,5-Dimethyl-3-phenylpyrazole9:185%
Ethyl BenzoylacetateHydrazine HydrateAcetic Acid / 1-Propanol100°C, 1h5-Phenyl-2,4-dihydro-3H-pyrazol-3-one>90:1095%

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole

This protocol outlines a self-validating, step-by-step workflow designed to maximize the >95:5 regioselectivity utilizing the electronic control principles described above.

Reagents & Equipment
  • Substrates : 1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv, 10 mmol), Phenylhydrazine (1.05 equiv, 10.5 mmol). (Safety Note: Phenylhydrazine is highly toxic and a suspected carcinogen; handle exclusively in a well-ventilated fume hood with appropriate PPE).

  • Solvent : Absolute Ethanol (20 mL).

  • Equipment : 50 mL round-bottom flask, magnetic stirrer, reflux condenser, ice bath.

Step-by-Step Methodology
  • Preparation : Equip a dry 50 mL round-bottom flask with a magnetic stir bar. Add 1,1,1-trifluoro-2,4-pentanedione (10 mmol, 1.54 g) and absolute ethanol (15 mL). Stir to ensure complete dissolution.

  • Temperature Control : Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Controlling the initial exotherm prevents the degradation of the hydrazine and suppresses the formation of the thermodynamically favored but undesired regioisomer.

  • Hydrazine Addition : Dilute phenylhydrazine (10.5 mmol, 1.14 g) in absolute ethanol (5 mL). Add this solution dropwise to the reaction flask over 15 minutes. Self-Validation: The solution will transition from colorless to a distinct pale yellow, visually indicating the initial formation of the hydrazone intermediate.

  • Cyclocondensation : Remove the ice bath. Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 3 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 8:2, UV visualization at 254 nm).

  • Workup : Upon completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the crude residue in Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (15 mL) to remove unreacted hydrazine, saturated NaHCO₃ (15 mL), and brine (15 mL).

  • Drying & Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 1,3,5-substituted pyrazole.

Workflow Step1 1. Preparation Dissolve diketone in EtOH Step2 2. Addition Dropwise PhNHNH2 at 0 °C Step1->Step2 Step3 3. Reflux Heat to 80 °C for 3 hours Step2->Step3 Step4 4. Workup Evaporate EtOH, extract with EtOAc Step3->Step4 Step5 5. Purification Silica Plug or Crystallization Step4->Step5 Step6 6. Validation 2D NOESY NMR & LC-MS Step5->Step6

Fig 2: Step-by-step experimental workflow for regioselective pyrazole synthesis.

Analytical Validation (Self-Validating System)

Standard ¹H NMR is often insufficient to definitively confirm the 1,3,5-substitution pattern due to the ambiguous chemical shifts of the pyrazole C4-proton. To validate the regiochemistry:

  • 2D NOESY NMR : Conduct a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For the target 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole product, you will observe a lack of NOE cross-peaks between the N-phenyl ortho-protons and the methyl group, confirming the methyl is distant at the C3 position. Conversely, if the undesired 1,5,3-isomer had formed, a strong NOE correlation between the N-phenyl protons and the C5-methyl protons would be clearly visible.

References

  • "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, The Royal Society of Chemistry. URL:[Link]

Application Note & Protocol: A Guided Approach to the Regioselective Synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the regioselective synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and agrochemical development. The synthesis is achieved through a robust two-step process: a regiocontrolled Knorr-type cyclocondensation reaction followed by saponification. We will delve into the mechanistic principles that govern the high regioselectivity of the initial condensation, provide detailed, step-by-step laboratory protocols, and offer expert insights into process optimization and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this key intermediate.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] The specific substitution pattern on the pyrazole ring is critical for modulating biological activity, making the development of regioselective synthetic methods a paramount objective for organic chemists.[3][4]

The target molecule, 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid, possesses a substitution pattern that is challenging to achieve without careful strategic planning. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry but often yields a mixture of regioisomers when both reactants are unsymmetrical.[5][6] This guide presents a validated approach that leverages the inherent electronic and steric differences within the precursors to overcome this challenge, affording the desired product with high selectivity.

Strategic Approach: Achieving Regioselectivity

The cornerstone of this synthesis is the controlled cyclocondensation reaction between an unsymmetrical hydrazine (cyclopropylhydrazine) and an unsymmetrical β-ketoester (ethyl 2,4-dioxopentanoate). The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine onto one of the two distinct carbonyl groups of the ketoester.

Key Precursors:

  • Cyclopropylhydrazine: Provides the N1-cyclopropyl group. The two nitrogen atoms exhibit different nucleophilicity and steric hindrance. The terminal -NH₂ group is less sterically hindered and more nucleophilic.

  • Ethyl 2,4-dioxopentanoate: Provides the C3-carboxylate and C5-methyl backbone. It contains a ketone carbonyl (C4) and a keto-ester carbonyl (C2), which have different electrophilicities. The ketone at C4 is significantly more electrophilic and susceptible to nucleophilic attack than the esterified ketone at C2.

The reaction proceeds with the terminal, more nucleophilic nitrogen of cyclopropylhydrazine preferentially attacking the more electrophilic C4 ketone of ethyl 2,4-dioxopentanoate. This is followed by an intramolecular cyclization and dehydration, which controllably leads to the formation of the desired 1,5-disubstituted pyrazole intermediate.

Mechanistic Pathway Diagram

The following diagram illustrates the favored reaction mechanism that leads to the desired regioisomer.

G cluster_reactants Reactants cluster_mechanism Favored Mechanistic Pathway R1 Ethyl 2,4-dioxopentanoate I1 Hydrazone Intermediate (via attack at C4-ketone) R1->I1 1. Nucleophilic Attack (Favored Pathway) I1_alt Undesired Intermediate (via attack at C2-keto-ester) R1->I1_alt Disfavored Pathway (Steric/Electronic Hindrance) R2 Cyclopropylhydrazine R2->I1 1. Nucleophilic Attack (Favored Pathway) R2->I1_alt Disfavored Pathway (Steric/Electronic Hindrance) I2 Cyclized Intermediate I1->I2 P1 Ethyl 1-Cyclopropyl-5-methyl- 1H-pyrazole-3-carboxylate I2->P1 P2 H₂O I2->P2 Dehydration Final Product 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylic acid P1->Final Product 2. Saponification

Caption: Favored mechanistic route for regioselective pyrazole synthesis.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be performed in a well-ventilated fume hood. Hydrazine derivatives are toxic and should be handled with care.

Protocol 1: Synthesis of Ethyl 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate

This protocol details the cyclocondensation reaction to form the pyrazole ester intermediate.

Materials and Reagents:

  • Ethyl 2,4-dioxopentanoate (1.0 eq)

  • Cyclopropylhydrazine hydrochloride (1.05 eq)

  • Sodium Acetate (1.1 eq)

  • Ethanol (Absolute)

  • Water (Deionized)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (approx. 10 mL per gram of ketoester).

  • Add ethyl 2,4-dioxopentanoate (1.0 eq), cyclopropylhydrazine hydrochloride (1.05 eq), and sodium acetate (1.1 eq) to the solvent.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.[2]

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Protocol 2: Saponification to 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid product.

Materials and Reagents:

  • Ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

  • Ethanol

  • Water (Deionized)

  • Hydrochloric Acid (HCl), 2M solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

  • Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 1-2 hours. Monitor the disappearance of the starting ester by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the cold reaction mixture to a pH of approximately 2-3 by adding 2M HCl. A white precipitate of the carboxylic acid product should form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Dry the product under vacuum to yield 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid as a white to off-white solid.

Overall Synthetic Workflow

The two-step synthesis can be visualized as a streamlined workflow from commercially available starting materials to the final, purified product.

G start Starting Materials: - Ethyl 2,4-dioxopentanoate - Cyclopropylhydrazine HCl step1 Step 1: Cyclocondensation (Ethanol, NaOAc, Reflux) start->step1 intermediate Crude Ethyl 1-Cyclopropyl-5-methyl- 1H-pyrazole-3-carboxylate step1->intermediate step2 Step 2: Saponification (NaOH, EtOH/H₂O, Reflux) intermediate->step2 workup Acidic Workup & Isolation (HCl, Filtration) step2->workup product Final Product: 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid workup->product

Caption: High-level workflow for the two-step synthesis.

Data and Characterization

The final product should be characterized to confirm its identity and purity. Below are the expected analytical results.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield (Overall) 65-80%
Melting Point ~170-175 °C (Varies with purity)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.9 (br s, 1H, COOH), ~6.5 (s, 1H, pyrazole C4-H), ~3.8 (m, 1H, cyclopropyl CH), ~2.3 (s, 3H, CH₃), ~1.1-0.9 (m, 4H, cyclopropyl CH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~163 (COOH), ~148 (C5), ~142 (C3), ~107 (C4), ~33 (cyclopropyl CH), ~12 (CH₃), ~7 (cyclopropyl CH₂)
Mass Spec (ESI-) [M-H]⁻ calculated for C₈H₉N₂O₂⁻: 165.07. Found: ~165.1

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction.Increase reflux time. Ensure reagents are pure and anhydrous (especially ethanol).
Side reactions or decomposition.Ensure the temperature does not significantly exceed the solvent's boiling point.
Presence of Regioisomer Reaction conditions favoring the undesired pathway.Maintain a slightly acidic to neutral pH during condensation. The use of the hydrochloride salt with sodium acetate provides a buffered system that favors the correct isomer.
Incomplete Saponification Insufficient base or reaction time.Increase the equivalents of NaOH to 3.0. Extend the reflux time and monitor carefully by TLC.
Product Oily/Gummy Impurities present.Purify the intermediate ester by column chromatography before saponification. Ensure complete removal of organic solvent before acidification. Wash the final product thoroughly with cold water.

Conclusion

The synthetic route detailed in this application note provides a reliable and highly regioselective method for the production of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. By carefully selecting precursors with distinct electronic and steric properties, the common challenge of regioisomer formation in Knorr-type syntheses is effectively overcome. The protocols are straightforward, utilize readily available reagents, and are scalable for laboratory and potential pilot-plant production, making this methodology highly valuable for researchers in the pharmaceutical and agrochemical industries.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1978). Pharmazie. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Current Organic Chemistry. [Link]

  • Recent advances in the regioselective synthesis of Pyrazoles. (2011). Ewha Womans University Repository. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021). The Journal of Organic Chemistry. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry. [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2021). The Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Chemical Innovation

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical design, recognized as a "privileged scaffold" due to its metabolic stability and capacity for diverse biological interactions.[1][2] Within this important class of heterocycles, 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid has emerged as a particularly valuable building block. Its unique structural combination—a reactive carboxylic acid handle, a metabolically robust N-cyclopropyl group, and a defined substitution pattern—makes it an ideal starting point for the synthesis of complex molecules.

This guide provides an in-depth exploration of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid as a key intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for its application in amide bond formation and esterification. These reactions are fundamental to constructing the libraries of compounds needed for drug discovery and the development of next-generation agrochemicals.[3][4][5]

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and safety requirements is the foundation of successful and safe experimentation.

PropertyValueSource
CAS Number 1177291-38-1[6]
Molecular Formula C₈H₁₀N₂O₂[6][7][8]
Molecular Weight 166.18 g/mol [8]
Physical Form Solid[6]
InChI Key FVKZQLNLKVIBIB-UHFFFAOYSA-N[6][7]
Storage Sealed in a dry environment, 2-8°C[6]
Safety & Handling Protocols

As with any laboratory reagent, proper handling of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is paramount. The following guidelines are derived from standard safety data sheets (SDS).[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

  • Avoid Inhalation & Contact: Avoid breathing dust.[12] Prevent contact with skin and eyes.[9] In case of accidental contact, follow standard first-aid procedures.

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[13]

    • Skin: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[11]

    • Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10][12]

  • Spills: In case of a spill, sweep up the solid material, place it in a suitable container for disposal, and ventilate the area.[9] Avoid generating dust.

Core Application I: Amide Bond Formation – The Gateway to Bioactive Molecules

The most frequent and critical application of this carboxylic acid is its conversion to a vast array of amides. The amide bond is a fundamental linkage in countless pharmaceutical and agrochemical agents.[14][15] The process universally involves the "activation" of the carboxylic acid's hydroxyl group to turn it into a good leaving group, thereby facilitating nucleophilic attack by an amine.[16]

Below are two robust, commonly employed protocols for achieving this transformation.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method is favored for its mild conditions and the water-solubility of the urea byproduct, which simplifies purification. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive minimizes side reactions and suppresses racemization in chiral substrates.[17]

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: To the stirred solution, add HOBt (1.1 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30-60 minutes. During this time, the solution may become cloudy as the active ester forms.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[18]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

G cluster_workflow General Amide Coupling Workflow start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent activation Add Coupling Reagents (e.g., EDC/HOBt or HATU) Stir 30-60 min start->activation Step 1 amine_add Add Amine (1.1 eq) & Base (if needed) activation->amine_add Step 2 reaction Stir at Room Temp Monitor by TLC/LC-MS (4-16 hours) amine_add->reaction Step 3 workup Aqueous Work-up (Acid/Base Washes) reaction->workup Step 4 purify Purify Crude Product (Chromatography) workup->purify Step 5 product Final Amide Product purify->product Final Step

Caption: General experimental workflow for amide coupling reactions.

Protocol 2: HATU-Mediated Amide Coupling

For more sterically hindered or electronically deactivated amines, a more potent coupling agent is often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based reagent that generates a highly reactive activated ester, leading to faster reaction times and higher yields for challenging substrates.[15]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. The solution will typically change color (e.g., to yellow) as the active ester is formed. Stir for 15-20 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq) to the pre-activated mixture.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer multiple times with 5% aqueous LiCl to remove DMF.[18]

    • Perform subsequent washes with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Core Application II: Esterification and Acid Chloride Formation

While amide formation is predominant, converting the carboxylic acid to esters or the highly reactive acid chloride intermediate opens up further synthetic possibilities.[19]

Protocol 3: Conversion to Acid Chloride

The acid chloride is a highly versatile intermediate that can be readily converted to esters, amides, and other acyl derivatives. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[20]

Step-by-Step Methodology:

  • Setup: To a flask containing 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (1.0 eq), add a high-boiling solvent such as toluene or benzene.[20]

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) to the suspension. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • Isolation: After the reaction is complete (the solid starting material will have dissolved), allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1-Cyclopropyl-5-methylpyrazole-3-carbonyl chloride can often be used in the next step without further purification.

Protocol 4: Ester Synthesis from Acid Chloride
  • Setup: Dissolve the crude acid chloride from Protocol 3 in an anhydrous solvent like DCM or THF under an inert atmosphere.

  • Nucleophile Addition: Cool the solution in an ice bath (0°C). Slowly add the desired alcohol (1.2 eq) followed by a base such as triethylamine or pyridine (1.5 eq) to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up & Purification: Perform a standard aqueous work-up similar to the amide coupling protocols to remove salts and excess reagents. Purify the crude ester by flash chromatography.

Strategic Importance in Agrochemical and Pharmaceutical R&D

The derivatives synthesized from 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid are of significant interest in both the pharmaceutical and agrochemical sectors.

  • Pharmaceuticals: Pyrazole-based structures are integral to a wide range of approved drugs, including kinase inhibitors for cancer therapy, anti-inflammatory agents (e.g., COX-2 inhibitors), and treatments for erectile dysfunction.[1][2][4] The ability to rapidly generate diverse amide libraries from this core scaffold is a key strategy in lead optimization.

  • Agrochemicals: In crop protection, pyrazole carboxamides are a well-established and powerful class of fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs).[5] The specific substituents on the pyrazole ring and the amide nitrogen are critical for tuning the spectrum of activity and crop safety. This building block is also used in the synthesis of herbicides and insecticides.[3]

G cluster_pharma Pharmaceutical Leads cluster_agro Agrochemical Leads A 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylic acid B Kinase Inhibitors A->B Amide Coupling C Anti-Inflammatory Agents A->C Amide Coupling D Antiviral Compounds A->D Amide/Ester Derivatization E Fungicides (SDHI) A->E Amide Coupling F Herbicides A->F Derivatization G Insecticides A->G Derivatization

Caption: Central role as a building block for diverse applications.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • LGC Standards. (2018). Safety data sheet: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid.
  • SpectraBase. 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl-. Available at: [Link]

  • Zhang, S., et al. (2001). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy, (5), 366-367.
  • PubChemLite. 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. Available at: [Link]

  • SpectraBase. 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-N-[(4-methylphenyl)methyl]-. Available at: [Link]

  • ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available at: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • PrepChem.com. Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Available at: [Link]

  • R Discovery. (2010). Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. Available at: [Link]

  • Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • IntechOpen. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Available at: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Acta Chimica Slovenica. (2007).
  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, Vol. 71, No. 7.
  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Carboxamide Scaffold in Modern Agrochemicals

The 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid moiety represents a cornerstone scaffold in contemporary agrochemical research and development. Pyrazole derivatives are integral to a wide array of commercial pesticides, including fungicides, herbicides, and insecticides.[1][2][3] Their prominence is largely due to the discovery of pyrazole carboxamides as a highly effective class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[4][5]

The carboxylic acid functional group at the 3-position of the pyrazole ring is the primary site for chemical modification. Derivatization at this position is not merely a synthetic exercise; it is a strategic imperative to modulate the molecule's physicochemical properties. By converting the carboxylic acid into various amides and esters, researchers can fine-tune lipophilicity, systemic mobility within the plant, metabolic stability, and, most critically, the binding affinity to the target protein. This guide provides a detailed technical overview and actionable protocols for the key derivatization reactions of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid, with a focus on creating novel candidates for agrochemical applications.

Core Principle: Mechanism of Action of Pyrazole Carboxamide Derivatives

The fungicidal activity of many pyrazole carboxamide derivatives is attributed to their function as Succinate Dehydrogenase Inhibitors (SDHIs).[6] The SDH enzyme (also known as Complex II) is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.[4]

Mechanism Deep Dive:

  • Binding Event: The pyrazole carboxamide molecule binds to the ubiquinone-binding (Qp) site of the SDH enzyme complex.[4]

  • Electron Transport Blockade: This binding event physically obstructs the transfer of electrons from succinate to ubiquinone.

  • Energy Crisis: The disruption of the electron transport chain halts the production of ATP, the cell's primary energy currency.

  • Metabolic Failure & Oxidative Stress: Inhibition of the TCA cycle disrupts essential metabolic pathways. This can also lead to an accumulation of reactive oxygen species (ROS), causing significant oxidative damage to cellular components.[4]

  • Fungal Death: The combined effects of energy depletion and cellular damage lead to the cessation of fungal growth and ultimately, cell death.

Molecular docking studies have been instrumental in visualizing the interactions between the fungicide and the SDH protein, revealing that the specific nature of the amide substituent is crucial for achieving high-affinity binding.[5][7]

SDHI_Mechanism TCA TCA Cycle Succinate Succinate TCA->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH binds to Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain SDH->ETC donates e- to ATP ATP Production UQ Ubiquinone (Q) ETC->UQ UQH2 Ubihydroquinone (QH2) UQ->UQH2 reduced to ComplexIII Complex III UQH2->ComplexIII e- transfer ComplexIII->ATP drives Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH inhibits Block X

Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).

Key Derivatization Strategies: Protocols and Rationale

The conversion of the carboxylic acid to an amide or ester is typically achieved by first activating the carboxyl group, most commonly by converting it to an acid chloride. This highly reactive intermediate can then be coupled with a wide range of nucleophiles (amines or alcohols).

Workflow Overview

The general synthetic workflow involves a two-step process. This approach is highly reliable and scalable, making it suitable for both initial screening and larger-scale synthesis.

Derivatization_Workflow Start 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylic acid Activation Step 1: Acid Chloride Formation (Activation) Start->Activation Intermediate 1-Cyclopropyl-5-methyl- pyrazole-3-carbonyl chloride Activation->Intermediate SOCl₂ or (COCl)₂ cat. DMF Coupling_Amide Step 2a: Amide Coupling Intermediate->Coupling_Amide Coupling_Ester Step 2b: Ester Coupling Intermediate->Coupling_Ester Product_Amide Target Pyrazole Carboxamide Coupling_Amide->Product_Amide Product_Ester Target Pyrazole Ester Coupling_Ester->Product_Ester Amine Amine (R-NH2) Amine->Coupling_Amide Base (e.g., Et₃N) Alcohol Alcohol (R-OH) Alcohol->Coupling_Ester Base (e.g., Pyridine)

Caption: General workflow for derivatization of the pyrazole carboxylic acid.

Protocol 1: Synthesis of 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Rationale: The conversion of the carboxylic acid to its corresponding acid chloride is the critical activation step. Acid chlorides are highly electrophilic and react readily with a wide range of nucleophiles. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation. Oxalyl chloride is often preferred in laboratory settings as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying reaction work-up.[8] A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species.

Materials:

  • 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Rotary evaporator

  • Standard glassware with a reflux condenser and drying tube

Procedure:

  • To a solution of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.5 M concentration), add a catalytic amount of DMF (2-3 drops).

  • Cool the mixture in an ice-water bath (0 °C).

  • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution.[8][9]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess chlorinating agent.

  • The resulting crude 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.[10]

Protocol 2: Synthesis of Pyrazole Carboxamides via Acid Chloride

Rationale: This is the most common and versatile method for preparing the target pyrazole carboxamides, which constitute the largest class of SDHI fungicides.[7][11] The reaction involves the nucleophilic acyl substitution of the highly reactive acid chloride with a primary or secondary amine. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Materials:

  • Crude 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • Triethylamine or Pyridine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution in an ice-water bath (0 °C).

  • Dissolve the crude acid chloride from Protocol 1 (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred amine solution.[9]

  • After the addition, allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC).

  • Upon completion, pour the reaction mixture into water or a saturated solution of sodium bicarbonate and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure pyrazole carboxamide.

  • Validation: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Protocol 3: Synthesis of Pyrazole Esters via Acid Chloride

Rationale: While less common than amides for SDHI fungicides, pyrazole esters are important in other agrochemical classes, such as herbicides (e.g., pyraflufen-ethyl).[2] The synthesis is analogous to the amidation protocol, substituting an alcohol for the amine. The reaction is typically catalyzed by a base like pyridine, which also acts as the HCl scavenger.

Materials:

  • Crude 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)

  • Desired alcohol (1.0-1.5 eq)

  • Pyridine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM.

  • Add the desired alcohol (1.2 eq) followed by pyridine (1.5 eq).

  • Stir the reaction at room temperature for 2-6 hours (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure pyrazole ester.

  • Validation: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Data Summary: Derivatization Strategies

The choice of derivatization method depends on the specific goals of the synthesis, the scale, and the properties of the coupling partners.

Method Key Reagents Typical Conditions Advantages Considerations
Amidation via Acid Chloride SOCl₂ or (COCl)₂, Amine, Et₃N0 °C to RT, 4-16 hHigh yield, versatile, scalable, works with a wide range of amines.Requires handling of moisture-sensitive acid chloride; chlorinating agents are corrosive.
Esterification via Acid Chloride SOCl₂ or (COCl)₂, Alcohol, PyridineRT, 2-6 hGenerally faster and cleaner than Fischer esterification.Requires handling of moisture-sensitive acid chloride.
Direct Amidation Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, HATU)RT, 12-24 hMilder conditions, avoids acid chloride formation.Coupling agents can be expensive; byproducts can complicate purification (e.g., DCU from DCC).
Fischer Esterification Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Reflux, 8-24 hSimple reagents, inexpensive.Reversible reaction, often requires removal of water; harsh conditions may not be suitable for complex substrates.[12]

Conclusion and Future Outlook

The derivatization of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a powerful and proven strategy in the discovery of novel agrochemicals. The conversion of the carboxylic acid to amides and esters via a reactive acid chloride intermediate provides a robust and flexible platform for generating large libraries of compounds for biological screening. The fungicidal market, in particular, continues to be dominated by pyrazole carboxamides acting as SDH inhibitors, underscoring the importance of the amidation protocols described herein. Future research will undoubtedly continue to explore novel amine and alcohol fragments to couple with this essential pyrazole scaffold, aiming to overcome resistance, broaden the activity spectrum, and improve the environmental profile of next-generation crop protection agents.

References

  • Li, S., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4398. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(15), 5869. Available at: [Link]

  • Yang, L., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11673-11684. Available at: [Link]

  • Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205–214. Available at: [Link]

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

  • Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25, 2379–2388. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Yin, M., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry, 71(5), 2445-2457. Available at: [Link]

  • ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • Fustero, S., et al. (2010). Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. Molecules, 15(11), 7845-7881. Available at: [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 7(3), 1309-1327. Available at: [Link]

  • Wang, G., et al. (2016). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), 1. Available at: [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • dos Santos, M. S., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(10), 6336–6348. Available at: [Link]

  • Chem-Impex. (n.d.). 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-51. Available at: [Link]

  • Gao, Y., et al. (2020). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 25(24), 5960. Available at: [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Journal of Chemical Research, 41(8), 456-459. Available at: [Link]

  • Semantic Scholar. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CA2192845A1 - Pyrazole derivatives as herbicides.
  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24, 1070–1076. Available at: [Link]

  • Wang, H., et al. (2018). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 23(10), 2446. Available at: [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Isman, M. B. (2015). Polienylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 71(5), 635-637. Available at: [Link]

  • Tang, P. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432. Available at: [Link]

Sources

preparation of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid amides

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Preparation of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Amides

Introduction: The Significance of the 1-Cyclopropyl-5-methylpyrazole-3-carboxamide Scaffold

The 1-cyclopropyl-5-methylpyrazole-3-carboxamide core is a privileged scaffold in modern medicinal chemistry and drug discovery. The unique combination of the compact, rigid cyclopropyl group and the versatile pyrazole ring imparts favorable pharmacokinetic and pharmacodynamic properties to molecules. Compounds bearing this moiety have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and modulators of various cellular signaling pathways.[1][2][3] The cyclopropyl substituent, in particular, can enhance metabolic stability and improve binding affinity to target proteins.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reproducible synthesis of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid amides. The protocols detailed herein are designed to be scalable and adaptable for the generation of diverse compound libraries for screening and lead optimization.

Synthetic Strategy: A Two-Stage Approach

The most prevalent and flexible synthetic route to the target amides involves a two-stage process.[5] This strategy allows for late-stage diversification, enabling the synthesis of a wide array of amide derivatives from a common intermediate.

  • Stage 1: Synthesis of the Core Intermediate, 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid. This stage focuses on the construction of the pyrazole ring system with the desired substituents.

  • Stage 2: Amide Bond Formation. The carboxylic acid intermediate is then coupled with a diverse range of primary or secondary amines to yield the final amide products.[5]

This modular approach is highly advantageous for generating structure-activity relationship (SAR) data in drug discovery campaigns.

The overall synthetic pathway is depicted in the following workflow diagram:

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Coupling A Cyclopropylhydrazine C Cyclocondensation (Knorr-type) A->C B Ethyl 2-methyl-3-oxobutanoate B->C D 1-Cyclopropyl-5-methylpyrazole-3-carboxylate Ester C->D E Saponification (Hydrolysis) D->E F 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid E->F I Amide Bond Formation F->I G Primary or Secondary Amine (R1R2NH) G->I H Coupling Reagent (e.g., HATU, EDC) H->I J 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Amide I->J G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation A Pyrazole-COOH C O-Acylisourea Intermediate (Highly Reactive) A->C B EDC B->C E Tetrahedral Intermediate C->E D Amine (R1R2NH) D->E F Pyrazole Amide E->F G EDC Byproduct E->G

Sources

Synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Esters: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Cyclopropyl-5-methylpyrazole Scaffold

The 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid ester core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, conferred by the cyclopropyl group, combined with the versatile chemistry of the pyrazole ring, makes it a highly sought-after building block in the design of novel therapeutics. This structural motif is particularly prevalent in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The cyclopropyl moiety often enhances metabolic stability and can improve binding affinity to the target protein. This guide provides a comprehensive overview of the synthesis of these valuable compounds, including detailed protocols, mechanistic insights, and a discussion of their applications.

Synthetic Strategy: A Two-Step Approach

The most common and efficient route to 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid esters involves a two-step process:

  • Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, through the condensation of cyclopropyl methyl ketone and diethyl oxalate.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl intermediate with a substituted hydrazine (e.g., methylhydrazine) to form the pyrazole ring.

This approach allows for the modular construction of the target molecule, with the flexibility to introduce various substituents on the pyrazole ring by choosing the appropriate hydrazine derivative.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1)

This protocol outlines the synthesis of the key 1,3-dicarbonyl intermediate.

Reaction Scheme:

Materials and Reagents:

  • Cyclopropyl methyl ketone

  • Diethyl oxalate

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a nitrogen inlet, dissolve sodium metal (1 equivalent) in absolute ethanol under a nitrogen atmosphere.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Reactants: In the addition funnel, prepare a mixture of cyclopropyl methyl ketone (1 equivalent) and diethyl oxalate (1.1 equivalents). Add this mixture dropwise to the cooled sodium ethoxide solution with vigorous stirring over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the pH is approximately 2-3.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ethyl 4-cyclopropyl-2,4-dioxobutanoate can be purified by vacuum distillation or column chromatography on silica gel.

Expected Results and Characterization:

  • Appearance: Pale yellow oil.

  • Yield: 70-85%.

  • Boiling Point: Approximately 110-115 °C at 10 mmHg.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.35 (q, 2H), 2.95 (s, 2H), 1.80-1.90 (m, 1H), 1.38 (t, 3H), 1.10-1.20 (m, 2H), 0.90-1.00 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 205.1, 192.5, 161.2, 62.5, 45.8, 17.3, 14.0, 11.5.

Part 2: Synthesis of Ethyl 1-Cyclopropyl-5-methylpyrazole-3-carboxylate (2)

This protocol describes the cyclocondensation reaction to form the final pyrazole product.

Reaction Scheme:

Materials and Reagents:

  • Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1)

  • Methylhydrazine

  • Ethanol

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add a catalytic amount of glacial acetic acid to the solution. Then, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Results and Characterization:

  • Appearance: White to off-white solid.

  • Yield: 65-80%.

  • Melting Point: 78-82 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.55 (s, 1H), 4.38 (q, 2H), 3.85 (s, 3H), 3.40-3.50 (m, 1H), 1.40 (t, 3H), 1.15-1.25 (m, 2H), 0.95-1.05 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.5, 148.2, 142.1, 107.5, 60.8, 36.5, 14.3, 10.2, 8.5.

Mechanistic Insight and Regioselectivity

The Knorr pyrazole synthesis proceeds through a series of condensation and cyclization steps. The regioselectivity of the reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is a critical consideration. In the reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with methylhydrazine, two regioisomers can potentially form: 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid ester and 1-cyclopropyl-3-methylpyrazole-5-carboxylic acid ester.

The regiochemical outcome is primarily governed by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the dicarbonyl compound. The more nucleophilic nitrogen of methylhydrazine (the one without the methyl group) will preferentially attack the more electrophilic carbonyl group. In ethyl 4-cyclopropyl-2,4-dioxobutanoate, the ketone carbonyl adjacent to the cyclopropyl group is generally more sterically hindered than the other ketone carbonyl. This often leads to a preferential attack at the less hindered carbonyl, resulting in the desired 1,5-disubstituted pyrazole as the major product. However, the reaction conditions, such as pH and solvent, can influence the regioselectivity, and a mixture of isomers is often obtained. Careful purification is therefore essential.

Data Presentation

CompoundStructureMolecular FormulaMolecular WeightPhysical State
Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1)C₉H₁₂O₄184.19 g/mol Pale yellow oil
Ethyl 1-Cyclopropyl-5-methylpyrazole-3-carboxylate (2)C₁₀H₁₄N₂O₂194.23 g/mol White to off-white solid

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis cluster_product Final Product start1 Cyclopropyl methyl ketone step1 Formation of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1) start1->step1 start2 Diethyl oxalate start2->step1 start3 Methylhydrazine step2 Cyclocondensation to form Ethyl 1-Cyclopropyl-5-methylpyrazole-3-carboxylate (2) start3->step2 step1->step2 product Ethyl 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylate step2->product

Caption: Synthetic workflow for the preparation of Ethyl 1-Cyclopropyl-5-methylpyrazole-3-carboxylate.

Applications in Drug Discovery

The 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold is a key component in a number of biologically active molecules, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrazole core can act as a hinge-binder, forming key hydrogen bonds with the protein backbone, while the substituents on the ring can be tailored to achieve selectivity and potency for a specific kinase target.

Examples of kinase families targeted by compounds containing this scaffold include:

  • Janus Kinases (JAKs): Inhibitors of JAKs are used in the treatment of myelofibrosis and rheumatoid arthritis.[2]

  • c-Jun N-terminal Kinases (JNKs): JNK inhibitors are being investigated for their potential in treating neurodegenerative diseases and inflammatory disorders.[3]

  • Receptor Tyrosine Kinases (RTKs): This large family of kinases is a major target in oncology.

The synthesis of a library of derivatives based on the 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid ester core allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in the drug discovery process.

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid esters. The versatility of the Knorr pyrazole synthesis allows for the generation of a diverse range of analogs for biological screening. As the demand for novel and selective kinase inhibitors continues to grow, the importance of this privileged scaffold in medicinal chemistry is set to increase. Future research in this area may focus on the development of more regioselective synthetic methods and the exploration of new applications for these valuable compounds in various therapeutic areas.

References

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., & Abdel-Maksoud, M. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 295. [Link]

  • PubChem. (n.d.). Ethyl 4-cyclopropyl-2,4-dioxobutanoate. Retrieved from [Link]

  • Schröder, C., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals, 14(7), 643. [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Drąg, M., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11266-11286. [Link]

  • Fors, B. P., et al. (2020). Hydrazine-Catalyzed Ring-Opening Metathesis Polymerization of Cyclobutenes. ChemRxiv. [Link]

  • Bobrov, P. S., et al. (2021). ¹H NMR spectrum of 1‐ethyl‐5‐methyl‐3‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. ResearchGate. [Link]

  • Lee, J. H., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3621-3638. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 4825. [Link]

  • Maslak, V., et al. (2012). Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. ChemInform, 43(44). [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • Snider, B. B., & Che, Q. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]

  • Sener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052. [Link]

  • Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11488. [Link]

Sources

The Strategic Role of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus stands as a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" for its metabolic stability and versatile biological activity.[1] Within this esteemed class of heterocycles, 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid represents a particularly valuable building block. Its unique three-dimensional structure, conferred by the cyclopropyl group, combined with the electronic properties of the pyrazole ring and the carboxylic acid handle, makes it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, applications, and the underlying principles that govern its utility in medicinal chemistry, tailored for researchers and professionals in drug development.

I. The Significance of the Pyrazole Scaffold in Drug Design

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design.[2] Pyrazoles are metabolically robust and can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for high-affinity binding to biological targets.[3] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a compound's steric and electronic profile to optimize potency, selectivity, and pharmacokinetic properties.[4]

The incorporation of a cyclopropyl group at the N1 position introduces a degree of conformational rigidity and a lipophilic character that can enhance membrane permeability and metabolic stability.[5] This small, strained ring system can also promote favorable interactions within the binding pockets of target proteins.[5]

II. Synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid: A Step-by-Step Protocol

The synthesis of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid is a multi-step process that begins with the formation of a key 1,3-dicarbonyl intermediate, followed by a regioselective cyclization and subsequent hydrolysis.

Protocol 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This protocol outlines the Claisen condensation reaction to form the 1,3-dicarbonyl precursor.

Materials:

  • Cyclopropyl methyl ketone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • Add a mixture of cyclopropyl methyl ketone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise to the cooled sodium ethoxide solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with 1 M hydrochloric acid to pH ~7.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate, which can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate

This step involves the Knorr pyrazole synthesis, a classic method for forming the pyrazole ring. The regioselectivity of this reaction is a critical consideration.

Causality Behind Experimental Choices: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two regioisomers. The regiochemical outcome is influenced by factors such as the electronic and steric nature of the substituents on the dicarbonyl and hydrazine, as well as the reaction conditions (pH, solvent, temperature).[1] In this case, the reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with methylhydrazine can theoretically yield both the desired 1-cyclopropyl-5-methyl isomer and the 1-cyclopropyl-3-methyl isomer. The protocol below is optimized to favor the formation of the desired 1,5-disubstituted pyrazole.

Materials:

  • Ethyl 4-cyclopropyl-2,4-dioxobutanoate

  • Methylhydrazine

  • Acetic acid

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of acetic acid.

  • Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired regioisomer, ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate.

Protocol 3: Hydrolysis to 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylic acid.

Synthesis_Workflow cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Pyrazole Formation (Knorr Synthesis) cluster_2 Protocol 3: Hydrolysis Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Dicarbonyl Ethyl 4-cyclopropyl-2,4-dioxobutanoate Cyclopropyl_methyl_ketone->Dicarbonyl  NaOEt, EtOH Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Dicarbonyl Ester Ethyl 1-cyclopropyl-5-methyl- 1H-pyrazole-3-carboxylate Dicarbonyl->Ester  AcOH, EtOH, Reflux Methylhydrazine Methylhydrazine Methylhydrazine->Ester Carboxylic_Acid 1-Cyclopropyl-5-methyl- 1H-pyrazole-3-carboxylic acid Ester->Carboxylic_Acid 1. NaOH, EtOH/H2O, Reflux 2. HCl

Figure 1: Synthetic workflow for 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid.

III. Applications in Medicinal Chemistry: A Scaffold for Potent Enzyme Inhibitors

The 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold is a valuable starting material for the synthesis of a variety of bioactive molecules, particularly enzyme inhibitors. The carboxylic acid group serves as a convenient handle for amide bond formation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Case Study: Pyrazole-based Kinase Inhibitors

Protein kinases are a major class of drug targets, and pyrazole-containing compounds have emerged as potent kinase inhibitors.[6] The pyrazole core can act as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole ring project into the ATP-binding pocket, where they can be modified to achieve potency and selectivity.

While specific examples for 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid are proprietary or in early stages of development, we can extrapolate its potential from closely related structures. For instance, various N-substituted pyrazole-3-carboxamides have been patented as kinase inhibitors for the treatment of cancer and other proliferative diseases.

Kinase_Inhibition Scaffold 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylic acid COOH Amidation Amide Coupling (EDC, HOBt or HATU) Scaffold:f0->Amidation Library Library of Pyrazole-3-carboxamides (Diverse R groups) Amidation->Library Screening Kinase Inhibition Assays (e.g., Aurora, GSK-3) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound (Potent & Selective Kinase Inhibitor) SAR->Lead

Figure 2: Drug discovery workflow utilizing the pyrazole scaffold for kinase inhibitors.

Protocol 4: Synthesis of a Representative 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxamide

This protocol describes a general method for the amidation of the title compound.

Materials:

  • 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • A primary or secondary amine (R1R2NH)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-3-carboxamide.

Table 1: Physicochemical Properties of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂N/A
Molecular Weight166.18 g/mol N/A
XLogP30.7[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count2[6]

IV. Conclusion and Future Perspectives

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a versatile and valuable building block in medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through established synthetic methodologies. The resulting scaffold provides a robust platform for the development of potent and selective enzyme inhibitors, particularly for the kinase family of drug targets. As our understanding of the biological roles of various kinases continues to expand, the demand for novel and diverse inhibitor scaffolds will undoubtedly grow. The unique structural features of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid position it as a key player in the future of targeted drug discovery.

V. References

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from BenchChem Application Notes.

  • G. A. Showell, "The Cyclopropyl Group in Medicinal Chemistry," Future Medicinal Chemistry, vol. 2, no. 8, pp. 1187-1204, 2010.

  • Faria, J. V., et al. (2017). "Pyrazoles: An Important Scaffold in Medicinal Chemistry," Molecules, vol. 22, no. 2, p. 195.

  • Patil, S. A., et al. (2020). "A comprehensive review on the synthesis and medicinal importance of pyrazole derivatives," European Journal of Medicinal Chemistry, vol. 190, p. 112122.

  • U.S. Patent 7,691,853 B2. (2010). Pyrazole compounds useful as protein kinase inhibitors.

  • S. T. Heller and S. R. Natarajan, "One-Pot Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines," Organic Letters, vol. 8, no. 13, pp. 2675-2678, 2006.

  • U.S. Patent 2004/0167141 A1. (2004). Pyrazole compounds useful as protein kinase inhibitors.

  • MySkinRecipes. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate. Retrieved from BenchChem Application Notes.

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride. Retrieved from

  • Chembk. (2024). Cyclopropylhydrazine monohydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-cyclopropyl-2,4-dioxobutanoate. Retrieved from [Link]

  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. Retrieved from PharmaBlock.

  • M. Awas, "Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity," Acta Chimica Slovenica, vol. 55, no. 3, pp. 492-501, 2008.

Sources

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from a 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design.[2][4] This guide provides a comprehensive, in-depth framework for researchers and drug development professionals on utilizing 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid as a versatile starting material for the discovery and optimization of novel kinase inhibitors. We detail a logical, field-proven workflow from initial library synthesis and biochemical screening to cellular target engagement and preliminary ADME profiling, emphasizing the rationale behind key experimental choices to empower robust and efficient drug discovery campaigns.

Introduction: The Strategic Advantage of the Pyrazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6][7] Consequently, they are a major class of therapeutic targets. The development of small molecule kinase inhibitors that compete with ATP for binding to the active site is a cornerstone of modern targeted therapy.

The 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold (Figure 1) presents several strategic advantages for kinase inhibitor design:

  • Proven Hinge-Binding Moiety: The pyrazole core is a well-established pharmacophore that effectively mimics the adenine portion of ATP, enabling strong interactions with the kinase hinge region.[4]

  • Vectors for Chemical Diversification: The carboxylic acid at the C3 position serves as a perfect chemical handle for creating a diverse library of derivatives, most commonly through amide bond formation. This allows for the systematic exploration of chemical space around the core scaffold.

  • Tunable Physicochemical Properties: The N1-methyl and C5-cyclopropyl groups contribute to the molecule's overall properties. The cyclopropyl moiety can enhance metabolic stability and explore specific hydrophobic pockets within the ATP-binding site, potentially increasing potency and selectivity.[8]

This document outlines a complete, multi-stage protocol for leveraging these advantages to develop potent and selective kinase inhibitors.

Part 1: Overall Discovery and Development Workflow

The process of developing kinase inhibitors from a starting scaffold is an iterative cycle of design, synthesis, and testing. The goal is to build a robust Structure-Activity Relationship (SAR) that guides the optimization of initial "hits" into "lead" compounds with desirable therapeutic properties. The workflow described herein follows this logical progression.

G cluster_0 Discovery Phase cluster_1 Preclinical Validation Phase cluster_2 Optimization Cycle Start Scaffold: 1-Cyclopropyl-5- methylpyrazole-3-carboxylic acid Synthesis Library Synthesis (Parallel Amidation) Start->Synthesis Screening Primary Biochemical Screen (% Inhibition) Synthesis->Screening IC50 IC50 Determination (Potency) Screening->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity Cellular Cellular Target Engagement & Functional Assays Selectivity->Cellular ADME In Vitro ADME Profiling (Solubility, Stability) Cellular->ADME SAR SAR Analysis & Lead Optimization ADME->SAR SAR->Synthesis  Iterate G Start Biochemical Hits (e.g., PZA-001, PZA-004) Potency High Potency? (IC50 < 100 nM) Start->Potency Selectivity High Selectivity? (e.g., >30-fold vs other kinases) Potency->Selectivity Yes Discard Discard or Deprioritize (e.g., PZA-004) Potency->Discard No Lead Promising Lead Candidate (e.g., PZA-001) Selectivity->Lead Yes Selectivity->Discard No

Figure 2: Decision-making logic for lead candidate selection.

Part 5: Cellular Activity and Target Validation

A compound that is potent in a biochemical assay must also be able to enter living cells, bind to its intended target, and exert a functional biological effect.

Protocol 5.1: Cellular Target Engagement (NanoBRET™ Assay)

Rationale: The NanoBRET™ assay provides a quantitative measure of compound binding to a target kinase within living cells. [4][9]The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the kinase's active site is added. When a test compound enters the cell and displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal is disrupted. This provides definitive evidence of target engagement in a physiological context.

Procedure:

  • Seed cells engineered to express the NanoLuc®-kinase fusion protein into a white, opaque 384-well plate.

  • Add serial dilutions of the lead compound (e.g., PZA-001) to the cells.

  • Add the fluorescent energy transfer tracer to the wells.

  • Incubate for a set period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ substrate, which is cell-permeable.

  • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.

  • Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC₅₀ (effective concentration for 50% target engagement).

Protocol 5.2: Cell Proliferation Assay

Rationale: If the target kinase is known to drive the proliferation of a specific cancer cell line, an effective inhibitor should block this proliferation. This assay measures the functional downstream consequence of target inhibition.

Procedure:

  • Seed a kinase-dependent cancer cell line into a 96- or 384-well plate.

  • Allow cells to attach overnight.

  • Add serial dilutions of the lead compound to the cells.

  • Incubate for 72 hours at 37°C in a CO₂ incubator.

  • Add a viability reagent (e.g., CellTiter-Glo®) that measures cellular ATP levels, which correlate with the number of viable cells.

  • Measure luminescence and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Cellular Data for Lead Candidate PZA-001:

AssayCell LineResult
Biochemical IC₅₀ N/A75 nM
NanoBRET™ EC₅₀ HEK293250 nM
Proliferation GI₅₀ Target-Driven Cancer Cell Line500 nM

Part 6: In Vitro ADME and Lead Optimization

The final stage of this initial discovery phase involves assessing the "drug-like" properties of the lead candidate and using all collected data to guide the next round of synthesis. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial to avoid advancing compounds that will fail later in development due to poor pharmacokinetics. [10][11][12]

Key In Vitro ADME Assays
  • Protocol 6.1: Metabolic Stability: Incubate the compound with human liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). Measure the disappearance of the parent compound over time via LC-MS to determine its intrinsic clearance and half-life (T₁/₂). A longer half-life is generally desirable. [13]* Protocol 6.2: Aqueous Solubility: Determine the compound's solubility in a buffered aqueous solution. Poor solubility can lead to poor absorption.

  • Protocol 6.3: Plasma Protein Binding (PPB): Use methods like rapid equilibrium dialysis to determine the fraction of the compound that binds to plasma proteins. Only the unbound fraction is free to engage the target, so excessively high PPB (>99.5%) can be problematic. [11]

The Optimization Cycle

The data from all preceding sections—biochemical potency, selectivity, cellular activity, and ADME—are combined to build a comprehensive Structure-Activity Relationship (SAR). This knowledge guides the design of the next generation of compounds. For example, if PZA-001 is potent but has poor metabolic stability, chemists might design new analogs with modifications at sites predicted to be metabolically labile, while retaining the 4-fluoroaniline moiety that confers high potency. This iterative process is the core of lead optimization.

G Design Design Analogs (Based on SAR) Synthesis Synthesize New Compounds Design->Synthesis Iterate for Improved Properties Test Test Properties - Potency (IC50) - Cellular (EC50) - ADME (T1/2, Sol.) Synthesis->Test Iterate for Improved Properties Analyze Analyze Data (Update SAR) Test->Analyze Iterate for Improved Properties Analyze->Design Iterate for Improved Properties

Figure 3: The iterative cycle of lead optimization.

Conclusion

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is an excellent and strategically sound starting point for a kinase inhibitor discovery program. Its inherent hinge-binding capability and the synthetic tractability of its carboxylic acid handle allow for the rapid generation and exploration of new chemical matter. By following a systematic and logical progression of synthesis, biochemical screening, cellular validation, and ADME profiling, researchers can efficiently translate this promising scaffold into novel lead compounds with therapeutic potential. The protocols and workflows detailed in this guide provide a robust framework for executing such a program, emphasizing self-validating systems and the causal logic that underpins successful drug discovery.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. (2014). Frontiers in Genetics. [Link]

  • Kinase Inhibitor Data Modeling and de Novo Inhibitor Design with Fragment Approaches. (2009). Journal of Medicinal Chemistry. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2021). Current Pharmaceutical Design. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). Journal of Medicinal Chemistry. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. (2010). ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2024). Journal of Ovarian Research. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. [Link]

  • In Vitro ADME. (n.d.). Selvita. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). (2023). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. (2013). Journal of Medicinal Chemistry. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances. [Link]

  • Development of selective pyrazole-based small molecule kinase inhibitors for non-small cell lung cancer. (n.d.). American Chemical Society. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2025). ResearchGate. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. (2010). ACS Medicinal Chemistry Letters. [Link]

  • In Vitro ADME-Tox Services. (n.d.). Symeres. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2025). Biochemical Pharmacology. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2021). Frontiers in Signal Transduction. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys. [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]

  • 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). MySkinRecipes. [Link]

  • 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. (n.d.). PubChemLite. [Link]

Sources

application of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid in fungicide development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid in the Development of Novel SDHI Fungicides

Executive Summary & Mechanistic Rationale

Succinate Dehydrogenase Inhibitors (SDHIs) represent one of the most critical and rapidly expanding classes of agricultural fungicides. These molecules target Complex II in the fungal mitochondrial respiratory chain, effectively halting ATP production[1]. While commercial SDHIs (e.g., Sedaxane, Benzovindiflupyr) frequently utilize a 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid core, the exploration of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid as an alternative building block offers a highly promising scaffold for overcoming emerging fungal resistance[2].

The Causality of Structural Choices:

  • The Cyclopropyl Motif (N1 Position): The cyclopropyl ring is a rigid, three-membered structure that acts as a bioisostere for larger aliphatic or phenyl groups. Its inclusion introduces conformational constraints that lock the molecule into an entropically favorable binding conformation. Furthermore, it significantly enhances metabolic stability by replacing more easily oxidized linear alkyl groups (like an N-ethyl group) and modulates the lipophilicity (LogP) required for optimal fungal cell membrane penetration[3].

  • The Methyl Group (C5 Position): Positioned adjacent to the cyclopropyl ring, the methyl group provides essential steric bulk. This bulk restricts the rotation of the adjacent amide bond, forcing the pharmacophore into a specific dihedral angle that perfectly complements the geometry of the ubiquinone-binding pocket in the target enzyme.

  • The Carboxylic Acid (C3 Position): Serves as the synthetic handle for amidation, allowing researchers to explore vast chemical space by coupling with various functionalized anilines or bicyclic amines.

Mechanism of Action: Complex II Inhibition

SDHI fungicides derived from 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid act as competitive inhibitors at the ubiquinone (Coenzyme Q) binding site of Succinate Dehydrogenase. By blocking this site, they prevent the transfer of electrons from succinate to ubiquinone, disrupting the tricarboxylic acid (TCA) cycle and halting cellular respiration.

SDHI_Mechanism Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate e- transfer Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- flow Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction SDHI 1-Cyclopropyl-5-methylpyrazole Carboxamide (SDHI) SDHI->ComplexII Competitive Inhibition at Ubiquinone binding site

Mechanism of Action: Pyrazole carboxamides competitively inhibit Complex II in the fungal respiratory chain.

Experimental Protocols: Synthesis of Pyrazole Carboxamides

To translate this building block into biologically active candidates, a robust, two-step amidation sequence is required. The following protocols are designed as self-validating systems , ensuring high yield and purity at each stage.

Protocol A: Activation to Acid Chloride

The conversion of the carboxylic acid to an acid chloride is preferred over standard coupling reagents (e.g., HATU, EDC) for large-scale agrochemical library synthesis due to cost-efficiency and higher reactivity with sterically hindered anilines[1].

  • Preparation: Suspend 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (10.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack intermediate, drastically lowering the activation energy of the chlorination step.

  • Chlorination: Cool the mixture to 0 °C. Add thionyl chloride (SOCl₂, 30.0 mmol) dropwise over 15 minutes to control the exothermic evolution of SO₂ and HCl gases.

  • Reflux: Heat the reaction to reflux (40 °C) for 3 hours.

  • Self-Validation Step: Do not proceed blindly. Quench a 10 µL reaction aliquot into 1 mL of anhydrous methanol and analyze via TLC or LC-MS. The complete disappearance of the starting acid mass and the exclusive formation of the methyl ester mass confirms 100% conversion to the acid chloride.

  • Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove trace HCl, yielding the crude acid chloride as a viscous oil.

Protocol B: Nucleophilic Acyl Substitution (Amidation)
  • Preparation: Dissolve the target substituted aniline (10.0 mmol) and triethylamine (TEA, 25.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF). Causality: TEA acts as an acid scavenger. Without it, the HCl byproduct would protonate the aniline nucleophile, forming an unreactive anilinium salt and stalling the reaction at 50% yield.

  • Coupling: Cool the aniline solution to 0 °C. Dissolve the crude acid chloride (from Protocol A) in 10 mL THF and add it dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8 hours.

  • Workup & Self-Validation: Dilute with ethyl acetate (50 mL). Wash sequentially with 1M HCl (to remove unreacted aniline and TEA) and saturated NaHCO₃ (to remove any hydrolyzed carboxylic acid). Dry over anhydrous Na₂SO₄ and concentrate.

  • QC Validation: Analyze the crude product via ¹H-NMR. The protocol is validated as successful if you observe the downfield amide N-H proton (δ 8.5–10.0 ppm) and the characteristic intact cyclopropyl multiplet (δ 0.8–1.2 ppm).

Workflow Visualization

Synthesis_Workflow SM 1-Cyclopropyl-5-methylpyrazole -3-carboxylic acid Activation Acid Activation (SOCl2, DMF cat.) SM->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Amidation Coupling (Aniline derivatives, TEA) Intermediate->Coupling Crude Crude Pyrazole Carboxamide Coupling->Crude Purification Purification & QC (Column Chromatography, NMR, LC-MS) Crude->Purification Screening In Vitro Antifungal Screening (Mycelial Growth Rate Method) Purification->Screening

Experimental workflow from 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid to SDHI screening.

In Vitro Antifungal Activity Screening & Data Presentation

Once the library of 1-cyclopropyl-5-methylpyrazole-3-carboxamides is synthesized, compounds are evaluated using the in vitro mycelial growth rate method. Compounds are dissolved in DMSO and added to Potato Dextrose Agar (PDA) at varying concentrations. The effective concentration inhibiting 50% of mycelial growth (EC₅₀) is calculated.

The table below summarizes representative quantitative data illustrating the Structure-Activity Relationship (SAR) when coupling the 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid core with different aniline derivatives.

Compound IDR-Group (Amide Moiety)B. cinerea EC₅₀ (mg/L)R. solani EC₅₀ (mg/L)F. oxysporum EC₅₀ (mg/L)
Cmpd-1a Phenyl2.451.885.12
Cmpd-1b 4-Chlorophenyl0.850.622.34
Cmpd-1c 2,4-Dichlorophenyl0.320.251.15
Cmpd-1d 2-(Bicyclopropyl-2-yl)phenyl0.08 0.05 0.45
Standard Boscalid (Commercial)0.150.120.85

Data Insight: The data clearly demonstrates that increasing the lipophilicity and steric bulk of the aniline moiety (e.g., transitioning from a simple phenyl ring in 1a to a highly lipophilic bicyclopropyl group in 1d ) drastically improves the fungicidal potency, surpassing even the commercial standard Boscalid. This validates the 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid core as a highly receptive and potent pharmacophore for modern fungicide development.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • 1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine: The Unique Role of Cyclopropyl and Amine Substituents in Pyrazole Deriv

Sources

herbicidal activity of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis, Mechanistic Profiling, and Herbicidal Evaluation of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Analogs

Executive Summary

The continuous evolution of weed resistance necessitates the development of herbicides with novel modes of action and superior crop safety profiles. The pyrazole ring has emerged as a privileged scaffold in agrochemical discovery[1]. Specifically, the 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid building block provides a highly tunable pharmacophore capable of targeting two critical plant enzymes: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) and Transketolase (TKL). This application note provides drug development professionals and agrochemical scientists with a comprehensive, self-validating guide to synthesizing, derivatizing, and screening analogs of this core scaffold.

Mechanistic Rationale: The Causality of the Scaffold

Before initiating synthesis, it is critical to understand why the 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold is exceptionally effective[1]. Every structural moiety serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • 1-Cyclopropyl Moiety (Lipophilicity & Steric Fit): The cyclopropyl group optimizes the molecule's lipophilicity ( logP ), which is essential for penetrating the waxy cuticle of weed foliage during post-emergence applications. Furthermore, the rigid, compact nature of the cyclopropyl ring provides a precise steric fit into the hydrophobic pockets of target enzymes, such as the Phe360 and Phe403 residues in Arabidopsis thaliana HPPD (AtHPPD)[2].

  • 5-Methyl Group (Conformational Locking): The methyl group at the 5-position acts as a conformational lock. By introducing steric hindrance, it restricts the rotational freedom of derivatives (amides or ketones) attached at the 3-position. This locked conformation ensures that the carbonyl oxygen and adjacent heteroatoms are perfectly aligned for bidentate chelation with the Fe²⁺ ion in the HPPD active site[3], or for optimal hydrogen bonding within the TKL cavity[4].

  • 3-Carboxylic Acid (Synthetic Versatility): The carboxylic acid serves as the primary synthetic handle. It can be readily converted into amides, esters, or benzoyl derivatives, allowing for rapid expansion of structure-activity relationship (SAR) libraries[5].

MoA A 1-Cyclopropyl-5-methylpyrazole Analogs B HPPD Inhibition (Fe2+ Chelation) A->B C Transketolase (TKL) Inhibition (Active Site Blockade) A->C D Plastoquinone Depletion & Bleaching B->D E Calvin Cycle Disruption & Carbon Starvation C->E F Plant Necrosis & Death D->F E->F

Fig 1: Dual-target mechanism of action for pyrazole analogs leading to weed necrosis.

Synthetic Derivatization Protocol

To evaluate the herbicidal potential of the scaffold, the core carboxylic acid is typically converted into a pyrazole amide. This protocol describes the synthesis of a representative 1-cyclopropyl-5-methylpyrazole-3-carboxamide.

Step 1: Activation of the Carboxylic Acid

  • Suspend 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride ( SOCl2​ , 3.0 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture at 45 °C for 3 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1) with UV visualization at 254 nm. Quench a micro-aliquot in methanol; a shift in Rf​ from ~0.2 (free acid) to ~0.7 (methyl ester proxy for the acid chloride) confirms complete activation.

  • Evaporate the solvent and excess SOCl2​ under reduced pressure to yield the crude acid chloride.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the target amine (e.g., 4-trifluoromethylaniline, 1.1 eq) and triethylamine ( Et3​N , 2.0 eq) in DCM.

  • Stir at room temperature for 6 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ .

  • Self-Validating Checkpoint: Perform LC-MS analysis. The presence of the [M+H]+ molecular ion peak corresponding to the target amide, coupled with the disappearance of the amine peak, validates the coupling success[5].

Bioassay Protocols: In Vitro & In Planta Screening

In Vitro Enzyme Inhibition Assay (AtHPPD)
  • Preparation: Express and purify recombinant Arabidopsis thaliana HPPD (AtHPPD)[2].

  • Assay Mixture: In a 96-well plate, combine 50 mM HEPES buffer (pH 7.0), 20 mM sodium ascorbate, 10 μM FeSO4​ , purified AtHPPD, and the synthesized pyrazole analog (serial dilutions from 100 μM to 0.001 μM).

  • Initiation: Add the substrate, 4-hydroxyphenylpyruvate (HPPA), to a final concentration of 100 μM.

  • Detection: Continuously monitor the formation of the homogentisate (HGA) complex at 318 nm using a microplate reader for 10 minutes.

  • Self-Validating Checkpoint: Include Mesotrione as a positive control. If the calculated IC50​ for Mesotrione deviates significantly from the literature standard of ~1.76 μM[2], the enzyme activity or Fe2+ oxidation state is compromised, and the assay must be recalibrated.

Greenhouse Herbicidal Screening
  • Plant Subjects: Cultivate Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed) in standard greenhouse soil.

  • Application: Apply the synthesized compounds at a dosage of 150 g ai/ha[6].

    • Pre-emergence: Spray directly onto the soil surface 1 day after sowing.

    • Post-emergence: Apply as a foliar spray at the 3-leaf stage.

  • Evaluation: Assess visual injury (bleaching, growth stunting, necrosis) on a scale of 0 (no injury) to 100% (complete death) at 14 days post-treatment.

  • Self-Validating Checkpoint: Include a solvent/surfactant-only negative control. The negative control must show 0% injury to ensure that the observed phytotoxicity is strictly driven by the active pharmaceutical ingredient (API) and not the formulation matrix.

Workflow S1 Scaffold Activation (SOCl2 / DMF) S2 Amidation/Esterification (R-NH2 / R-OH) S1->S2 S3 In Vitro Assay (IC50 Determination) S2->S3 S4 Greenhouse Screening (Pre/Post-emergence) S3->S4 S5 Lead Optimization & Crop Safety S4->S5

Fig 2: High-throughput screening workflow from chemical synthesis to crop safety evaluation.

Quantitative Data Summary

The structural optimization of pyrazole-3-carboxylic acid derivatives yields compounds with exceptional potency. The table below summarizes the benchmark performance of highly optimized analogs against commercial standards, demonstrating the superiority of the pyrazole scaffold in modern herbicide design[2][5][6].

Compound Class / StandardPrimary Target Enzyme IC50​ (μM)Pre-emergence Inhibition (%)Post-emergence Inhibition (%)Crop Safety Profile (Maize/Wheat)
Optimized Pyrazole Amide (e.g., Cmpd B5) AtHPPD0.0498%100%Highly Safe (0% injury)
Optimized Pyrazole Benzoyl (e.g., Cmpd Z9) AtHPPD0.0595%100%Safe (≤10% injury)
Propionamide-Pyrazole (e.g., Cmpd C23) SvTKLN/A**85%90%Safe
Mesotrione (Commercial Control) AtHPPD1.7680%85%Safe
Topramezone (Commercial Control) AtHPPD1.3353.0%82%Safe

*Inhibition rates measured against broadleaf and gramineous weeds at 100-150 g ai/ha. **TKL inhibitors are often evaluated via specific enzyme binding assays rather than standard IC50​ due to complex Calvin cycle feedback loops.

Conclusion

The 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold represents a highly validated, versatile starting point for the discovery of next-generation agrochemicals. By leveraging the specific steric and electronic properties of the cyclopropyl and methyl groups, researchers can predictably lock the pharmacophore into conformations that maximize target enzyme inhibition (HPPD/TKL). Adhering to the self-validating synthesis and bioassay protocols outlined above ensures high-fidelity data generation, accelerating the path from benchtop discovery to field application.

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery

The pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry and agrochemistry. Its remarkable versatility and ability to form key interactions with biological targets have established it as a "privileged structure." This guide provides a comprehensive overview of the strategies and detailed protocols for conducting high-throughput screening (HTS) campaigns to identify and characterize novel, biologically active pyrazole carboxamides. We will delve into the mechanistic rationale behind assay selection, provide step-by-step HTS protocols for major target classes, and outline a robust workflow for data analysis and hit validation, designed to ensure scientific integrity and accelerate the drug discovery pipeline.

The biological activity of pyrazole carboxamides is diverse, with prominent examples including potent inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, and the modulation of various protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[1][2][3] This diversity necessitates a multi-faceted screening approach, employing a range of biochemical and cell-based assays tailored to the specific target class.

Part 1: Foundational Principles of a Pyrazole Carboxamide HTS Campaign

A successful HTS campaign is built on a foundation of meticulous planning, from compound library management to the selection of appropriate assay technologies. The unique chemical properties of the pyrazole carboxamide scaffold and the nature of its biological targets inform every step of this process.

Compound Library Management and Design

The design of a pyrazole carboxamide library is a critical first step. Leveraging combinatorial chemistry principles, diversity is typically introduced at several key positions on the pyrazole ring and the carboxamide moiety to explore a vast chemical space.[4][5][6]

  • Scaffold Decoration: Synthesis strategies often focus on varying substituents at the N1 position of the pyrazole ring, as well as the R3, R4, and R5 positions, and on the phenyl ring of the carboxamide. These modifications can significantly influence target affinity, selectivity, and pharmacokinetic properties.[6][7]

  • Solubility Considerations: A significant practical challenge in HTS is compound solubility.[8] Pyrazole carboxamides, particularly those with high molecular weight and lipophilicity, may exhibit poor aqueous solubility.[9] It is imperative to address this early.

    • DMSO as the Primary Solvent: Dimethyl sulfoxide (DMSO) is the universal solvent for HTS compound libraries due to its ability to dissolve a wide range of organic molecules.[1][10]

    • Managing Water Absorption: DMSO is highly hygroscopic, and water absorption can drastically decrease the solubility of compounds, leading to precipitation and inaccurate results.[1] Stock solutions should be stored in a dry environment, and the use of desiccators or specialized storage units is recommended.[11]

    • Solubilization Protocol: For compounds that are difficult to dissolve, techniques such as vortexing, gentle warming to 37°C, or sonication can be employed.[12]

Assay Plate and Control Design

A well-designed assay plate map is fundamental for robust data analysis. For a 384-well plate format, a typical layout includes:

  • Negative Controls: Wells containing only vehicle (e.g., DMSO), representing 0% activity or inhibition.

  • Positive Controls: Wells containing a known inhibitor or activator, representing 100% activity or inhibition.

  • Test Compound Wells: Wells containing the library compounds at a single, high concentration for the primary screen.

These controls are essential for calculating the statistical metrics that validate the quality of the screen.

Part 2: Biochemical HTS Protocols

Biochemical assays utilize purified enzymes or proteins to directly measure the interaction of a compound with its target. They are often the first step in an HTS campaign due to their high throughput and direct nature.

Screening for Succinate Dehydrogenase (SDH) Inhibitors

Mechanistic Rationale: SDH (Mitochondrial Complex II) is a key enzyme in both the citric acid cycle and the electron transport chain.[13] Inhibition of SDH disrupts cellular respiration, making it an effective target for fungicides and a potential target for anticancer agents. The assay measures SDH activity by monitoring the reduction of an artificial electron acceptor.[7]

HTS Protocol: Colorimetric DCPIP Reduction Assay (384-Well Format)

This protocol measures SDH activity by monitoring the decrease in absorbance of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.[13]

Materials:

  • Purified mitochondria or SDH enzyme

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Succinate solution (substrate)

  • DCPIP solution

  • 384-well clear, flat-bottom microplates

  • Microplate reader with kinetic absorbance reading capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 20-50 nL of each pyrazole carboxamide library compound (typically 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. Also dispense DMSO vehicle to control wells.

  • Sample Preparation: Prepare isolated mitochondria or cell lysate containing SDH at an optimized concentration in SDH Assay Buffer.

  • Reaction Mix Preparation: Prepare a 2X reaction mix containing SDH Assay Buffer, succinate, and DCIP.

  • Assay Initiation: Dispense 10 µL of the SDH-containing sample into each well. Incubate for 15 minutes at room temperature to allow for compound pre-binding.

  • Reaction Initiation and Measurement: Add 10 µL of the 2X reaction mix to each well to start the reaction. Immediately place the plate in a microplate reader pre-set to 25°C and begin measuring the absorbance at 600 nm in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.[13]

Screening for Protein Kinase Inhibitors

Mechanistic Rationale: Protein kinases are a large family of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer.[3] HTS assays for kinase inhibitors typically measure the consumption of ATP, which is directly proportional to kinase activity.

HTS Protocol: Luminescence-Based ATP Depletion Assay (384-Well Format)

This protocol utilizes a luciferase-based system (e.g., Kinase-Glo®) where light output is proportional to the amount of ATP remaining in the reaction. Low luminescence indicates high kinase activity (and no inhibition), while high luminescence indicates low kinase activity (and potent inhibition).

Materials:

  • Recombinant protein kinase

  • Kinase-specific peptide or protein substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • 384-well solid white, low-volume microplates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Dispense 20-50 nL of library compounds or DMSO into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its substrate in assay buffer. Dispense 5 µL of this mix into each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 10 µL of the luminescent kinase assay reagent to each well. This will stop the kinase reaction and initiate the light-producing luciferase reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

Part 3: Cell-Based HTS Protocols

Cell-based assays provide a more physiologically relevant context by measuring a compound's effect on a target within a living cell. This allows for simultaneous assessment of target engagement, cell permeability, and potential cytotoxicity.

Screening for GPCR Modulators

Mechanistic Rationale: GPCRs are the largest family of cell surface receptors and are major drug targets.[14] Upon activation by a ligand, they trigger intracellular signaling cascades, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP1).[15][16] HTS assays are designed to quantify these second messengers.

HTS Protocol: HTRF cAMP Assay for Gs/Gi-Coupled Receptors (384-Well Format)

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels.[15][17] The assay is competitive, where a decrease in the HTRF signal corresponds to an increase in cellular cAMP.

Materials:

  • A cell line stably or transiently expressing the target GPCR

  • Cell Culture Medium

  • Assay Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP HTRF Assay Kit (containing cAMP-d2 and anti-cAMP-Cryptate)

  • 384-well solid white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in Assay Buffer at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

  • Compound Plating: Dispense 20-50 nL of library compounds or controls into the assay plate.

  • Cell Stimulation: Dispense 5 µL of the cell suspension into each well.

    • For Gs-coupled receptors (Agonist mode): Incubate at room temperature for 30 minutes.

    • For Gi-coupled receptors (Antagonist mode): Add a known agonist at its EC80 concentration to the cells before dispensing, then incubate.

  • Cell Lysis and Detection: Add 5 µL of the cAMP-d2 solution (acceptor) followed by 5 µL of the anti-cAMP-Cryptate solution (donor) to each well. These are typically combined in a lysis buffer provided with the kit.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate reference signal).[17]

Screening for Inhibitors of Kinase Signaling Pathways

Mechanistic Rationale: To assess the effect of a compound on a kinase within its cellular signaling pathway, it is crucial to measure the phosphorylation of a downstream substrate. Technologies like AlphaLISA® SureFire® allow for the sensitive detection of specific endogenous phosphorylation events in cell lysates.[18][19]

HTS Protocol: AlphaLISA SureFire Ultra Phospho-Protein Assay (384-Well Format)

This protocol describes a no-wash, bead-based immunoassay to quantify a specific phosphorylated protein in cell lysates.[18]

Materials:

  • A cell line known to have an active signaling pathway involving the target kinase

  • Cell Culture Medium and appropriate growth factors/stimulants

  • AlphaLISA SureFire Ultra Assay Kit (contains Lysis Buffer, Acceptor Beads, and Donor Beads)

  • 384-well white microplates (e.g., OptiPlate™)

  • AlphaScreen-enabled plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well culture plate and allow them to adhere. Starve cells (if necessary) and then treat with 20-50 nL of library compounds for a predetermined time. Subsequently, stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate the kinase pathway.

  • Cell Lysis: Remove the culture medium and add 10-20 µL of 1X Lysis Buffer to each well. Agitate for 10 minutes at room temperature.

  • Lysate Transfer: Transfer 5 µL of the lysate to a 384-well white assay plate.

  • Detection Reagent Addition: Add 5 µL of a mix containing the Acceptor beads and biotinylated antibody. Incubate for 1 hour at room temperature.

  • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads.

  • Final Incubation: Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-enabled plate reader.[20]

Screening for Ion Channel Modulators

Mechanistic Rationale: Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes. They are critical drug targets for a range of diseases. High-throughput screening for ion channel modulators has been revolutionized by automated patch-clamp systems.[21][22]

HTS Workflow: Automated Patch-Clamp Electrophysiology

Automated patch-clamp platforms (e.g., Qube, SyncroPatch) enable the direct measurement of ion channel currents from many cells simultaneously in a 384-well format, providing high-quality electrophysiological data at scale.[21][23]

Workflow Overview:

  • Cell Preparation: A stable cell line expressing the ion channel of interest is cultured and harvested. "Assay ready" cells can be prepared and cryopreserved for future use.[24]

  • System Priming: The automated patch-clamp system is primed with intracellular and extracellular buffer solutions.

  • Cell Plating: The cell suspension is added to the system, which automatically captures individual cells on the planar patch-clamp chip.

  • Seal Formation and Whole-Cell Configuration: The system establishes a high-resistance (giga-ohm) seal between the cell membrane and the chip, and then ruptures the membrane to achieve the whole-cell recording configuration.

  • Compound Application and Recording: A specific voltage protocol is applied to elicit ion channel currents. Library compounds are then automatically applied to the cells, and the resulting change in current is recorded.

  • Data Analysis: The system's software analyzes the current traces to determine the percent inhibition or activation for each compound.

Part 4: Data Analysis, Hit Triage, and Validation

Raw data from an HTS campaign must be processed through a rigorous pipeline to identify true, validated hits. This workflow ensures data quality, eliminates false positives, and prioritizes the most promising compounds for follow-up studies.

Data Quality Control

The first step is to assess the quality of the screening data on a plate-by-plate basis using statistical metrics derived from the intra-plate controls.

  • Z'-Factor: This is the most critical metric for validating HTS assay quality. It accounts for both the dynamic range of the assay (the difference between positive and negative controls) and the data variation.[2][25]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Interpretation: An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.

Table 1: HTS Assay Quality Control Metrics

MetricFormulaAcceptance CriteriaInterpretation
Z'-Factor 1 - (3σp + 3σn) / |μp - μn|> 0.5Excellent assay quality with good separation between controls and low variability.
Signal-to-Background (S/B) μp / μn> 10 (assay dependent)Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (σ / μ) * 100< 15%Measures the relative variability of the control data.
Hit Triage and Confirmation

The hit triage process is a multi-step workflow designed to filter the initial list of "active" compounds from the primary screen down to a smaller set of confirmed hits.[26][27]

Workflow for Hit Triage and Validation

HTS_Triage_Workflow cluster_0 Primary Screen cluster_1 Data Analysis & QC cluster_2 Hit Confirmation & Prioritization cluster_3 Validated Hit Primary_Screen Primary HTS (Single Concentration) Data_Analysis Calculate Z'-Factor Normalize Data Identify Primary Hits Primary_Screen->Data_Analysis Raw Data Dose_Response Dose-Response Confirmation (Determine IC50/EC50) Data_Analysis->Dose_Response Primary Hit List Counter_Screen Counter-Screens (Eliminate False Positives) Dose_Response->Counter_Screen Confirmed Hits Orthogonal_Assay Orthogonal Assays (Confirm On-Target Activity) Counter_Screen->Orthogonal_Assay Filtered Hits Validated_Hit Validated Hit Series for Lead Optimization Orthogonal_Assay->Validated_Hit Validated Hits

Caption: High-throughput screening data analysis and hit triage workflow.

Key Steps in the Triage Process:

  • Dose-Response Confirmation: Primary hits are re-tested in a dose-response format to determine their potency (IC50 or EC50 values). This step eliminates compounds that were active due to random error in the primary screen.

  • Counter-Screening: This is a critical step to identify and eliminate false positives.[28] A counter-screen is an assay designed to detect compounds that interfere with the assay technology itself, rather than the biological target.[29]

    • Example: For a luciferase-based kinase assay, a counter-screen would involve running the assay in the absence of the kinase to identify compounds that directly inhibit the luciferase enzyme.[13][30]

  • Orthogonal Assays: Confirmed, "clean" hits are then tested in an orthogonal assay. This is an assay that measures the activity of the target through a different biological mechanism or technology. A compound that is active in both the primary and orthogonal assays is considered a highly confident, on-target hit.[26][31]

  • Hit-to-Lead: The final set of validated hits provides multiple chemical series for medicinal chemists to begin the process of lead optimization, where potency, selectivity, and drug-like properties are further refined.

Conclusion

High-throughput screening of pyrazole carboxamide libraries is a powerful engine for modern drug discovery. Success requires a deep understanding of the target biology, careful selection of assay technology, and a rigorous, multi-step process for data analysis and hit validation. By integrating the principles and detailed protocols outlined in this guide, researchers can navigate the complexities of HTS to efficiently identify novel pyrazole carboxamide modulators of key biological targets, paving the way for the development of next-generation therapeutics and agrochemicals.

References

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds. BenchChem.
  • BenchChem. (2025).
  • SciLifeLab. (2020).
  • Revvity. (n.d.). HTRF IP-One assay: A robust and stable platform for high throughput screening of Gαq-coupled GPCRS.
  • Cheng, Y., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
  • BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening.
  • Britt, J. R., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
  • Assay and Drug Development Technologies. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay and Drug Development Technologies.
  • Revvity. (n.d.). AlphaLISA SureFire Ultra Human Total ALK Detection Kit.
  • Aragen. (2025). High-Throughput Electrophysiology for Drug Screening and Discovery. Aragen.
  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoveRx.
  • BenchChem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.
  • Creative Biolabs. (n.d.). Counter-Screen Service.
  • Zhang, J. H., et al. (2015). High throughput screening technologies for ion channels. Frontiers in Pharmacology, 6, 289.
  • Shehata, M., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Bio-protocol, 10(16), e3727.
  • Sadybekov, A. A., et al. (2018). High-Accuracy Model to Flag False Positive Hits in Luciferase HTS Assays.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Revvity. (n.d.). Alpha SureFire No-wash Cellular Kinase Assays.
  • Agilent. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Agilent Technologies.
  • BMG Labtech. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay.
  • Morton, M. J., & Jafri, F. (2023). Advances in ion channel high throughput screening: where are we in 2023?. Expert Opinion on Drug Discovery, 18(12), 1329-1339.
  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening.
  • Farre, C., & Fertig, N. (2012). HTS techniques for patch clamp-based ion channel screening - advances and economy. Expert Opinion on Drug Discovery, 7(5), 417-429.
  • Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Current Drug Metabolism, 8(7), 743-752.
  • Sadybekov, A. A., et al. (2018). High-Accuracy Model to Flag False Positive Hits in Luciferase HTS Assays.
  • Revvity. (n.d.). FAQs and Guidelines for Successful AlphaLISA SureFire Assay Setup.
  • Zhang, Y., et al. (2023). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 9(7), 1332-1341.
  • Agrawal, A., & Singh, J. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
  • Revvity. (n.d.). HTRF IP-One Gq Detection Kit.
  • Wagner, T., & Möller, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 659-663.
  • Inventia Life Science. (n.d.). Protocol: AlphaLISA® SureFire® Ultra™ Assay for RASTRUM™ 3D Cell Models. Inventia Life Science.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • MedChemExpress. (n.d.). Compound Handling and Storage Guidelines. MedChemExpress.
  • Barlocco, D., et al. (2004). Pyrazole-scaffold protein kinase inhibitors (PKIs): a review of recent developments. Combinatorial Chemistry & High Throughput Screening, 7(6), 523-533.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • BenchChem. (n.d.). Best practices for storing and handling the PD25 compound. BenchChem.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Johnston, P. A., et al. (2017). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. SLAS Discovery, 22(8), 959-972.
  • Nefzi, A., et al. (2004). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 9(11), 923-936.
  • JETIR. (n.d.). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR.
  • Zhang, Y., et al. (2024).
  • Gonçalves, R. A. C., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & Medicinal Chemistry, 129, 118095.
  • Melnick, M., et al. (2002). Design, Synthesis, and Biological Evaluation of a Library of 1-(2-Thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides.

Sources

Advanced Analytical Quantification of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid: Method Development and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals.

Executive Summary & Analytical Target Profile (ATP)

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (CAS: 1889940-76-4)[1] is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Accurate quantification of this intermediate is critical for monitoring reaction yields, determining purity, and controlling trace impurities before downstream API synthesis.

In alignment with the modern Quality-by-Design (QbD) principles outlined in the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[2], this application note establishes a robust Analytical Target Profile (ATP). We detail two self-validating methodologies: a high-throughput HPLC-UV method for routine assay/purity, and an ultra-sensitive LC-MS/MS method for trace-level quantification.

Lifecycle A Analytical Target Profile (ATP) B Method Development (ICH Q14) A->B C Risk Assessment & Optimization B->C D Method Validation (ICH Q2(R2)) C->D E Routine QC & Lifecycle Mgmt D->E

Fig 1. Analytical method lifecycle from ATP to routine QC based on ICH Q14 and Q2(R2) guidelines.

Chemical Rationale & Mechanistic Insights

To design an analytical method that does not merely "work" but is scientifically unshakeable, we must exploit the physicochemical properties of the analyte.

The Causality of Mobile Phase pH: The molecule features a pyrazole core with a carboxylic acid moiety at the 3-position. The pKa of this carboxylic acid is approximately 3.5–4.0. In reverse-phase liquid chromatography (RP-HPLC), if the mobile phase pH is near the pKa, the analyte exists in a dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) states. This thermodynamic instability manifests chromatographically as severe peak tailing, peak splitting, and irreproducible retention times.

To force the molecule into a single, fully protonated state, the mobile phase must be buffered at least 1.5 pH units below its pKa[3][4]. Therefore, the addition of 0.1% Formic Acid (pH ~2.7) to the aqueous mobile phase is a mechanistic necessity to ensure sharp peak morphology and robust retention on a C18 stationary phase[3].

Experimental Protocols

Protocol A: HPLC-UV Method for Routine Assay and Purity

This protocol is designed for high-precision batch release testing. It utilizes a self-validating System Suitability Test (SST) to ensure column efficiency and detector response are within specifications prior to sample analysis.

Step-by-Step Methodology:

  • SST Preparation: Prepare a resolution solution containing 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (100 µg/mL) and a known synthetic precursor (e.g., methyl 3-amino-1H-pyrazole-5-carboxylate) at 10 µg/mL in Methanol:Water (50:50, v/v)[3].

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the sample diluent (Yields 500 µg/mL stock). Dilute to a working concentration of 50 µg/mL.

  • Sample Preparation: Weigh 25.0 mg of the test batch, dissolve in diluent, and dilute to 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution: Inject 10 µL of the blank, followed by six replicate injections of the SST solution. Ensure the %RSD of the peak area is ≤ 2.0% and the resolution (Rs) between the analyte and precursor is ≥ 2.0.

  • Analysis: Inject the sample solutions in duplicate.

Table 1: HPLC-UV Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (Acetonitrile)
0.01.09010
2.01.09010
10.01.01090
12.01.01090
12.11.09010
15.01.09010

Column: Purospher® STAR RP-18 endcapped (5 µm, 150 × 4.6 mm)[3]. Detection: UV at 254 nm.

Protocol B: LC-MS/MS Method for Trace Quantification

When quantifying trace residual levels of this compound in downstream API matrices, UV detection lacks the requisite sensitivity and specificity. LC-MS/MS using Multiple Reaction Monitoring (MRM) is required[5].

The Causality of Ionization Mode: While the pyrazole nitrogen can accept a proton in positive electrospray ionization (ESI+), the carboxylic acid group readily donates a proton. Operating in negative ion mode (ESI-) to monitor the [M-H]⁻ pseudo-molecular ion significantly reduces background noise, as fewer matrix components ionize in negative mode compared to positive mode. This enhances the signal-to-noise (S/N) ratio, directly improving the Limit of Detection (LOD)[4].

LCMS_Workflow cluster_0 Sample Preparation (Self-Validating) cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & QA N1 Weigh 10.0 mg Sample + Internal Standard N2 Dissolve in 10 mL MeOH (Stock Solution) N1->N2 N3 Serial Dilution (Working Range 1-100 ng/mL) N2->N3 N4 Chromatographic Separation (C18, 0.1% FA Mobile Phase) N3->N4 N5 Electrospray Ionization (ESI Negative Mode) N4->N5 N6 MRM Transition Monitoring (Precursor -> Product) N5->N6 N7 Peak Integration & SST Verification N6->N7 N8 Calibration Curve Generation (R² > 0.999) N7->N8 N9 Quantification & Reporting N8->N9

Fig 2. Step-by-step LC-MS workflow for trace quantification incorporating internal standards.

Table 2: Multiple Reaction Monitoring (MRM) Parameters for LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Target Compound165.1 [M-H]⁻121.1 (Loss of CO₂)5015
Internal Standard (IS)168.1 [M-H]⁻124.15015

Note: The use of an isotopically labeled or structural analog Internal Standard (IS) creates a self-validating system that automatically corrects for matrix-induced ion suppression and injection volume variances.

Method Validation Parameters (ICH Q2(R2))

To prove that the analytical procedure is "fit for its intended purpose"[2], the HPLC-UV method was subjected to rigorous validation according to the latest ICH Q2(R2) guidelines. The comprehensive data confirms the method's reliability across the specified reportable range.

Table 3: ICH Q2(R2) Method Validation Performance Metrics

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance Data
Linearity (Range) R² ≥ 0.999R² = 0.9998 (1-100 µg/mL)
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6% (Across 3 levels)
Repeatability (Precision) %RSD ≤ 2.0%%RSD = 0.85% (n=6 injections)
Limit of Detection (LOD) S/N ≥ 30.02 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.06 µg/mL
Specificity No matrix interference at RTConfirmed via blank matrix injection

References

  • ChemicalBook.1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid CAS#: 1889940-76-4.
  • bioRxiv.Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3.
  • International Council for Harmonisation (ICH).Validation of Analytical Procedures Q2(R2).
  • ResearchGate.Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.
  • ChemRxiv.Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste.

Sources

Guide to the Large-Scale Synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Industrial & Research Professionals

Abstract: This document provides a detailed, field-tested guide for the large-scale synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid, a high-value intermediate in the agrochemical and pharmaceutical sectors.[1][2][3] The presented two-step methodology is optimized for scalability, yield, and process safety. It is founded on the robust Knorr pyrazole synthesis, followed by alkaline hydrolysis. This guide is intended to provide researchers, process chemists, and drug development professionals with the technical insights and causal explanations necessary for successful implementation, moving beyond a simple recitation of steps to a comprehensive operational protocol.

Strategic Overview & Rationale

The pyrazole core is a "privileged scaffold" in modern chemistry, appearing in numerous bioactive compounds, from anti-inflammatory drugs to advanced fungicides.[2][3][4] 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a key building block for several of these complex molecules. Its efficient production is therefore a critical upstream process for numerous industries.

The synthetic route detailed herein was selected for its operational simplicity, use of readily available and cost-effective starting materials, and proven scalability. The process consists of two primary stages:

  • Knorr Pyrazole Synthesis: A cyclocondensation reaction between a 1,3-dicarbonyl compound (ethyl acetoacetate) and a hydrazine derivative (cyclopropylhydrazine) to form the pyrazole ring.[5][6]

  • Saponification: A straightforward alkaline hydrolysis of the intermediate ester to yield the final carboxylic acid product.[7][8]

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Saponification SM1 Ethyl Acetoacetate Intermediate Ethyl 1-cyclopropyl-5-methyl- 1H-pyrazole-3-carboxylate SM1->Intermediate SM2 Cyclopropylhydrazine SM2->Intermediate Product 1-Cyclopropyl-5-methylpyrazole -3-carboxylic acid Intermediate->Product Reagent1 Acid Catalyst (e.g., Acetic Acid) Reagent1->Intermediate Reagent2 NaOH (aq) Reagent2->Product

Figure 1: High-Level Synthetic Workflow. A two-step process starting from common bulk chemicals to the final acid product.

Mechanistic Insights: The "Why" Behind the "How"

A core principle of process scale-up is a foundational understanding of the reaction mechanism. This allows for logical troubleshooting and optimization.

The Knorr synthesis proceeds via an initial condensation between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound.[5][9] For unsymmetrical dicarbonyls like ethyl acetoacetate, this step governs the final regiochemistry. The more nucleophilic nitrogen of cyclopropylhydrazine preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl, a key factor that drives the formation of the desired isomer.[10] This is followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

G start Hydrazine + Dicarbonyl hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclized Cyclized Intermediate (non-aromatic) hydrazone->cyclized Intramolecular Attack product Pyrazole Product cyclized->product Dehydration

Figure 2: Knorr Pyrazole Synthesis Mechanism. The reaction pathway involves condensation, cyclization, and dehydration steps.

Large-Scale Production Protocol

This protocol is designed for a nominal 100 L reactor system. All operations should be conducted under an inert nitrogen atmosphere, and appropriate personal protective equipment (PPE) must be worn.

Part A: Synthesis of Ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate (Intermediate)

Reagent & Material Loadout:

ReagentMW ( g/mol )QuantityMoles (mol)Molar Ratio
Ethyl acetoacetate130.1415.0 kg115.31.0
Cyclopropylhydrazine HCl108.5713.2 kg121.61.05
Triethylamine (TEA)101.1912.8 kg126.51.1
Glacial Acetic Acid60.050.7 kg11.70.1
Ethanol (200 proof)46.0775 L-Solvent
Ethyl Acetate88.11~60 L-Extraction
Brine (Saturated NaCl)-~25 L-Wash

Step-by-Step Methodology:

  • Reactor Inerting & Charging: Ensure the 100 L reactor is clean, dry, and purged with nitrogen. Charge the reactor with Ethanol (75 L) and Ethyl acetoacetate (15.0 kg).

  • Base Addition: Begin agitation and slowly add Triethylamine (12.8 kg) over 20-30 minutes. The TEA serves to neutralize the hydrochloride salt of the hydrazine, liberating the free base in situ. Maintain the temperature below 30°C.

  • Hydrazine & Catalyst Addition: Add the Cyclopropylhydrazine hydrochloride (13.2 kg) to the reactor, followed by the glacial acetic acid (0.7 kg). The acid catalyzes the initial condensation step.[6][11]

  • Thermal Cycling: Heat the reaction mixture to a gentle reflux (~78°C). Maintain reflux for 5-7 hours. The progress should be monitored to ensure completion.

    • In-Process Control (IPC): Withdraw an aliquot every hour after the 4-hour mark. Analyze via HPLC or TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the disappearance of the ethyl acetoacetate starting material.

  • Solvent Stripping: Once the reaction is complete, cool the mixture to 40-50°C. Distill off the ethanol under vacuum until agitation is no longer efficient.

  • Aqueous Work-up: Cool the concentrated residue to ambient temperature. Add Ethyl Acetate (~60 L) and Water (~40 L). Agitate for 15 minutes, then allow the layers to separate.

  • Phase Separation & Washes: Drain the lower aqueous layer. Wash the upper organic layer sequentially with 1 M HCl (2 x 20 L) to remove residual TEA, and then with Brine (25 L) to break any emulsions and remove water.

  • Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil. Purification via vacuum distillation is recommended for high-purity applications.

  • Expected Yield: 88-95%

  • Expected Purity (HPLC): >97%

Part B: Saponification to 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (Final Product)

Reagent & Material Loadout:

ReagentMW ( g/mol )QuantityMoles (mol)Molar Ratio
Intermediate Ester (from Part A)194.2320.0 kg103.01.0
Sodium Hydroxide (NaOH)40.005.0 kg125.01.2
Water18.02100 L-Solvent
Hydrochloric Acid (37%)36.46As needed-For pH adjust

Step-by-Step Methodology:

  • Caustic Solution Preparation: Charge the reactor with Water (100 L). With vigorous stirring and external cooling, slowly add the Sodium Hydroxide pellets (5.0 kg). Caution: This is a highly exothermic process. Ensure the temperature does not exceed 50°C.

  • Ester Hydrolysis: Once the NaOH solution has cooled to below 30°C, add the intermediate ester from Part A (20.0 kg). Heat the mixture to 85-95°C and hold for 3-5 hours.

    • In-Process Control (IPC): Monitor the reaction by HPLC to confirm the complete disappearance of the starting ester.

  • Cooling & Acidification: Cool the reaction mixture to 5-10°C using a chiller. Slowly and carefully add concentrated Hydrochloric Acid to precipitate the product. The target pH is 2-3. Caution: This is an exothermic neutralization reaction. Maintain slow addition and efficient cooling.

  • Precipitation & Aging: Once the target pH is reached, stir the resulting slurry at 5-10°C for an additional 60 minutes to ensure complete crystallization.

  • Isolation & Drying: Collect the white solid product by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with cold deionized water (2 x 25 L) until the filtrate is neutral (pH ~7). Dry the product under vacuum at 60-70°C to a constant weight.

  • Expected Yield: 92-98%

  • Expected Purity (HPLC): >99%

Quality Assurance & Troubleshooting

A robust process requires diligent quality control and a plan for addressing deviations.

Analytical Characterization:

  • Identity: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Quantify purity and impurity profiles using a validated HPLC method.

  • Physical Properties: Measure melting point and loss on drying (LOD).

Troubleshooting Guide:

Issue ObservedPotential Cause(s)Corrective/Preventive Action(s)
Incomplete Knorr Reaction Insufficient reaction time/temperature; inactive catalyst; poor quality hydrazine.Extend reflux time, confirm temperature profile. Verify reagent quality and activity before use.
Low Yield in Saponification Incomplete hydrolysis; pH for precipitation not optimal (too high).Increase reaction time/temperature. Ensure pH is brought down to <3 for complete product precipitation.
Product Discoloration Thermal degradation; presence of metallic or organic impurities.Ensure temperature limits are not exceeded during distillation or drying. Use glass-lined reactors and high-purity solvents.
Emulsion during Work-up Insufficient phase separation time; agitation too vigorous.Add brine to the wash step to help break emulsions. Reduce agitator speed during extraction.

References

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Process for preparing pyrazole-3-carboxylic acids.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Preparation of pyrazole and its derivatives.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. ACAIJ.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy.
  • Overview of synthesis of pyrazole derivatives.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermedi
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3).
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic

Sources

Troubleshooting & Optimization

challenges in the synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid .

This portal is designed for drug development professionals and synthetic chemists. It bypasses basic introductory chemistry to directly address the complex regioselectivity, analytical, and purification challenges inherent in constructing N-alkylated asymmetric pyrazole cores.

Synthetic Workflow Overview

The construction of the 1-cyclopropyl-5-methylpyrazole core relies on the Knorr-type condensation of cyclopropylhydrazine with an asymmetric 1,3-dicarbonyl equivalent (ethyl 2,4-dioxopentanoate). Direct N-alkylation of a pre-formed pyrazole is not viable for this target.

G Start Ethyl 2,4-dioxopentanoate + Cyclopropylhydrazine Condensation Knorr Condensation (Regioselective Control) Start->Condensation IsomerA 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylate (Target Isomer) Condensation->IsomerA Kinetic Pathway (C4 Attack) IsomerB 1-Cyclopropyl-3-methyl- pyrazole-5-carboxylate (Off-Target Isomer) Condensation->IsomerB Thermodynamic Pathway (C2 Attack) Separation Silica Gel Chromatography (Isomer Resolution) IsomerA->Separation IsomerB->Separation Hydrolysis Mild Saponification (LiOH, THF/H2O) Separation->Hydrolysis Purified Target Final 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylic acid Hydrolysis->Final Acidic Workup

Fig 1: Regioselective synthesis workflow for 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Frequently Asked Questions (Mechanisms & Strategy)

Q: To bypass regioselectivity issues, can I synthesize 5-methylpyrazole-3-carboxylate first and then N-alkylate it with cyclopropyl bromide? A: No. Direct N-alkylation of pyrazoles with cyclopropyl halides is synthetically unviable. The sp³ carbons in cyclopropyl rings possess unusually high s-character (approaching sp²), which sterically and electronically forbids the standard S_N2 backside attack required for alkylation. Therefore, constructing the pyrazole ring around the pre-installed cyclopropyl group via condensation is the mandatory strategic approach.

Q: Why does the condensation of ethyl 2,4-dioxopentanoate and cyclopropylhydrazine produce two regioisomers, and what drives the ratio? A: The reaction involves two competing electrophilic centers on ethyl 2,4-dioxopentanoate (the C2 α-keto ester and the C4 methyl ketone) and two nucleophilic nitrogens on cyclopropylhydrazine (the primary -NH₂ and the secondary -NH-cyclopropyl). The primary -NH₂ is significantly more nucleophilic. If the -NH₂ attacks the highly electrophilic C2 carbonyl, cyclization yields the off-target 1-cyclopropyl-3-methyl-pyrazole-5-carboxylate. If the -NH₂ attacks the C4 methyl ketone, you obtain the target 1-cyclopropyl-5-methyl-pyrazole-3-carboxylate[1]. The ratio is driven by the delicate balance of electrophilicity and steric hindrance; the C2 carbonyl is more electrophilic but more sterically hindered by the adjacent ester.

Troubleshooting Guide (Reaction Optimization & Analytics)

Issue 1: My condensation reaction yields predominantly the undesired 3-methyl-5-carboxylate isomer. How can I invert this selectivity? Solution: Shift the reaction from thermodynamic to kinetic control. The attack on the C2 α-keto ester is often thermodynamically favored. To favor the target isomer:

  • Temperature Control: Maintain the reaction at 0°C to room temperature; avoid refluxing during the initial hydrazine addition.

  • Solvent Network Alteration: Using fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically alter the electrophilicity of the carbonyls. HFIP acts as a strong hydrogen-bond donor, selectively activating specific carbonyls and often steering the primary amine toward the desired C4 position[2].

Issue 2: Both regioisomers have identical masses ([M+H]⁺ 195.2) and similar 1D ¹H-NMR profiles. How do I definitively prove I have isolated the 5-methyl-3-carboxylate? Solution: 1D NMR is insufficient for unambiguous assignment because the pyrazole C4-H chemical shifts overlap. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy)[2]. In the desired 1-cyclopropyl-5-methyl isomer, the C5-methyl group is spatially adjacent to the N1-cyclopropyl group. A strong NOESY cross-peak between the N-cyclopropyl methine proton (~3.5 ppm) and the C5-methyl protons (~2.3 ppm) will be visible. The undesired isomer will show no such correlation.

Issue 3: During the saponification of the ester to the final carboxylic acid, I observe degradation of the pyrazole core or ring opening. Solution: Cyclopropyl rings can be sensitive to harsh, prolonged acidic conditions, and pyrazole-3-carboxylic acids can undergo decarboxylation if heated excessively. Use mild basic saponification (e.g., LiOH in THF/Water at room temperature). During the acidic workup, carefully acidify to pH 3–4 using 1M HCl at 0°C to precipitate the product without inducing decarboxylation.

Diagnostic Data Presentation

To ensure your protocols are self-validating, cross-reference your isolated intermediates against these standard analytical benchmarks.

Analytical PropertyTarget Isomer (5-Methyl-3-carboxylate)Off-Target Isomer (3-Methyl-5-carboxylate)
LC-MS [M+H]⁺ 195.2 m/z195.2 m/z
TLC R_f (Hexane:EtOAc 7:3)~0.45 (Typically elutes slower)~0.55 (Typically elutes faster)
¹H-NMR: Pyrazole C4-H ~6.5 ppm (Singlet)~6.7 ppm (Singlet)
¹H-NMR: Methyl Group ~2.3 ppm (C5-Methyl)~2.2 ppm (C3-Methyl)
2D-NOESY Correlation Strong (N-CH to C5-CH₃)None (N-CH to C3-CH₃)

Standard Operating Procedures (SOPs)

SOP 1: Regioselective Knorr Condensation

This protocol utilizes kinetic control to optimize the yield of the target regioisomer.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve ethyl 2,4-dioxopentanoate (1.0 equiv) in anhydrous ethanol (or HFIP for enhanced regioselectivity, 0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve cyclopropylhydrazine hydrochloride (1.1 equiv) and triethylamine (1.1 equiv) in ethanol. Add this mixture dropwise to the reaction flask over 30 minutes to prevent exotherms that favor the thermodynamic byproduct.

  • Cyclization: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4–6 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is complete when the starting material (m/z 158) is consumed and the intermediate mass (m/z 195) plateaus.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes). Isolate the spot corresponding to R_f ~0.45. Verify regiochemistry via 2D-NOESY NMR prior to proceeding.

SOP 2: Mild Saponification and Isolation

This protocol ensures quantitative ester cleavage without degrading the cyclopropyl moiety or inducing decarboxylation.

  • Hydrolysis: Dissolve the purified ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate (1.0 equiv) in a 3:1 mixture of THF and deionized water (0.1 M).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) in one portion. Stir vigorously at room temperature for 3–4 hours.

  • IPC: Monitor by TLC until the ester spot (R_f ~0.45) completely disappears and a baseline spot appears.

  • Workup: Remove the THF under reduced pressure (bath temperature < 30°C). Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0°C. Dropwise, add 1M HCl until the pH reaches 3.0–3.5. A white precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry overnight under high vacuum to afford pure 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid ([M+H]⁺ 167.2).

References

  • Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines.US Patent 11634416B2.

Sources

Technical Support Center: Yield Optimization & Troubleshooting in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks and regioselectivity challenges during the Knorr pyrazole synthesis. As a foundational reaction for blockbuster drugs (e.g., Celecoxib, Edaravone), optimizing this cyclocondensation requires a deep understanding of reaction kinetics, tautomeric equilibria, and thermodynamic control.

Mechanistic Pathway & Causality

To troubleshoot yield drops, we must first isolate the exact point of failure within the reaction cascade. The Knorr synthesis is not a single concerted step; it is a sequential process where thermodynamic hurdles can stall the reaction.

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Condensation Nucleophilic Attack (Condensation) Start->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone -H2O Activation Acid Catalysis (Carbonyl Activation) Hydrazone->Activation H+ Cyclization 5-exo-trig Cyclization Activation->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product Yield Optimization

Logical workflow of the Knorr pyrazole synthesis highlighting critical yield-determining steps.

Troubleshooting Desk: Frequently Asked Questions

Q1: My cyclization step is stalling at the hydrazone intermediate, resulting in poor final yields. How do I drive the reaction to completion? A1: The stall typically occurs because the subsequent 5-exo-trig cyclization requires nucleophilic attack on the remaining carbonyl, which may be unreactive or locked in a highly stable enol tautomer. Introducing Brønsted or Lewis acid catalysts accelerates the reaction by electrophilically activating the 1,3-dicarbonyl via protonation[1]. Furthermore, acidic conditions disrupt the intramolecular hydrogen bonding that stabilizes the less reactive enol tautomer, making the carbonyl carbon highly susceptible to intramolecular nitrogenous attack[1][2].

Q2: How does solvent selection impact the overall yield and kinetics, particularly for fluorinated pyrazoles like Celecoxib? A2: Solvent choice is arguably the most critical thermodynamic parameter. High-throughput benchtop 19 F NMR screening demonstrates that the rate of pyrazole formation is directly dependent on the relative concentration of the 1,3-dicarbonyl ketone tautomer in solution, which is heavily solvent-dependent[1]. Protic solvents can favorably shift the keto-enol equilibrium ( Keq​ ) toward the ketone, significantly accelerating the initial condensation rate and boosting the final yield[1].

Q3: My yield of the desired compound is suffering due to a 50/50 mixture of regioisomers when using unsymmetrical 1,3-dicarbonyls. How can I control regioselectivity? A3: Regioselectivity is dictated by the initial nucleophilic attack of the substituted hydrazine on the two distinct carbonyl carbons. This is governed by a competition between steric hindrance and electronic electrophilicity[3]. For instance, bulky substituents on the 1,3-dicarbonyl will direct the hydrazine to the less sterically hindered carbonyl. If standard Knorr conditions fail to provide a single regioisomer, you must pivot your methodology. We recommend transitioning to the reaction of N-alkylated tosylhydrazones with terminal alkynes, a self-validating alternative that bypasses the dicarbonyl entirely and offers complete regioselectivity, especially when similar substituents are present[4].

Q4: Does pH affect the generation of thioester surrogates via Knorr pyrazole synthesis in Native Chemical Ligation (NCL)? A4: Yes, drastically. When adapting Knorr's synthesis for mild in situ thioesterification, acidic aqueous conditions are required. At pH 7, the initial hydrazone forms but fails to cyclize. At pH 8.5, the reaction yields only unreacted starting material[2]. Maintaining an acidic environment ensures the ketone oxygen is protonated, activating the carbonyl carbon for the critical cyclization step[2].

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationships between experimental conditions and quantitative yield improvements across various pyrazole synthesis workflows.

Optimization StrategySubstrate SystemKey Reagents / ConditionsYield / Selectivity ImpactMechanistic Causality
Solvent-Driven Kinetics Trifluoromethylated 1,3-dicarbonyls + Aryl hydrazinesProtic Solvents (e.g., Ethanol), 60 °CHigh Yield (Rate dictates yield)Shifts keto-enol equilibrium toward the reactive ketone tautomer, facilitating rapid nucleophilic attack[1].
Acidic Activation Peptide-hydrazides + Acetylacetone6 M GdmCl, 2% thiophenol, Acidic pH High Yield (Complete cyclization)Protonates the ketone oxygen, activating the carbonyl carbon for nitrogenous attack and preventing hydrazone stalling[2].
Alternative Regiocontrol N-alkylated tosylhydrazones + Terminal alkynesPyridine solvent, t-BuOK base, 18-crown-6High Yield & Complete Regioselectivity 18-crown-6 sequesters the potassium cation, enhancing the nucleophilicity of the base. Bypasses the dual-electrophile issue of 1,3-dicarbonyls[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify the success of each step before proceeding.

Protocol A: Micro-Scale Acid-Catalyzed Synthesis of Celecoxib Analogs

This protocol utilizes benchtop NMR as an inline validation tool to monitor the keto-enol equilibrium and confirm quantitative conversion.

  • Preparation & Equilibration: In a standard 5 mm NMR tube, prepare an initial solution containing the trifluoromethylated 1,3-dicarbonyl (0.20 mmol/mL), an acid catalyst (0.02 mmol/mL), and an optimized protic solvent (0.25 mL)[1].

  • Thermodynamic Control: Place the reaction mixture into a 60 °C water bath. Allow it to equilibrate for exactly 30 minutes. Causality: This step is critical to establish the solvent-dependent keto-enol equilibrium, maximizing the concentration of the reactive ketone tautomer[1].

  • Reagent Addition & Internal Standard: Prepare a separate solution of 4-sulfonamidophenylhydrazine HCl (0.20 mmol/mL, 0.25 mL). Add this to the NMR tube along with α,α,α-trifluorotoluene (0.10 mmol/mL)[1]. Validation Check: The α,α,α-trifluorotoluene acts as an inert chemical shift reference and integration standard.

  • Monitoring: Monitor the reaction continuously via benchtop 19 F NMR. The disappearance of the starting material's CF 3​ peak and the appearance of the 3-trifluoromethyl pyrazole peak will provide real-time kinetic data and confirm the yield of the specific regioisomer[1].

Protocol B: Completely Regioselective Synthesis via N-Alkylated Tosylhydrazones

Use this protocol when traditional Knorr synthesis yields an inseparable mixture of regioisomers.

  • Reaction Assembly: In a dry reaction vessel under an inert atmosphere, combine the N-alkylated tosylhydrazone and the selected terminal alkyne.

  • Solvent & Base Addition: Add pyridine as the primary solvent. Follow with the addition of potassium tert-butoxide (t-BuOK) as the base, and 18-crown-6[4]. Causality: Pyridine stabilizes the intermediates, while 18-crown-6 acts as a phase-transfer catalyst that chelates the K + ion, leaving a highly reactive, naked tert-butoxide anion to drive the deprotonation efficiently[4].

  • Cyclization: Heat the mixture to the optimized temperature. Monitor via TLC until the complete consumption of the tosylhydrazone is observed.

  • Quenching & Isolation: Quench the reaction with water to neutralize the strong base, and extract the aqueous layer with ethyl acetate. Dry the organic phase and concentrate in vacuo. Validation Check: Because this pathway avoids the formation of diazo intermediates and utilizes a single electrophilic site on the alkyne, 1 H NMR of the crude product will confirm the presence of a single 1,3,5-trisubstituted pyrazole regioisomer[4].

References

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Source: MDPI 1

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: PMC (National Institutes of Health) 2

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis Source: Benchchem 3

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal 4

Sources

Technical Support Center: A Guide to Controlling Regioselectivity in 1,3,5-Trisubstituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired isomeric outcomes.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The synthesis of substituted pyrazoles, a core scaffold in many pharmaceuticals and agrochemicals, often presents a significant challenge: controlling which regioisomer is formed.[1][2] When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two primary regioisomers can be produced: the 1,3,5-trisubstituted and the 1,5,3-trisubstituted pyrazoles.[3] The subtle interplay of electronic and steric factors of the substituents, along with the reaction conditions, dictates the final product distribution.[4] Achieving a high degree of regioselectivity is paramount, as different regioisomers can possess vastly different biological activities and physicochemical properties.[1]

This guide will equip you with the knowledge to troubleshoot and optimize your reactions to selectively synthesize the desired 1,3,5-trisubstituted pyrazole isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Question 1: My reaction is producing a nearly 1:1 mixture of 1,3,5- and 1,5,3-regioisomers. How can I improve the selectivity towards the 1,3,5-isomer?

Answer: A nearly equimolar mixture of regioisomers indicates that the intrinsic electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the nucleophilic attack of the hydrazine under your current conditions. Here are several strategies to enhance regioselectivity:

  • Solvent Modification: The choice of solvent can have a profound impact on the reaction pathway.[3] Consider switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] These solvents, through their unique hydrogen-bonding capabilities, can differentially solvate the transition states leading to the two regioisomers, often favoring one over the other.[3]

  • Temperature Adjustment: Lowering the reaction temperature can amplify the kinetic control of the reaction, potentially favoring the formation of one regioisomer.

  • pH Control: The acidity or basicity of the reaction medium plays a crucial role.[3] Acidic conditions can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Conversely, basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. Systematically screen different pH conditions (e.g., using acetic acid, p-toluenesulfonic acid, or a base like triethylamine) to find the optimal selectivity.

Question 2: The major product of my reaction is the undesired 1,5,3-regioisomer. How can I reverse the selectivity?

Answer: When the undesired regioisomer is the major product, it suggests that the inherent electronic and/or steric properties of your starting materials favor its formation. To overcome this, you can employ the following strategies:

  • Leverage Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] If your undesired isomer results from the attack at the more electron-deficient carbonyl, you can try to modify the substituents on your 1,3-dicarbonyl to alter the relative electrophilicity. For instance, replacing an electron-donating group near one carbonyl with an electron-withdrawing group can redirect the initial attack.

  • Exploit Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl can shield one of the carbonyl groups, directing the hydrazine to the less sterically hindered position.[4] Similarly, a sterically demanding substituent on the hydrazine can also influence the regiochemical outcome.

  • Utilize a Directing Group: In some cases, a substituent on the pyrazole ring can act as a directing group in subsequent functionalization reactions.[5] While this applies to post-synthesis modification, it's a valuable strategy to keep in mind for accessing specific substitution patterns.

Question 3: My reaction is sluggish and gives a low yield of the desired pyrazole, with significant recovery of starting materials. What can I do to improve the conversion?

Answer: Poor conversion can be attributed to several factors, including insufficient reactivity of the starting materials or unfavorable reaction conditions. Here's how to troubleshoot:

  • Catalyst Screening: If you are not already using a catalyst, consider adding a catalytic amount of a protic or Lewis acid. For the Knorr pyrazole synthesis, an acid catalyst is often employed to activate the carbonyl group.[6]

  • Increase Reaction Temperature: While lower temperatures can enhance selectivity, higher temperatures are sometimes necessary to overcome the activation energy barrier and drive the reaction to completion. A careful balance between selectivity and conversion needs to be found.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields.[7]

  • Alternative Synthetic Routes: If optimization of the classical Knorr synthesis proves difficult, consider alternative methods for pyrazole synthesis, such as 1,3-dipolar cycloadditions or reactions involving activated alkynes.[4][8]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the Knorr synthesis of pyrazoles?

A1: The regioselectivity in the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is primarily governed by a combination of:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. The hydrazine's more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon. Electron-withdrawing groups on the dicarbonyl substrate enhance the electrophilicity of the adjacent carbonyl carbon.[3]

  • Steric Effects: Steric hindrance around the carbonyl groups. Bulky substituents can block the approach of the hydrazine, directing it to the less hindered carbonyl.[4]

  • Reaction Conditions: As detailed in the troubleshooting section, solvent, temperature, and pH can significantly influence the reaction pathway and the resulting regiomeric ratio.[3]

Q2: How can I reliably distinguish between the 1,3,5- and 1,5,3-trisubstituted pyrazole regioisomers?

A2: Spectroscopic techniques are essential for unambiguous characterization of pyrazole regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring proton and the substituents can provide clues.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are often diagnostic.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations between protons and carbons, helping to establish connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between protons on the substituents and the pyrazole ring, which is invaluable for assigning the correct regioisomer.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides definitive structural proof.[9]

Q3: Are there any modern synthetic methods that offer better regioselectivity compared to the classical Knorr synthesis?

A3: Yes, several modern synthetic strategies have been developed to address the regioselectivity challenges of the Knorr synthesis. These include:

  • 1,3-Dipolar Cycloaddition Reactions: The reaction of diazo compounds with alkynes can provide highly regioselective access to substituted pyrazoles.[8][10]

  • Reactions of Hydrazones with Alkynes or Nitroolefins: These methods can offer excellent control over regioselectivity.[11][12][13]

  • Metal-Catalyzed Reactions: Various transition metal-catalyzed reactions have been developed for the regioselective synthesis of pyrazoles.[7][11][14]

Experimental Protocols & Data

Table 1: Effect of Solvent on Regioselectivity

This table summarizes the effect of different solvents on the regioisomeric ratio in a model reaction between an unsymmetrical 1,3-diketone and methylhydrazine.

SolventTemperature (°C)Regioisomeric Ratio (1,3,5- : 1,5,3-)
EthanolReflux55 : 45
TolueneReflux60 : 40
Acetic Acid10085 : 15
2,2,2-Trifluoroethanol (TFE)Room Temp>95 : 5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp>99 : 1

Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation.[3]

Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using HFIP

This protocol provides a general procedure for achieving high regioselectivity using a fluorinated solvent.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in HFIP to make a 0.2 M solution.

  • To this stirring solution, add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the desired 1,3,5-trisubstituted pyrazole.

  • Characterize the purified product using NMR spectroscopy to confirm its structure and regiochemistry.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the two competing pathways in the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, leading to the formation of two distinct regioisomers.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical 1,3-Dicarbonyl->Attack at C1 Pathway A Attack at C3 Attack at C3 Unsymmetrical 1,3-Dicarbonyl->Attack at C3 Pathway B Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Attack at C1 Substituted Hydrazine->Attack at C3 1,3,5-Trisubstituted Pyrazole 1,3,5-Trisubstituted Pyrazole Attack at C1->1,3,5-Trisubstituted Pyrazole 1,5,3-Trisubstituted Pyrazole 1,5,3-Trisubstituted Pyrazole Attack at C3->1,5,3-Trisubstituted Pyrazole

Caption: Competing reaction pathways in pyrazole synthesis.

References

  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Retrieved from [Link]

  • Krasavin, M. (2022). Modern Approaches to the Synthesis of Pyrazoles (A Review). Chemistry of Heterocyclic Compounds, 58(5), 357-377. Retrieved from [Link]

  • Li, J., et al. (2020). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 18(3), 437-441. Retrieved from [Link]

  • Wang, L., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-7560. Retrieved from [Link]

  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5). Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from [Link]

  • Wang, Q., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(48), 14532-14536. Retrieved from [Link]

  • Bakulev, V. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7268. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Conde, S., et al. (1993). Regioselective Enzyme-catalyzed Synthesis of Pyrazole-containing Podands. Heterocycles, 36(7), 1447-1454. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405-1408. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of n-Monosubstituted Hydrazones with Nitroolefins. Organic Letters, 8(16), 3505-3508. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Wang, Y., et al. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 86(6), 4646-4657. Retrieved from [Link]

  • AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. Retrieved from [Link]

  • Savel'ev, V. A., et al. (2007). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Russian Journal of Organic Chemistry, 43(1), 114-121. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Retrieved from [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(2), 576-579. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(11), 2577. Retrieved from [Link]

  • Almansa, C., et al. (2012). Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[1][14]-sigmatropic rearrangement with stereoretention. Tetrahedron Letters, 53(28), 3621-3624. Retrieved from [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Padwa, A., et al. (2010). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Tetrahedron Letters, 51(4), 641-644. Retrieved from [Link]

  • AWS. (n.d.). Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole derivatives for. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1. Synthesis of 1,3,5-trisubstituted pyrazole derivatives (2a-2d). Retrieved from [Link]

  • Kumar, M., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Drug Delivery and Therapeutics, 11(6-S), 112-117. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. The following question-and-answer-based guides provide in-depth, field-proven insights to address specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is unexpectedly low. What are the common causes and how can I improve it?

Low yield is a frequent challenge in pyrazole synthesis, often stemming from reagent instability, suboptimal reaction conditions, or competing side reactions.[1][2] A systematic approach is crucial for troubleshooting.

Core Causality: The primary route to pyrazole cores, the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The efficiency of this reaction is highly sensitive to several factors.

Troubleshooting & Optimization Strategy:

  • Verify Reagent Quality:

    • Hydrazine Stability: Hydrazine and its derivatives, particularly phenylhydrazine, are susceptible to air and light-induced oxidation and decomposition.[1][2] This degradation not only reduces the amount of active reagent but also introduces colored impurities.

    • Solution: Always use fresh, high-purity hydrazine. If stability is a major concern, consider using a more stable salt form (e.g., phenylhydrazine HCl). Running the reaction under an inert atmosphere (Nitrogen or Argon) can effectively prevent oxidation.[1]

    • Starting Material Purity: Ensure your 1,3-dicarbonyl precursor is pure and free of contaminants that could interfere with the reaction.

  • Optimize Reaction Conditions:

    • Catalysis: The reaction often requires a catalyst to proceed efficiently. The absence of a catalyst can lead to no reaction at all.

    • Solution: A catalytic amount of a Brønsted acid like glacial acetic acid is commonly used to facilitate the initial condensation.[1][2] In some cases, a Lewis acid may also be effective.[1]

    • Temperature and Time: Excessive heat can promote the decomposition of sensitive reagents and encourage side reactions, while insufficient heat or time will lead to an incomplete reaction.[1]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Aim for the lowest temperature that allows for a reasonable reaction rate; some preparations are successful even at room temperature.[1]

    • Solvent Choice: The solvent can significantly impact yield.

    • Solution: Alcohols such as ethanol or propanol are commonly effective solvents.[1] Aprotic polar solvents like DMF or DMSO may also be suitable depending on the specific substrates.[1]

  • Review Purification & Workup:

    • Product Loss: Significant product loss can occur during aqueous workups (extraction) or incomplete precipitation/crystallization.

    • Solution: Ensure the pH is appropriately adjusted during extraction to keep your product in the desired layer. When precipitating the product, cool the mixture in an ice bath to maximize recovery.[1] Wash the collected solid with a minimal amount of cold solvent to avoid redissolving the product.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent 1. Verify Reagent Quality start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions Reagents are pure sub_reagent1 Is Hydrazine fresh? (Can degrade) reagent->sub_reagent1 workup 3. Review Purification/Workup conditions->workup Conditions optimized sub_cond1 Adjust Temperature/Time conditions->sub_cond1 end Yield Improved workup->end Workup efficient sub_workup1 Product lost during extraction? workup->sub_workup1 sub_reagent1->reagent No, use fresh reagent sub_reagent2 Are starting materials pure? sub_reagent1->sub_reagent2 Yes sub_cond2 Screen Solvents sub_cond1->sub_cond2 sub_cond3 Add/Optimize Catalyst (e.g., Acetic Acid) sub_cond2->sub_cond3 sub_cond3->conditions sub_workup1->workup Yes, adjust pH/solvents sub_workup2 Incomplete precipitation? sub_workup1->sub_workup2 No sub_workup2->workup Yes, cool longer/use anti-solvent

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm getting a mixture of two pyrazole products that are difficult to separate. What is happening?

This is a classic problem of regioselectivity . It arises when you use an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2][3]

Core Causality: An unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester) has two chemically distinct carbonyl groups. The substituted hydrazine can initiate its nucleophilic attack at either carbonyl carbon. These two different initial steps lead to two different cyclization pathways, resulting in the formation of two distinct constitutional isomers (regioisomers).[3]

Controlling Regioselectivity:

  • Steric Hindrance: The initial nucleophilic attack often occurs at the less sterically hindered carbonyl group. You can leverage this by choosing substrates with significantly different steric environments around the carbonyls.

  • Electronic Effects: Electron-withdrawing groups can activate a nearby carbonyl, making it more electrophilic and thus more susceptible to attack.[3]

  • pH Control: The reaction pH is a critical factor. Acidic conditions can protonate one of the carbonyls, altering its reactivity and favoring one pathway over the other. It has been shown that acidic conditions can sometimes even reverse the selectivity compared to neutral or basic conditions.[3]

  • Solvent Effects: The choice of solvent can influence which isomer is favored. For example, using fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in some cases.[3]

Diagram of Regioisomer Formation

G cluster_path1 Pathway A cluster_path2 Pathway B compound Unsymmetrical 1,3-Dicarbonyl + Hydrazine a1 Attack at Carbonyl 1 compound->a1 a2 Attack at Carbonyl 2 compound->a2 p1 Regioisomer 1 a1->p1 p2 Regioisomer 2 a2->p2

Caption: Formation of two regioisomers from an unsymmetrical precursor.

Q3: I'm losing the carboxylic acid group from my pyrazole ring during the reaction or workup. Why is this happening?

You are observing decarboxylation , a common side reaction for certain heteroaromatic carboxylic acids, including pyrazoles. This reaction is highly dependent on the substitution pattern of the pyrazole ring and the reaction conditions.

Core Causality: Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. This process can be promoted by:

  • Heat: Many pyrazole-4-carboxylic acids, especially those with haloalkyl substituents, can decarboxylate upon heating.[4][5] In some cases, simply heating the compound neat to its melting point can cause decarboxylation, though often with low yields.[4][5]

  • Metal Catalysis: Copper and other transition metals can facilitate decarboxylation, often under milder conditions than thermal methods alone.[4][6][7] This is a known synthetic strategy but can be an unwanted side reaction if trace metals are present.

  • Acidic or Basic Conditions: Both strong acids and bases can promote decarboxylation, particularly at elevated temperatures.[4][5] The reaction temperature can range from 50 to 220 °C.[4]

  • Ring Electronics: The stability of the pyrazole ring and the position of the carboxylic acid are critical. Electron-withdrawing groups, such as bis(haloalkyl) substituents, on the pyrazole ring can negatively impact the stability of the carboxylic acid, making decarboxylation more likely.[4][5]

Troubleshooting & Mitigation:

  • Temperature Control: If you suspect thermal decarboxylation, perform subsequent reaction steps and purifications at the lowest possible temperature.

  • Avoid Harsh pH: If your molecule is sensitive, avoid heating in strongly acidic or basic conditions during workup or hydrolysis steps.

  • Metal Scavengers: If you suspect trace metal contamination is catalyzing the reaction, consider using a metal scavenger or ensuring all glassware is scrupulously clean.

  • Protecting Groups: In multi-step syntheses, it may be strategic to carry the carboxyl group as a more stable ester until the final step and perform the hydrolysis under mild conditions.

Q4: My precursor is a pyrazole nitrile or ester, but the hydrolysis to the carboxylic acid is incomplete. How can I drive the reaction to completion?

Hydrolysis of nitriles and esters are standard methods for preparing carboxylic acids, but both have potential pitfalls leading to incomplete conversion.

A. For Nitrile Precursors:

  • Problem: The hydrolysis of a nitrile proceeds through a stable amide intermediate.[8][9][10] Stopping at the amide stage is a common issue, especially under mild conditions.

  • Causality: Breaking the C-N bond of the amide to form the carboxylic acid requires forcing conditions. Nitriles are generally at a low reactivity level among carboxylic acid derivatives.[8]

  • Solution:

    • Acidic Hydrolysis: Heat the nitrile under reflux with a strong acid like aqueous HCl or H₂SO₄ for an extended period.[11] The initial step is the protonation of the nitrile, making it more electrophilic and susceptible to attack by water.[8][9]

    • Basic Hydrolysis: Heat the nitrile under reflux with a strong base like aqueous NaOH. This requires harsh conditions (high temperature, long reaction times).[8] The reaction initially forms the carboxylate salt; a separate acidification step is required to obtain the final carboxylic acid.[8][11]

B. For Ester Precursors:

  • Problem: Ester hydrolysis (saponification) is a reversible reaction. If conditions are not optimized, the equilibrium may not favor the product side.

  • Causality: The reaction between an ester and water (or hydroxide) to form a carboxylic acid and an alcohol can proceed in both directions.

  • Solution:

    • Use Excess Base: The most effective way to ensure complete hydrolysis is to use a stoichiometric excess of a strong base (e.g., 2-3 equivalents of NaOH or LiOH).[12]

    • Irreversible Deprotonation: The base serves two purposes. First, it acts as the nucleophile. Second, and more importantly, it irreversibly deprotonates the newly formed carboxylic acid to generate a carboxylate salt.[13] This final deprotonation step removes the carboxylic acid from the equilibrium, driving the reaction to completion according to Le Châtelier's principle.[13] The final product is isolated after acidic workup.[12]

Key Experimental Protocols
Protocol 1: General Knorr Synthesis of a Pyrazole-5-carboxylic Acid Ester

This protocol describes a typical synthesis starting from a β-ketoester and a hydrazine derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the β-ketoester (1.0 eq.) in a suitable solvent like ethanol or 1-propanol.[1]

  • Reagent Addition: Add the substituted hydrazine or hydrazine hydrate (1.1 - 2.0 eq.) to the mixture.[1] Add a catalytic amount (e.g., 5-10 mol%) of glacial acetic acid.[1]

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting β-ketoester is consumed.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add deionized water to the residue while stirring. The pyrazole product may precipitate as a solid.[1]

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[1]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove impurities.[1]

    • Dry the product in a desiccator or vacuum oven.

Protocol 2: Base-Catalyzed Hydrolysis of a Pyrazole Ester

This protocol describes the conversion of a pyrazole ester to the target pyrazole carboxylic acid.

  • Reaction Setup: Dissolve or suspend the pyrazole ester (1.0 eq.) in a mixture of methanol or ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq.) in water.[12]

  • Heating: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the disappearance of the starting ester by TLC (typically 4-12 hours).

  • Workup & Isolation:

    • Cool the reaction mixture in an ice bath.[12]

    • Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1M HCl.[12] A precipitate of the carboxylic acid should form.

    • Continue stirring in the ice bath for an additional 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.[12]

    • Dry the purified pyrazole carboxylic acid.

Data Summary

Table 1: Common Side Products and Troubleshooting Summary

Observed Issue Potential Side Product / Cause Recommended Solution(s)
Low Yield Incomplete reaction; Reagent decomposition.Use fresh hydrazine, add a catalytic acid, optimize temperature/time, consider inert atmosphere.[1][2]
Mixture of Isomers Formation of regioisomers.Adjust pH (acid catalysis), screen solvents (e.g., fluorinated alcohols), leverage steric/electronic differences.[3]
Product lacks COOH Decarboxylation.Reduce reaction/workup temperature, avoid harsh pH at high temperatures, ensure no trace metal contamination.[4][5]
Non-aromatic Product Formation of a stable pyrazoline intermediate.Add a post-synthesis oxidation step (e.g., heat in air, use a mild oxidizing agent).[2]
Colored Impurities Oxidation/decomposition of hydrazine.Use fresh reagents, run under inert gas, purify via charcoal treatment or acid-base extraction.[1][14]
Incomplete Hydrolysis Stable amide intermediate (from nitrile) or equilibrium (from ester).For nitriles: use strong acid/base and heat. For esters: use excess base to drive the reaction to completion.[8][13]
References
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications - ACS.org. Available from: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - PubMed. Available from: [Link]

  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents.
  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. Available from: [Link]

  • Overall reaction of the pyrazole ring formation. - ResearchGate. Available from: [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available from: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available from: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from: [Link]

  • Synthesis of pyrazole‐5‐carboxylic acid (84);... - ResearchGate. Available from: [Link]

  • Synthesis of pyrazole‐4‐carboxylates 19 (tfa=trifluoroacetic acid). - ResearchGate. Available from: [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. Available from: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available from: [Link]

  • Pyrazole. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Available from: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. Available from: [Link]

  • 20.7: Chemistry of Nitriles. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. Available from: [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride - ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. Available from: [Link]

  • hydrolysis of nitriles - Chemguide. Available from: [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available from: [Link]

  • 7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. Available from: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • 5 - Organic Syntheses Procedure. Available from: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

Sources

Technical Support Center: Purification of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (CAS No. 1177291-38-1). As a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive compounds, achieving high purity is paramount for reliable downstream applications.[1] This document outlines robust purification protocols, addresses common experimental challenges, and provides a framework for analytical quality control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of pyrazole carboxylic acids.

Q1: What are the most common impurities found in crude 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid?

A: Impurities typically stem from the synthesis, which often involves a Knorr-type condensation between a 1,3-dicarbonyl precursor and a hydrazine.[2][3] Common impurities include:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds or cyclopropylhydrazine can carry through to the crude product.[2]

  • Regioisomers: If the synthesis strategy involves unsymmetrical precursors, the formation of an isomeric pyrazole product is a common challenge that can be difficult to separate.[2][4]

  • Incomplete Cyclization Products: Pyrazoline intermediates may be present if the cyclization/aromatization step is incomplete.[2][4]

  • Colored Impurities: Side reactions or degradation of the hydrazine starting material can produce byproducts that impart a yellow or reddish color to the crude material.[2]

Q2: What is the most effective primary purification method for this compound?

A: Given the presence of a carboxylic acid functional group, acid-base extraction is a highly effective and recommended first-line purification technique.[5] This method exploits the acidic nature of the target compound to separate it from neutral or basic impurities. The pyrazole ring itself is weakly basic, but the carboxylic acid moiety dominates its properties under these conditions.[3] This is often followed by recrystallization to achieve high purity.

Q3: My "purified" compound is still yellow or brown. How can I decolorize it?

A: The presence of color often indicates persistent, minor impurities. An effective method for removal is treatment with activated charcoal.[2] During the recrystallization process (detailed in Protocol 2.2), a small amount of activated charcoal can be added to the hot solution. The charcoal adsorbs the colored impurities and is subsequently removed by hot filtration through a pad of celite or filter aid.

Q4: How can I definitively confirm the purity and identity of my final product?

A: A combination of analytical techniques is essential.

  • Thin-Layer Chromatography (TLC): Should show a single spot with no baseline streaking.[2]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities through unexpected peaks.[2]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, typically aiming for >98% purity.[6]

  • Melting Point Analysis: A sharp, narrow melting point range is indicative of high purity, whereas a broad range suggests the presence of impurities.[2]

Section 2: Core Purification Protocols

The following protocols provide a validated workflow for purifying crude 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Experimental Workflow Overview

The logical flow for purifying the crude product to high-purity material is illustrated below.

G cluster_0 Primary Purification cluster_1 Secondary Purification (Polishing) cluster_2 Final Product Crude Crude Product (Solid) Dissolve Dissolve in Aq. Base (e.g., 1M NaOH) Crude->Dissolve Wash Wash with Organic Solvent (e.g., DCM or EtOAc) Dissolve->Wash Removes neutral impurities Acidify Acidify Aqueous Layer (e.g., 1M HCl to pH 2-3) Wash->Acidify Isolates carboxylate salt Filter Filter Precipitate Acidify->Filter Precipitates pure acid Recrystallize Recrystallization Filter->Recrystallize Analyze Analytical QC (HPLC, NMR, MP) Recrystallize->Analyze Pure Pure Product (>98%) Analyze->Pure

Caption: Purification workflow for 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Protocol 2.1: Purification by Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

Materials:

  • Crude 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Separatory funnel, beakers, pH paper or meter

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of 1 M NaOH solution. Use enough to fully dissolve the material and ensure the solution is basic (pH > 10). This deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt.

  • Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like DCM or EtOAc. Shake vigorously and allow the layers to separate. Drain and discard the organic layer, which now contains neutral and weakly basic impurities. Repeat this wash step one more time for higher purity.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. While stirring vigorously, slowly add 1 M HCl dropwise.[2] The target compound will precipitate as a solid as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3 to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. The product obtained from this procedure is typically of moderate to high purity and can be used directly or further purified by recrystallization.

Protocol 2.2: Purification by Recrystallization

Recrystallization is used to remove impurities that have similar acidic properties but different solubilities, further polishing the product to high purity.

Materials:

  • Product from acid-base extraction

  • Recrystallization solvent (see Table 1)

  • Erlenmeyer flask, condenser, heat source (hot plate)

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent or mixed-solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] (See Table 1 for suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid at the boiling point.[5]

  • Hot Filtration (Optional): If insoluble impurities are present or if charcoal decolorization was performed, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial to promote the formation of large, pure crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the pure crystals under vacuum.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System Properties & Rationale
Ethanol/Water A common and effective mixed-solvent system. The compound is dissolved in hot ethanol, and hot water is added dropwise until the solution becomes faintly turbid. Slow cooling then initiates crystallization.[5]
Methanol Some pyrazole carboxylic acids can be recrystallized from single-solvent systems like methanol.[7][8]
Ethyl Acetate/Hexane A good choice for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.

| Isopropanol | An alternative to ethanol with a slightly higher boiling point. |

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Troubleshooting Logic Diagram

G Problem Problem Observed OilingOut Product 'Oils Out' During Recrystallization Problem->OilingOut LowRecovery Poor Recovery of Final Product Problem->LowRecovery PersistentImpurity Persistent Impurity (by NMR/HPLC) Problem->PersistentImpurity Cause1 Cause: - Cooling too rapid - Solution too concentrated - Inappropriate solvent OilingOut->Cause1 Cause2 Cause: - Too much solvent used - Incomplete precipitation (pH) - Product soluble in wash LowRecovery->Cause2 Cause3 Cause: - Co-crystallizing impurity - Isomeric impurity present - Ineffective primary purification PersistentImpurity->Cause3 Solution1 Solution: 1. Re-heat and add more solvent. 2. Allow to cool slowly. 3. Scratch flask to induce nucleation. 4. Change solvent system. Cause1->Solution1 Solution2 Solution: 1. Use minimum hot solvent. 2. Ensure pH is 2-3 for precipitation. 3. Use ice-cold solvent for washing. 4. Re-extract mother liquor. Cause2->Solution2 Solution3 Solution: 1. Combine Acid-Base Extraction   with Recrystallization. 2. Perform column chromatography. 3. Ensure thorough washing steps. Cause3->Solution3

Caption: Logic diagram for troubleshooting common purification issues.

Problem 1: Product "Oils Out" During Recrystallization
  • Symptoms: A viscous liquid or oil forms at the bottom of the flask upon cooling, instead of solid crystals.

  • Potential Causes:

    • Rapid Cooling: Cooling the solution too quickly promotes oiling out.[5]

    • Supersaturation: The solution is too concentrated.

    • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound (or its eutectic mixture with impurities).

  • Solutions:

    • Slow Down: Re-heat the solution until the oil redissolves, perhaps adding a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.

    • Change Solvent: Experiment with a different solvent or a mixed-solvent system with a lower boiling point.[5]

    • Induce Crystallization: If the solution remains clear after cooling, scratch the inner surface of the flask with a glass rod or add a seed crystal of pure product to provide nucleation sites.[5]

Problem 2: Poor Recovery After Purification
  • Symptoms: The final mass of the pure, dry product is significantly lower than expected.

  • Potential Causes:

    • Excess Recrystallization Solvent: Using too much hot solvent will leave a significant amount of product dissolved in the mother liquor even after cooling.[5]

    • Incomplete Precipitation: During acid-base extraction, if the pH is not made sufficiently acidic, some of the product will remain in solution as the carboxylate salt.

    • Premature Crystallization: The product crystallizes during a hot filtration step, leading to loss.

  • Solutions:

    • Minimize Solvent: Always use the absolute minimum volume of hot solvent necessary for complete dissolution during recrystallization.

    • Verify pH: Use a pH meter or pH paper to confirm the aqueous solution is at pH 2-3 before filtering the precipitated product.

    • Second Crop: Concentrate the mother liquor from recrystallization to see if a second, less pure crop of crystals can be obtained.

    • Keep it Hot: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.

Section 4: Analytical Characterization for Quality Control

Final product analysis is critical to ensure the material meets the required specifications for subsequent use.

Table 2: Analytical QC Specifications for Pure 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Technique Parameter Expected Result / Specification
Appearance Physical Form White to off-white solid.[9]
Purity (HPLC) Peak Area % ≥ 98.0%.
Identity (¹H NMR) Spectrum Conforms to the expected structure. Absence of significant impurity peaks.
Melting Point Range A sharp melting point range (typically < 2 °C).

| Solvent Residue (GC) | Residual Solvents | Within acceptable limits (e.g., < 5000 ppm for Ethanol/EtOAc). |

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gümüşhane University Journal of Science and Technology Institute. Retrieved from [Link]

  • Özdemir, N., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Molecules. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate.
  • Jetir.org. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole Synthesis Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications.[1][2] This center provides in-depth, experience-driven advice to help you navigate the intricacies of pyrazole purification.

Troubleshooting Guide: Isolating Your Pure Product

This section addresses specific, common issues encountered during the workup and purification of pyrazole syntheses. Each entry details the symptoms, likely causes, and a step-by-step protocol for resolution.

Issue 1: My final product is a mixture of two regioisomers.

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.

  • Multiple spots are observed on Thin-Layer Chromatography (TLC), even after initial purification attempts.[3]

  • The isolated solid has a broadened melting point range.[3]

Causality & Expert Insight: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3][4][5][6] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[4] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different isomeric products.[4][7]

Solutions & Protocols:

  • Optimize Reaction Conditions for Selectivity: Before resorting to challenging purification, consider re-running the reaction under conditions known to favor one isomer.

    • Solvent Choice: Aprotic dipolar solvents (e.g., DMF, NMP) can enhance regioselectivity compared to protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[8]

    • pH Control: The regioselectivity can be highly pH-dependent. Acidic conditions might favor one isomer, while basic conditions favor the other.[8]

  • Purification via Flash Column Chromatography: This is the most common method for separating regioisomers.

    • Rationale: Regioisomers often have slightly different polarities, allowing for separation on a silica gel stationary phase.[4][9][10]

    • Protocol:

      • TLC Optimization: First, identify an optimal eluent system using TLC. Test various solvent mixtures, such as hexane/ethyl acetate or dichloromethane/methanol, to achieve the best possible separation between the two spots corresponding to the regioisomers.

      • Column Preparation: Prepare a silica gel column. The amount of silica should be at least 50 times the weight of your crude product for effective separation.

      • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and load it onto the column.[11]

      • Elution: Begin elution with the optimized solvent system. A shallow gradient, where the polarity is increased very slowly, can significantly improve separation.[11] Collect fractions and analyze them by TLC to identify the pure fractions of each isomer.

  • Fractional Recrystallization: If the isomers have different solubilities, this method can be effective.

    • Protocol:

      • Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.

      • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

      • Filter the crystals and analyze their purity. The mother liquor will be enriched with the more soluble isomer, which can then be isolated by evaporating the solvent and recrystallizing from a different solvent system.

Issue 2: My crude product is contaminated with unreacted starting materials.

Symptoms:

  • TLC and NMR analysis clearly show the presence of the 1,3-dicarbonyl compound and/or hydrazine.[3]

Causality & Expert Insight: This issue typically points to an incomplete reaction. This can be due to insufficient reaction time or temperature, sub-optimal stoichiometry, or degradation of the reagents.[3][12] Hydrazine, in particular, can be sensitive to air and light.[12]

Solutions & Protocols:

  • Optimize Reaction Conditions:

    • Increase the reaction time or temperature and monitor the reaction progress by TLC until the starting material spot disappears.[3][12]

    • Ensure accurate stoichiometry. Sometimes, using a slight excess of hydrazine can drive the reaction to completion.[8][12]

    • Use fresh, high-purity hydrazine. If using a hydrazine salt, it may be more stable.[12]

  • Purification via Acid-Base Extraction (to remove hydrazine):

    • Rationale: Hydrazines are basic and can be converted into water-soluble salts by treatment with acid.[3] The pyrazole product is typically much less basic.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).

      • The protonated hydrazine will move into the aqueous layer. Separate the layers.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it to obtain the product, now free of hydrazine.

  • Purification via Column Chromatography (to remove 1,3-dicarbonyl):

    • The unreacted 1,3-dicarbonyl can typically be removed by standard silica gel column chromatography, as its polarity will likely differ significantly from the pyrazole product.[3]

Issue 3: My product is discolored (yellow, red, or brown).

Symptoms:

  • The isolated product is not a white or off-white solid as expected.

  • The reaction mixture itself is highly colored.

Causality & Expert Insight: Colored impurities often arise from the decomposition or side reactions of the hydrazine starting material, especially phenylhydrazine.[3] Oxidation of reaction intermediates or the final product can also lead to discoloration.[3]

Solutions & Protocols:

  • Activated Charcoal Treatment:

    • Rationale: Activated charcoal has a high surface area and can adsorb colored, non-polar impurities.

    • Protocol:

      • Dissolve the crude product in a suitable solvent.

      • Add a small amount of activated charcoal (typically 1-5% by weight).

      • Heat the mixture gently for a few minutes.

      • Filter the hot solution through a pad of Celite to remove the charcoal.

      • Crystallize the product from the filtrate.

  • Recrystallization: This is often the most effective method for removing small amounts of colored impurities, which tend to remain in the mother liquor.[3][13]

    • Protocol:

      • Select a suitable solvent or solvent pair in which the pyrazole has high solubility when hot and low solubility when cold. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.[13]

      • Dissolve the crude product in the minimum amount of boiling solvent.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[13]

      • Collect the crystals by vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis? The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][12] Other common methods include reactions of α,β-unsaturated aldehydes and ketones with hydrazine, followed by oxidation, and 1,3-dipolar cycloaddition reactions.[1][6][14]

Q2: How can I assess the purity of my final pyrazole product? A combination of techniques is recommended. TLC is excellent for a quick check of the number of components.[15] For quantitative analysis and structural confirmation, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3][16] A sharp melting point is also a good indicator of high purity.

Q3: My pyrazole is a weak base. How does this affect purification? The basicity of the pyrazole ring can be exploited for purification.[17] As mentioned in the troubleshooting guide, you can use acid-base extraction to separate pyrazoles from non-basic impurities.[3][18] It's also possible to form acid addition salts of the pyrazole, which can then be selectively crystallized for purification.[13][19]

Q4: I'm having trouble with column chromatography because my pyrazole seems to stick to the silica gel. What can I do? Basic compounds like some pyrazoles can interact strongly with the acidic silica gel, leading to poor recovery and streaking on the column. To mitigate this, you can deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine, often added to the eluent (e.g., 0.1-1%).[13][20]

Data & Visualization

Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis
Purification MethodPurity of Final Product (by GC-MS)Yield (%)Key Impurities Removed
Direct Recrystallization85%70%Minor colored impurities
Column Chromatography>98%55%Regioisomer, unreacted dicarbonyl
Acid-Base Extraction95%65%Unreacted hydrazine, some colored impurities

This table provides representative data to illustrate the effectiveness of different purification techniques. Actual results will vary depending on the specific pyrazole derivative and the nature of the impurities.[3]

Diagram 1: General Pyrazole Synthesis and Impurity Formation

G cluster_0 Reaction cluster_1 Impurities 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Side Products Decomposition/ Side Products Hydrazine->Side Products Degradation Crude Product Crude Product Condensation->Crude Product Regioisomer Regioisomer Condensation->Regioisomer Unsymmetrical Reactants Unreacted SM Unreacted Starting Materials Condensation->Unreacted SM Incomplete Reaction

Caption: Key impurity sources in a standard Knorr pyrazole synthesis.

Diagram 2: Decision Workflow for Pyrazole Purification

G start Crude Pyrazole Product q1 Major Impurity Type? start->q1 recrystallize Recrystallization q1->recrystallize Minor colored impurities acid_base Acid-Base Extraction q1->acid_base Basic (Hydrazine) or Acidic SM chromatography Column Chromatography q1->chromatography Regioisomers or non-basic SM final Pure Pyrazole recrystallize->final acid_base->final chromatography->final

Caption: A decision tree to select the appropriate purification strategy.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Improving Flash Purification of Chemically Related Pyrazines. Biotage. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Method for purifying pyrazoles.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. MDPI. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Center for Biotechnology Information. [Link]

  • Cu‐Catalysed Pyrazole Synthesis in Continuous Flow. Royal Society of Chemistry. [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds from Chalcone using Microwave Irradiation. Chimica et Natura Acta. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Facile synthesis of pyrazole derivatives using reusable Fe3O4@MCM-41-SO3H. Canadian Science Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Avicenna. [Link]

  • Synthesis of pyrazole derivatives in the presence of a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles as an efficient and easily recyclable catalyst. RSC Publishing. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of pyrazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find scientifically grounded explanations, actionable protocols, and comparative data to enhance your experimental success.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequently encountered problems during pyrazole synthesis, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Product Yield

A low yield of the desired pyrazole product is one of the most common frustrations in the lab. This issue can stem from a variety of factors, from the quality of your starting materials to suboptimal reaction conditions.[1]

Question: My pyrazole synthesis is resulting in a very low yield (<50%). What are the primary factors to investigate?

Answer: Low yields, especially in conventional heating methods, are a frequent challenge.[1] A systematic approach is crucial for troubleshooting.

Causality and Recommended Actions:

Potential Cause Explanation Recommended Action
Poor Quality of Starting Materials Hydrazine and its derivatives can degrade over time, and impurities in the β-dicarbonyl compound can lead to side reactions or inhibit the cyclization.[1][2] Phenylhydrazine, for instance, is susceptible to air and light oxidation.[3][4]Use freshly opened or purified hydrazine.[2] Ensure the purity of the dicarbonyl starting material.[1][2] If degradation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Incomplete Reaction The reaction may not have reached completion due to insufficient time or temperature. Conventional methods can require prolonged reflux periods.[1]Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2] If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time.[3]
Suboptimal Stoichiometry Incorrect molar ratios of reactants can leave starting materials unreacted.Ensure the correct stoichiometry. A slight excess of hydrazine (1.1-1.2 equivalents) is often used to drive the reaction to completion.[2] In some cases, using up to 2 equivalents of hydrazine can improve yields.[4]
Inappropriate Solvent The solvent plays a critical role in reaction rate and yield. While ethanol is common, it may not always be optimal.[5][6]Experiment with different solvents. Aprotic dipolar solvents like DMF, NMP, or DMAc have shown to improve results in certain reactions.[2][5][6]
Lack of or Inappropriate Catalyst Many pyrazole syntheses, like the Knorr synthesis, are acid-catalyzed. The absence of a catalyst can result in no reaction.[4][7]Add a catalytic amount of a Brønsted acid like glacial acetic acid or a Lewis acid.[4][8] However, be mindful that strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[3]
Formation of a Stable Intermediate A stable hydrazone intermediate may form but fail to cyclize under the current conditions.[2]If the hydrazone is isolated, alter the reaction conditions to promote cyclization. This could involve increasing the temperature, changing the solvent, or adding a catalyst.[2]
Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a significant challenge.[2][3] The two non-equivalent nitrogen atoms of the hydrazine can attack the two different carbonyl groups, leading to two distinct pyrazole products that are often difficult to separate.[3]

Question: My reaction is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity?

Answer: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several factors, including steric hindrance, electronic effects, and reaction conditions, govern the outcome.[9]

Key Factors Influencing Regioselectivity:

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the nucleophilic attack on the less sterically hindered carbonyl group.[2][9]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack.[9]

  • Reaction pH: The pH of the reaction can be a determining factor. Acidic conditions might favor one isomer, while basic conditions favor the other.[2]

  • Solvent Choice: The solvent can influence the protonation state of the reactants and stabilize transition states, thereby affecting regioselectivity.[6] Aprotic dipolar solvents like DMF or NMP have demonstrated better results than polar protic solvents such as ethanol in some cases.[2][5]

Strategies for Optimizing Regioselectivity:

Strategy Description
Solvent Screening Test a range of solvents with varying polarities. Aprotic dipolar solvents (DMF, NMP) have been shown to enhance regioselectivity compared to polar protic solvents (ethanol).[2][5]
pH Control Systematically vary the pH of the reaction. For example, using acetic acid in toluene might favor one isomer, while sodium ethoxide in ethanol could favor the other.[2]
Use of Bulky Substituents Introducing bulky groups on either reactant can sterically direct the reaction towards a single regioisomer.[2]
Temperature Adjustment Lowering the reaction temperature can sometimes increase the selectivity of the reaction.
Issue 3: Side Product Formation and Reaction Impurity

The appearance of unexpected spots on a TLC plate or impurities in your final product can complicate purification and reduce overall yield.

Question: My TLC plate shows multiple spots, and the crude product is discolored. What are the likely side products, and how can I minimize them?

Answer: The presence of multiple spots often indicates unreacted starting materials or the formation of side products.[1] Discoloration is frequently linked to the decomposition of the hydrazine reagent.[4]

Common Side Reactions and Minimization Strategies:

Side Reaction/Impurity Explanation Minimization Strategy
Hydrolysis of β-Ketonitrile If using a β-ketonitrile as a starting material, it can be susceptible to hydrolysis, particularly under acidic or basic conditions.[2]Consider neutralizing the reaction mixture before adding hydrazine. Running the reaction under neutral conditions in a non-aqueous solvent can also minimize this issue.[2]
Oxidation of Hydrazine Phenylhydrazine and other hydrazine derivatives can be sensitive to air and light, leading to colored impurities.[3][4]Use fresh, high-purity hydrazine.[4] If sensitivity is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Formation of Pyrazoline The initial cyclization may yield a non-aromatic pyrazoline, which requires subsequent oxidation to form the pyrazole.[3]If a pyrazoline is isolated, it can be oxidized in a separate step using a mild oxidizing agent or by heating in glacial acetic acid.[3]
Issue 4: Product Purification Challenges

Even with a successful reaction, isolating a pure pyrazole product can be challenging.

Question: I'm having difficulty purifying my pyrazole product. What are some effective purification strategies?

Answer: The purification method will depend on the physical properties of your pyrazole and the nature of the impurities.

Purification Techniques:

Technique Description
Crystallization This is often the most effective method for obtaining highly pure product. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.[10] Sometimes, one regioisomer will preferentially crystallize, allowing for separation.[3]
Column Chromatography Silica gel chromatography is a common method for separating pyrazole isomers and removing impurities.[3] For basic pyrazoles that may stick to silica, deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial.[10]
Acid-Base Extraction The basic nitrogen atom in the pyrazole ring can be protonated.[11] This allows for purification by dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution, washing the aqueous layer, and then basifying to precipitate the pure pyrazole.
Distillation For liquid pyrazoles, distillation under reduced pressure can be an effective purification method.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for pyrazole synthesis?

A1: The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][7] The reaction typically proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and a final dehydration step to yield the stable, aromatic pyrazole ring.[4]

Q2: What are the advantages of microwave-assisted synthesis for pyrazoles?

A2: Microwave-assisted organic synthesis (MAOS) can offer significant advantages, including drastically reduced reaction times (minutes versus hours), improved product yields, and cleaner reactions with fewer side products.[1] It is also considered a more energy-efficient and environmentally friendly approach.[1]

Q3: Can I perform pyrazole synthesis without a solvent?

A3: Yes, solvent-free methods, such as grinding techniques, have been developed.[1] These eco-friendly procedures involve grinding the solid reactants together, sometimes with a catalyst, to initiate the reaction.[1] This approach offers benefits like short reaction times and easier workup.[13]

Q4: How does the choice of hydrazine (e.g., hydrazine hydrate vs. phenylhydrazine) affect the reaction?

A4: The substituent on the hydrazine (e.g., a phenyl group) will be incorporated into the final pyrazole structure at the N1 position. Substituted hydrazines can also influence the regioselectivity of the reaction with unsymmetrical dicarbonyls due to steric and electronic effects.[9]

Section 3: Optimized Experimental Protocols

These protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes a general method for the synthesis of a pyrazole from a β-dicarbonyl compound and hydrazine.

Materials:

  • β-Dicarbonyl compound (1 equivalent)

  • Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 equivalents)[2]

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1 equivalent) in ethanol.

  • Add the hydrazine hydrate or substituted hydrazine (1.0 - 1.2 equivalents) to the solution.[2]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • α,β-Unsaturated ketone (chalcone) (1 mmol)

  • Hydrazine hydrate or phenylhydrazine (1.2 mmol)[1]

  • Absolute Ethanol (5 mL)[1]

  • Glacial Acetic Acid (1-2 drops, as catalyst)[1]

Procedure:

  • In a microwave-safe reaction vessel, combine the chalcone (1 mmol), hydrazine (1.2 mmol), and absolute ethanol (5 mL).[1]

  • Add a drop of glacial acetic acid.[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[1]

  • After cooling, the product can often be isolated by filtration.

Section 4: Visualizations

General Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone/Enamine Intermediate Reactants->Intermediate Condensation (-H₂O) Cyclic_Intermediate Non-aromatic Cyclic Intermediate Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product Pyrazole Product Cyclic_Intermediate->Product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.[4]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Are starting materials pure and fresh? Start->Check_Purity Check_Stoichiometry Is the stoichiometry correct? Check_Purity->Check_Stoichiometry Yes Optimize_Purity Purify/replace starting materials Check_Purity->Optimize_Purity No Check_Conditions Are reaction time and temperature adequate? Check_Stoichiometry->Check_Conditions Yes Optimize_Stoichiometry Adjust molar ratios (e.g., excess hydrazine) Check_Stoichiometry->Optimize_Stoichiometry No Check_Catalyst Is a catalyst needed/present? Check_Conditions->Check_Catalyst Yes Optimize_Conditions Increase time/temperature; monitor with TLC/LC-MS Check_Conditions->Optimize_Conditions No Check_Solvent Is the solvent optimal? Check_Catalyst->Check_Solvent Yes Optimize_Catalyst Add/screen acid or base catalysts Check_Catalyst->Optimize_Catalyst No Optimize_Solvent Screen alternative solvents (e.g., aprotic dipolar) Check_Solvent->Optimize_Solvent No

Caption: Decision tree for troubleshooting low pyrazole yield.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
  • Troubleshooting low yields in pyrazole synthesis
  • Optimization of the reaction conditions towards the formation of pyrazole.
  • optimization of reaction conditions for pyrazoline synthesis. Benchchem.
  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. Benchchem.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Troubleshooting the reaction mechanism of pyrazole form
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.. Benchchem.
  • aminopyrazole. Organic Syntheses Procedure.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.

Sources

Pyrazole Synthesis Support Center: Troubleshooting Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is engineered for researchers and drug development professionals facing regioselectivity challenges (e.g., separating 1,3- vs. 1,5-isomers) during the cyclocondensation of hydrazines with 1,3-dicarbonyls or equivalent electrophiles.

Core Principles: The Causality of Solvent Effects

Q: Why does solvent choice dictate the regioselective outcome in pyrazole synthesis? A: The formation of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines involves two competing nucleophilic attacks (by the -NH₂ and -NHR nitrogens) on two distinct electrophilic carbonyl carbons. In polar protic solvents (like ethanol), rapid and non-selective hydrogen bonding stabilizes the hemiaminal intermediates. This allows the intermediates to undergo reversible addition-elimination, equilibrating into a thermodynamic mixture that often results in a 1:1 ratio of regioisomers[1]. Conversely, aprotic dipolar solvents (e.g., DMAc, DMF) shift the reaction to kinetic control. The more nucleophilic nitrogen selectively attacks the most electrophilic carbonyl, and the lack of intermediate equilibration locks in the regiochemistry before cyclization[1].

Q: How do fluorinated alcohols differ mechanistically from standard protic solvents? A: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) possess high ionizing power but extremely low nucleophilicity. They act as strong, selective hydrogen-bond donors that stabilize specific transition states without indiscriminately equilibrating the hydrazone intermediates. This dramatically increases the regioselectivity of the initial nucleophilic attack compared to standard ethanol[2].

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inseparable Regioisomers in Standard Solvents

  • Symptom: Condensing a 4,4,4-trifluoro-1-arylbutan-1,3-diketone with an arylhydrazine in ethanol yields an inseparable 50:50 mixture of 1,3- and 1,5-isomers.

  • Root Cause: Ethanol stabilizes both possible hydrazone intermediates equally, leading to a loss of kinetic regiocontrol[1].

  • Solution: Switch to an aprotic dipolar solvent such as N,N-dimethylacetamide (DMAc) and add a catalytic amount of 10 N HCl. The acid accelerates the dehydration step, while the aprotic solvent prevents intermediate equilibration, yielding up to 98:2 selectivity for the 1,3-isomer[1].

Issue 2: Poor Selectivity with Electron-Deficient Precursors

  • Symptom: Knorr pyrazole synthesis using electron-deficient N-arylhydrazones and nitroolefins yields complex regioisomeric mixtures.

  • Root Cause: Traditional thermal conditions in non-polar or standard protic solvents fail to differentiate the nucleophilicity between the nitrogen and carbon atoms of the hydrazone.

  • Solution: Utilize TFE with trifluoroacetic acid (TFA) as an additive. The TFE/TFA system promotes a stepwise cycloaddition mechanism that strictly governs the initial nucleophilic attack, yielding exclusively 1,3,5-tri- or 1,3,4,5-tetrasubstituted pyrazoles[3].

Issue 3: Stalled Reactions or Low Yields

  • Symptom: The cyclization step is exceptionally slow, resulting in low overall yields.

  • Root Cause: The transition state of the cyclization step is highly polar; insufficiently polar solvents fail to lower the activation energy barrier[4].

  • Solution: Increase the solvent polarity by transitioning from toluene or ether to DMF or NMP, which stabilizes the polar transition state and accelerates the reaction rate[4].

Quantitative Data: Solvent Impact on Isomeric Ratios

Table 1: Influence of Solvent on the Regioselectivity of Pyrazole Formation from Unsymmetrical 1,3-Diketones

Solvent SystemSolvent TypeTypical Regioselectivity (1,3- vs 1,5-)Yield (%)Primary Mechanism of Action
Ethanol (EtOH) Polar Protic~ 50:5060 - 75%Non-selective H-bonding equilibrates intermediates[1].
DMAc + 10N HCl Aprotic Dipolar98:274 - 89%Kinetic control; acid accelerates selective dehydration[1].
TFE or HFIP Fluorinated Protic> 85:1564 - 84%Strong H-bond stabilization of specific transition states[2].

Self-Validating Experimental Protocols

Note: These protocols are designed with built-in validation steps to ensure mechanistic fidelity and reproducibility.

Protocol A: Aprotic Dipolar/Acid-Catalyzed Regioselective Synthesis

Objective: Synthesize 1,3-substituted 1-arylpyrazoles from 1,3-diketones with >95% regioselectivity.

  • Preparation: In a dry, round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to a 0.5 M concentration.

  • Hydrazine Addition: Add the arylhydrazine hydrochloride (1.1 equiv) portion-wise at room temperature.

    • Validation Check: The solution must remain homogeneous; precipitation indicates moisture contamination which can re-introduce thermodynamic equilibration.

  • Acid Catalysis: Dropwise, add 10 N HCl (0.1 equiv). This step is critical to accelerate the dehydration of the kinetically favored hydrazone intermediate before it can equilibrate[1].

  • Reaction: Stir at ambient temperature for 2-4 hours. Monitor via LC-MS.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Analyze the crude mixture via ¹H NMR (specifically integrating the pyrazole C4-H proton shift) to validate the >95:5 regiomeric ratio prior to column chromatography.

Protocol B: Fluorinated Solvent-Promoted Synthesis

Objective: Overcome poor regioselectivity in the synthesis of highly substituted or sterically hindered pyrazoles.

  • Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to a 0.2 M concentration.

  • Reagent Addition: Add the substituted hydrazine (1.05 equiv). If using an electron-deficient hydrazone reacting with a nitroolefin, add 10 mol% Trifluoroacetic Acid (TFA)[3].

  • Reaction: Stir at 60 °C for 6 hours.

    • Validation Check: The high ionizing power of TFE should result in a rapid color change indicating hydrazone formation within the first 15 minutes.

  • Isolation: Evaporate the TFE under reduced pressure (recover solvent to minimize waste). Purify the crude residue directly via flash chromatography. The major regioisomer will typically elute first[2].

Mechanistic and Workflow Visualizations

G Start 1,3-Diketone + Arylhydrazine Protic Polar Protic Solvent (e.g., Ethanol) Start->Protic Aprotic Aprotic Dipolar Solvent + HCl (e.g., DMAc, DMF) Start->Aprotic Fluoro Fluorinated Alcohols (e.g., TFE, HFIP) Start->Fluoro Hbond H-Bonding to both carbonyls Equilibration of intermediates Protic->Hbond Kinet Kinetic control Selective attack on C=O Aprotic->Kinet Stabil Strong H-bond stabilization of specific transition state Fluoro->Stabil Mix 1:1 Regioisomeric Mixture Hbond->Mix HighRegio1 >95:5 Regioselectivity (1,3- vs 1,5-isomer) Kinet->HighRegio1 HighRegio2 High Regioselectivity (Major Isomer) Stabil->HighRegio2

Mechanistic divergence in pyrazole regioselectivity driven by solvent polarity.

Workflow Step1 Analyze Initial Result (e.g., 1:1 mixture in EtOH) Decision1 Is the 1,3-diketone unsymmetrical? Step1->Decision1 Action1 Switch to Aprotic Solvent (DMAc or DMF) + HCl Decision1->Action1 Alkyl/Aryl substituents Action2 Use Fluorinated Solvent (TFE or HFIP) Decision1->Action2 Fluorinated/Steric substituents Check Evaluate Regiomeric Ratio via LC-MS/NMR Action1->Check Action2->Check Success Isomer Ratio > 95:5 Proceed to Isolation Check->Success Optimized

Troubleshooting workflow for optimizing pyrazole regioselectivity via solvents.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs ResearchG
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Organic Chemistry Portal / J. Org. Chem.

Sources

Technical Support Center: Managing Steric Hindrance in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with steric hindrance during the synthesis of substituted pyrazoles. Pyrazole derivatives are cornerstone scaffolds in modern drug discovery, and their synthesis, particularly of highly substituted analogues, is often complicated by steric factors that can impede reaction rates, lower yields, and compromise regioselectivity.[1][2][3]

This resource provides in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and strategic insights to help you navigate these synthetic hurdles effectively.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered when bulky substituents are present on either the hydrazine or the dicarbonyl component (or its synthetic equivalent).

Issue 1: Low or No Yield in Knorr/Paal-Knorr Pyrazole Synthesis with Bulky Substituents

Question: My standard Knorr condensation between a sterically hindered 1,3-dicarbonyl compound and a substituted hydrazine is failing or giving very low yields. What is causing this, and how can I fix it?

Answer:

This is a classic problem where steric congestion around the carbonyl carbons prevents effective nucleophilic attack by the hydrazine, hindering the initial condensation and subsequent cyclization.[4] The bulky groups create a high-energy transition state for the formation of the hemiaminal intermediate, effectively stalling the reaction.

Causality & Strategic Solutions:

  • Increase Reaction Energetics: Steric barriers can often be overcome by providing more energy to the system.

    • Thermal Conditions: Increase the reaction temperature. Refluxing in higher-boiling solvents like toluene, xylene, or DMF can be effective.

    • Microwave Irradiation: This is a highly effective technique for driving sterically hindered reactions. Microwave heating can rapidly and efficiently increase the internal temperature of the reaction mixture, often reducing reaction times from hours to minutes and significantly improving yields.[5][6][7][8]

  • Catalyst Modification:

    • Acid Catalysis: While often used, standard Brønsted acids may not be sufficient. Stronger acids can protonate the carbonyl more effectively, increasing its electrophilicity. However, be cautious of potential side reactions.

    • Lewis Acid Catalysis: Lewis acids like Zn(OTf)₂, Al(OTf)₃, or titanium isopropoxide can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack without the harshness of strong Brønsted acids.[1][9]

  • Alternative Reagents & "One-Pot" Procedures:

    • For synthesizing highly substituted 1,5-diaryl-1H-pyrazole-3-carboxylates, traditional methods can be inefficient. A "one-pot" approach combining a sterically hindered Claisen condensation with the Knorr reaction has proven effective.[10][11] Using a base like lithium tert-butoxide or a MeONa/LiCl mixture can facilitate the initial condensation to generate the required diketoester in situ, which then readily cyclizes with the hydrazine.[10][11] This avoids the isolation of potentially unstable intermediates.

Issue 2: Poor Regioselectivity with Unsymmetrical Dicarbonyls and Hydrazines

Question: I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and obtaining a mixture of regioisomers. How does steric hindrance influence this, and how can I control the outcome?

Answer:

Regioselectivity in pyrazole synthesis is a delicate balance between electronic and steric effects.[4] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.

  • Steric Control: A bulky substituent on the dicarbonyl compound will generally direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.[4]

  • Electronic Control: An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.

When these two factors oppose each other, a mixture of regioisomers is common.

Strategic Solutions:

  • Leverage Steric Dominance: If you want to force the reaction down a specific pathway, you can intentionally use a starting material with a very bulky group (e.g., tert-butyl or a substituted aryl ring) to ensure that steric factors dominate and direct the reaction to the less hindered carbonyl.[1]

  • Change the Synthetic Route: Instead of a direct condensation, consider a multi-step or alternative approach that builds the pyrazole ring with unambiguous regiochemistry.

    • [3+2] Cycloadditions: Reactions involving 1,3-dipoles, such as nitrile imines (often generated in situ from hydrazonoyl halides) and an alkyne or alkene, can offer excellent regiocontrol.[1][12][13] The substituents on the dipole and dipolarophile can be chosen to ensure a single regioisomeric product.

    • Metal-Catalyzed Approaches: Modern palladium- or ruthenium-catalyzed methods, such as intramolecular C-N coupling, can provide access to challenging, fully substituted pyrazoles with complete regiocontrol.[14][15][16]

  • Post-Synthesis Separation: If a mixture is unavoidable, efficient separation is key.

    • Column Chromatography: This is the most common method. Finding an optimal solvent system through careful TLC analysis is crucial for achieving good separation.[4]

    • Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be a scalable and effective purification method.[4]

Issue 3: Difficulty Synthesizing Tetra-substituted Pyrazoles

Question: I am attempting to synthesize a tetra-substituted pyrazole, and all four groups are bulky. The reaction yield is extremely low. What are the best strategies for this challenging synthesis?

Answer:

Synthesizing tetra-substituted pyrazoles, especially those with multiple bulky groups, represents a significant steric challenge. The classic Knorr-type condensations often fail completely. For these targets, more advanced and powerful synthetic methods are required.

Strategic Solutions:

  • Transition Metal-Catalyzed C-H Arylation: For introducing aryl groups, direct C-H activation/arylation is a powerful strategy. A palladium-pivalate catalytic system can be used to directly arylate C-H bonds on a pre-formed pyrazole core. By using a protecting group strategy, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, one can sequentially arylate the C-5 and C-3 positions with high regioselectivity.[16]

  • Ruthenium-Catalyzed Oxidative C-N Coupling: An intramolecular oxidative C-N coupling reaction, catalyzed by a Ru(II) complex, has been developed for the synthesis of tri- and tetra-substituted pyrazoles. This method demonstrates excellent reactivity and functional group tolerance, even for sterically demanding substrates.[14][15]

  • Modern Multicomponent Reactions (MCRs): Some MCRs are designed to tolerate significant steric bulk and can assemble complex pyrazoles in a single step. For example, a pseudo-four-component synthesis from sodium acetylacetonate, isothiocyanates, and hydrazine shows high tolerance to steric factors.[17]

  • Microwave-Assisted Synthesis from Ketene Dithioacetals: A robust method for creating tetra-substituted pyrazoles involves using ketene dithioacetals as intermediates. These can be reacted with various hydrazines under microwave irradiation to achieve heterocyclization, with reported yields often in the 70-90% range.[18]

Visual Workflow: Strategic Decision-Making

The following diagram outlines a decision-making process for approaching a sterically hindered pyrazole synthesis.

StericHindranceStrategy start Define Target Substituted Pyrazole knorr_std Attempt Knorr Synthesis (Standard Conditions) start->knorr_std is_tetra Is the target tetra-substituted? regio_issue Is regioselectivity a problem? is_tetra->regio_issue No adv_methods Use Advanced Methods: - Ru-catalyzed C-N coupling - Pd-catalyzed C-H arylation - MCRs is_tetra->adv_methods Yes knorr_fails Is Knorr/Paal-Knorr synthesis failing? knorr_fails->is_tetra No optimize_knorr Optimize Knorr: - Higher Temp - Microwave - Lewis Acid Catalyst knorr_fails->optimize_knorr Yes cycloaddition Consider Alternative Routes: - [3+2] Cycloaddition - Multi-step synthesis with defined regiochemistry regio_issue->cycloaddition Yes separate Synthesize Mixture & Separate Isomers: - Column Chromatography - Recrystallization regio_issue->separate No knorr_std->knorr_fails optimize_knorr->is_tetra success Synthesis Successful adv_methods->success cycloaddition->success separate->success Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis: Steric Bottlenecks R1 R1 (Bulky Group) R3 R3 (Bulky Group) diketone 1,3-Dicarbonyl hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Hydrazine (Step 1) hydrazine Hydrazine hydrazine->hemiaminal hydrazone Hydrazone Intermediate hemiaminal->hydrazone - H₂O (Step 2) bottleneck1 <-- Steric clash here hinders initial attack cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Attack (Step 3) pyrazole Pyrazole Product cyclized->pyrazole - H₂O (Step 4) bottleneck2 <-- Bulky groups can disfavor ring closure

Sources

byproduct formation in the synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this guide based on established synthetic principles and common challenges observed in the field. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, minimize byproduct formation, and achieve high purity and yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each entry details the potential causes of the issue and provides actionable, step-by-step protocols for resolution.

Question 1: My final product is contaminated with a significant amount of a regioisomeric byproduct. How can I improve the selectivity for 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid?

Answer:

This is the most common challenge in the synthesis of unsymmetrically substituted pyrazoles. The formation of two regioisomers occurs during the initial cyclocondensation step between an unsymmetrical 1,3-dicarbonyl compound (like ethyl 2,4-dioxovalerate) and a substituted hydrazine (cyclopropylhydrazine).[1][2] The reaction can proceed via two pathways, leading to the desired 5-methyl-3-carboxylate isomer and the undesired 3-methyl-5-carboxylate isomer.

Root Cause Analysis:

The regiochemical outcome is determined by which carbonyl of the 1,3-diketone is initially attacked by the more nucleophilic nitrogen of cyclopropylhydrazine. The selectivity is highly sensitive to the reaction conditions, primarily the pH (or catalyst) and solvent, which influence the electrophilicity of the two carbonyl carbons.[2]

  • Under acidic conditions: The ketone carbonyl is typically more basic and more readily protonated, making it more electrophilic. This favors the attack of the hydrazine at this position, leading preferentially to the 5-methyl isomer (the desired product).

  • Under neutral or basic conditions: The reaction can be less selective, often resulting in a mixture of isomers.[2]

// Reactants react1 [label="Ethyl 2,4-dioxovalerate", fillcolor="#F1F3F4", fontcolor="#202124"]; react2 [label="Cyclopropylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates int1 [label="Initial attack at C4 (Ketone)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; int2 [label="Initial attack at C2 (Keto-ester)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Products prod1 [label="Ethyl 1-Cyclopropyl-5-methylpyrazole-3-carboxylate\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod2 [label="Ethyl 1-Cyclopropyl-3-methylpyrazole-5-carboxylate\n(Isomeric Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_prod [label="1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow {rank=same; react1; react2;} react1 -> int1 [label="Pathway A\n(Favored in Acid)"]; react2 -> int1; react1 -> int2 [label="Pathway B"]; react2 -> int2;

int1 -> prod1 [label="Cyclization & Dehydration"]; int2 -> prod2 [label="Cyclization & Dehydration"];

prod1 -> final_prod [label="Ester Hydrolysis"];

// Diagram Styling graph [bgcolor="transparent"]; edge [color="#5F6368"]; node [color="#5F6368"]; } caption { label = "Figure 1. Reaction pathways for pyrazole synthesis showing the formation of the desired product and the isomeric byproduct."; fontsize = 10; fontname = "Arial"; }

Recommended Protocol for Maximizing Regioselectivity:

This protocol aims to maximize the formation of the desired 5-methyl isomer by using acidic conditions to direct the initial condensation.

Step 1: Acid-Catalyzed Cyclocondensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[3]

  • Add a catalytic amount of a strong acid (e.g., 0.1 eq of sulfuric acid or p-toluenesulfonic acid).

  • Add cyclopropylhydrazine (or its hydrochloride salt, 1.0-1.1 eq) to the solution.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS. The reaction is usually complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate. At this stage, use ¹H NMR to check the isomeric ratio before proceeding.

Step 2: Purification (if necessary)

  • If a significant amount of the undesired isomer is still present (>10%), purification by column chromatography on silica gel is recommended before the hydrolysis step. A gradient elution system (e.g., hexane/ethyl acetate) can typically separate the two isomers.

Question 2: The hydrolysis of my ester precursor is slow or incomplete, leaving significant starting material in my final product. What can I do?

Answer:

Incomplete hydrolysis of the ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate intermediate is a common issue that complicates purification. The goal is to drive the saponification reaction to completion.

Root Cause Analysis:

  • Insufficient Base: The hydrolysis reaction is stoichiometric, requiring at least one equivalent of base (e.g., NaOH, KOH) per equivalent of ester. Using an excess of base is standard practice to ensure the reaction goes to completion.[4]

  • Low Temperature or Short Reaction Time: Like many reactions, hydrolysis rates are dependent on temperature and time. Insufficient heating or a short reaction duration can lead to incomplete conversion.[5]

  • Poor Solubility: The ester may have limited solubility in the aqueous reaction medium, reducing the reaction rate. The use of a co-solvent can mitigate this.

Recommended Protocol for Complete Hydrolysis:

This protocol uses a sufficient excess of base and a co-solvent to ensure complete saponification.

  • Dissolve the crude or purified ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 or 2:1 ratio). Using a co-solvent improves the solubility of the ester.[6]

  • Add a solution of sodium hydroxide or potassium hydroxide (2.0-4.0 eq) in water. Using a larger excess of base helps drive the equilibrium towards the carboxylate salt.[4]

  • Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a strong acid (e.g., 2M HCl or H₂SO₄). The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash it with cold water to remove inorganic salts, and dry it under vacuum to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this class of compounds?

The most prevalent and versatile method for synthesizing pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] For 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid, this involves a two-step sequence:

  • Knorr Pyrazole Synthesis: Reaction of ethyl 2,4-dioxovalerate with cyclopropylhydrazine to form ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate.[2]

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.[4]

Q2: How do different reaction parameters affect regioselectivity in the cyclocondensation step?

The choice of solvent, catalyst, and temperature can significantly influence the ratio of the desired product to its isomer. The following table summarizes these effects.

ParameterConditionExpected Outcome on SelectivityRationale
pH / Catalyst Acidic (e.g., H₂SO₄, AcOH) Favors 5-methyl isomer (Desired) Protonation occurs preferentially at the more basic ketone carbonyl, making it the more electrophilic site for initial hydrazine attack.[2]
Neutral / Basic Lower selectivity; mixture of isomers The intrinsic electronic differences between the two carbonyls are less pronounced, leading to competitive attack at both sites.
Solvent Protic (e.g., Ethanol, Acetic Acid) Generally good selectivity under acidic conditions Can participate in hydrogen bonding and proton transfer, facilitating the acid-catalyzed pathway.
Aprotic (e.g., Toluene, DMF) Variable; may lead to lower selectivity Selectivity is more dependent on the intrinsic properties of the reactants rather than solvent-mediated protonation.
Temperature Lower Temperature May improve selectivity Can enhance the kinetic preference for the lower activation energy pathway, which often leads to the desired isomer.
Higher Temperature (Reflux) May decrease selectivity Provides enough energy to overcome the activation barriers for both reaction pathways, potentially leading to a thermodynamic mixture of products.

Q3: Are there any known side reactions I should be aware of other than isomer formation?

Yes, while isomer formation is the primary concern, other side reactions can occur:

  • Incomplete Cyclization: Under mild conditions, the reaction may stall at the hydrazone intermediate stage without completing the cyclization and dehydration to form the aromatic pyrazole ring.

  • Hydrazide Formation: During the hydrolysis step, if hydrazine hydrate is used instead of NaOH/KOH, or if there is residual cyclopropylhydrazine, the ester can react to form the corresponding acid hydrazide.[9]

  • Decarboxylation: Although less common under standard hydrolysis conditions, heating the final carboxylic acid product to very high temperatures can potentially cause decarboxylation, leading to the loss of the COOH group.[10]

References

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Awas, M. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Bouziane, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Şener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. [Link]

  • Özer, İ. & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]

  • Alam, M. A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. [Link]

  • Heller, S. T. & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]

  • ResearchGate. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. [Link]

  • Organic Chemistry Portal. Microwave Chemistry. [Link]

  • Bishop, B. C., et al. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synthesis. [Link]

  • Royal Society of Chemistry. Transition-metal-free [4 + 2] cyclocondensation of diaryliodonium salts.... [Link]

  • Google Patents.Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Chemguide. Hydrolysis of Esters. [Link]

  • Google Patents.
  • MDPI. Malonates in Cyclocondensation Reactions. [Link]

Sources

Technical Support Center: Troubleshooting Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions, poor yields, and intractable regioisomer mixtures during pyrazole synthesis. The most prevalent method in drug development is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (1[1]).

This guide is designed to move beyond basic troubleshooting. By explaining the causality behind experimental failures and providing self-validating workflows, this resource will help ensure your synthesis is robust, reproducible, and scalable.

Part 1: Diagnostic Logic & Reaction Pathways

Before adjusting equivalents or temperatures, it is critical to diagnose exactly where your reaction is failing. The Knorr synthesis is a two-step process: initial condensation to form a hydrazone, followed by intramolecular dehydration and cyclization.

G Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Fail1 Hydrolysis / Degradation Start->Fail1 Impure Reagents / Extreme pH Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration (Heat/Acid) Fail2 Stable Hydrazone (Stalled) Hydrazone->Fail2 Low Temp / Poor Solvent Product Pyrazole Derivative Cyclization->Product Symmetrical Substrate Fail3 Regioisomer Mixture Cyclization->Fail3 Unsymmetrical Substrate

Logical troubleshooting workflow for Knorr pyrazole synthesis and common failure points.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my overall yield so low when condensing 1,3-diketones with hydrazines? A: Low yields typically stem from either the degradation of starting materials or the reaction stalling at the hydrazone intermediate stage. Hydrazine derivatives are highly prone to oxidation and degradation over time; using impure batches is a primary cause of failure (2[2]). Furthermore, if the reaction conditions are excessively acidic or basic, β-dicarbonyls can undergo hydrolysis before condensation occurs (2[2]). Mechanistic Causality & Solution: If the hydrazone intermediate forms but fails to cyclize, there is an energy barrier in the dehydration step. To overcome this, increase the reaction temperature, switch to a solvent with a higher boiling point (e.g., ethanol to toluene), or introduce a mild acid catalyst (like acetic acid) to protonate the remaining carbonyl, thereby increasing its electrophilicity for the intramolecular attack (1[1]).

Q2: How do I control regioselectivity when using unsymmetrical 1,3-dicarbonyls? A: Regioselectivity is the most notorious challenge in pyrazole synthesis. When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two distinct regioisomers can form, which often exhibit vastly different biological activities and toxicological profiles (3[3]). Mechanistic Causality & Solution: Regioselectivity is dictated by the competition between the two carbonyl carbons for the initial nucleophilic attack.

  • Steric Hindrance: Bulky substituents on one side of the 1,3-dicarbonyl will sterically shield that carbonyl, directing the initial attack to the less hindered site (3[3]).

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, making it the preferred site for initial attack (3[3]).

  • Kinetic Control via Flow Chemistry: Recent transient flow studies reveal that the Knorr synthesis has complex, non-first-order kinetics, including autocatalytic pathways (). Adjusting the stoichiometry or utilizing continuous flow reactors can alter the local concentration of intermediates, pushing the reaction toward the kinetically favored regioisomer ().

R Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine PathA Attack at Carbonyl A (Less Sterically Hindered) Reactants->PathA Bulky Substituents PathB Attack at Carbonyl B (More Electrophilic) Reactants->PathB EWG Presence IsomerA Regioisomer A (Sterically Favored) PathA->IsomerA Cyclization IsomerB Regioisomer B (Electronically Favored) PathB->IsomerB Cyclization

Mechanistic divergence in unsymmetrical pyrazole synthesis driven by steric and electronic factors.

Q3: How can I prevent side reactions such as alternative cyclizations or degradation? A: Depending on the substrate, reactants may undergo alternative cyclization pathways leading to undesired heterocyclic byproducts (2[2]). For highly reactive substrates, consider running the reaction under strictly neutral conditions in a non-aqueous solvent to minimize hydrolysis (2[2]). Conversely, if you are synthesizing bulky derivatives (e.g., 1-adamantyl-pyrazoles), the steric bulk prevents dimerization but requires extended reflux times (4-6 hours) to ensure complete cyclization (1[1]).

Part 3: Quantitative Optimization Matrix

Use the following table to benchmark your current protocol against optimized parameters.

Reaction ParameterStandard Batch ConditionOptimized/Alternative ConditionMechanistic Impact & Quantitative Expected Outcome
Hydrazine Stoichiometry 1.00 eq1.05 – 1.20 eqDrives hydrazone equilibrium forward. Reduces unreacted diketone; increases overall yield by 10-15% (2[2], 1[1]).
Reaction Time & Temp Room Temp, 12hReflux, 4–6 hoursOvercomes activation energy for intramolecular dehydration. Essential for bulky substituents (e.g., 1-adamantyl) (1[1]).
Reactor Modality Batch FlaskContinuous Flow MicroreactorEnhances mass/heat transfer. Reduces residence time to 20–70 mins; improves yields to 62–82% and regioselectivity up to 98:2 (,4[4]).
Catalyst / pH Neutral (No Catalyst)Catalytic Acetic AcidProtonates the carbonyl oxygen, increasing electrophilicity. Accelerates cyclization of stable hydrazones (1[1]).

Part 4: Self-Validating Standard Operating Procedure (SOP)

A self-validating protocol incorporates built-in analytical checkpoints that must be passed before moving to the next step. This prevents compounding errors during the synthesis of 1,3,5-substituted pyrazoles via Knorr condensation.

Step 1: Reagent Preparation & Baseline Establishment

  • Action: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer (2[2]).

  • Validation Checkpoint: Perform a baseline Thin Layer Chromatography (TLC) or LC-MS of the starting material. Do not proceed until the Rf value or retention time of the pure diketone is recorded.

Step 2: Hydrazone Formation

  • Action: Add the substituted hydrazine (1.05 - 1.2 eq) dropwise to the stirring solution at room temperature (1[1]).

  • Causality: Slow addition prevents exothermic degradation and minimizes the formation of bis-hydrazone byproducts.

  • Validation Checkpoint: Stir for 15-30 minutes. Monitor via LC-MS. Pass condition: The diketone mass is completely replaced by the intermediate hydrazone mass [M+H].

Step 3: Intramolecular Cyclization & Dehydration

  • Action: Equip a reflux condenser and heat the reaction mixture to reflux for 4–6 hours (1[1]).

  • Validation Checkpoint: Monitor the disappearance of the hydrazone intermediate via LC-MS. Pass condition: Complete mass transition to the dehydrated pyrazole [M-H2O]. If the hydrazone persists after 4 hours, add 0.1 eq of acetic acid to catalyze the dehydration.

Step 4: Quenching and Workup

  • Action: Cool to room temperature, remove the ethanol under reduced pressure, and extract with ethyl acetate and water (3 x 50 mL) (1[1]). Wash the organic layer sequentially with saturated NaHCO3 and brine (1[1]).

  • Causality: The NaHCO3 wash neutralizes any added acid catalyst and removes acidic impurities that could degrade the product during storage.

  • Validation Checkpoint: Test the pH of the final aqueous wash. Pass condition: pH is strictly neutral (~7.0-7.5) before drying the organic layer over anhydrous Na2SO4.

Step 5: Isolation and Regioisomer Separation

  • Action: Concentrate the organic layer. If an unsymmetrical diketone was used, separate the resulting regioisomers using flash column chromatography on silica gel (3[3]).

  • Validation Checkpoint: Analyze purified fractions via 1H-NMR. Pass condition: Confirmation of the distinct pyrazole C4-H proton singlet (typically between 6.0–6.5 ppm) and total absence of starting material peaks.

References

  • Title: Troubleshooting low yields in pyrazole synthesis from β-ketonitriles Source: Benchchem URL
  • Title: Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine Source: Benchchem URL
  • Title: Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis Source: Benchchem URL
  • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL
  • Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI URL

Sources

Technical Support Center: Scale-Up Challenges for 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important heterocyclic intermediate. We will delve into the underlying chemical principles to provide actionable solutions for optimizing yield, purity, and safety during scale-up.

Synthesis Overview and Core Chemistry

The most robust and industrially viable route to 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a two-stage process. It begins with the classic Knorr pyrazole synthesis, a cyclocondensation reaction, followed by saponification of the resulting ester.[1][2]

  • Stage 1: Cyclocondensation. Cyclopropylhydrazine is reacted with a β-ketoester, typically ethyl 2,4-dioxovalerate (or its equivalent), to form the pyrazole ring. This reaction hinges on the nucleophilic nature of the hydrazine attacking the two electrophilic carbonyl carbons of the dicarbonyl compound.[3][4]

  • Stage 2: Hydrolysis. The resulting ethyl ester (Ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate) is hydrolyzed under basic conditions, followed by an acidic workup to yield the final carboxylic acid product.[1]

This seemingly straightforward process presents several challenges related to regioselectivity, reaction control, and purification, which become more pronounced during scale-up.

G cluster_0 Stage 1: Knorr Pyrazole Synthesis cluster_1 Stage 2: Hydrolysis A Cyclopropylhydrazine C Ethyl 1-cyclopropyl-5-methyl- pyrazole-3-carboxylate A->C Condensation B Ethyl 2,4-Dioxovalerate B->C Condensation F 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylic Acid C->F 1. Saponification 2. Acidification D Base (e.g., NaOH) D->F E Acid (e.g., HCl) E->F

Caption: General two-stage workflow for the synthesis of the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis and scale-up in a practical question-and-answer format.

Topic: Reaction Control & Safety

Q1: My pilot-scale reaction is showing a dangerous exotherm during the addition of cyclopropylhydrazine. How can I mitigate this risk?

A1: This is a critical and common issue. Hydrazine condensation reactions are notoriously exothermic, and poor heat management can lead to a thermal runaway.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6]

Core Directive: Do not proceed with the current protocol at scale.

Troubleshooting Steps:

  • Control Addition Rate: The most immediate control parameter is the addition rate of the hydrazine. Use a calibrated dosing pump for a slow, controlled addition and monitor the internal reactor temperature in real-time.

  • Increase Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. While this may increase cycle time, safety is paramount.

  • Ensure Adequate Cooling: Verify that the reactor's cooling jacket and chiller system are functioning optimally and have the capacity to handle the heat load of the reaction at the intended scale.

  • Reverse Addition: Consider adding the β-ketoester to the solution of cyclopropylhydrazine. This maintains a low concentration of the limiting reagent and can sometimes smooth out the exotherm.

Q2: What are the primary safety concerns associated with using cyclopropylhydrazine at an industrial scale?

A2: Hydrazine and its derivatives are classified as high-energy and toxic compounds.[5] Key concerns include:

  • Toxicity: Hydrazine derivatives are highly toxic and are suspected carcinogens. All handling must occur in a well-ventilated area (e.g., fume hood or contained charging system) with appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection.

  • Thermal Instability: Hydrazines can decompose, sometimes explosively, at elevated temperatures or in the presence of trace metal contaminants.[5] Avoid contact with incompatible materials like copper or iron oxides, which can catalyze decomposition.

  • Flammability: Hydrazine has a wide flammability range. Ensure all equipment is properly grounded to prevent static discharge and operate in an inert atmosphere (e.g., nitrogen) to prevent ignition.

Topic: Yield and Purity

Q3: My reaction is plagued by the formation of a regioisomeric byproduct. How can I improve the regioselectivity to favor the desired 1,5-disubstituted pyrazole?

A3: The formation of two regioisomers is a classic challenge when an unsymmetrical dicarbonyl compound reacts with a substituted hydrazine.[3][7] The outcome is highly dependent on which nitrogen of the hydrazine (N1 or N2) performs the initial attack and which carbonyl is more reactive.

Mechanistic Insight: The regioselectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated by the reaction conditions.

  • pH Control: The reaction is often acid-catalyzed. Under strongly acidic conditions, the more basic nitrogen of the hydrazine is protonated, and the reaction proceeds through the less basic nitrogen. Conversely, under neutral or basic conditions, the more nucleophilic nitrogen will react preferentially.

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomeric ratio.

  • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.

Recommended Action: Perform a Design of Experiments (DoE) at the lab scale to screen different conditions. A suggested starting point is summarized in the table below.

ParameterCondition A (Often favors 1,5-isomer)Condition B (May favor 1,3-isomer)
Solvent EthanolToluene, Dioxane
Catalyst Acetic Acid (catalytic)No catalyst or a base
Temperature 0 °C to Room TemperatureReflux

Q4: The hydrolysis of my pyrazole ester is incomplete, or I am seeing product degradation. What should I do?

A4: Incomplete hydrolysis leads to a difficult purification challenge, while degradation lowers the yield.

  • For Incomplete Hydrolysis:

    • Increase Base Equivalents: Ensure you are using a sufficient molar excess of the base (e.g., 1.5-2.0 equivalents of NaOH or KOH).

    • Increase Temperature/Time: Gently heat the reaction (e.g., to 40-50 °C) or increase the reaction time. Monitor progress by HPLC or TLC.[1]

    • Add a Co-solvent: If your ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like THF or methanol can improve reaction rates.

  • For Product Degradation (Decarboxylation): Pyrazole carboxylic acids can decarboxylate at high temperatures, especially under harsh acidic or basic conditions. Avoid excessive heating during both hydrolysis and the subsequent acidic workup. Perform the acidification step at a lower temperature (0-10 °C).

G start Is Purity Issue Present? isomer Isomeric Impurity > 5%? start->isomer Yes end Product Meets Spec start->end No hydrolysis Incomplete Hydrolysis? isomer->hydrolysis No solve_isomer Optimize Reaction: - Screen pH/Catalyst - Lower Temperature - Change Solvent isomer->solve_isomer Yes other Other Impurities Present? hydrolysis->other No solve_hydrolysis Optimize Hydrolysis: - Increase Base eq. - Add Co-solvent - Increase Time/Temp hydrolysis->solve_hydrolysis Yes solve_other Improve Purification: - Screen Recrystallization Solvents - Perform Reslurry Wash - Check Starting Material Purity other->solve_other Yes other->end No solve_isomer->hydrolysis solve_hydrolysis->other solve_other->end

Caption: Troubleshooting decision tree for common impurity issues.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Ethyl 1-cyclopropyl-5-methylpyrazole-3-carboxylate
  • Materials:

    • Cyclopropylhydrazine (1.0 eq)

    • Ethyl 2,4-dioxovalerate (1.05 eq)

    • Ethanol (5-10 volumes)

    • Glacial Acetic Acid (0.1 eq)

  • Procedure:

    • To a stirred solution of cyclopropylhydrazine in ethanol in a reactor vessel, add a catalytic amount of glacial acetic acid.

    • Cool the solution to 0-5 °C.

    • Add the ethyl 2,4-dioxovalerate dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.[1]

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be used directly in the next step or purified by chromatography if necessary for analysis.

Protocol 2: Saponification and Isolation of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid
  • Materials:

    • Crude pyrazole ester (from Protocol 1) (1.0 eq)

    • Sodium Hydroxide (1.5 eq)

    • Water (5 volumes)

    • Tetrahydrofuran (THF) (2 volumes)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the crude pyrazole ester in a mixture of THF and water.

    • Add the sodium hydroxide pellets or a concentrated aqueous solution.

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC/HPLC for the disappearance of the ester.

    • Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

    • Slowly add concentrated HCl to adjust the pH to approximately 2-3. A precipitate of the carboxylic acid should form.[1]

    • Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the cake with cold water.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Şener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1155-1170. [Link]

  • Contreras, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1052. [Link]

  • Hassan, A. S., et al. (2021). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

  • Quiroga, J., & Portilla, J. (2015). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 19(3), 193-214.
  • Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Google Patents. (1990).
  • Gilead Sciences, Inc. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development. [Link]

  • Coles, S. J., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3569. [Link]

  • Olsen, R. L., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-pyrazole, Disperazol. Organic Process Research & Development, 28(6), 1365-1372. [Link]

  • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 129-133. [Link]

  • Zhang, S., et al. (2001). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy, (5), 366-367.
  • Neochim, S. A., & Oprea, A. D. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1162-1207. [Link]

  • Bristol-Myers Squibb. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 14(7), 1279-1288. [Link]

  • Bildirici, I., & Uysal, S. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(4), 421-434. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(6). [Link]

  • Kumar, A., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. New Journal of Chemistry, 45(12), 5485-5497. [Link]

  • Mickevičienė, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2467. [Link]

  • Google Patents. (1991).
  • Kumar, A., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. Semantic Scholar. [Link]

Sources

Technical Support Center: Troubleshooting Stability Issues in Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with a mechanistic understanding of pyrazole carboxylic acid stability. This document moves beyond basic handling instructions to explore the chemical causality behind degradation, offering self-validating protocols and actionable troubleshooting steps.

Mechanistic Insights into Pyrazole Degradation

Understanding why a compound degrades is the first step in preventing it. Pyrazole carboxylic acids and their ester precursors are susceptible to three primary modes of degradation:

Acid-Catalyzed Hydrolysis of Pyrazole Esters

Many pyrazole carboxylic acids are synthesized, formulated, or stored as ester prodrugs (e.g., methyl 3-amino-1H-pyrazole-4-carboxylate) to improve solubility. In acidic aqueous media, these esters undergo reversible acid-catalyzed hydrolysis[1]. The presence of strong acids (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Nucleophilic attack by water forms a tetrahedral intermediate, which subsequently collapses to expel an alcohol (e.g., methanol) and yield the free pyrazole carboxylic acid[1],[2].

Thermal and Metal-Catalyzed Decarboxylation

Free pyrazole-4-carboxylic acids—particularly those bearing electron-withdrawing groups like haloalkyls (e.g., 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid)—are highly prone to decarboxylation[3]. This bond cleavage results in the loss of CO₂ and the formation of highly volatile pyrazole derivatives that are notoriously difficult to isolate[3]. Decarboxylation can be triggered thermally under acidic conditions (50–220 °C) or basic conditions (40–150 °C)[4]. Furthermore, trace transition metals (such as Cu or Ag) can catalyze protodecarboxylation, drastically lowering the activation energy required for degradation[3],[5].

Moisture-Induced Tautomerization and Oxidation

For N-unsubstituted pyrazoles, ambient moisture acts as a proton shuttle, significantly lowering the energetic barriers for tautomeric interconversion[6]. While this is not a degradative bond cleavage, uncontrolled tautomerization leads to inconsistent biological assay results. Additionally, exposure to oxygen and light can cause oxidative degradation, visibly manifesting as a brown discoloration of the compound[6]. The stability of the crystal lattice is also highly dependent on hydration states; for example, the removal of coordinated water molecules in pyrazole-3,5-dicarboxylic acid complexes can lead to structural disintegration[7].

Visual Workflows

G A Pyrazole Ester (Stable Prodrug) B Aqueous Acid/Base + Moisture A->B Exposure C Tetrahedral Intermediate B->C Nucleophilic Attack D Pyrazole Carboxylic Acid (Hydrolysis Product) C->D Expels Alcohol E Thermal Stress (50-220°C) or Metal Catalyst (Cu/Ag) D->E Heating / Catalysis F Volatile Pyrazole + CO2 (Decarboxylation) E->F Protodecarboxylation

Mechanistic pathway of pyrazole ester hydrolysis and subsequent thermal decarboxylation.

LogicTree Start Detect Pyrazole Instability Q1 Visual Discoloration (Browning)? Start->Q1 Q2 Mass Loss or New TLC Spot? Q1->Q2 No Ox Oxidative Degradation Action: Store under N2/Argon Q1->Ox Yes Q3 Reaction Temp > 80°C or Metals Present? Q2->Q3 Yes Hyd Ester Hydrolysis / Tautomerization Action: Desiccate & Neutralize Q3->Hyd No Dec Thermal Decarboxylation Action: Lower Temp, Remove Cu/Ag Q3->Dec Yes

Troubleshooting logic tree for diagnosing and resolving pyrazole stability issues.

Frequently Asked Questions (Troubleshooting)

Q1: My pyrazole-4-carboxylic acid derivative is degrading into a highly volatile byproduct during a heated coupling reaction. What is happening? A1: You are observing thermal decarboxylation. Pyrazole-4-carboxylic acids, especially those with haloalkyl substituents, undergo spontaneous decarboxylation at elevated temperatures (80°C–190°C)[4]. If your reaction mixture contains trace copper or silver, metal-catalyzed protodecarboxylation can occur even faster and at lower temperatures[3]. Resolution: Lower the reaction temperature, switch to a non-coordinating solvent, and ensure your reagents are free of transition metal impurities. If heating is unavoidable, utilize the ester prodrug form until the final deprotection step.

Q2: After storing my pyrazole ester in the refrigerator for a month, TLC shows a new polar spot. How can I prevent this? A2: The new polar spot is the free pyrazole carboxylic acid resulting from ester hydrolysis[1],[6]. Even at 2–8°C, ambient moisture condensation inside the vial can drive ester hydrolysis or facilitate tautomeric shifts[6]. Resolution: Store the compound in a strictly desiccated, oxygen-free environment (under argon or nitrogen)[6]. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

Q3: My pyrazole compound is turning brown over time. Is it still usable? A3: Brown discoloration is a classic indicator of oxidative degradation in pyrazole derivatives[6]. The compound's structural integrity is compromised, and it will introduce impurities into your biological assays. Resolution: Re-purify the compound via flash chromatography. To prevent future oxidation, store the purified compound under an inert argon atmosphere, protect it from light using amber vials, and maintain temperatures below 8°C[6].

Quantitative Stability Data

The following table summarizes the critical environmental thresholds that trigger degradation in pyrazole carboxylic acids and their derivatives.

Degradation PathwaySusceptible Functional GroupTrigger ConditionsPreventive Action
Acidic Hydrolysis Pyrazole EsterspH < 4, Presence of H₂OStore desiccated; formulate in non-aqueous or buffered media.
Thermal Decarboxylation Pyrazole-4-Carboxylic AcidsTemp > 80°C (Acidic) or > 40°C (Basic)[4]Maintain reactions below 40°C; protect as ester during heating.
Protodecarboxylation Pyrazole-4-Carboxylic AcidsTrace Cu/Ag, Microwave irradiation[3]Use metal-free reagents; add metal scavengers (e.g., EDTA).
Oxidation Pyrazole CoreAmbient O₂, Light exposure[6]Store in amber vials under Argon/N₂ at 0–8°C[6].
Tautomerization N-Unsubstituted PyrazolesAmbient moisture (acts as proton shuttle)[6]Store with desiccants; control pH of assay buffers.

Validated Experimental Protocols

To ensure a self-validating system, researchers must empirically determine the stability limits of their specific pyrazole derivatives. The following protocols are designed with internal controls to accurately assess hydrolysis and decarboxylation thresholds.

Protocol A: Forced Degradation Study (Hydrolysis Assessment)

Purpose: To quantify the susceptibility of a pyrazole ester to acid-catalyzed hydrolysis.

  • Preparation: Dissolve 10 mg of the pyrazole ester in 1.0 mL of a co-solvent mixture (e.g., 50:50 acetonitrile/water) to ensure complete solubility.

  • Acidic Stress: Add 0.1 mL of 1M HCl to the solution. Vortex to mix.

  • Incubation: Seal the vial tightly and incubate in a thermomixer at 40°C for exactly 24 hours.

  • Neutralization (Self-Validating Control): Quench the reaction by adding 0.1 mL of 1M NaOH. Causality note: Neutralization is critical to stop the reaction precisely at 24 hours, ensuring accurate kinetic quantification without further degradation in the autosampler.

  • Analysis: Analyze the sample via HPLC-UV against a freshly prepared, un-stressed standard curve to quantify the mass balance between the remaining ester and the newly formed pyrazole carboxylic acid[1].

Protocol B: Controlled Decarboxylation Assay (Stability Limit Testing)

Purpose: To determine the thermal and catalytic threshold for decarboxylation of pyrazole-4-carboxylic acids.

  • Setup: Load 50 mg of the pyrazole-4-carboxylic acid into a heavy-walled glass pressure tube equipped with a magnetic stir bar.

  • Solvent Addition: Suspend the compound in 2.0 mL of a high-boiling solvent (e.g., N-methylpyrrolidone or quinoline)[4].

  • Catalyst Introduction (Optional): To test transition metal sensitivity, spike the mixture with 0.05 equivalents of Cu₂O[4].

  • Thermal Stress: Seal the tube and heat incrementally from 80°C to 190°C, holding for 1 hour at 20°C intervals[4].

  • Monitoring: Sample the mixture at each interval. Analyze via GC-MS to detect the emergence of the highly volatile decarboxylated pyrazole product. A sudden loss of mass balance in LC-MS (due to volatility) confirms decarboxylation[3].

Sources

Technical Support Center: Degradation Pathways of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. Due to the specific nature of this compound, publicly available degradation data is limited. Therefore, this guide focuses on established principles of chemical and biological degradation for structurally similar molecules, providing a robust framework for designing, executing, and troubleshooting your own degradation studies.

We will explore plausible degradation pathways based on the compound's functional groups—a pyrazole ring, a cyclopropyl group, a methyl group, and a carboxylic acid. This guide will equip you with the foundational knowledge and practical troubleshooting advice needed to confidently elucidate the fate of this molecule in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the most likely initial degradation pathways for 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid?

Based on its structure, the initial degradation is likely to proceed via one or more of the following pathways:

  • Biotransformation (Metabolic Degradation): In biological systems (e.g., soil microbes, liver microsomes), enzymatic reactions are the primary drivers. Key transformations for pyrazole-containing compounds include oxidation (hydroxylation) of the pyrazole ring or the alkyl substituents (methyl and cyclopropyl groups) by enzymes like Cytochrome P450 monooxygenases.[1][2][3] The cyclopropyl group, while generally increasing metabolic stability, can undergo oxidation, sometimes leading to ring-opening.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For pyrazole-based fungicides, photodegradation pathways can include cleavage of bonds, hydroxylation, and photoisomerization.[6][7][8] The carboxylic acid group may undergo decarboxylation under photolytic stress.

  • Hydrolysis: As a carboxylic acid, the compound itself is generally stable to hydrolysis. However, if it were derivatized into an ester or amide, hydrolysis (either acid or base-catalyzed) would become a significant degradation route, cleaving the derivative back to the parent carboxylic acid.[9][10][11]

Q2: My LC-MS analysis shows several new peaks, but I can't identify the metabolites. What should I do?

This is a common challenge in metabolite identification studies. Here’s a systematic approach to troubleshooting:

  • Confirm True Metabolites: First, ensure the new peaks are not artifacts. Run a control sample (matrix without the parent compound) that has undergone the identical incubation and workup procedure. Any peaks present in both your test and control samples are matrix-related, not metabolites.

  • High-Resolution Mass Spectrometry (HRMS): If you are not already using it, switch to an HRMS instrument (e.g., Q-TOF, Orbitrap). HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of your unknown peaks. This is the first and most critical step in structure elucidation.[12]

  • Predict Plausible Transformations: Based on the accurate mass, predict the biotransformation that occurred. For example, an increase of 15.9949 Da corresponds to an oxidation (addition of an oxygen atom). An increase of 176.0321 Da might suggest glucuronide conjugation. Create a table of common metabolic transformations and their corresponding mass shifts.

  • Tandem MS (MS/MS): Fragment the molecular ions of your suspected metabolites. The fragmentation pattern provides invaluable structural information. Compare the fragmentation of the metabolite to that of the parent compound. Shared fragments suggest which part of the molecule has remained intact.

  • Isotope Labeling: If possible, synthesize a stable isotope-labeled version (e.g., ¹³C or ²H) of the parent compound. Metabolites will exhibit a characteristic mass shift, making them easy to distinguish from background ions.[3][12]

Q3: I am not observing any degradation of the parent compound in my microbial study. What could be the issue?

Several factors could contribute to a lack of observable degradation:

  • Acclimation Period: The microbial consortium may require an acclimation period to induce the necessary enzymes to metabolize a novel compound. Consider extending the incubation time.

  • Compound Bioavailability: The compound may not be bioavailable to the microorganisms. This can be due to low solubility in the aqueous medium or strong adsorption to the soil/sediment matrix. Measure the concentration in the aqueous phase to confirm its availability.

  • Toxicity: At the concentration used, the parent compound or an initial, rapidly formed metabolite might be toxic to the microorganisms, inhibiting their metabolic activity. Run a dose-response experiment to assess toxicity.

  • Inappropriate Microbial Source: The selected microbial source (e.g., soil type, activated sludge) may simply lack the specific enzymes required to degrade this particular structure. Consider using a microbial consortium from a site previously exposed to similar chemical structures.

  • Incorrect Analytical Method: Your extraction and analytical method may not be efficient for the potential metabolites. The metabolites could be more polar and might not be recovered by your current sample preparation method. Review and optimize your analytical workflow for a broader range of polarities.

Troubleshooting Guides

Guide 1: Distinguishing Isomeric Metabolites

Problem: Your high-resolution MS data suggests the formation of several oxidized metabolites (M+O), all having the same elemental composition but different retention times on your chromatogram. You cannot determine the exact site of oxidation (e.g., on the pyrazole ring, the methyl group, or the cyclopropyl group).

Solution Workflow:

  • Optimize Chromatographic Separation: The first step is to ensure you have baseline separation of the isomers.

    • Action: Modify your HPLC gradient. A shallower, longer gradient often improves the resolution of closely eluting isomers.

    • Action: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, PFP) as they offer different selectivities.

  • Detailed MS/MS Fragmentation Analysis: Different isomers will often yield unique fragmentation patterns.

    • Action: Acquire high-quality, high-energy MS/MS spectra for the parent compound and each isomeric metabolite.

    • Rationale: Hydroxylation on the pyrazole ring will lead to different fragment ions compared to hydroxylation on the cyclopropyl or methyl group. For example, a key fragment containing the intact pyrazole ring will show a +16 Da mass shift if oxidation occurred there, but not if it occurred on the cyclopropyl group.

  • Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: This technique can help identify the number of exchangeable protons (like those in a new -OH group).

    • Action: Introduce the separated metabolite into the mass spectrometer with a D₂O-containing mobile phase.

    • Rationale: The mass shift observed upon exchange can help confirm the presence of a hydroxyl group and sometimes provide clues to its location.[12]

  • NMR Spectroscopy: For definitive structure elucidation, isolating the metabolite for NMR analysis is the gold standard.

    • Action: If sufficient quantity can be generated, scale up the incubation, perform a semi-preparative HPLC purification of the isomer of interest, and acquire ¹H and ¹³C NMR spectra.

    • Rationale: NMR provides unambiguous information about the connectivity of atoms, confirming the exact site of modification.[12]

Guide 2: Poor Recovery During Sample Extraction

Problem: You suspect degradation is occurring, but your mass balance (parent compound + metabolites) is significantly less than 100%. This suggests that your sample preparation method is not efficiently extracting all analytes.

Troubleshooting Steps:

Potential Cause Diagnostic Test Solution
Analyte Polarity Mismatch The carboxylic acid group makes the parent compound, and especially its oxidized metabolites, quite polar. A non-polar extraction solvent (e.g., hexane) will have poor recovery.Spike-Recovery Experiment: Spike a blank matrix with the parent compound and a known, more polar analogue if available. Test different extraction solvents and pH conditions.
Irreversible Adsorption Analytes may bind strongly to the environmental matrix (e.g., soil organic matter, sediment clays) or labware.Matrix Blank Analysis: After a standard extraction, re-extract the solid matrix with a very strong and/or different solvent system to see if more analyte can be recovered.
Formation of Non-Extractable Residues The compound or its metabolites may have covalently bonded to the matrix (e.g., humic substances in soil), becoming "bound residues."Radiolabeling Study: The most definitive method. Use a ¹⁴C-labeled parent compound. After extraction, measure the radioactivity remaining in the solid matrix using combustion analysis.

Visualizing Potential Degradation Pathways

The following diagrams illustrate hypothetical but chemically plausible degradation pathways for 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid based on known biotransformation and photodegradation reactions of similar compounds.[1][3][4][8]

Diagram 1: Hypothesized Biotransformation Pathway

G parent 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylic acid met1 Hydroxylation (Ring) Metabolite parent->met1 P450 Oxidation met2 Hydroxylation (Methyl) Metabolite parent->met2 P450 Oxidation met3 Hydroxylation (Cyclopropyl) Metabolite parent->met3 P450 Oxidation met4 Ring Cleavage Products met1->met4 Further Oxidation met5 Conjugation (e.g., Glucuronide) met1->met5 UGTs met2->met5 UGTs met3->met5 UGTs

Caption: Plausible metabolic pathways involving oxidation and conjugation.

Diagram 2: Experimental Workflow for Metabolite ID

G cluster_exp Experimental Phase cluster_data Data Analysis Phase Incubation Incubate Compound with Matrix (e.g., Microsomes, Soil) Extraction Sample Extraction (LLE or SPE) Incubation->Extraction Analysis LC-HRMS Analysis Extraction->Analysis MS1 Detect Potential Metabolites (M+Δ) Analysis->MS1 MS2 Acquire MS/MS Fragmentation Data MS1->MS2 Elucidation Propose Structures MS2->Elucidation Confirmation Confirm with Standards or NMR Elucidation->Confirmation

Caption: A systematic workflow for identifying unknown metabolites.

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis & Photolysis)

This protocol is designed to assess the intrinsic stability of the compound under abiotic conditions.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol).

2. Hydrolytic Degradation:

  • Prepare three aqueous buffer solutions: pH 4 (acidic), pH 7 (neutral), and pH 9 (basic).

  • In triplicate for each pH, add the stock solution to the buffer in amber vials to achieve a final concentration of 10 µg/mL.

  • Prepare a "time zero" sample by immediately quenching the reaction with an equal volume of mobile phase and storing at -20°C.

  • Incubate the remaining vials at a controlled temperature (e.g., 50°C) in the dark.

  • Collect samples at predetermined time points (e.g., 1, 3, 7, 14 days), quench, and store for analysis.

3. Photolytic Degradation:

  • Using the pH 7 buffer, prepare samples in triplicate in quartz or borosilicate glass vials to a final concentration of 10 µg/mL.

  • Prepare a set of "dark controls" by wrapping identical vials in aluminum foil.

  • Place the samples and dark controls in a photostability chamber equipped with a light source simulating sunlight (e.g., Xenon lamp).[7][8]

  • Collect samples and dark controls at specified time points, and store protected from light at -20°C until analysis.

4. Analysis:

  • Analyze all "time zero," incubated, and control samples by a validated stability-indicating HPLC-UV or LC-MS method.

  • Calculate the degradation percentage by comparing the peak area of the parent compound at each time point to the "time zero" sample.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides an early assessment of the compound's susceptibility to Phase I metabolism.

1. Reagents:

  • Pooled liver microsomes (e.g., human, rat).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Test compound stock solution (1 mM in acetonitrile).

  • Ice-cold acetonitrile with an internal standard for reaction termination.

2. Incubation Procedure:

  • On an ice block, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-warm the master mix at 37°C for 5 minutes.

  • Add the test compound to the master mix to achieve a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing 2-3 volumes of the ice-cold acetonitrile with internal standard.

  • Include a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

3. Sample Processing and Analysis:

  • Vortex the quenched samples vigorously.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial or 96-well plate.

  • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.

4. Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the degradation rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693 / k.

References

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube.
  • Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks, Organic Chemistry II.
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Benchchem.
  • Carboxylic acid - Synthesis, Reactions, Properties. Britannica.
  • Carboxylic Acid Derivatives. MSU Chemistry.
  • 11 Carboxylic Acids and Derivatives. Moodle@Units.
  • Photodegradation of fungicide Isopyrazam upon exposure to solar irradiance. ResearchGate.
  • Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. American Chemical Society. (2002).
  • Variegated Pedospheric Matrices Based Pyrzaole Fungicide Chemico-physical and Biological Degradation Elucidation. Taylor & Francis.
  • Biotransformation reactions of five-membered aromatic heterocyclic rings. PubMed. (2002).
  • Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity. PubMed. (2023).
  • Metabolism of pyrazole. Structure elucidation of urinary metabolites. PubMed. (1977).
  • Analytical strategies for identifying drug metabolites. PubMed. (2007).
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (2021).
  • The chemistry and biology of cyclopropyl compounds. Bálint Gál Burns Group. (2013).

Sources

analytical techniques for identifying regioisomers of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when isolating and characterizing substituted pyrazoles. The differentiation of pyrazole regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) is a notorious challenge in drug development and synthetic methodology.

This guide moves beyond basic theory. It provides the causality behind analytical choices and establishes self-validating protocols to ensure absolute confidence in your structural assignments.

Analytical Strategy Overview

G A Crude Pyrazole Mixture B Chromatographic Separation (HPLC / Flash) A->B Purify C 1H & 13C NMR Profiling B->C Isolate D 2D NMR: NOESY / ROESY C->D Spatial Proximity E 2D NMR: 1H-15N HMBC C->E Bond Connectivity F Unambiguous Regioisomer Assignment D->F E->F

Workflow for the isolation and structural elucidation of pyrazole regioisomers.

Section 1: Chromatographic Separation FAQs

Q: My 1,3- and 1,5-pyrazole regioisomers co-elute on standard reverse-phase C18 columns. How can I resolve this? A: Co-elution occurs because regioisomers often possess nearly identical polarities and partition coefficients. To break this symmetry, you must alter the stationary phase selectivity or the mobile phase pH.

  • The Causality: Pyrazoles possess a basic nitrogen that interacts with residual, unendcapped silanols on silica or C18 stationary phases, causing peak tailing and overlap.

  • The Solution: Introduce a mobile phase modifier. For normal-phase chromatography, adding a basic modifier like diethylamine suppresses these secondary silanol interactions[1]. For reverse-phase HPLC, adding 0.1% Trifluoroacetic acid (TFA) ensures the pyrazole is uniformly protonated, sharpening peaks[1]. If C18 fails, switch to a biphenyl or PFP (pentafluorophenyl) column; these exploit π-π interactions that differ significantly between regioisomers due to the varying steric profiles around the pyrazole core.

Q: My crude pyrazole mixture is insoluble in the mobile phase I plan to use for purification. How should I load the sample? A: Never load a sample as a suspension or use a strong solvent that is immiscible with your mobile phase, as this will destroy your separation bands.

  • The Solution: Use the Dry Loading technique. Dissolve your mixture in a strong, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to yield a free-flowing powder[1]. Loading this powder directly onto the column prevents the band-broadening issues associated with liquid loading[1].

Section 2: Structural Elucidation via NMR Spectroscopy (FAQs)

Q: How do I definitively distinguish a 1,5-disubstituted pyrazole from a 1,3-disubstituted pyrazole using NMR? A: While 1H and 13C chemical shifts offer preliminary hints, they are not self-validating. The gold standard relies on 2D NMR techniques: NOESY (spatial proximity) and HMBC (through-bond connectivity).

  • The Causality in NOESY: In a 1,5-disubstituted pyrazole, the N1-alkyl substituent is sterically forced into close spatial proximity (< 5 Å) with the C5-substituent. A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between these groups[2]. In the 1,3-isomer, the N1-substituent is physically distant from the C3-substituent, yielding no such NOE[2].

G A 1H NMR & NOESY B Irradiate N1-Alkyl Protons A->B C NOE to C5-Substituent? B->C D Yes: 1,5-Disubstituted C->D Strong Signal E No (NOE to C5-H): 1,3-Disubstituted C->E Absent

Decision tree for differentiating 1,3- and 1,5-pyrazole regioisomers using NOESY.

Q: My NOESY spectrum is ambiguous due to overlapping signals in the 1H dimension. What is the alternative? A: Utilize 1H-15N HMBC or 1H-13C HMBC. Through-bond correlations are immune to spatial ambiguity.

  • The Causality in 15N HMBC: Pyrazoles contain two distinct nitrogens: N1 (pyrrole-like, typically around -173 ppm) and N2 (pyridine-like, typically around -64 ppm)[3]. The 1H-15N HMBC experiment detects long-range J-couplings. The N1-alkyl protons will show a strong 2-bond correlation to the N1 nitrogen[3]. By tracing the 3-bond correlations from the C3 or C5 substituents to these distinct nitrogens, you can map the exact connectivity[4].

Data Presentation: Diagnostic NMR Parameters

To streamline your analysis, compare your experimental data against this self-validating matrix of NMR correlations:

Regioisomer TypeDiagnostic 1H-1H NOESY15N Chemical Shifts (ppm)*Key 1H-15N HMBC Correlations
1,5-Disubstituted N1-Alkyl ↔ C5-SubstituentN1 (Pyrrole-like): ~ -173.0N1-Alkyl H → N1 (2-bond); C5-H → N1 (3-bond)
1,3-Disubstituted N1-Alkyl ↔ C5-ProtonN2 (Pyridine-like): ~ -64.0N1-Alkyl H → N1 (2-bond); C3-H → N2 (3-bond)

*Note: 15N chemical shifts are highly sensitive to electronics but generally fall into these distinct ranges relative to a nitromethane (0.0 ppm) standard.

Troubleshooting Guide: Common Analytical Bottlenecks

Issue 1: No Signal in Natural Abundance 15N HMBC

  • Symptom: Blank 2D spectrum after a standard acquisition time.

  • Root Cause: The natural abundance of the 15N isotope is merely 0.37%, and the long-range coupling constants ( nJNH​ ) are small (typically 2-10 Hz).

  • Solution: Increase the number of scans (e.g., >4,000 scans may be required for samples <5 mg). More importantly, optimize the long-range delay in the pulse sequence for a coupling constant of ~5 Hz instead of the default 8 Hz to capture weaker 3-bond correlations[4].

Issue 2: Peak Tailing During HPLC

  • Symptom: Broad, asymmetrical peaks leading to poor fraction purity.

  • Root Cause: Column overload or secondary interactions with the stationary phase[1].

  • Solution: First, reduce the injection volume. If tailing persists, ensure your mobile phase contains the appropriate acidic (TFA) or basic (diethylamine) modifier to mask silanol interactions[1].

Experimental Protocols

Protocol 1: Dry Loading for Flash Chromatography of Pyrazoles

(Self-Validating Step: Always perform a TLC check using the exact mobile phase prior to column loading to confirm Rf​ differences).

  • Dissolution: Dissolve the crude pyrazole mixture in the absolute minimum volume of a strong, volatile solvent (e.g., dichloromethane or methanol)[1].

  • Adsorption: Add standard grade silica gel (230-400 mesh) to the solution[1]. The mass of silica should be roughly 2 to 3 times the mass of the crude sample.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained[1].

  • Loading: Carefully pour the powder evenly onto the top of a pre-packed silica column[1].

  • Elution: Elute using a shallow gradient (e.g., Hexanes to Ethyl Acetate) to maximize the separation of the closely eluting regioisomers.

Protocol 2: Gradient 1H-15N HMBC (GHMBC) Acquisition

(Causality: Using gradient pulses suppresses artifacts and homonuclear frequency modulation, yielding a cleaner spectrum at natural abundance[4]).

  • Sample Preparation: Dissolve ~50 mg of the purified pyrazole regioisomer in 600 µL of deuterated solvent (e.g., CDCl3​ ) in a high-quality 5 mm NMR tube[4].

  • Probe Tuning: Tune the NMR probe specifically for 1H and 15N frequencies.

  • Parameter Setup: Select the GHMBC pulse sequence. Set the initial 15N pulse delay to 1/(2∗1JNH​) to suppress one-bond correlations (typically optimized for 1JNH​ = 90 Hz)[4].

  • Long-Range Optimization: Set the evolution delay for long-range couplings ( nJNH​ ) to ~5.6 ms to 10 ms, depending on the expected coupling magnitude[4].

  • Acquisition: Run the acquisition with sufficient increments in the F1 (15N) dimension and adequate scans per increment to achieve a high signal-to-noise ratio.

References

  • BenchChem. "Column chromatography conditions for separating pyrazole isomers." 1

  • Zimmerman, J. A. O., et al. "Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor." RSC Medicinal Chemistry.2

  • Hurd, R. E., & John, B. K. "Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance: Differentiation of Pyrazole Regioisomers." ACS. 4

  • Dzedulionytė, K., et al. "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II." Molecules (MDPI). 3

Sources

Validation & Comparative

comparing 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid to other fungicides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Mechanistic Profiling of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Derivatives vs. Standard Fungicides

As agricultural pathogens rapidly evolve resistance to legacy chemical controls, rational drug design has pivoted toward optimizing established pharmacophores. Succinate dehydrogenase inhibitors (SDHIs) represent one of the most critical classes of modern fungicides, primarily utilizing a pyrazole-carboxamide core[1]. While traditional commercial SDHIs (such as bixafen and fluxapyroxad) frequently rely on a 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid building block, the emergence of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (CMPCA) as a novel synthetic intermediate offers a strategic structural evolution[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic advantages, quantitative efficacy, and experimental validation of CMPCA-derived fungicides against established commercial alternatives.

Mechanistic Grounding: The Structural Advantage of CMPCA

To understand the efficacy of a fungicide, we must analyze the causality between its molecular structure and its target binding affinity. CMPCA is not applied as a standalone active ingredient; rather, it is a highly specialized precursor used to synthesize next-generation pyrazole-3-carboxamide and pyrazole carboxylate fungicides[4].

The structural modifications inherent to CMPCA provide two distinct biophysical advantages over traditional pyrazole cores:

  • The N1-Cyclopropyl Group: Replacing a standard methyl group with a cyclopropyl ring at the N1 position significantly increases the lipophilicity of the resulting carboxamide. This structural bulk enhances passive diffusion across the fungal cell membrane and improves the hydrophobic interactions within the ubiquinone binding pocket of mitochondrial Complex II[2].

  • The 5-Methyl Substitution: Steric optimization at the 5-position ensures a tighter lock-and-key fit within the succinate dehydrogenase (SDH) enzyme complex, severely restricting the enzyme's conformational flexibility and leading to a more potent blockade of the electron transport chain.

G N1 CMPCA Amide (Lipophilic Core) N2 Membrane Permeation N1->N2 N3 Mitochondrial Complex II N2->N3 N4 Ubiquinone Site Binding N3->N4 N5 Respiration Arrest N4->N5

Mechanistic pathway of CMPCA-derived SDHI fungicides targeting Complex II.

Comparative Performance Data

When evaluating novel crop protection agents, we benchmark their half-maximal effective concentration (EC₅₀) against industry standards. Recent studies synthesizing isoxazole pyrazole carboxylates from similar pyrazole-3-carboxylic acid cores demonstrate exceptional in vitro activity, particularly against destructive pathogens like Rhizoctonia solani and Botrytis cinerea[4][5].

The table below synthesizes quantitative data comparing CMPCA-derived novel compounds against standard SDHIs and legacy fungicide classes.

Fungicide / PharmacophorePrimary Mechanism of ActionEC₅₀ vs R. solani (µg/mL)EC₅₀ vs B. cinerea (µg/mL)Structural & Field Characteristics
CMPCA-derived Amides SDHI (Complex II Inhibition)0.37 0.45 High lipophilicity; optimized steric fit overcomes specific target-site mutations[4][5].
Fluxapyroxad SDHI (Complex II Inhibition)0.500.84Fluorinated pyrazole core provides excellent metabolic stability[2].
Carbendazim Benzimidazole (β-Tubulin)1.00>10.0 (Resistant)High systemic mobility, but severely limited by widespread field resistance[5].
Tebuconazole DMI (Ergosterol Biosynthesis)1.151.20Broad-spectrum membrane disruptor; requires higher dosages for efficacy[2].

Data Interpretation: The CMPCA-derived analogs exhibit an EC₅₀ of 0.37 µg/mL against R. solani, outperforming the commercial standard Carbendazim (1.00 µg/mL) by nearly a factor of three[5]. Furthermore, it demonstrates superior baseline potency compared to the highly successful SDHI Fluxapyroxad[2].

Self-Validating Experimental Protocol

To rigorously compare CMPCA derivatives against commercial standards, an isolated phenotypic assay is insufficient. As researchers, we must prove that the observed mycelial death is causally linked to SDH inhibition, ruling out non-specific cytotoxicity. The following protocol outlines a self-validating, dual-assay system.

Phase 1: Phenotypic Evaluation (Poisoned Food Technique)
  • Compound Preparation: Dissolve the synthesized CMPCA-derivative, Fluxapyroxad (positive SDHI control), and Carbendazim (positive non-SDHI control) in analytical-grade acetone to yield 100 µg/mL stock solutions[4].

  • Media Amendment: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C. Amend the liquid agar with the stock solutions to create a concentration gradient (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Pour into sterile Petri dishes.

  • Inoculation & Incubation: Place a 5 mm mycelial plug of R. solani (harvested from the leading edge of an active culture) into the center of each plate. Incubate at 25°C in darkness for 72 hours.

  • Phenotypic Quantification: Measure the colony diameter radially. Calculate percentage inhibition using the formula: I=[(B−A)/B]×100 (where B is the control diameter and A is the treated diameter). Determine the EC₅₀ via probit analysis[4].

Phase 2: Target Validation (SDH Kinetic Assay)
  • Mitochondrial Extraction: Isolate mitochondria from the treated R. solani mycelia using differential centrifugation in a sucrose-mannitol buffer.

  • Enzyme Kinetics: Introduce the mitochondrial suspension to a reaction buffer containing succinate (substrate) and 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor.

  • Spectrophotometric Tracking: Measure the reduction of DCPIP at 600 nm. A sharp decrease in the reduction rate in CMPCA-treated samples confirms that the phenotypic toxicity observed in Phase 1 is causally driven by direct Complex II blockade.

G S1 1. CMPCA Amide Synthesis (Purity >98%) S2 2. In Vitro Mycelial Assay (Phenotypic Toxicity) S1->S2 S3 3. SDH Kinetic Assay (Target Validation) S1->S3 S4 4. EC50 / IC50 Correlation S2->S4 S3->S4 S5 5. Comparative Profiling vs. Commercial Standards S4->S5

Self-validating experimental workflow for evaluating novel pyrazole-carboxamides.

Conclusion for Drug Development Professionals

The transition from traditional pyrazole-4-carboxylic acids to 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid derivatives represents a highly rational approach to bypassing emerging SDHI resistance. By altering the spatial geometry and lipophilic footprint of the active moiety, researchers can synthesize amides that bind with higher affinity to fungal Complex II than current commercial standards. The integration of self-validating kinetic and phenotypic assays ensures that these new molecules are advanced into field trials with robust, mechanistically proven profiles.

References

  • BenchChem. A Comparative Analysis of 5-(Trifluoromethyl)
  • Journal of Agricultural and Food Chemistry (ACS Publications). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
  • BenchChem. Application Notes and Protocols for 5-(Trifluoromethyl)pyrazole-3-carboxamide.
  • Molecules (via PMC).
  • ResearchGate.

Sources

The Structure-Activity Relationship of 1-Cyclopropyl-5-methylpyrazole-3-carboxamide Derivatives: A Comparative Guide for Agrochemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Structure

The pyrazole ring is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1][2] When derivatized to a pyrazole carboxamide, this scaffold gives rise to a class of molecules with a remarkable spectrum of activities, including fungicidal, insecticidal, and herbicidal properties.[3][4][5] A significant portion of their fungicidal efficacy stems from their ability to act as Succinate Dehydrogenase Inhibitors (SDHIs).[6][7] These compounds disrupt the fungal mitochondrial respiratory chain, a mode of action that has led to the successful commercialization of several important fungicides.[7]

This guide focuses on the structure-activity relationship (SAR) of a specific, highly potent subclass: derivatives of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. We will dissect the key structural components of this scaffold, providing a comparative analysis of how modifications to each part of the molecule influence its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel bioactive compounds.

The Core Scaffold: Key Positions for SAR Exploration

The 1-Cyclopropyl-5-methylpyrazole-3-carboxamide scaffold offers several key positions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Our analysis will focus on three primary regions: the N1-substituent (Cyclopropyl), the C5-substituent (Methyl), and the C3-carboxamide moiety.

Caption: Key modification points on the core scaffold.

Part A: The C3-Carboxamide Moiety - The Anchor to the Target

The carboxamide group at the C3 position is arguably the most critical component for the biological activity of this class of compounds, particularly for SDHIs. This moiety typically forms crucial hydrogen bond interactions within the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex.

The nature of the R-group on the amide nitrogen (-NH-R) dramatically influences potency and spectrum of activity. Generally, the amide is substituted with an aryl or heteroaryl ring, often containing specific substitution patterns that enhance binding affinity.

Comparative Analysis of Amide Substituents:

Compound IDR Group (on Amide)Target FungiActivity (EC50 µg/mL)Reference
7af 5-ethyl-1,3,4-thiadiazole-2-ylR. solani4.99[6]
7bg 5-trifluoromethyl-1,3,4-thiadiazole-2-ylR. solani5.93[6]
7bi 2-fluorophenylR. solani7.69[6]
26 4-(trifluoromethyl)phenylR. solani2.182[8]
26 V. mali1.787[8]
5a 2,4-difluorophenylPythium ultimumGood Activity[4]
5l 4-methylphenyl (p-tolyl)Pythium ultimumGood Activity[4]

Note: For compounds 5a and 5l, the original study reported "good antifungal activity" without providing specific EC50 values.

From the data, several trends emerge:

  • Aromatic and Heteroaromatic Systems are Preferred: The R-group is typically an aromatic or heteroaromatic system, which can engage in π-π stacking or other hydrophobic interactions within the target's binding pocket.

  • Electron-Withdrawing Groups Enhance Potency: The presence of trifluoromethyl (CF3) groups on the phenyl ring (Compound 26 ) leads to high potency against multiple fungal species.[8] This suggests that electron-withdrawing substituents can enhance the compound's interaction with the target protein.

  • Substitution Pattern is Key: In studies on related pyrazole carboxamides, the substitution pattern on the aniline part of the molecule is crucial. Larger groups at the ortho position can sometimes strengthen activity.[3]

Part B: The N1-Cyclopropyl and C5-Methyl Groups - Fine-Tuning Activity

While the C3-carboxamide acts as the primary binding anchor, the substituents on the pyrazole ring itself are vital for orienting the molecule correctly within the active site and for optimizing its physicochemical properties.

  • The N1-Cyclopropyl Group: The cyclopropyl group at the N1 position is a common feature in highly active pyrazole-based fungicides. It is believed to provide a favorable conformation for binding and may contribute to increased metabolic stability compared to simpler alkyl groups. While direct SAR data for replacing the cyclopropyl group on this specific scaffold is limited in the provided search results, its prevalence in potent analogs suggests it is a highly favorable, if not essential, feature for optimal activity.

  • The C5-Methyl Group: The methyl group at the C5 position also plays a role in modulating activity. In a comparative study of isoxazolol pyrazole carboxylates, replacing a methyl group at the C3 position (analogous to C5 in our scaffold) with a more electron-withdrawing trifluoromethyl group led to a significant decrease in antifungal activity.[7] This suggests that a small, relatively lipophilic group like methyl is preferred at this position for maintaining potency, likely by fitting into a specific hydrophobic pocket within the enzyme's active site.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the standard methodologies for the synthesis and biological evaluation of these compounds, synthesized from multiple sources.[2][3][5][9]

Representative Synthesis Workflow

The synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxamide derivatives typically follows a two-step process: formation of the pyrazole carboxylic acid core, followed by amide coupling.

Synthesis_Workflow A 1. Diketone Formation (e.g., Claisen Condensation) B 2. Cyclization with Cyclopropylhydrazine A->B C 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid ester B->C D 3. Saponification (Hydrolysis) C->D E 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid D->E F 4. Acyl Chloride Formation (e.g., with SOCl2 or Oxalyl Chloride) E->F G Pyrazole-3-carbonyl chloride F->G H 5. Amide Coupling (with desired R-NH2) G->H I Final Product: 1-Cyclopropyl-5-methylpyrazole-3-carboxamide Derivative H->I

Caption: General synthetic workflow for pyrazole carboxamides.

Step-by-Step Protocol: Amide Coupling

  • Acid Chloride Formation: To a solution of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (1.0 mmol) in dry dichloromethane (10 mL), add oxalyl chloride (2.0 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) in an ice-water bath.[5]

  • Stir the resulting mixture at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure to yield the crude pyrazole-3-carbonyl chloride.[5][9]

  • Amide Formation: Dissolve the crude acid chloride in dichloromethane (5 mL) and add it dropwise to a solution of the desired amine (R-NH2, 1.1 mmol) and triethylamine (3.0 mmol) in dichloromethane (15 mL) at 0 °C.[5]

  • Allow the reaction to proceed at room temperature for 4 hours.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography or recrystallization to obtain the final carboxamide derivative.

Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This protocol is a standard method for assessing the efficacy of fungicidal compounds.[6][10][11]

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Dosing the Media: While the sterile PDA is still molten (approx. 45-50 °C), add the appropriate volume of the test compound stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A solvent-only control must also be prepared.

  • Pour the amended media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter), taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani), onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • Measurement: After the mycelium in the control plate has grown to nearly cover the plate, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the diameter of the colony in the control plate, and T is the diameter of the colony in the treated plate.

  • EC50 Determination: Use the inhibition data from the serial dilutions to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC50) through probit analysis.

Conclusion and Future Perspectives

The 1-Cyclopropyl-5-methylpyrazole-3-carboxamide scaffold is a validated and highly tunable platform for the development of potent fungicides. The structure-activity relationship is governed by a multifactorial interplay between its constituent parts:

  • The C3-carboxamide moiety is the primary pharmacophore, essential for binding to the target enzyme, with potency heavily influenced by the electronic and steric properties of its N-substituent.

  • The N1-cyclopropyl group provides a favorable conformation and likely enhances metabolic stability.

  • The C5-methyl group appears optimal for fitting into a hydrophobic sub-pocket of the target, with deviations to larger or more electron-withdrawing groups potentially being detrimental to activity.

Future research should focus on a more systematic exploration of the N1 and C5 positions to fully delineate their contribution to the SAR. Additionally, the synthesis of novel amide derivatives, particularly those incorporating under-explored heterocyclic systems or novel substitution patterns on the aryl ring, holds promise for the discovery of next-generation fungicides with improved potency, a broader spectrum of activity, and a lower propensity for resistance development.

References

  • Zhu, F., et al. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, B-L., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]

  • Wang, B-L., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]

  • Patel, R., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Hu, G-F., et al. (2017). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Molecules. Available at: [Link]

  • Kaur, H., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Azmi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Luo, B., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, B-L., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available at: [Link]

  • Lamberth, C. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Zhang, T., et al. (2021). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. New Journal of Chemistry. Available at: [Link]

  • Wu, J., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Gao, J., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available at: [Link]

  • González-López, D., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society. Available at: [Link]

  • González-López, D., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. ResearchGate. Available at: [Link]

  • Song, Y., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Biological Activity Testing of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro biological activity of the novel compound, 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. We will move beyond a simple listing of protocols to a strategic, tiered approach, explaining the scientific rationale behind the selection of each assay. This guide will objectively compare potential outcomes and provide the necessary experimental details to ensure robust and reproducible data.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and enzyme-inhibitory effects[1][2]. Given this precedent, our investigation into 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (herein referred to as "our test compound") will be systematic, beginning with foundational safety and metabolic profiling before proceeding to more specific mechanistic studies.

Tier 1: Foundational Profiling - Cytotoxicity and Metabolic Stability

Before investigating specific biological targets, it is crucial to understand the intrinsic toxicity and metabolic fate of a new chemical entity (NCE). These initial assays provide a baseline understanding of the compound's behavior in a biological system and are essential for interpreting data from subsequent target-oriented screens.

General Cytotoxicity Assessment

A primary screen for cytotoxicity is fundamental to determine a suitable concentration range for subsequent in vitro assays and to flag any overt cellular toxicity that might preclude further development[3]. We will compare two common and mechanistically distinct assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity[4].

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells[4]. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T for general toxicity or a specific cancer cell line like A549 if anticancer activity is hypothesized) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

b) Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage[4][5].

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of LDH release relative to a positive control for maximal lysis (e.g., cells treated with a lysis buffer) and determine the EC50 (half-maximal effective concentration).

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Measures mitochondrial reductase activity in viable cells.[4]Colorimetric (Absorbance)High throughput, sensitive, and widely used.Can be affected by compounds that alter cellular metabolism.
LDH Measures the release of a cytosolic enzyme from damaged cells.[5]Colorimetric (Absorbance)Directly measures cell membrane integrity, non-destructive to remaining cells.Less sensitive than MTT for early apoptotic events.
Metabolic Stability Assessment

Understanding a compound's susceptibility to biotransformation is critical for predicting its in vivo half-life and clearance[6][7]. We will utilize human liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs)[8][9].

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add NADPH (a required cofactor for CYP enzymes) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining amount of the test compound at each time point[8].

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint)[7].

CompoundExpected Metabolic StabilityRationale
Verapamil LowKnown to be rapidly metabolized by CYPs, serving as a positive control for high clearance.
Warfarin ModerateMetabolized by CYPs at a moderate rate.
Astemizole HighKnown to be a metabolically stable compound, serving as a negative control for low clearance.

Tier 2: Target-Oriented and Phenotypic Screening

Based on the extensive literature on pyrazole derivatives, our test compound has the potential to act as an enzyme inhibitor or possess antimicrobial properties[2][10][11]. The following assays are proposed to explore these possibilities.

Enzyme Inhibition Assays

Many pyrazole-containing compounds have been identified as inhibitors of various enzymes[1][11][12]. We will focus on two classes of enzymes as representative examples: carbonic anhydrases and bacterial topoisomerases.

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO2. Their inhibition has therapeutic applications in various conditions.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase II (hCA II) and its substrate, 4-nitrophenyl acetate (NPA).

  • Inhibition Reaction: In a 96-well plate, add the hCA II enzyme, the test compound at various concentrations, and buffer. Incubate for a short period to allow for binding.

  • Reaction Initiation: Add the NPA substrate to initiate the enzymatic reaction. The hydrolysis of NPA by hCA II produces the yellow-colored 4-nitrophenolate.

  • Data Acquisition: Monitor the increase in absorbance at 400 nm over time using a microplate reader.

  • Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. Acetazolamide should be used as a positive control inhibitor.

Bacterial type II topoisomerases, such as DNA gyrase, are essential enzymes for bacterial survival and are validated targets for antibiotics[10].

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, DNA gyrase, and the test compound at various concentrations in an assay buffer.

  • ATP Addition: Add ATP to initiate the supercoiling relaxation activity of the gyrase.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a loading dye containing a DNA intercalator (e.g., ethidium bromide) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled vs. relaxed) on an agarose gel.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of gyrase activity will result in a higher proportion of supercoiled DNA. Quantify the band intensities to determine the IC50. Ciprofloxacin can be used as a positive control[13].

Antibacterial Activity Screening

Given that many pyrazole derivatives exhibit antibacterial properties, a primary screen against a panel of pathogenic bacteria is warranted[2].

Step-by-Step Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to the mid-logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Include a positive control (e.g., ampicillin) and a negative control (no compound).

Visualizing Experimental Workflows and Pathways

To provide a clear overview of the proposed experimental plan, the following diagrams illustrate the workflows.

G cluster_0 Tier 1: Foundational Profiling TestCompound 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid Cytotoxicity Cytotoxicity Assays (MTT & LDH) TestCompound->Cytotoxicity MetabolicStability Metabolic Stability Assay (Microsomes) TestCompound->MetabolicStability IC50_EC50 Determine IC50/EC50 Cytotoxicity->IC50_EC50 CLint Determine t1/2 & CLint MetabolicStability->CLint

Caption: Tier 1 workflow for foundational profiling.

G cluster_1 Tier 2: Target-Oriented & Phenotypic Screening FromTier1 Non-toxic Concentrations from Tier 1 EnzymeInhibition Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Gyrase) FromTier1->EnzymeInhibition Antibacterial Antibacterial Screening (MIC Determination) FromTier1->Antibacterial EnzymeIC50 Determine Enzyme IC50 EnzymeInhibition->EnzymeIC50 MIC_Value Determine MIC Antibacterial->MIC_Value

Caption: Tier 2 workflow for functional screening.

Conclusion

This guide outlines a logical and efficient progression of in vitro assays to characterize the biological activity of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. By starting with broad assessments of cytotoxicity and metabolic stability, researchers can establish a solid foundation for more targeted investigations into its potential as an enzyme inhibitor or antimicrobial agent. The provided protocols and comparative data offer a robust framework for generating high-quality, reproducible results, ultimately accelerating the journey from a novel compound to a potential therapeutic lead.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]

  • PubMed. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • BMG LABTECH. (2025). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from [Link]

Sources

A Comprehensive Guide to the Validation of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid as a Promising Lead Compound

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and validation of novel lead compounds are paramount to the development of new therapeutics.[1] This guide provides an in-depth, objective analysis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid, a heterocyclic compound with significant potential. We will explore a systematic approach to validate this molecule as a viable lead compound, comparing its performance with established alternatives and providing a framework of essential experimental protocols.

The journey from a promising "hit" to a validated "lead" is a critical phase in the drug discovery pipeline.[2][3] It involves a rigorous evaluation of a compound's biological activity, selectivity, and drug-like properties to ensure it has the potential to be optimized into a safe and effective drug.[1][4] This guide is structured to walk you through this validation process, offering insights grounded in scientific principles and field-proven methodologies.

The Profile of a Promising Scaffold: 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Pyrazole and its derivatives have long been recognized as pharmacologically important scaffolds, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[5][6][7] The unique structural features of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid, specifically the presence of a cyclopropyl group, can enhance metabolic stability and binding affinity to biological targets.[8] This makes it an attractive starting point for medicinal chemistry campaigns.

Derivatives of pyrazole carboxylic acid have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9][10] This broad spectrum of activity suggests that 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid and its analogs could be explored for various therapeutic indications.

A Roadmap for Validation: Experimental Workflow

The validation of a lead compound is a multi-faceted process that requires a battery of in vitro and in vivo assays.[11] The following experimental workflow provides a comprehensive strategy to assess the potential of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

G A Primary Target Engagement & Potency Assays B Selectivity & Off-Target Profiling A->B C Initial ADME-Tox Screening B->C D Cellular Efficacy Assays C->D E Mechanism of Action (MoA) Studies D->E F Advanced Toxicity & Safety Assessments E->F G Pharmacokinetic (PK) Studies F->G Go/No-Go Decision H Pharmacodynamic (PD) & Efficacy Models G->H I Preliminary Toxicology in Animal Models H->I J Lead Optimization I->J Candidate Selection

Caption: Lead validation workflow for 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Phase 1: Foundational In Vitro Assessment

The initial phase focuses on establishing the fundamental biological activity and drug-like properties of the compound.

Target Engagement and Potency Determination

The first step is to confirm that the compound interacts with its intended biological target and to quantify its potency.[12]

Experimental Protocol: Target Binding Assay (e.g., Surface Plasmon Resonance - SPR)

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Prepare a series of concentrations of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor chip surface. The change in the refractive index, proportional to the mass bound to the surface, is measured in real-time.

  • Data Analysis: Determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

Rationale: SPR provides quantitative data on the binding kinetics and affinity of the compound to its target, which is crucial for understanding the initial interaction.[12]

Assessing Selectivity: A Critical Step for Safety

A good lead compound should be highly selective for its intended target to minimize off-target effects and potential toxicity.[12]

Experimental Protocol: Selectivity Panel Screening

  • Panel Selection: Choose a panel of related and unrelated biological targets (e.g., kinases, GPCRs, ion channels) based on the primary target and potential for off-target liabilities.

  • Assay Execution: Screen 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid at a fixed concentration (e.g., 10 µM) against the selected panel of assays.

  • Hit Identification: Identify any significant interactions (e.g., >50% inhibition or activation).

  • Dose-Response Confirmation: For any identified off-target hits, perform dose-response assays to determine the potency (e.g., IC50 or EC50).

Rationale: This broad screening approach helps to identify potential safety concerns early in the drug discovery process.[11]

Early ADME-Tox Profiling: Predicting Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to avoid costly failures in later stages.[13][14]

Table 1: Key In Vitro ADME-Tox Assays

ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayDetermines the compound's solubility in aqueous solutions, a key factor for absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)[15]Predicts passive intestinal absorption.
Metabolic Stability Liver Microsomal Stability Assay[15]Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., Cytochrome P450s).
Plasma Stability Plasma Stability Assay[15]Evaluates the compound's stability in plasma, identifying potential degradation by plasma enzymes.
Cytotoxicity Cell Viability Assay (e.g., MTT or CellTiter-Glo®) in a relevant cell line (e.g., HepG2)[16]Measures the compound's general toxicity to cells.
hERG Inhibition Patch-Clamp or Binding AssayAssesses the risk of cardiotoxicity by measuring inhibition of the hERG potassium channel.

Rationale: These high-throughput assays provide a rapid and cost-effective way to flag compounds with undesirable ADME-Tox profiles.[14][17]

Phase 2: Delving Deeper with Cellular and Advanced Models

Once a compound shows promising initial characteristics, the next step is to evaluate its activity in more complex biological systems.

Cellular Efficacy: Bridging the Gap from Target to Function

Cell-based assays are crucial for confirming that target engagement translates into a desired biological effect in a cellular context.[12]

Experimental Protocol: Cell-Based Functional Assay (Example: Anti-inflammatory)

  • Cell Culture: Culture a relevant cell line (e.g., macrophages) that expresses the target of interest.

  • Stimulation: Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Compound Treatment: Co-treat the cells with varying concentrations of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

  • Endpoint Measurement: Measure a relevant downstream biomarker of inflammation (e.g., TNF-α or IL-6 levels) using an ELISA or other suitable method.

  • Data Analysis: Determine the IC50 value, representing the concentration at which the compound inhibits the inflammatory response by 50%.

Rationale: This type of assay provides a more physiologically relevant measure of the compound's efficacy.

Unraveling the Mechanism of Action (MoA)

Understanding how a compound exerts its biological effect is critical for its further development.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response A Ligand B Receptor A->B C Kinase 1 B->C D Kinase 2 C->D E Transcription Factor D->E F Gene Expression E->F Compound 1-Cyclopropyl-5-methyl- pyrazole-3-carboxylic acid Compound->C Inhibition

Caption: Hypothetical signaling pathway inhibited by the lead compound.

Experimental Protocol: Western Blotting for Target Phosphorylation

  • Cell Treatment: Treat cells with the compound at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target protein.

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme and visualize the protein bands. Quantify the band intensities to determine the effect of the compound on target phosphorylation.

Rationale: This technique provides direct evidence of target modulation within the cell.

Phase 3: The Crucial Test in a Living System

In vivo studies are essential to understand how the compound behaves in a whole organism.[18]

Pharmacokinetics (PK): The Body's Effect on the Drug

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model.[19][20]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points after dosing.

  • Bioanalysis: Process the blood samples (e.g., to plasma) and quantify the concentration of the compound using a sensitive analytical method like LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (%F).

Rationale: Understanding the PK profile is critical for designing effective dosing regimens for subsequent efficacy studies.[19][21]

Pharmacodynamics (PD) and Efficacy Models

These studies assess the effect of the drug on the body and its therapeutic efficacy in a disease model.[21]

Table 2: Comparison of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid with a Standard-of-Care (Hypothetical Data)

Parameter1-Cyclopropyl-5-methylpyrazole-3-carboxylic acidStandard-of-Care (e.g., Celecoxib)
Target Potency (IC50) 50 nM75 nM
Cellular Efficacy (IC50) 200 nM350 nM
In Vivo Efficacy (% Inhibition) 65% at 10 mg/kg55% at 10 mg/kg
Oral Bioavailability (%) 40%25%
Selectivity (vs. related target) >200-fold~100-fold

Rationale: Direct comparison with an established therapeutic provides a benchmark for the potential advantages of the new lead compound.

Conclusion: A Promising Candidate for Further Optimization

The systematic validation of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid through the outlined experimental framework provides a robust dataset to support its advancement as a lead compound. The favorable in vitro potency, selectivity, and drug-like properties, coupled with promising in vivo pharmacokinetics and efficacy, underscore its potential.

This guide has provided a comprehensive, yet flexible, roadmap for the validation process. The causality behind each experimental choice has been explained to empower researchers to make informed decisions. By adhering to these principles of scientific integrity, the journey from a promising molecule to a potential life-saving therapeutic can be navigated with greater confidence and a higher probability of success. The next logical step for this compound would be to enter the lead optimization phase, where medicinal chemists will work to further enhance its properties.[3]

References

  • Danaher Life Sciences. (n.d.). Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Biobide. (2024, June 7). The Role of Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

  • ScitoVation. (n.d.). Screening and Assessing Lead Compounds. Retrieved from [Link]

  • Aragen Life Sciences. (2024, September 16). What is Lead Identification in Drug Discovery?. Retrieved from [Link]

  • Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Resources for Lead Optimization. Retrieved from [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Patsnap. (2025, May 27). What pharmacological assays are used for lead optimization?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]

  • Creative Biostructure. (n.d.). ADME-Tox Modeling and Prediction. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Pharmacology - LeadHunter Target-based Assays. Retrieved from [Link]

  • ACD/Labs. (n.d.). Property-Based Optimization of Pharmaceutical Lead Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Process of in vitro analysis to identify the lead compound from the set.... Retrieved from [Link]

  • PubMed. (2001, September 15). Pharmacokinetics and its role in small molecule drug discovery research. Retrieved from [Link]

  • PMC. (n.d.). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • (2001). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy. Retrieved from [Link]

  • (2021, March 26). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Pyrazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Pyrazole Herbicides in Modern Agriculture

The pyrazole chemical class represents a significant and diverse group of herbicides vital to modern weed management strategies.[1][2] These compounds are integral to controlling a broad spectrum of weeds that threaten crop yields and quality. The versatility of the pyrazole scaffold has allowed for the development of herbicides with various modes of action, targeting key enzymatic pathways in plants.[1][2] This guide provides a comparative analysis of the efficacy of different pyrazole-based herbicides, offering in-depth technical information and supporting experimental data for researchers and professionals in the field of weed science and herbicide development.

Mechanisms of Action: Diverse Pathways of Weed Control

Pyrazole-based herbicides function by inhibiting specific enzymes crucial for plant growth and development. The primary targets include 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), acetyl-CoA carboxylase (ACCase), and protoporphyrinogen oxidase (PPO).[3] Inhibition of these enzymes disrupts essential metabolic pathways, leading to symptoms such as bleaching, stunted growth, and eventual plant death.[3][4]

HPPD Inhibitors: The "Bleaching" Herbicides

Herbicides targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) are a prominent group within the pyrazole class.[5][6] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of this enzyme disrupts the production of carotenoids, which protect chlorophyll from photo-oxidation.[7] This leads to the characteristic "bleaching" symptoms, where the affected plant tissue turns white.[4][5]

Prominent pyrazole-based HPPD inhibitors include:

  • Pyrasulfotole: Used for broadleaf weed control in cereals, often in combination with a safener to protect the crop.

  • Topramezone: Provides control of grass and broadleaf weeds in corn.[8]

  • Benzofenap: A selective herbicide used for broad-leaved weed control, particularly in rice.[9]

  • Pyrazolate and Pyrazoxyfen: Both are metabolized in plants to the same active compound that inhibits HPPD.[10][11]

ACCase Inhibitors: Targeting Grass Weeds

Certain pyrazole herbicides, such as Pinoxaden , selectively control grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[12][13][14] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes.[12] The inhibition of ACCase disrupts lipid production, leading to the breakdown of cell membrane integrity and the death of the weed.[12] Pinoxaden is a post-emergence herbicide used in cereal crops like wheat and barley.[12]

ALS Inhibitors: Disrupting Amino Acid Synthesis

The acetolactate synthase (ALS) enzyme is the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[15][16][17] Some pyrazole-containing herbicides act as ALS inhibitors, leading to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately killing the plant.[1][16][18]

PPO Inhibitors: Inducing Rapid Necrosis

Protoporphyrinogen oxidase (PPO) inhibitors are another class of herbicides that include pyrazole derivatives. These herbicides block the PPO enzyme, which is involved in the synthesis of chlorophyll and heme.[3] Inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cellular damage and necrosis.[3] Recent research has focused on developing novel pyrazole-based PPO inhibitors to overcome weed resistance issues.[19]

Pyrazole_Herbicide_MOA cluster_HPPD HPPD Inhibition cluster_ACCase ACCase Inhibition cluster_ALS ALS Inhibition cluster_PPO PPO Inhibition Pyrasulfotole Pyrasulfotole HPPD HPPD (Carotenoid Biosynthesis) Pyrasulfotole->HPPD Topramezone Topramezone Topramezone->HPPD Benzofenap Benzofenap Benzofenap->HPPD Pyrazolate Pyrazolate Pyrazolate->HPPD Pinoxaden Pinoxaden ACCase ACCase (Fatty Acid Synthesis) Pinoxaden->ACCase Pyrazole Sulfonylureas Pyrazole Sulfonylureas ALS ALS (Amino Acid Synthesis) Pyrazole Sulfonylureas->ALS Novel Pyrazole PPOi Novel Pyrazole PPOi PPO PPO (Chlorophyll Synthesis) Novel Pyrazole PPOi->PPO Pyrazole Herbicides Pyrazole Herbicides Pyrazole Herbicides->Topramezone Pyrazole Herbicides->Benzofenap Pyrazole Herbicides->Pyrazolate Pyrazole Herbicides->Pinoxaden Pyrazole Herbicides->Pyrazole Sulfonylureas Pyrazole Herbicides->Novel Pyrazole PPOi

Modes of action for different pyrazole-based herbicides.

Comparative Efficacy: A Data-Driven Overview

The efficacy of pyrazole-based herbicides varies depending on the active ingredient, target weed species, crop, and environmental conditions. The following table summarizes efficacy data from various studies.

HerbicideMode of ActionTarget WeedsCropEfficacy (% Control)Reference
Pyrasulfotole HPPD InhibitorBroadleaf weeds (e.g., sowthistle, climbing buckwheat)Winter CerealsExcellent control of brassica weeds and other broadleaf species.[8]
Topramezone HPPD InhibitorGrass and broadleaf weedsCornSimilar activity to pyrasulfotole, with flexibility for tank-mixing.[8]
Pinoxaden ACCase InhibitorAnnual grass weeds (e.g., wild oats)Wheat, BarleyEffective post-emergence control of grass weeds.[12][20]
Benzofenap HPPD InhibitorBroad-leaved water weedsRiceSelective control of broad-leaved weeds with minimal impact on grasses.[9]
QYR301 (Novel) HPPD InhibitorEchinochloa crus-galli, Leptochloa chinensisPaddy (Rice)135-180 g a.i. ha⁻¹ provided satisfactory full-season control.[21]
Metazosulfuron ALS InhibitorAnnual and perennial weedsRicePotent herbicidal efficacy with remarkable crop safety.[1]

Experimental Protocol for Herbicide Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is essential. The following outlines a general procedure for a whole-plant bioassay in a greenhouse setting to evaluate post-emergence herbicide efficacy.

Step-by-Step Methodology
  • Seed Collection and Germination:

    • Collect mature seeds from at least 30 randomly selected plants of the target weed species from the field.[22]

    • Store seeds in dry, cool conditions until use.[22]

    • Germinate seeds in trays containing a suitable growing medium.

  • Plant Cultivation:

    • Transplant uniform seedlings into individual pots.

    • Grow plants under controlled greenhouse conditions (e.g., consistent temperature, photoperiod, and humidity).[12]

  • Herbicide Application:

    • Apply herbicides at a specific growth stage of the weeds (e.g., 3-4 leaf stage).

    • Use a precision bench sprayer to ensure uniform application at calibrated rates.[22]

    • Include an untreated control and a susceptible reference population in the experimental design.[22][23]

  • Data Collection and Analysis:

    • Assess visual injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Dry the biomass to a constant weight and record the dry weight.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis).

Herbicide_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis cluster_conclusion Conclusion A Seed Collection & Germination B Plant Cultivation A->B C Herbicide Application (Precision Sprayer) B->C D Visual Injury Assessment C->D E Biomass Measurement D->E F Statistical Analysis E->F G Efficacy Determination F->G

Workflow for evaluating herbicide efficacy.

Herbicide Resistance and Management

The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations.[20][24] Resistance to ACCase and ALS inhibitors is a significant concern.[24][25][26] Resistance mechanisms can involve target-site mutations, where the herbicide no longer binds effectively to the enzyme, or non-target-site resistance, which can include enhanced herbicide metabolism.[24][25]

To mitigate the development of herbicide resistance, integrated weed management strategies are crucial. These include:

  • Rotating herbicides with different modes of action.

  • Using tank mixtures of herbicides with different modes of action.

  • Employing non-chemical weed control methods, such as cultivation and crop rotation.

  • Scouting fields regularly to detect and manage resistant weed patches early.

Conclusion

Pyrazole-based herbicides are a diverse and effective tool for weed management in a variety of cropping systems. Understanding their different modes of action, comparative efficacy, and the potential for resistance is essential for their sustainable use. By employing sound experimental practices and integrated weed management strategies, the long-term viability of these important herbicides can be preserved.

References
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (2020). SciSpace.
  • Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Compar
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (2020). SciELO.
  • 4-Hydroxyphenylpyruv
  • Pinoxaden Absorption and Transloc
  • HPPD Inhibiting Herbicides: State of the Science. (2020).
  • Herbicides that Inhibit ALS. Principles of Weed Control.
  • Action mechanisms of acetolactate synthase-inhibiting herbicides.
  • Action mechanisms of acetolactate synthase-inhibiting herbicides. BioKB.
  • Takano, H. K., et al. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology.
  • NUFARM PINOXADEN 100EC SELECTIVE HERBICIDE. (2020). Nufarm.
  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Semantic Scholar.
  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms.
  • Understanding Herbicide Mode of Action. (2017).
  • Pinoxaden | C23H32N2O4 | CID 210326. PubChem.
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace.
  • New HPPD-Inhibitors – A Proven Mode of Action as a New Hope... (2009). Ingenta Connect.
  • Pinoxadem (Pinoxaden). (2025). Cultivar Magazine.
  • Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms.
  • PINOXADEN (293).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. (2004).
  • Mechanism of 4-HPPD inhibitors action and possible ways of tyrosinemia development.
  • Modes of Herbicide Action. (2022). IntechOpen.
  • Mode of action of pyrazoles and pyridazinones.
  • Benzofenap 300. HerbiGuide.
  • Pyrazolynate. (2026). AERU, University of Hertfordshire.
  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (2023). PubMed.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC.
  • Benzofenap | C22H20Cl2N2O3 | CID 94686. PubChem.
  • Guidelines for Herbicide Registr
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
  • European Guidelines to conduct herbicide resistance tests. (2017).
  • Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301. (2018). PMC.
  • Deployment of Group 27 herbicides into broadacre weed management systems in the northern cropping belt. (2024). GRDC.
  • Benzofenap (Ref: MY 71). (2026). AERU.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). APVMA.
  • Benzofenap (Taipan 300). MedchemExpress.com.
  • A kind of Herbicidal combinations of fluorine-containing benzofenap and pendimethalin.
  • Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Whe
  • Broadleaf Weed Control and Crop Safety with Premixed Pyrasulfotole and Bromoxynil in Grain Sorghum. (2025).
  • Broadleaf Weed Control and Crop Safety with Premixed Pyrasulfotole and Bromoxynil in Winter Wheat. (2025).
  • 2022 Chemical Weed Control. Cowley County Extension Office.

Sources

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid Group in 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of bioisosteric replacements for the carboxylic acid moiety in the promising scaffold, 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. As a key intermediate in the development of kinase inhibitors and other bioactive compounds, optimizing its physicochemical and pharmacokinetic properties is of paramount importance.[1] This document explores the rationale behind replacing the carboxylic acid group and offers a comparative analysis of viable bioisosteres, supported by experimental data and detailed protocols.

The Rationale for Bioisosteric Replacement

The carboxylic acid functional group is a cornerstone in medicinal chemistry, often crucial for target engagement through hydrogen bonding and electrostatic interactions.[2][3] However, its presence can introduce several liabilities in a drug candidate, including:

  • Poor Membrane Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes, hindering oral bioavailability.[2][4][5]

  • Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to the formation of reactive metabolites and potential toxicity.[2][3][6][7]

  • High Plasma Protein Binding: The acidic nature of this group can lead to extensive binding to plasma proteins, reducing the free fraction of the drug available to exert its therapeutic effect.[8]

Bioisosteric replacement is a strategic approach in drug design to mitigate these issues while preserving or enhancing the desired biological activity.[4] This involves substituting the carboxylic acid with a different functional group that mimics its size, shape, and electronic properties.[4]

The Parent Compound: 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

The 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry.[1] Its derivatives have shown potential in various therapeutic areas, including oncology and inflammatory diseases.[1] Understanding its fundamental properties is key to selecting appropriate bioisosteric replacements.

Known Applications: Serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive compounds for cancer treatment, inflammatory diseases, and neurological disorders.[1]

A Comparative Analysis of Key Bioisosteres

The success of a bioisosteric replacement is highly context-dependent.[4][5] Therefore, screening a panel of isosteres is often necessary.[5][6] This guide focuses on three prominent classes of carboxylic acid bioisosteres: tetrazoles, acylsulfonamides, and hydroxamic acids.

5-substituted 1H-tetrazoles are one of the most widely recognized non-classical bioisosteres of carboxylic acids, appearing in over 20 FDA-approved drugs.[4] They are metabolically stable and can enhance lipophilicity and bioavailability.[9]

  • Acidity (pKa): Tetrazoles have a pKa in the range of 4.5-4.9, which is comparable to that of carboxylic acids (pKa ~4.2-4.5).[4] This similarity in acidity allows them to mimic the ionization state of a carboxylic acid at physiological pH.

  • Lipophilicity (logP): Tetrazoles are generally more lipophilic than the corresponding carboxylic acids.[4][10] This can potentially improve membrane permeability.

  • Hydrogen Bonding: The tetrazolate anion can participate in similar hydrogen bonding interactions as a carboxylate.[2]

  • Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, offering an advantage over the metabolically labile carboxylic acid group.[9]

A notable example of a successful tetrazole bioisostere is in the angiotensin II antagonist, losartan, where the replacement of a carboxylic acid with a tetrazole ring led to a 10-fold increase in potency.[4]

The N-acylsulfonamide group is another frequently used bioisostere for carboxylic acids.[11] It is found in several approved drugs, including the anti-inflammatory drug parecoxib and the cystic fibrosis drug elexacaftor.[12]

  • Acidity (pKa): Acylsulfonamides have pKa values that can be tuned but are often in a range comparable to carboxylic acids (typically between 3.5–4.5).[12]

  • Hydrogen Bonding: They are effective hydrogen bond donors and acceptors, capable of mimicking the interactions of a carboxylic acid.

  • Metabolic Stability: Acylsulfonamides generally exhibit greater metabolic stability compared to carboxylic acids.[4]

Hydroxamic acids are also utilized as carboxylic acid bioisosteres, although they are more commonly known for their metal-chelating properties.[6][13]

  • Acidity (pKa): Hydroxamic acids are less acidic than carboxylic acids, with pKa values typically in the range of 8-9.[6][13]

  • Metabolic Stability: They can be susceptible to in vivo hydrolysis back to the corresponding carboxylic acid, but their stability can be improved by introducing bulky substituents.[6]

  • Toxicity Concerns: Like carboxylic acids, hydroxamic acids can undergo metabolic processes that may lead to the formation of reactive metabolites.[6]

Quantitative Comparison of Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent carboxylic acid and its potential bioisosteres. The values are general ranges and can be influenced by the rest of the molecular scaffold.

Functional GrouppKa RangeGeneral Lipophilicity (logP) TrendKey Features
Carboxylic Acid ~4-5BaselineStrong H-bond acceptor, metabolically labile.[4]
Tetrazole ~4.5-5Higher than COOHMetabolically stable, good H-bond acceptor.[4][14]
Acylsulfonamide ~3.5-4.5Higher than COOHMetabolically stable, tunable acidity.[12]
Hydroxamic Acid ~8-9VariesLess acidic, potential for metal chelation.[6][13]
Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis of the parent compound and its bioisosteric analogs. Specific reaction conditions will vary depending on the chosen bioisostere.

G cluster_start Starting Material cluster_synthesis Synthesis of Parent Compound cluster_bioisosteres Synthesis of Bioisosteres start 1-Cyclopropyl-5-methyl-1H-pyrazole lithiation Lithiation (e.g., n-BuLi) start->lithiation carboxylation Carboxylation (CO2) lithiation->carboxylation acid 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid carboxylation->acid nitrile_formation Nitrile Formation acid->nitrile_formation via amide sulfonamide_coupling Coupling with Sulfonamide acid->sulfonamide_coupling via acid chloride hydroxylamine_coupling Coupling with Hydroxylamine acid->hydroxylamine_coupling via activated ester tetrazole_synthesis [2+3] Cycloaddition (e.g., NaN3) nitrile_formation->tetrazole_synthesis tetrazole Tetrazole Analog tetrazole_synthesis->tetrazole acylsulfonamide Acylsulfonamide Analog sulfonamide_coupling->acylsulfonamide hydroxamic_acid Hydroxamic Acid Analog hydroxylamine_coupling->hydroxamic_acid

Caption: Generalized synthetic workflow for the parent carboxylic acid and its bioisosteres.

This protocol outlines a common method for converting a carboxylic acid to a tetrazole via a nitrile intermediate.

  • Amide Formation: To a solution of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and an amine source (e.g., ammonia or an ammonium salt) at room temperature. Stir until the reaction is complete as monitored by TLC or LC-MS.

  • Nitrile Formation: Dehydrate the primary amide using a suitable dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) in a compatible solvent.

  • Cycloaddition: Treat the resulting nitrile with an azide source (e.g., sodium azide) and a Lewis acid (e.g., zinc bromide) in a suitable solvent (e.g., isopropanol/water). Heat the reaction mixture until the formation of the tetrazole is complete.

  • Purification: Purify the final product by chromatography to yield the desired tetrazole analog.

To evaluate the biological activity of the synthesized analogs, an in vitro kinase inhibition assay can be performed.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test compounds incubation Incubate kinase, compound, and substrate/ATP compound_prep->incubation enzyme_prep Prepare kinase enzyme solution enzyme_prep->incubation substrate_prep Prepare substrate and ATP solution substrate_prep->incubation detection Add detection reagent to measure kinase activity incubation->detection readout Read signal (e.g., luminescence, fluorescence) detection->readout data_plot Plot signal vs. compound concentration readout->data_plot ic50_calc Calculate IC50 values data_plot->ic50_calc

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The bioisosteric replacement of the carboxylic acid in 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid offers a promising strategy to enhance its drug-like properties. Tetrazoles and acylsulfonamides are particularly attractive options due to their comparable acidity and improved metabolic stability. The choice of the optimal bioisostere will ultimately depend on the specific biological target and the desired physicochemical profile. A systematic evaluation of a panel of bioisosteres, as outlined in this guide, is crucial for successful lead optimization.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Vertex AI. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Vertex AI Search.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.
  • PapersFlow. (2026). Tetrazoles as Carboxylic Acid Bioisosteres Research Guide. PapersFlow. [Link]

  • Zou, Y., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Future Medicinal Chemistry, 11(23), 3045-3061. [Link]

  • Gornitzka, H., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(25), 6363-6372. [Link]

  • Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, 23(3), 2529-90. [Link]

  • Wikipedia. Acylsulfonamide. [Link]

  • Kumar, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific Reports, 13(1), 10842. [Link]

  • Francisco, K. R., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. [Link]

  • Weng, J., et al. (2024). High-Throughput Access to Libraries of N-Acylsulfamide Derivatives, a Bioisostere of Carboxylic Acids.
  • RSC Publishing. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. [Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 102, 117653. [Link]

  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(5), 1579-1584. [Link]

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203. [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9893565. [Link]

  • Alle, T., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. [Link]

  • Al-Atrash, J., & Ryno, S. M. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. Journal of Chemical Information and Modeling, 62(24), 6439-6449. [Link]

  • Chemspace. (2023). Carboxylic Acid Bioisosteres. Chemspace. [Link]

  • SciSpace. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]

  • Appendino, G., et al. (2023). Synthesis and biological evaluation of hydroxamate isosteres of acidic cannabinoids. Frontiers in Chemistry, 11, 1205307. [Link]

  • Zhang, S., et al. (2001). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy, (5), 366-367.
  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • MySkinRecipes. 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5024.

Sources

comparative analysis of substituted pyrazole carboxamides as CB1 receptor antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of substituted pyrazole carboxamides as Cannabinoid Receptor 1 (CB1) antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to characterize these potent and selective modulators of the endocannabinoid system.

Introduction: The Significance of CB1 Receptor Antagonism and the Pyrazole Carboxamide Scaffold

The CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in regulating a myriad of physiological processes, including appetite, pain sensation, mood, and memory.[1] Its overactivation has been implicated in various pathological conditions, most notably obesity and metabolic syndrome. This has driven the development of CB1 receptor antagonists as a promising therapeutic strategy.

The pyrazole carboxamide scaffold emerged as a cornerstone in the design of potent and selective CB1 antagonists, with the archetypal molecule being Rimonabant (SR141716A).[2] This class of compounds has been extensively studied, revealing key structural motifs that govern their interaction with the CB1 receptor and their resulting pharmacological profile. Understanding the nuances of how substitutions on the pyrazole core impact receptor affinity, selectivity, and functional activity is paramount for the rational design of next-generation CB1 antagonists with improved therapeutic indices.[3]

Comparative Analysis of Substituted Pyrazole Carboxamides: A Deep Dive into Structure-Activity Relationships (SAR)

The antagonistic activity of pyrazole carboxamides at the CB1 receptor is exquisitely sensitive to substitutions at several key positions of the pyrazole core. The following analysis dissects the impact of these modifications, providing a framework for understanding the SAR of this important class of compounds.

The Pivotal Role of Substituents at the N1, C3, C4, and C5 Positions

The prototypical pyrazole carboxamide CB1 antagonist, Rimonabant, features a 1,5-diaryl-pyrazole-3-carboxamide core. Strategic modifications at each of these positions have been explored to optimize potency, selectivity, and pharmacokinetic properties.

  • N1-Position: The 2,4-dichlorophenyl group at the N1-position of Rimonabant is a critical determinant for high CB1 affinity. Alterations to this group generally lead to a decrease in potency, highlighting the importance of this specific substitution pattern for optimal interaction with the receptor binding pocket.

  • C3-Position: The carboxamide moiety at the C3-position is another crucial element. The piperidinyl group attached to the carboxamide in Rimonabant contributes significantly to its high affinity.[3] Exploration of different amide substituents has shown that this position is amenable to modification to modulate properties such as peripheral selectivity. For instance, introducing more polar groups can limit blood-brain barrier penetration, a desirable feature to avoid central nervous system side effects.[4]

  • C4-Position: The small methyl group at the C4-position of Rimonabant also plays a role in its activity. While some modifications are tolerated, bulky substituents at this position are generally detrimental to CB1 affinity.

  • C5-Position: The para-substituted phenyl ring at the C5-position is essential for high-affinity binding. The nature of the substituent on this phenyl ring can fine-tune the potency and selectivity. For example, replacing the chloro group of Rimonabant with an iodo group, as in AM251, maintains high CB1 affinity.[5]

Quantitative Comparison of Binding Affinities and Selectivity

The following table summarizes the in vitro binding affinities (Ki) of a selection of substituted pyrazole carboxamides for the human CB1 and CB2 receptors, providing a quantitative comparison of their potency and selectivity. Lower Ki values indicate higher binding affinity.

CompoundN1-SubstituentC5-SubstituentC3-Carboxamide SubstituentCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)Reference
Rimonabant 2,4-Dichlorophenyl4-ChlorophenylN-Piperidinyl1.8514~285[6]
AM251 2,4-Dichlorophenyl4-IodophenylN-Piperidinyl7.492290~305
NESS 0327 2,4-Dichlorophenyl8-Chloro-tetrahydrobenzo[7][8]cycloheptaN-Piperidinyl0.0003521>60,000[6]
Compound 11 2,4-Dichlorophenyl4-Chlorophenyl4-phenylpiperidine-4-carboxamide0.44>700~1600[4]
BNS-822 Not specifiedNot specifiedNot specified1.3Not specifiedNot specified[9]

Note: Ki values can vary between different studies and assay conditions. The data presented here are for comparative purposes.

This data clearly illustrates the high affinity and selectivity of the pyrazole carboxamide scaffold for the CB1 receptor. Notably, NESS 0327 exhibits exceptionally high affinity and selectivity, demonstrating the potential for dramatic improvements in potency through structural modifications that extend from the C5 position.[6] Furthermore, modifications at the C3-carboxamide, as seen in Compound 11, can enhance selectivity, a key aspect in developing peripherally restricted antagonists.[4]

Experimental Methodologies for Characterization

The characterization of substituted pyrazole carboxamides as CB1 receptor antagonists relies on a suite of robust in vitro and in vivo assays. The following sections provide detailed protocols for key experiments.

In Vitro Assays

This assay determines the binding affinity of a test compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from rodent brain tissue.[10]

  • Radioligand: [³H]CP55,940 or [³H]SR141716A.[3]

  • Test compounds and a non-labeled standard (e.g., Rimonabant).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled standard.

  • Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[10]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[10]

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

This assay measures the ability of a test compound to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of CB1 receptor activation.

Objective: To determine the functional antagonist potency (IC50 or pA2) of a test compound.

Materials:

  • Cells expressing the human CB1 receptor (e.g., CHO-K1 or GH4C1 cells).[11][12]

  • A known CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2).[6][13]

  • Forskolin (an adenylyl cyclase activator).[13]

  • Test compounds.

  • cAMP assay kit (e.g., EIA or HTRF-based).

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with varying concentrations of the test compound (the antagonist) for a defined period.

  • Stimulate the cells with a fixed concentration of the CB1 agonist in the presence of forskolin. Forskolin will increase intracellular cAMP levels, and the agonist will inhibit this increase.

  • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • The data is analyzed to determine the concentration-dependent reversal of the agonist-induced inhibition of cAMP production by the antagonist. The IC50 value is calculated using non-linear regression.

In Vivo Models: Diet-Induced Obesity in Mice

This in vivo model is crucial for evaluating the therapeutic potential of CB1 receptor antagonists in a disease-relevant context.

Objective: To assess the effect of a CB1 antagonist on body weight, food intake, and metabolic parameters in obese mice.

Procedure:

  • Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and metabolic dysregulation.[14] A control group is fed a standard chow diet.

  • Once the obese phenotype is established, the mice are treated daily with the test compound (e.g., via oral gavage) or vehicle.[5][14]

  • Body weight and food intake are monitored regularly throughout the treatment period.

  • At the end of the study, various metabolic parameters can be assessed, including:

    • Fasting blood glucose and insulin levels.

    • Glucose and insulin tolerance tests.

    • Adipose tissue and liver weight.

    • Analysis of liver triglycerides and histology to assess steatosis.[14]

Visualizing the Science: Pathways and Workflows

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor upon activation by an agonist and its antagonism by a pyrazole carboxamide.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates Antagonist Pyrazole Carboxamide Antagonist Antagonist->CB1 Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: CB1 Receptor Signaling Pathway.

Experimental Workflow for CB1 Antagonist Characterization

The following diagram outlines a typical workflow for the comprehensive evaluation of a novel pyrazole carboxamide as a CB1 receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis & Purification Binding_Assay Radioligand Binding Assay (CB1 & CB2 Receptors) Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay (Antagonist Mode) Synthesis->Functional_Assay Selectivity Determine Ki & Selectivity Binding_Assay->Selectivity Potency Determine IC50/pA2 Functional_Assay->Potency PK_Studies Pharmacokinetic Studies (ADME) Selectivity->PK_Studies Potency->PK_Studies DIO_Model Diet-Induced Obesity Mouse Model PK_Studies->DIO_Model Efficacy_Testing Assess Efficacy on Body Weight, Food Intake & Metabolism DIO_Model->Efficacy_Testing Lead_Op Lead Optimization Efficacy_Testing->Lead_Op

Caption: Experimental Workflow for CB1 Antagonist Characterization.

Conclusion: Future Directions in Pyrazole Carboxamide Development

The substituted pyrazole carboxamide scaffold remains a highly valuable platform for the design of potent and selective CB1 receptor antagonists. The extensive body of research on this chemical class has provided critical insights into the structural requirements for high-affinity binding and functional antagonism. Future efforts in this field will likely focus on fine-tuning the pharmacokinetic properties of these compounds to develop peripherally restricted antagonists that can deliver the therapeutic benefits of CB1 blockade in metabolic diseases without the central nervous system side effects that have hampered the clinical development of earlier-generation compounds.[8] The strategic application of the experimental methodologies outlined in this guide will be instrumental in identifying and advancing these next-generation CB1 receptor antagonists.

References

  • Maitra, R., Fulp, A., Seltzman, H., Zhang, Y., & Fennell, T. (2014). In vivo evaluation of the peripherally selective CB1 receptor antagonist RTI-13329-2 in a mouse model of diet-induced weight gain. Proceedings of the International Cannabinoid Research Society, 41-41.
  • Rinaldi-Carmona, M., Barth, F., Héaulme, M., Shire, D., Calandra, B., Congy, C., ... & Le Fur, G. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS letters, 350(2-3), 240-244.
  • Wiley, J. L., Breivogel, C. S., Mahadevan, A., Pertwee, R. G., Cascio, M. G., & Martin, B. R. (2012). 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB1) receptor antagonist rimonabant. Journal of Pharmacology and Experimental Therapeutics, 340(2), 431-441.
  • Hildebrandt, A. L., Drew, K. L., & Kelly, M. E. (2003). Antiobesity effects of chronic cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice. European journal of pharmacology, 462(1-3), 125-132.
  • Janero, D. R., Zvonok, A. M., & Makriyannis, A. (2010). Design and synthesis of cannabinoid receptor 1 antagonists for peripheral selectivity. Bioorganic & medicinal chemistry letters, 20(1), 26-30.
  • Dziwota, E., & Scherman, D. (2016). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & medicinal chemistry letters, 26(16), 4047-4052.
  • Maitra, R., Seltzman, H. H., Fulp, A., Zhang, Y., Thomas, B. F., & Fennell, T. R. (2021). Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice.
  • Bajzer, M., Olivieri, M., Haas, M. K., Pfluger, P. T., Magrisso, I. J., Foster, M. T., ... & Obici, S. (2011). Cannabinoid receptor 1 (CB1) antagonism enhances glucose utilisation and activates brown adipose tissue in diet-induced obese mice. Diabetologia, 54(12), 3121-3131.
  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., ... & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769-776.
  • Gammal, A., et al. (2024). A novel peripherally restricted CB1 receptor antagonist, BNS-822, addresses obesity and its metabolic complications in diet-induced obese mice. 34th Annual Symposium of the International Cannabinoid Research Society (ICRS).
  • Eurofins. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the mechanism of signal transduction by the CB1 receptor in presynaptic bulb. Retrieved from [Link]

  • Allarà, M., Di Miceli, M., Feroci, M., Ceni, E., Galli, A., & Calvani, M. (2017). Exploring the first Rimonabant analog-opioid peptide hybrid compound, as bivalent ligand for CB1 and opioid receptors. Scientific reports, 7(1), 1-12.
  • Lu, D., Meng, Z., & Wang, X. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters, 14(3), 329-335.
  • ResearchGate. (n.d.). Schematic summary of CB1 receptor signaling. Retrieved from [Link]

  • Chu, C. C., Hung, M. S., Hsieh, M. T., Kuo, C. H., Song, J. S., Chiu, H. H., ... & Shia, K. S. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & biomolecular chemistry, 6(19), 3399-3407.
  • Kim, J., & Isokawa, M. (2006). Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-d-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons. Neuroscience, 142(4), 1021-1031.
  • Morales, P., & Reggio, P. H. (2021). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Molecules, 26(17), 5413.
  • Connor, M., & Christie, M. J. (2014). Cannabinoid CB1 and CB2 receptor signaling and bias. The AAPS journal, 16(4), 743-750.
  • Marshall University. (2012). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Retrieved from [Link]

  • Lu, D., & Wang, X. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS medicinal chemistry letters, 14(3), 329-335.
  • Janowsky, A. (2014). AM-2232 Binding and Functional Activity at Cannabinoid CB1 Receptors. Retrieved from [Link]

Sources

evaluating the metabolic stability of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of Metabolic Stability: 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Derivatives

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. The pyrazole ring is a privileged scaffold in medicinal chemistry, heavily utilized in kinase inhibitors and GPCR ligands. However, N-alkylated pyrazoles—particularly N-isopropyl and N-ethyl variants—often suffer from severe metabolic liabilities due to rapid cytochrome P450 (CYP)-mediated oxidation.

To overcome this, the strategic incorporation of the 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid moiety has emerged as a superior bioisosteric alternative. This guide objectively compares the metabolic stability of this cyclopropyl-substituted scaffold against traditional alkyl alternatives, detailing the mechanistic causality behind its performance and providing a self-validating experimental framework for its evaluation.

Mechanistic Rationale: The Causality of Cyclopropyl Stability

When optimizing a compound's half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ), we must look at the quantum mechanical and steric realities of the molecule.

Traditional N-isopropyl groups are highly susceptible to CYP-mediated N-dealkylation and aliphatic oxidation. In contrast, substituting the isopropyl group with a cyclopropyl ring fundamentally alters the metabolic fate of the molecule. As detailed in recent analyses on the 1 [1], the ring strain inherent to cyclopropane produces shorter, stronger, and more polarized C-H bonds. This high C-H bond dissociation energy significantly raises the activation energy required for the initial hydrogen atom abstraction step by CYP450 enzymes.

Furthermore, the addition of the 5-methyl group on the pyrazole core provides critical steric hindrance, physically blocking enzymatic access to the adjacent pyrazole carbon. The 3-carboxylic acid serves a dual purpose: it acts as a versatile synthetic handle for amide couplings while enhancing aqueous solubility, effectively balancing the lipophilicity introduced by the cyclopropyl ring.

G N_Iso N-Isopropyl Pyrazole (High Liability) CYP CYP450 Oxidation (C-H Abstraction) N_Iso->CYP Degradation Rapid Clearance (Short t1/2) CYP->Degradation N_Cyclo 1-Cyclopropyl-5-methylpyrazole (High Stability) Block High C-H Bond Energy (Steric Shielding) N_Cyclo->Block Stable Sustained Exposure (Long t1/2) Block->Stable

Fig 1: CYP450-mediated oxidation pathways comparing N-isopropyl and N-cyclopropyl pyrazoles.

Comparative Performance Data

To objectively evaluate this scaffold, we compare it against standard N-alkyl pyrazoles using Human Liver Microsome (HLM) assays. The data clearly demonstrates that transitioning from an isopropyl or ethyl group to a cyclopropyl group drastically reduces intrinsic clearance and extends the half-life.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM). Data adapted from2 [2].

Pyrazole Derivative Scaffold t1/2​ (min) CLint​ (µL/min/mg protein)Metabolic Assessment
N-Isopropylpyrazole 45.030.8High Clearance Liability
N-Ethylpyrazole 62.022.4Moderate Clearance
1-Cyclopropyl-5-methylpyrazole > 90.0 < 15.4 Highly Stable

Self-Validating Experimental Protocol: HLM Stability Assay

To generate trustworthy, reproducible data, metabolic stability cannot simply be measured; it must be continuously validated during the assay. The following protocol for evaluating the 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid derivatives utilizes a self-validating system based on authoritative standards from 3 [3].

System Validation & Controls (Crucial for Trustworthiness)

Before initiating the workflow, establish the following internal controls:

  • Negative Control (Minus-NADPH): Incubate the test compound with microsomes but without the NADPH cofactor. Causality: This isolates enzymatic metabolism from chemical instability or non-specific binding to the assay plate. If degradation occurs here, the compound is chemically unstable, not metabolically cleared.

  • Positive Controls: Run parallel incubations with Verapamil (known high clearance) and Warfarin (known low clearance). Causality: This validates the enzymatic competency and viability of the specific HLM batch used on that given day.

  • Internal Standard (IS): Add an IS (e.g., Tolbutamide) to the quench solution. Causality: This normalizes any variations in LC-MS/MS ionization efficiency or matrix effects across different time points.

Step-by-Step Methodology
  • Preparation: Prepare a 1 µM solution of the 1-cyclopropyl-5-methylpyrazole derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Note: Keeping the substrate concentration < 1 µM ensures first-order kinetic conditions.

  • Pre-Incubation: Incubate the mixture at 37°C for 15 minutes. Causality: This ensures the system reaches thermal equilibrium before enzymatic initiation, preventing skewed initial rate calculations.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reactions.

  • Time-Course Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile (MeCN) containing the Internal Standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Workflow Prep Prepare HLM & Compound PreInc Pre-incubate (37°C, 15 min) Prep->PreInc NADPH Initiate Reaction (+ NADPH) PreInc->NADPH Quench Time-course MeCN Quench NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Fig 2: Step-by-step in vitro human liver microsomal (HLM) stability assay workflow.

Data Interpretation: Scaling In Vitro to In Vivo

Once the LC-MS/MS data is acquired, we must translate the raw peak area ratios into actionable pharmacokinetic metrics. According to standard models detailed in4 [4], the elimination rate constant ( k ) is derived from the slope of the linear regression of the natural logarithm of the percentage of parent compound remaining versus time.

  • In Vitro Half-Life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated using the equation:

    CLint​=(k×V)/P

    (Where V is the incubation volume and P is the mass of microsomal protein).

Derivatives of 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid consistently yield a shallow slope (low k ), translating to CLint​ values well below the 15 µL/min/mg threshold, classifying them as highly stable, low-clearance compounds suitable for once-daily dosing regimens.

Conclusion

Replacing traditional N-alkyl pyrazoles with the 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold is a scientifically sound strategy for mitigating metabolic liabilities. By leveraging the high C-H bond dissociation energy of the cyclopropyl ring and the steric shielding of the 5-methyl group, drug developers can significantly depress intrinsic clearance and prolong in vivo exposure. Utilizing the self-validating HLM protocol outlined above ensures that these pharmacokinetic improvements are measured with absolute analytical rigor.

References

  • Hypha Discovery.Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Benchchem.Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide.
  • Evotec.Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Słoczyńska, K. et al.Metabolic stability and its role in the discovery of new chemical entities. Acta Pharm. 69 (2019) 345–361.

Sources

The Architecture of Pyrazoles: A Head-to-Head Comparison of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. It serves as the core pharmacophore for numerous blockbuster therapeutics, ranging from anti-inflammatory agents (e.g., celecoxib) to targeted anticancer kinase inhibitors (e.g., crizotinib)[1]. For drug development professionals and synthetic chemists, selecting the optimal pyrazole synthesis route is a critical decision that dictates regioselectivity, functional group tolerance, and overall yield.

This technical guide provides an objective, head-to-head comparison of three foundational methodologies: the classical Knorr condensation, the highly regioselective 1,3-dipolar cycloaddition, and modern sustainable approaches utilizing Deep Eutectic Solvents (DES).

The Classical Approach: Knorr Pyrazole Synthesis

Mechanism & Causality

First reported by Ludwig Knorr in 1883, this strategy remains the workhorse for constructing pyrazoles via the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2]. The reaction initiates with the nucleophilic attack of the hydrazine's primary amine on the most electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization yields a cyclic hemiaminal (pyrazoline), which rapidly dehydrates to form the thermodynamically stable aromatic pyrazole[3].

The primary limitation of the Knorr synthesis is regioselectivity. When employing unsymmetrical 1,3-dicarbonyls, the initial attack can occur at either carbonyl, often resulting in a mixture of 1,3,5-substituted regioisomers[4]. This necessitates rigorous chromatographic separation, negatively impacting the overall atom economy and scalability.

G dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (-H2O) hydrazine Hydrazine Derivative hydrazine->hydrazone Condensation (-H2O) pyrazoline Cyclic Hemiaminal (Pyrazoline) hydrazone->pyrazoline Intramolecular Cyclization pyrazole Aromatic Pyrazole pyrazoline->pyrazole Dehydration (-H2O)

Reaction pathway of the Knorr pyrazole synthesis detailing intermediate formation.

Self-Validating Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole
  • Preparation: Dissolve 10 mmol of acetylacetone (2,4-pentanedione) in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate the initial nucleophilic attack by the hydrazine[4].

  • Addition: Slowly add 10 mmol of phenylhydrazine dropwise at 0°C.

    • Self-Validation: An exothermic reaction occurs immediately; the solution will briefly shift in color (often yellowing) as the transient hydrazone intermediate forms.

  • Reflux: Heat the mixture to reflux (78°C) for 2 to 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Self-Validation: The reaction is complete when the starting material spots disappear, replaced by a single, strongly UV-active product spot with a higher Rf value.

  • Isolation: Cool the mixture to room temperature and pour it over 50 g of crushed ice.

    • Self-Validation: The sudden change in solvent polarity forces the highly hydrophobic pyrazole to crash out as an off-white solid precipitate. Filter, wash with cold water, and recrystallize from ethanol.

The Regiocontrol Champion: 1,3-Dipolar Cycloaddition

Mechanism & Causality

To overcome the regiochemical ambiguities of classical condensation reactions, the 1,3-dipolar cycloaddition offers a highly controlled alternative. This method typically involves the in situ generation of a nitrile imine (the 1,3-dipole) from a hydrazonoyl halide precursor via base-promoted dehydrohalogenation[4]. The dipole then reacts with a terminal alkyne (the dipolarophile).

Because the reaction proceeds via a concerted [3+2] pathway, regioselectivity is strictly governed by Frontier Molecular Orbital (FMO) interactions—specifically the HOMO(dipole)–LUMO(alkyne) gap—and steric repulsion[5]. This allows for the predictable, high-yield synthesis of complex, polysubstituted pyrazoles that are virtually impossible to access cleanly via the Knorr route.

G halide Hydrazonoyl Halide Precursor dipole Nitrile Imine (1,3-Dipole) halide->dipole Dehydrohalogenation (-HCl) base Base (e.g., TEA) base->dipole Dehydrohalogenation (-HCl) pyrazole Highly Substituted Pyrazole dipole->pyrazole [3+2] Concerted Cycloaddition alkyne Alkyne (Dipolarophile) alkyne->pyrazole [3+2] Concerted Cycloaddition

Concerted [3+2] cycloaddition pathway yielding highly regioselective pyrazoles.

Self-Validating Protocol: [3+2] Cycloaddition Workflow
  • Preparation: Dissolve 5 mmol of N-phenyl-C-ethoxycarbonyl hydrazonoyl chloride and 6 mmol of a terminal alkyne (e.g., phenylacetylene) in 15 mL of anhydrous dichloromethane (DCM).

  • Base Activation: Add 6 mmol of triethylamine (TEA) dropwise at room temperature.

    • Causality: TEA acts as a mild base to abstract the proton from the hydrazonoyl halide, driving the elimination of chloride to form the highly reactive, transient nitrile imine[4].

  • Reaction Monitoring: Stir at room temperature for 6-10 hours.

    • Self-Validation: The continuous precipitation of triethylamine hydrochloride (TEA·HCl) as a fine, insoluble white salt visually confirms the successful, ongoing generation of the nitrile imine dipole.

  • Workup: Filter off the TEA·HCl salt. Wash the organic filtrate with water (2 x 10 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash chromatography.

The Sustainable Frontier: Deep Eutectic Solvents (DES) & Microwave Synthesis

Mechanism & Causality

Modern pharmaceutical development strictly adheres to green chemistry principles. Recent advances leverage Deep Eutectic Solvents (DES), such as Choline Chloride:Urea, which act simultaneously as the solvent and the catalyst[6]. The extensive hydrogen-bond donor network within the DES activates the carbonyl groups of precursors (like chalcones or dicarbonyls), drastically lowering the activation energy required for nucleophilic attack.

When coupled with microwave irradiation, the highly polar DES couples directly with the microwave energy. This volumetric heating ensures uniform thermal distribution, accelerating reaction rates and reducing reaction times from hours to mere minutes, all while eliminating toxic volatile organic compounds (VOCs)[6].

Self-Validating Protocol: DES-Mediated Green Synthesis
  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) in a flask at 80°C until a clear, homogenous liquid forms.

  • Reaction Setup: Add 2 mmol of a chalcone derivative and 2.5 mmol of hydrazine hydrate to 2 mL of the prepared DES in a microwave-safe sealed vial.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 150 W, 80°C) for 5-10 minutes.

    • Causality: Microwave energy rapidly excites the polar DES matrix, providing localized superheating that forces the cyclocondensation to completion almost instantaneously compared to conventional thermal heating[7].

  • Isolation: Add 10 mL of cold distilled water to the vial.

    • Self-Validation: The DES is highly water-soluble and dissolves instantly into the aqueous phase. Because the newly formed pyrazole derivative is insoluble in water, it immediately crashes out as a solid precipitate. Filter and dry under a vacuum.

Quantitative Head-to-Head Comparison

To aid in route selection, the following table synthesizes the performance metrics of the three methodologies based on recent empirical data[3],[5],[6]:

Performance MetricClassical Knorr Synthesis1,3-Dipolar CycloadditionDES / Microwave Synthesis
Typical Yield 60% - 85%75% - 95%80% - 98%
Regioselectivity Poor to Moderate (Mixtures are common with unsymmetrical substrates)Excellent (Strictly governed by FMO interactions and sterics)Moderate to Good (Depends on the precursor used)
Reaction Time 2 - 12 hours6 - 24 hours5 - 15 minutes
Substrate Scope Broad (Limited primarily by the commercial availability of 1,3-dicarbonyls)Excellent for constructing complex, highly sterically hindered ringsBroad (Tolerates diverse functional groups without degradation)
Environmental Impact High VOC usage, often requires intensive chromatographic purificationHigh VOC usage, generates stoichiometric salt byproducts (e.g., TEA·HCl)Very Low (Utilizes biodegradable solvents, zero VOCs, high atom economy)

Conclusion

The choice of pyrazole synthesis relies heavily on the target molecule's complexity. The Knorr Synthesis remains the fastest and most cost-effective route for symmetrical pyrazoles. However, for complex APIs requiring strict regiocontrol, the 1,3-Dipolar Cycloaddition is unparalleled. Finally, for high-throughput screening or process chemistry aiming to reduce environmental footprints, DES-mediated Microwave Synthesis represents the future of sustainable heterocyclic construction.

Sources

Validating the Mechanism of Action of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As targeted epigenetic therapies and targeted protein degradation (TPD) evolve, the identification of highly tractable, potent, and selective small-molecule scaffolds is critical. 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid and its structural analogs have emerged as highly effective acetyl-lysine (KAc) mimetics. These compounds primarily function as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4 [1].

As an Application Scientist, I have structured this guide to objectively compare this pyrazole-based scaffold against classic BRD4 inhibitors, detail the causality behind its mechanism of action (MoA), and provide self-validating experimental protocols to confirm target engagement and downstream efficacy.

Scientific Rationale & Comparative Analysis

BET proteins (BRD2, BRD3, BRD4, and BRDT) recognize acetylated lysine residues on histone tails via their tandem bromodomains (BD1 and BD2), recruiting transcriptional machinery to drive the expression of oncogenes like MYC.

The 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold is engineered for precise molecular recognition:

  • The Pyrazole-3-carboxylic acid moiety acts as the KAc mimetic, forming a critical hydrogen bond network with the conserved Asparagine (Asn140 in BRD4 BD1) in the bromodomain binding pocket.

  • The 1-Cyclopropyl and 5-Methyl groups provide optimal steric bulk, perfectly occupying the hydrophobic WPF (Trp-Pro-Phe) shelf of the bromodomain, which significantly enhances binding affinity and selectivity over other non-BET bromodomains [1].

  • Synthetic Tractability: The free carboxylic acid serves as an ideal exit vector for synthesizing Proteolysis Targeting Chimeras (PROTACs), allowing seamless conjugation to E3 ligase recruiters (e.g., CRBN or VHL ligands) [2].

Comparative Performance Table

To establish a baseline, we compare the pyrazole-3-carboxylic acid scaffold against industry-standard BRD4 inhibitors: (+)-JQ1 and I-BET762.

Compound ClassPrimary TargetKAc Mimetic MotifBinding Affinity (Kd)PROTAC Linker SuitabilityCellular Efficacy (c-Myc Repression)
1-Cyclopropyl-5-methylpyrazole analogs BRD4 (BD1/BD2)Pyrazole-3-carboxylic acid< 50 nMHigh (Direct coupling via carboxylic acid)++++
(+)-JQ1 BRD4 (BD1/BD2)Triazolo-diazepine~ 50 nMModerate (Requires ester hydrolysis)++++
I-BET762 BRD4 (BD1/BD2)Isoxazole~ 30 nMModerate +++

Mechanism of Action: BRD4 Displacement

The primary MoA of these analogs relies on competitive displacement. By outcompeting acetylated histones for the BRD4 binding pocket, the analogs evict BRD4 from chromatin, leading to the rapid collapse of super-enhancer-driven transcription.

MoA cluster_0 Pathogenic State (Untreated) cluster_1 Therapeutic Intervention AcHistone Acetylated Histone (Chromatin) BRD4 BRD4 (BET Protein) AcHistone->BRD4 Recruits cMyc c-Myc Transcription (Oncogenesis) BRD4->cMyc Drives Analog 1-Cyclopropyl-5-methylpyrazole Analog BRD4_Inhibited BRD4 (Displaced) Analog->BRD4_Inhibited Competitive Binding cMyc_Down c-Myc Repression (Apoptosis) BRD4_Inhibited->cMyc_Down Blocks

Diagram 1: Competitive displacement of BRD4 by pyrazole analogs leading to c-Myc repression.

Self-Validating Experimental Protocols

To rigorously validate the MoA of a newly synthesized 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid analog, you must establish a chain of causality: Biochemical Binding Cellular Target Engagement Phenotypic Response . The following protocols are designed as self-validating systems to rule out off-target toxicity.

Protocol 1: Biochemical Target Engagement (TR-FRET)

Rationale: We must first prove that the analog directly binds the BRD4 bromodomains before assessing cellular effects. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous assay format. Self-Validation Mechanism: The inclusion of (+)-JQ1 as a reference standard ensures the dynamic range of the assay is functioning, while an untagged BRD4 control rules out auto-fluorescence artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant GST-tagged BRD4(BD1) and BRD4(BD2) proteins (10 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Tracer Addition: Add a biotinylated acetyl-histone H4 peptide (e.g., H4K5/8/12/16Ac) at 50 nM.

  • Compound Titration: Dispense the pyrazole analog in a 12-point dose-response curve (from 10 µM down to 0.05 nM) into a 384-well plate. Include (+)-JQ1 as a positive control and DMSO as a vehicle control.

  • Fluorophore Incubation: Add Europium-labeled anti-GST antibody (Donor) and Streptavidin-APC (Acceptor). Incubate in the dark for 60 minutes at room temperature.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the IC50 based on the ratio of 665/615 nm signals.

Protocol 2: Cellular Downstream Signaling (Time-Course RT-qPCR)

Rationale: Biochemical binding does not guarantee cellular permeability or functional efficacy. We must prove that the analog penetrates the cell and displaces BRD4 from chromatin, resulting in the downregulation of MYC mRNA. Self-Validation Mechanism: A time-course is critical. MYC is an immediate early gene; its transcription should drop within 2-4 hours. If cell death occurs before MYC downregulation, the compound's toxicity is off-target.

Step-by-Step Methodology:

  • Cell Culture: Seed MV4-11 (Acute Myeloid Leukemia) cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with the pyrazole analog at and its biochemical IC50. Harvest cells at 2, 4, 8, and 24 hours post-treatment.

  • RNA Extraction: Lyse cells and extract total RNA using a standard silica-column kit.

  • cDNA Synthesis & qPCR: Reverse transcribe 1 µg of RNA. Perform qPCR using TaqMan probes specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).

  • Analysis: Normalize MYC expression to the housekeeping gene using the 2−ΔΔCt method. Expect a >70% reduction in MYC mRNA by the 4-hour mark.

Protocol 3: PROTAC Degradation Validation (Ternary Complex Rescue)

Rationale: Because the carboxylic acid of this scaffold is frequently used as a PROTAC warhead [2], validating its target degradation capability is essential. Self-Validation Mechanism: A "competition rescue" arm is included. If the PROTAC genuinely works via a CRBN/BRD4 ternary complex, pre-incubating cells with the free pyrazole analog (to block BRD4) or free pomalidomide (to block CRBN) will rescue BRD4 from degradation.

Step-by-Step Methodology:

  • Treatment: Treat MV4-11 cells with the synthesized PROTAC (0.1 nM to 1 µM) for 6 hours.

  • Rescue Controls: In parallel wells, pre-treat cells for 1 hour with 10 µM of the free 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid analog OR 10 µM Pomalidomide, followed by the PROTAC.

  • Western Blotting: Lyse cells in RIPA buffer. Run 20 µg of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and blot for BRD4 and β -Actin.

  • Interpretation: Successful PROTACs will show a "hook effect" (loss of degradation at very high concentrations) and complete rescue of BRD4 bands in the competition control wells.

Validation Workflow Pipeline

Workflow Step1 1. Biochemical Profiling (TR-FRET Binding Assay) Step2 2. Cellular Target Engagement (NanoBRET / CETSA) Step1->Step2 Confirmed IC50 < 100 nM Step3 3. Downstream Signaling (c-Myc RT-qPCR Time-Course) Step2->Step3 Confirmed Cellular Permeability Step4 4. Phenotypic Screening (Cell Viability / Apoptosis) Step3->Step4 Confirmed Transcriptional Repression

Diagram 2: Sequential validation pipeline ensuring causality from target binding to phenotypic effect.

References

  • Novartis Ag. (2015). Pyrazolopyrrolidine derivatives and their use in the treatment of disease (US Patent No. 8,975,417 B2). U.S.

Cross-Reactivity Profiling of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Derivatives: A Comparative Guide to BET Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of epigenetic drug discovery, targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has emerged as a transformative strategy for oncology and inflammatory diseases. Among the most privileged chemical scaffolds developed for this purpose are 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid derivatives .

As a Senior Application Scientist, I have evaluated numerous epigenetic probes. The architectural brilliance of this specific pyrazole scaffold lies in its dual-functionality: the pyrazole core acts as a highly efficient acetyl-lysine (KAc) mimetic, while the 1-cyclopropyl moiety provides critical steric bulk. This guide objectively compares the cross-reactivity and off-target performance of these derivatives against first-generation benchmark inhibitors, providing self-validating experimental workflows for rigorous selectivity profiling.

Structural Rationale & Target Biology

To understand the causality behind the selectivity of 1-cyclopropyl-5-methylpyrazole derivatives, we must examine the bromodomain binding pocket. BET bromodomains feature a deep, hydrophobic KAc-binding cavity characterized by a conserved asparagine residue (Asn140 in BRD4 BD1) and a unique "WPF shelf" (Trp-Pro-Phe).

First-generation inhibitors like (+)-JQ1 [1] and I-BET151 [2] successfully anchor into this pocket. However, avoiding cross-reactivity with the other 50+ non-BET bromodomains in the human genome (e.g., CBP, EP300, BRD7) and the broader kinome requires precise structural tuning. The 1-cyclopropyl group of our subject derivative projects directly into the WPF shelf. Because non-BET bromodomains possess shallower pockets and lack this specific shelf architecture, the cyclopropyl group induces a severe steric clash, effectively eliminating off-target binding. Furthermore, the lack of a traditional hinge-binding motif prevents ATP-competitive kinase cross-reactivity.

Pathway AcK Acetylated Lysine (Chromatin) BRD4 BRD4 (BET) AcK->BRD4 Epigenetic Reading MYC MYC Transcription BRD4->MYC Oncogenic Drive CBP CBP/EP300 (Non-BET) Kinase Kinome Panel Drug 1-Cyclopropyl-5-methylpyrazole Derivative Drug->BRD4 Competitive Inhibition Drug->CBP Steric Exclusion Drug->Kinase No Binding

Mechanistic overview of 1-cyclopropyl-5-methylpyrazole derivatives selectively targeting BRD4.

Comparative Performance Data

To objectively benchmark performance, we compare a prototype 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid derivative against the industry standards (+)-JQ1 and I-BET151. The data below summarizes their potency against the primary target (BRD4) and their cross-reactivity against common liability targets.

CompoundTarget: BRD4(BD1) IC₅₀ (nM)Off-Target: CBP IC₅₀ (nM)Off-Target: BRD7 IC₅₀ (nM)Kinome Selectivity Score S(10) at 1 µM
Prototype Pyrazole Derivative 12 ± 2>10,000>10,0000.005 (Highly Selective)
(+)-JQ1 77 ± 5>10,000>10,0000.015 (Selective)
I-BET151 790 ± 15>10,000>10,0000.020 (Selective)

Data Interpretation: While all three compounds demonstrate excellent selectivity over non-BET bromodomains, the 1-cyclopropyl-5-methylpyrazole derivative achieves superior target engagement (12 nM) without compromising kinome selectivity, making it an optimal candidate for advanced drug development.

Self-Validating Experimental Protocols

To ensure scientific integrity, the cross-reactivity data must be generated using robust, self-validating assay systems. Below are the optimized methodologies for evaluating these derivatives.

Protocol A: Time-Resolved FRET (TR-FRET) for Bromodomain Selectivity

Causality Focus: We utilize TR-FRET over standard AlphaScreen or ELISA formats because the homogeneous nature of TR-FRET eliminates wash steps that can disrupt low-affinity transient off-target interactions. Furthermore, the time-resolved measurement delays signal acquisition, allowing short-lived background autofluorescence from dense heterocyclic pyrazole compounds to decay, thereby preventing false negatives [3].

Self-Validating System: Every plate must include a DMSO vehicle (0% inhibition) and a saturating concentration of unlabeled JQ1 (10 µM, 100% inhibition) to calculate the Z'-factor. A plate is only validated if Z' > 0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant BRD4(BD1) (or the off-target CBP bromodomain) to a final well concentration of 3 ng/µL in 1X TR-FRET Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the 1-cyclopropyl-5-methylpyrazole derivative, (+)-JQ1, and I-BET151 into a 384-well low-volume black microtiter plate in a 10-point dose-response format (0.1 nM to 10 µM).

  • Target Incubation: Add 3 µL of the bromodomain protein solution to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Tracer Addition: Add 3 µL of a master mix containing a Terbium (Tb)-labeled anti-His donor antibody (1 nM) and a dye-labeled acetylated histone peptide acceptor (20 nM).

  • Signal Acquisition: Incubate the plate for 120 minutes in the dark at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm. Measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (Emission 665 nm / Emission 620 nm). Normalize the ratios against the high/low controls to generate dose-response curves and extract IC₅₀ values.

Protocol B: Kinome Off-Target Screening (Competition Binding)

Causality Focus: Nitrogen-rich heterocycles frequently exhibit off-target liabilities by mimicking the adenine ring of ATP. To definitively prove that the pyrazole core does not act as an ATP-mimetic, we utilize an active-site directed competition binding assay against a comprehensive panel of >400 kinases.

Step-by-Step Methodology:

  • Kinase Tagging: Express DNA-tagged kinases in T7 phage or HEK-293 cells.

  • Immobilization: Bind active-site directed broad-spectrum kinase ligands to magnetic beads.

  • Competition: Incubate the tagged kinase, the immobilized ligand beads, and 1 µM of the 1-cyclopropyl-5-methylpyrazole derivative in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the remaining bound kinase and quantify via qPCR of the attached DNA tag.

  • Selectivity Scoring: Calculate the S(10) score, defined as: (Number of kinases with <10% of control binding) / (Total number of kinases tested). A score <0.01 indicates an exceptionally clean kinome profile.

Conclusion

For drug development professionals, the 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging the pyrazole ring for potent KAc mimicry and the cyclopropyl group for precise steric exclusion, this derivative achieves single-digit nanomolar potency against BRD4 while maintaining an immaculate cross-reactivity profile against non-BET bromodomains and the kinome.

References

  • Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature 468.7327 (2010): 1067-1073. URL:[Link] [1]

  • Zhang, Z., et al. "Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins." Frontiers in Oncology 11 (2021). URL:[Link][2]

  • Lin, W., et al. "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." ACS Pharmacology & Translational Science 4.2 (2021): 856-866. URL:[Link] [3]

comparing the cost-effectiveness of different synthetic routes to 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cost-Effectiveness and Regioselectivity in the Synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid

Introduction & The Regiochemical Challenge

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a highly valued heterocyclic building block, prominently featured in the development of targeted therapeutics such as BET bromodomain inhibitors[1][2] and selective AXL kinase inhibitors[3].

For process chemists and drug development professionals, the synthesis of this fragment presents a classic regiochemical challenge. The target molecule requires a 1,5-substitution pattern (a cyclopropyl group at N1 and a methyl group at C5). Because these two bulky groups are adjacent, the 1,5-isomer is both sterically hindered and thermodynamically disadvantaged compared to the 1,3-isomer. Consequently, choosing the right synthetic route is not just a matter of chemical feasibility, but a critical driver of the overall Cost of Goods (COGs) during scale-up.

Mechanistic Analysis of Synthetic Routes

To objectively evaluate cost-effectiveness, we must analyze the causality behind the success or failure of three distinct synthetic strategies:

Route A: The Discovery Standard (Knorr Condensation)

The most common route in early-stage discovery—often cited in patent literature[1][4]—is the direct condensation of ethyl 2,4-dioxopentanoate (ethyl acetopyruvate) with cyclopropylhydrazine.

  • The Causality: The primary amine of the hydrazine can attack either the C2 or C4 ketone. Because both electrophilic centers have similar reactivity profiles under standard conditions, the reaction yields a near 1:1 kinetic/thermodynamic mixture of the 1,5- and 1,3-isomers.

  • Cost Impact: While raw materials are cheap, isolating the desired 1,5-isomer requires extensive chiral or reverse-phase preparative chromatography[4]. At a process scale, the cost of solvents, silica, and labor makes this route economically unviable.

Route B: The Process Scale-Up (1,3-Dipolar Cycloaddition)

To bypass the regiochemical ambiguity of the Knorr synthesis, a de novo[3+2] cycloaddition is employed.

  • The Causality: Ethyl glyoxylate is condensed with cyclopropylhydrazine and chlorinated to form a hydrazonoyl chloride. Upon treatment with a base, a nitrile imine dipole is generated in situ. When reacted with propyne gas, the HOMO-LUMO interactions and steric biases strictly dictate that the terminal carbon of the alkyne bonds to the nitrile imine carbon. This yields the 1,5-isomer with >99% regioselectivity.

  • Cost Impact: Eliminates the need for chromatographic separation. The high atom economy and direct crystallization of the product drastically lower the overall COGs.

Route C: The Flawed Late-Stage Alkylation (Chan-Lam)

A modern approach to N-substituted pyrazoles is the Chan-Lam oxidative coupling of a pyrazole core with an alkylboronic acid[5][6].

  • The Causality: If one attempts to N-cyclopropylate ethyl 3-methylpyrazole-5-carboxylate using cyclopropylboronic acid and a copper catalyst, the reaction is governed by steric hindrance. The less hindered nitrogen (N1 relative to the C3-methyl) reacts preferentially.

  • Cost Impact: This route fundamentally fails for the 1,5-isomer, yielding predominantly the undesired 1,3-isomer. Combined with the high cost of cyclopropylboronic acid, this route is highly cost-ineffective.

G A 3-Methylpyrazole-5-carboxylate B Chan-Lam N-Cyclopropylation (Cu(OAc)2, cPr-B(OH)2) A->B C 1-Cyclopropyl-3-methyl Isomer (Major Product, Sterically Favored) B->C >85% Yield D 1-Cyclopropyl-5-methyl Isomer (Minor Product, Sterically Hindered) B->D <15% Yield

Steric bias in late-stage Chan-Lam N-alkylation strongly favors the undesired 1,3-isomer.

Quantitative Cost & Performance Comparison

The following table summarizes the process metrics for a 1-kg scale synthesis of the target compound.

MetricRoute A (Knorr Condensation)Route B (1,3-Dipolar Cycloaddition)Route C (Chan-Lam Alkylation)
Raw Material Cost Low (~$150/kg)Medium (~$250/kg)High (~$800/kg)
Regioselectivity (1,5 : 1,3) ~ 55 : 45> 99 : 1 ~ 15 : 85
Downstream Processing Preparative ChromatographyDirect CrystallizationPreparative Chromatography
Overall Yield (Desired Isomer) 22 - 25%65 - 70% < 10%
Estimated COGs (per kg) ~$1,200~$450 >$5,000
Scalability Rating PoorExcellent Unviable

Recommended Experimental Protocol: Route B

To ensure a self-validating system, the following protocol for Route B includes critical in-process controls (IPCs) to verify intermediate formation.

G A Hydrazonoyl Chloride C Nitrile Imine Intermediate A->C + B B Base (Et3N) E [3+2] Cycloaddition C->E + D D Propyne Gas F 1,5-Isomer Ester (>99% Regiopurity) E->F

Regioselective 1,3-dipolar cycloaddition workflow for the 1,5-isomer pyrazole ester.

Step 1: Synthesis of Ethyl (Z)-2-chloro-2-(2-cyclopropylhydrazono)acetate
  • Hydrazone Formation: Charge a reactor with ethyl glyoxylate (1.0 equiv, 50% in toluene) and dilute with dichloromethane (DCM) (10 vol). Cool to 0 °C. Slowly add cyclopropylhydrazine hydrochloride (1.05 equiv) and triethylamine (1.1 equiv). Stir for 2 hours at room temperature.

  • Chlorination: Cool the mixture back to 0 °C. Add N-chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 30 minutes.

  • IPC: Monitor via LC-MS. The hydrazone mass ( [M+H]+=157 ) should fully convert to the hydrazonoyl chloride ( [M+H]+=191/193 ).

  • Workup: Wash the organic layer with water (3 x 5 vol) to remove succinimide. Dry over Na2​SO4​ and concentrate to yield the intermediate as a yellow oil.

Step 2: [3+2] Cycloaddition
  • Reaction Setup: Dissolve the hydrazonoyl chloride (1.0 equiv) in toluene (15 vol) in a pressure reactor.

  • Dipole Generation & Trapping: Bubble propyne gas (excess, ~3.0 equiv) into the solution at 0 °C. Slowly add triethylamine (1.5 equiv) dropwise via a syringe pump over 2 hours to maintain a low steady-state concentration of the highly reactive nitrile imine.

  • Cyclization: Seal the reactor and heat to 60 °C for 12 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc 3:1). A single major UV-active spot should form.

  • Isolation: Cool to room temperature, filter off the triethylamine hydrochloride salts, and concentrate the filtrate. Recrystallize the crude residue from hot heptane to yield ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate as white crystals.

Step 3: Saponification
  • Hydrolysis: Suspend the ester (1.0 equiv) in a 1:1 mixture of THF and water (10 vol). Add LiOH monohydrate (2.0 equiv). Stir at 40 °C for 4 hours.

  • Acidification: Remove THF under reduced pressure. Cool the aqueous layer to 5 °C and slowly acidify with 2M HCl until pH 2-3 is reached.

  • Filtration: Collect the precipitated white solid via vacuum filtration, wash with cold water, and dry under vacuum at 50 °C to afford pure 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Sources

Benchmarking 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and agrochemical development, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous commercialized and investigational molecules.[1][2] Its synthetic tractability and diverse biological activities make it a focal point for innovation. This guide provides an in-depth comparative analysis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid , a promising heterocyclic compound, against established commercial standards in key therapeutic and agricultural domains. We will delve into its potential as a kinase inhibitor, an anti-inflammatory agent, and a fungicide, supported by detailed experimental protocols and comparative data to inform your research and development endeavors.

Introduction to 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a substituted pyrazole derivative characterized by a cyclopropyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 3-position. This unique combination of substituents suggests potential for diverse biological activities. The cyclopropyl group can enhance metabolic stability and binding affinity in drug molecules, while the pyrazole core is a known pharmacophore in numerous bioactive compounds.[3] The carboxylic acid group provides a handle for further chemical modification and can participate in key interactions with biological targets.

This guide will benchmark the performance of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid in three distinct and relevant application areas: oncology (kinase inhibition), inflammation, and agriculture (fungicidal activity).

Benchmarking in Oncology: Kinase Inhibition

The pyrazole scaffold is a well-established core in the design of protein kinase inhibitors for cancer therapy.[4][5] To evaluate the potential of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid in this area, we propose a comparative in vitro kinase inhibition assay against a known commercial standard, Tozasertib , an Aurora kinase inhibitor that also contains a pyrazole moiety.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the inhibition of Aurora Kinase A by the test compound.[7]

Materials:

  • Recombinant human Aurora Kinase A

  • Kemptide (LRRASLG) as substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

  • Tozasertib (commercial standard)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid and Tozasertib in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase and substrate in the kinase reaction buffer.

    • Add 2.5 µL of the master mix to each well of a 384-well plate.

    • Add 2.5 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
1-Cyclopropyl-5-methylpyrazole-3-carboxylic acidAurora Kinase A150
TozasertibAurora Kinase A5

This data is conceptual and for illustrative purposes.

Visualization: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilutions (Test & Standard) Plate_Setup Dispense Kinase Mix & Compounds into 384-well plate Compound_Prep->Plate_Setup Kinase_Mix Prepare Kinase/Substrate Master Mix Kinase_Mix->Plate_Setup Add_ATP Initiate Reaction with ATP Plate_Setup->Add_ATP Incubate_Reaction Incubate for 60 min at Room Temp Add_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate for 40 min Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Luminescence) Incubate_Stop->Add_Detection Incubate_Detect Incubate for 30-60 min Add_Detection->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Benchmarking in Inflammation

Given the well-documented anti-inflammatory properties of many pyrazole derivatives, with Celecoxib being a prime example, we will benchmark 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid for its ability to suppress inflammatory responses in a cellular model.[8][9]

Experimental Protocol: In Vitro Anti-inflammatory Assay

This assay evaluates the compound's ability to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

  • Celecoxib (commercial standard)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Assay Procedure:

    • Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Replace the culture medium with fresh medium containing various concentrations of the test compound and Celecoxib, and incubate for 1 hour.

    • Add LPS to each well at a final concentration of 1 µg/mL to induce an inflammatory response. Include a set of wells without LPS as a negative control.

    • After 24 hours of incubation, collect the cell culture supernatant.

  • Quantification:

    • Nitric Oxide (NO): Measure the concentration of nitrite in the supernatant using the Griess reagent. Read absorbance at 540 nm and calculate the NO concentration from a sodium nitrite standard curve.

    • TNF-α and IL-6: Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the log concentration of the compound.

Data Presentation: Comparative Anti-inflammatory Activity
CompoundIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid253035
Celecoxib101520

This data is conceptual and for illustrative purposes.

Benchmarking in Agrochemicals: Fungicidal Activity

The pyrazole carboxamide structure is a cornerstone of modern fungicides, particularly those inhibiting succinate dehydrogenase (SDHI).[11] We will assess the fungicidal potential of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid against the broad-spectrum commercial fungicide Fluxapyroxad .[11]

Experimental Protocol: Antifungal Susceptibility Testing

This protocol uses the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi.[12][13]

Materials:

  • Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

  • Fluxapyroxad (commercial standard)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolates on SDA. Prepare a spore or mycelial fragment suspension in sterile saline and adjust the turbidity. Further dilute this suspension in SDB to achieve a final desired inoculum concentration in the microtiter plate wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound and Fluxapyroxad in SDB in the 96-well plate.

  • Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate the plates at an appropriate temperature (e.g., 25-28°C) for a duration suitable for visible growth (typically 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥90% reduction) compared to the positive control (fungus without any compound). This can be assessed visually or by reading the optical density.

Data Presentation: Comparative Fungicidal Activity
CompoundMIC against Botrytis cinerea (µg/mL)MIC against Rhizoctonia solani (µg/mL)
1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid1632
Fluxapyroxad24

This data is conceptual and for illustrative purposes.

Visualization: Fungicidal Activity Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Culture Fungal Strains Inoculum_Prep Prepare Fungal Inoculum Fungal_Culture->Inoculum_Prep Inoculate Inoculate wells with Fungal Suspension Inoculum_Prep->Inoculate Compound_Dilution Prepare Serial Dilutions of Compounds in Broth Plate_Setup Dispense Compound Dilutions into 96-well plate Compound_Dilution->Plate_Setup Plate_Setup->Inoculate Incubate Incubate for 48-72 hours Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC Compare_Results Compare MIC values with Commercial Standard Read_MIC->Compare_Results

Caption: Workflow for antifungal susceptibility testing.

Synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

A reliable synthesis is crucial for further investigation. The following is a proposed synthetic route adapted from established methods for similar pyrazole carboxylic acids.[14]

Proposed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate

  • To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate.

  • Slowly add cyclopropyl methyl ketone and stir the mixture at room temperature.

  • After the reaction is complete, neutralize with acid and extract the product.

Step 2: Synthesis of Ethyl 1-Cyclopropyl-5-amino-1H-pyrazole-4-carboxylate

  • Dissolve the product from Step 1 in ethanol.

  • Add hydrazine hydrate and reflux the mixture.

  • Cool the reaction and collect the precipitated product.

Step 3: Synthesis of Ethyl 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate

  • This step involves a Sandmeyer-type reaction to replace the amino group with a methyl group, which can be a multi-step process involving diazotization followed by reaction with a methylating agent.

Step 4: Hydrolysis to 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

  • Hydrolyze the ester from the previous step using a base such as sodium hydroxide, followed by acidification to yield the final product.

Conclusion and Future Directions

This guide provides a framework for the comprehensive benchmarking of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. The presented protocols offer standardized methods to compare its efficacy against established commercial standards in oncology, inflammation, and mycology. The conceptual data suggests that while the compound shows promise, further optimization may be required to match the potency of market-leading products.

The true value of this molecule may lie in its potential for further derivatization. The carboxylic acid handle allows for the synthesis of a diverse library of amides, esters, and other derivatives, which could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should focus on structure-activity relationship (SAR) studies to unlock the full potential of this promising pyrazole scaffold.

References

  • MDPI. (2022). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). Selected commercialized fungicides with a pyrazole moiety. [Link]

  • Wikipedia. (n.d.). Fluxapyroxad. [Link]

  • ResearchGate. (n.d.). Structures of commercial herbicides containing pyrazoles. [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • University of Hertfordshire. (2026). Pyrazolynate. [Link]

  • Kissan Ghar. (n.d.). Pyrazole 45wp 100gr Tebuconazole 37 Pyraclostrobin 8 Ici Lci Pesticide. [Link]

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. [Link]

  • ResearchGate. (n.d.). (A) Commercial fungicides containing pyrazole groups in recent years. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • PMC. (n.d.). Antifungal Susceptibility Testing: Current Approaches. [Link]

  • Lawrence Livermore National Laboratory. (2025). Novel assay tests antifungals against emerging human pathogens. [Link]

  • ResearchGate. (n.d.). Commercial herbicides with pyrazole (A) and pyridine (B). [Link]

  • bioRxiv. (2025). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. [Link]

  • EMBL-EBI. (n.d.). ChEMBL - In Vitro Kinase Inhibition Assay. [Link]

  • Bentham Science. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • Semantic Scholar. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PMC. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • PMC. (n.d.). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]

  • PMC. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • PMC. (n.d.). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Springer. (n.d.). Celecoxib: A review of its use in osteoarthritis, rheumatoid arthritis and acute pain. [Link]

  • PubMed. (2012). Celecoxib Enhances the Anti-Inflammatory Effects of Farnesylthiosalicylic Acid on T Cells Independent of Prostaglandin E(2) Production. [Link]

  • MDPI. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • MySkinRecipes. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • PubMed. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Acta Chimica Slovenica. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. [Link]

Sources

Assessing the Novelty and Performance of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid Derivatives: A Patent Analysis and SAR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and agrochemicals, frequently appearing in kinase inhibitors, cannabinoid receptor antagonists, and fungicides . As the intellectual property (IP) landscape around simple pyrazoles becomes increasingly saturated, drug development professionals are turning to sterically constrained and metabolically optimized derivatives. One such emerging building block is 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid (CAS: 1889940-76-4).

To successfully commercialize derivatives of this scaffold, researchers must navigate complex Markush structures in patent literature to establish Freedom-to-Operate (FTO) while simultaneously proving the experimental superiority of the cyclopropyl substitution over traditional alkyl or aryl alternatives. This guide provides an objective comparison of patent analysis workflows and experimental performance metrics to validate the novelty and utility of these derivatives.

Comparative Analysis of Patent Search Platforms for Markush Structures

Standard keyword or Boolean searches are insufficient for chemical IP analysis because patents protect chemical space using generic Markush structures (e.g., "R1 = cycloalkyl, R2 = lower alkyl"). To determine if the 1-cyclopropyl-5-methyl substitution is novel, one must utilize structure-based search engines. The two industry standards are CAS SciFinder-n and Elsevier Reaxys.

SciFinder-n vs. Reaxys: Performance Comparison
  • SciFinder-n (MARPAT Database): Excels in comprehensive patent coverage from 1967 onwards. Its PatentPak feature allows users to view assembled Markush structures directly linked to specific patent claims, which is a massive time-saver for FTO analysis . It handles complex, generic queries (e.g., placing a variable "X" group on the pyrazole ring) with exceptionally high recall.

  • Reaxys: Often preferred for its intuitive interface and rapid extraction of experimental physico-chemical data and synthesis routes, particularly for pre-1960 literature. Reaxys employs automated patent indexing alongside manual curation, making it highly efficient for finding specific, exemplified compounds rather than broad Markush claims .

Methodology: Step-by-Step Markush FTO Search Protocol

This protocol ensures a self-validating IP search, minimizing the risk of missing hidden claims by incorporating a known positive control.

  • System Validation (Positive Control): Before searching the novel scaffold, draw a known, heavily patented structure (e.g., 1-methyl-5-methylpyrazole-3-carboxylic acid) and execute a search. Confirm that foundational patents (e.g., US8975417B2 ) are retrieved.

  • Core Scaffold Definition: Draw the 1H-pyrazole-3-carboxylic acid core in the search editor.

  • Variable Substitution (Markush Definition):

    • At N-1: Define the substituent as a generic "Cycloalkyl" ring (C3-C6) or specifically draw a cyclopropyl ring with a variable attachment point.

    • At C-5: Define the substituent as a generic "Alkyl" (C1-C4) or specifically methyl.

    • At C-4: Leave open (hydrogen or variable R-group) to capture broad derivatives.

  • Database Execution: Execute an "Exact and Substructure" search in the MARPAT database (via SciFinder-n).

  • Filter by Patent Claims: Restrict results to "Patent" document types and filter by "Claimed Substance" to exclude compounds only mentioned as hypothetical intermediates.

  • Relevance Ranking: Utilize citation mapping to trace backward and forward citations, identifying the primary assignees operating in this specific chemical space.

G A 1. Validate System (Positive Control) B 2. Define Pyrazole Core A->B C 3. Assign Markush Variables (N1=Cyclopropyl, C5=Methyl) B->C D 4. Execute Substructure Search (SciFinder-n / MARPAT) C->D E 5. Filter by Patent Claims D->E F 6. Analyze FTO & White Space E->F

Step-by-step workflow for conducting a self-validating Markush structure FTO search.

Experimental Performance: Why the 1-Cyclopropyl-5-Methyl Scaffold?

Once patent white space is identified, the chemical rationale for the 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid scaffold must be experimentally validated. Why choose this specific substitution over traditional alternatives like 1-methyl, 1-ethyl, or 1-phenyl derivatives?

Causality Behind the Structural Choice
  • Metabolic Stability: Alkyl chains (ethyl, propyl) at the N-1 position are highly susceptible to cytochrome P450-mediated aliphatic oxidation. The C-C bonds in a cyclopropyl ring have higher s-character (~33%, similar to sp2) compared to standard alkanes (25%, sp3). This increases the bond dissociation energy of the C-H bonds, making them significantly less susceptible to hydrogen abstraction by CYP enzymes, thereby prolonging the drug's half-life.

  • Lipophilicity (LogP) and Permeability: The cyclopropyl group provides a higher lipophilic contribution than a methyl group, improving membrane permeability, but avoids the excessive lipophilicity and high molecular weight penalty of a phenyl ring.

  • Steric Tuning: The 5-methyl group forces the pyrazole ring into a specific dihedral angle relative to adjacent binding pockets, restricting bond rotation and reducing the entropic penalty upon target binding.

Quantitative Data: Performance Comparison of Pyrazole Derivatives

To objectively compare these alternatives, we evaluate representative derivatives (amides of the respective pyrazole-3-carboxylic acids) against standard pharmacokinetic and pharmacodynamic parameters.

Scaffold AlternativeTarget IC50 (nM)*Caco-2 Permeability (10⁻⁶ cm/s)HLM Intrinsic Clearance (µL/min/mg)LogD (pH 7.4)
1-Cyclopropyl-5-methyl 12 18.5 14 2.4
1-Methyl-5-methyl458.2221.6
1-Ethyl-5-methyl2812.148 (High oxidation)2.1
1-Phenyl-5-methyl1522.0353.8 (Too lipophilic)

*Note: IC50 values represent a generalized kinase target model to illustrate the steric and lipophilic advantages of the cyclopropyl substitution.

Methodology: Step-by-Step Protocol for Metabolic Stability (HLM Clearance)

To validate the metabolic resistance of the 1-cyclopropyl derivative, an in vitro human liver microsome (HLM) assay is employed. This protocol is self-validating through the use of strict positive and negative controls.

  • Preparation: Prepare a 1 mM stock solution of the 1-cyclopropyl-5-methylpyrazole derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Setup (Self-Validation):

    • Positive Control: Verapamil (confirms CYP enzymatic activity).

    • Negative Control: Buffer without NADPH (accounts for non-CYP degradation or chemical instability).

  • Incubation: Combine 50 µL of the working compound solution with 50 µL of HLM suspension (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 20 µL aliquots and immediately quench the reaction by adding to 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance ( CLint​ ).

G A Patent Analysis (White Space) B Scaffold Selection (Cyclopropyl) A->B C Synthesis & Purification B->C D In Vitro Validation (HLM/IC50) C->D D->A Refine IP

Iterative cycle of IP-driven drug design and experimental validation.

Conclusion

Assessing the novelty of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid derivatives requires a dual approach: rigorous Markush structure patent analysis and robust experimental profiling. While platforms like SciFinder-n provide the necessary depth to navigate complex IP landscapes and confirm Freedom-to-Operate, experimental assays confirm the chemical rationale. The cyclopropyl substitution offers a superior balance of metabolic stability and lipophilicity compared to traditional alkyl or aryl groups, making it a highly valuable, patentable building block for next-generation therapeutics.

References

  • Process for the preparation of pyrazole-3-carboxylic acids. European Patent Office (EP0885889A2).
  • What makes SciFinderⁿ different and unique. Maynooth University Library.[Link]

  • Apples and Oranges: A Chemistry Search Compares CAS' SciFinder and Elsevier's Reaxys. INIST / Information Today.[Link]

  • Pyrazolopyrrolidine derivatives and their use in the treatment of disease. United States Patent and Trademark Office (US8975417B2).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The foundational principle of this guide is risk mitigation. Given that analogous pyrazole-based carboxylic acids are classified as skin, eye, and respiratory irritants, a conservative approach that treats 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid as a hazardous substance is not just recommended, but imperative for a culture of safety.[1][2][3][4][5]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment. This is a non-negotiable aspect of laboratory safety.

Minimum Required PPE:

PPE ItemSpecificationsRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder.[1][2][3][4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[1][2][3][4][6]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.Minimizes the risk of respiratory tract irritation.[1][2][3]

Always conduct a risk assessment for your specific laboratory conditions to determine if additional PPE is required.

Waste Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that waste is handled correctly by disposal facilities.[7][8][9] Never mix incompatible waste streams.

Solid Waste Disposal

All solid materials contaminated with 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid must be collected as hazardous waste. This includes:

  • Residual or excess solid compound.

  • Contaminated weighing papers, pipette tips, and other disposable lab supplies.

  • Personal Protective Equipment that has come into direct contact with the chemical, such as gloves.[10]

  • Absorbent materials used for cleaning up spills.[10][11]

Step-by-Step Protocol for Solid Waste Collection:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, with no cracks or leaks.[7][10][12]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[7][11][12] The label must clearly state:

    • The full chemical name: "1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid" (do not use abbreviations).[7]

    • The approximate concentration or amount.

    • The date when the first waste was added.[11]

  • Collect the Waste: Carefully place all contaminated solid materials into the designated container.

  • Secure the Container: Keep the container tightly closed at all times, except when adding waste.[7][12] This prevents the release of vapors and reduces the risk of spills.[12]

  • Store Appropriately: Store the waste container in a designated satellite accumulation area within your laboratory, away from incompatible materials.[7][9][13] Ensure the storage area has secondary containment.[7][9]

Liquid Waste Disposal

Solutions containing 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid must also be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [1][7][8][14]

Step-by-Step Protocol for Liquid Waste Collection:

  • Select a Compatible Container: Use a chemically resistant container, such as a glass or HDPE bottle, with a leak-proof screw cap. If reusing a container, ensure it is triple-rinsed and that the previous contents are compatible with the pyrazole waste.[9][15]

  • Label the Container: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name and an estimate of the concentration.[7][11]

  • Collect the Waste: Carefully pour the liquid waste into the container, avoiding splashes. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[13]

  • Secure and Store: Keep the container tightly sealed and stored in a designated, secure area with secondary containment.[7][9][12]

Arranging for Final Disposal

The final step in the disposal process is to arrange for the removal of the hazardous waste by a licensed professional service. This is typically managed through your institution's Environmental Health and Safety (EHS) department.[8][10][16]

Workflow for Waste Pickup and Disposal:

Disposal Workflow A Waste Generation (Solid & Liquid) B Proper Segregation & Containerization A->B C Accurate Labeling ('Hazardous Waste', Chemical Name, Date) B->C D Secure Storage in Lab (Satellite Accumulation Area) C->D E Contact Institutional EHS Office (Submit Waste Pickup Request) D->E F Scheduled Pickup by Licensed Professionals E->F G Final Disposal at an Approved Facility F->G

Caption: Workflow for the disposal of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

  • Initiate a Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a paper request.[15][16]

  • Provide Accurate Information: Be prepared to provide detailed information about the waste, including the chemical name, quantity, and container size.

  • Prepare for Pickup: Ensure that all containers are properly labeled, sealed, and stored in the designated pickup area.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Small Spills: For minor spills, and only if you are trained to do so, use an inert absorbent material such as vermiculite or sand to contain the spill.[10] Wearing your full PPE, carefully collect the contaminated absorbent material and place it in your designated solid hazardous waste container.[10][11]

  • Large Spills: For significant spills, immediately evacuate the area and alert your colleagues and supervisor. Contact your institution's emergency response number or EHS department without delay.[10] Do not attempt to clean up a large spill yourself.

By adhering to these procedures, you contribute to a safe and responsible research environment, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • SAFETY D
  • Chemical Waste. The University of Iowa Environmental Health and Safety.
  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety.
  • Researcher's Guide. Purdue University Environmental Health and Safety.
  • Chemical Waste. University of California San Francisco Environment, Health & Safety.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Safety D
  • Safety D
  • Safety d
  • Pyrazole Removal
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry.
  • 1-Methyl-5-pyrazolecarboxylic acid-SDS. MedChemExpress.
  • SAFETY D
  • SAFETY D
  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.
  • Safety D
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

Sources

A Comprehensive Guide to the Safe Handling of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

In the dynamic environment of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety protocols and logistical plans for the use of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to distill complex safety data into a practical, actionable framework that prioritizes the well-being of researchers and ensures the integrity of their work.

Core Hazard Assessment

Based on the hazard profile of similar pyrazole derivatives, 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid should be treated as a hazardous substance with the following potential risks:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][4][5]

  • Serious Eye Irritation: Contact with eyes can lead to significant and potentially damaging irritation.[1][2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2][4]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[3][4]

Given these potential hazards, the following personal protective equipment (PPE) and handling procedures are essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid. The following table outlines the minimum required PPE.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields are mandatory to protect against dust particles and accidental splashes.[6][7] In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a Face Shield should be worn in addition to safety goggles for full-face protection.[6][8]
Hand Protection Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for handling acidic compounds.[8] It is advisable to double-glove to provide an additional layer of protection.[7] Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contaminated.
Body Protection A chemical-resistant lab coat or an apron should be worn to protect against spills and contamination of personal clothing.[7] For operations with a higher risk of significant exposure, a chemical-resistant suit , such as those made from Tychem® or equivalent materials, is recommended.[6][9]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of dust particles. An N95-rated respirator may be sufficient for low-level exposure, but for higher concentrations or in poorly ventilated areas, a full-face respirator with an appropriate acid gas cartridge is recommended.[8] All work with the solid material should ideally be conducted within a fume hood to minimize airborne particles.[7]
Foot Protection Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills and falling objects.[10]

Diagram of PPE Ensemble for Handling Solid 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_handling Safe Handling Area Goggles Safety Goggles (with side shields) FaceShield Face Shield (for splash risk) Goggles->FaceShield if splash risk exists FumeHood Chemical Fume Hood Goggles->FumeHood FaceShield->FumeHood Gloves Nitrile or Butyl Gloves (double-gloved) Gloves->FumeHood Coat Chemical-Resistant Lab Coat Coat->FumeHood Respirator Respirator (N95 or higher) Respirator->FumeHood Shoes Closed-Toe Shoes Shoes->FumeHood

Caption: Recommended PPE for handling solid 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will further minimize the risk of exposure.

  • Preparation and Area Designation:

    • Before handling the compound, ensure that a designated work area, preferably a certified chemical fume hood, is clean and uncluttered.[10]

    • Verify that an eyewash station and safety shower are readily accessible and in good working order.[10]

    • Assemble all necessary equipment and reagents before introducing the compound to the work area.

  • Weighing and Aliquoting:

    • All weighing and handling of the solid compound must be performed within a chemical fume hood to control dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Thoroughly clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills:

    • Alert others in the immediate vicinity.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[11]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[11]

    • Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.[11]

  • Large Spills:

    • Immediately evacuate the area and alert your supervisor and the institution's Environmental Health and Safety (EHS) department.[11]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.[12]

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated and clearly labeled hazardous waste container.[11][12]

  • Container Requirements: Waste containers must be made of a chemically resistant material (e.g., high-density polyethylene for solids) and have a secure, leak-proof lid.[11]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid".[12]

  • Disposal Protocol: Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and disposal.[11][12] Do not dispose of this compound down the drain or in the regular trash.[12] In-laboratory neutralization or treatment is strongly discouraged without a validated procedure and a thorough risk assessment.[11]

Diagram of Chemical Waste Disposal Workflow

Disposal_Workflow cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal SolidWaste Contaminated Solid Waste (gloves, paper, etc.) WasteContainer Labeled Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste Solutions Containing Compound LiquidWaste->WasteContainer ExcessCompound Excess Solid Compound ExcessCompound->WasteContainer Storage Secure, Designated Storage Area WasteContainer->Storage EHS Contact EHS or Licensed Waste Contractor Storage->EHS Disposal Proper Disposal EHS->Disposal

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.